molecular formula C9H16N3O14P3 B1199163 5'-Ctp CAS No. 65-47-4

5'-Ctp

Cat. No.: B1199163
CAS No.: 65-47-4
M. Wt: 483.16 g/mol
InChI Key: PCDQPRRSZKQHHS-XVFCMESISA-N
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Description

Cytidine-5'-triphosphate (CTP) is a high-energy pyrimidine nucleoside triphosphate that serves as an essential building block for in vitro RNA synthesis, a fundamental process in molecular biology research and RNA manufacturing . Beyond its role as an RNA precursor, CTP functions as a key coenzyme in critical metabolic pathways. It is indispensable for the biosynthesis of glycerophospholipids, where it activates and transfers diacylglycerol and lipid head groups . This nucleotide also acts as a cation-permeable ligand-gated ion channel (P2X purinergic receptor) agonist, making it a valuable tool in pharmacological studies . In pyrimidine biosynthesis, CTP acts as an allosteric inhibitor of the enzyme aspartate carbamoyltransferase, providing a critical feedback mechanism for regulating nucleotide metabolism . The enzyme responsible for its production, CTP synthetase, catalyzes the ATP-dependent amination of UTP and is a recognized target for cancer chemotherapy research due to its vital role in cellular proliferation . This product is supplied as a powder and is soluble in water . It is intended for Research Use Only and is not approved for use in humans, animals, or as a household or industrial chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
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InChI Key

PCDQPRRSZKQHHS-XVFCMESISA-N
Source PubChem
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Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
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Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
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Molecular Formula

C9H16N3O14P3
Source PubChem
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DSSTOX Substance ID

DTXSID70889324
Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Molecular Weight

483.16 g/mol
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Physical Description

Solid
Record name Cytidine triphosphate
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CAS No.

65-47-4
Record name 5′-CTP
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Record name CYTIDINE TRIPHOSPHATE
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Record name Cytidine triphosphate
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Melting Point

215 - 218 °C
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 5'-Cytidine Triphosphate (5'-CTP) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and chemical properties of 5'-Cytidine Triphosphate (5'-CTP), a pivotal molecule in cellular metabolism and a key building block for nucleic acids. This document is intended to serve as a core resource for researchers, offering detailed data, experimental protocols, and visualizations of relevant biochemical pathways.

Molecular Structure and Core Properties

5'-Cytidine Triphosphate is a pyrimidine (B1678525) nucleoside triphosphate essential for various biological processes. Its structure consists of a cytosine base, a ribose sugar, and a triphosphate group attached to the 5' carbon of the ribose.

Chemical Structure of this compound:

CTP_Structure cluster_ribose Ribose cluster_cytosine Cytosine cluster_triphosphate Triphosphate Group r1 O r2 r1->r2 r3 r2->r3 c1 N r2->c1 r4 r3->r4 r3_oh OH r3->r3_oh r5 r4->r5 r4_oh OH r4->r4_oh r5->r1 r5_ch2 CH₂ r5->r5_ch2 o9 O r5_ch2->o9 O c2 c1->c2 c3 c2->c3 c2_o =O c2->c2_o c4 c3->c4 c5 c4->c5 c4_nh2 NH₂ c4->c4_nh2 c6 c5->c6 c5_h H c5->c5_h c6->c1 c6_h H c6->c6_h p1 P o1 O⁻ p1->o1 o2 O p1->o2 o3 O⁻ p1->o3 o4 O p1->o4 p2 P p2->o4 o5 O⁻ p2->o5 o6 O p2->o6 p3 P p3->o6 o7 O⁻ p3->o7 o8 O⁻ p3->o8 o9->p1 o10 O

Caption: Chemical structure of 5'-Cytidine Triphosphate.

Physicochemical Properties

The following table summarizes key quantitative data for this compound, providing a ready reference for experimental design and analysis.

PropertyValueSource(s)
Molecular Formula C₉H₁₆N₃O₁₄P₃[1]
Molar Mass 483.156 g/mol [2]
Appearance White powder[3]
Melting Point 215–218 °C[1][3]
UV Absorbance (λmax) 271 nm (at pH 7.0)
Molar Absorptivity (ε) 9,000 L·mol⁻¹·cm⁻¹ (at 271 nm, pH 7.0)
pKa Values Ring pKa: ~4.6, Phosphate (B84403) pKas: Multiple, similar to ATP[4][5]
Solubility in Water 11.2 g/L[3]

Chemical Stability and Hydrolysis

This compound, like other nucleoside triphosphates, is susceptible to hydrolysis, particularly of its phosphoanhydride bonds. The stability of CTP is influenced by factors such as pH and temperature. The hydrolysis of the terminal phosphate group yields Cytidine Diphosphate (CDP) and inorganic phosphate (Pi), while further hydrolysis can produce Cytidine Monophosphate (CMP).

Key Signaling Pathways Involving this compound

CTP is a crucial molecule in several fundamental cellular pathways, including the synthesis of phospholipids (B1166683) and as a building block for RNA.

De Novo Synthesis of CTP

CTP is synthesized from Uridine Triphosphate (UTP) by the enzyme CTP synthase. This reaction is a key regulatory point in pyrimidine metabolism.

CTP_Synthesis UTP UTP CTP_synthase CTP Synthase UTP->CTP_synthase ATP ATP ATP->CTP_synthase Glutamine Glutamine Glutamine->CTP_synthase CTP CTP CTP_synthase->CTP ADP_Pi ADP + Pi CTP_synthase->ADP_Pi Glutamate Glutamate CTP_synthase->Glutamate Phospholipid_Synthesis cluster_cdp_choline CDP-Choline Pathway cluster_pc_synthesis Phosphatidylcholine Synthesis Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:Phosphocholine Cytidylyltransferase PPi PPi PC Phosphatidylcholine CDP-Choline->PC Cholinephosphotransferase CTP CTP CTP->CDP-Choline DAG Diacylglycerol DAG->PC CMP CMP RNA_Synthesis DNA_template DNA Template RNA_Polymerase RNA Polymerase DNA_template->RNA_Polymerase RNA_transcript Growing RNA Transcript RNA_Polymerase->RNA_transcript Elongation PPi PPi RNA_Polymerase->PPi NTPs ATP, GTP, CTP, UTP NTPs->RNA_Polymerase HPLC_Workflow start Cell Culture extraction Nucleotide Extraction (6% Trichloroacetic Acid) start->extraction neutralization Neutralization (5 M K₂CO₃) extraction->neutralization hplc HPLC Analysis neutralization->hplc quantification Quantification (UV Detection at 254 nm) hplc->quantification end CTP Concentration quantification->end Luciferase_Workflow start Cell Extract nucleotide_removal Removal of ATP, GTP, UTP start->nucleotide_removal ctp_conversion Enzymatic Conversion of CTP to ATP nucleotide_removal->ctp_conversion luciferase_reaction Luciferase-Luciferin Reaction ctp_conversion->luciferase_reaction luminescence_detection Luminescence Measurement luciferase_reaction->luminescence_detection end CTP Concentration luminescence_detection->end

References

An In-depth Technical Guide to the Cellular Metabolism of 5'-Cytidine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Cytidine triphosphate (CTP) is a critical pyrimidine (B1678525) nucleotide essential for numerous cellular processes. As one of the four fundamental building blocks of RNA, its availability is paramount for gene expression.[1][2][3] Beyond its role in transcription, CTP is a key metabolite in the synthesis of phospholipids, which form the structural basis of all cellular membranes, and is indispensable for the glycosylation of proteins and lipids.[4][5][6] The intricate network of pathways governing CTP synthesis and utilization is tightly regulated to maintain cellular homeostasis. Dysregulation of CTP metabolism is implicated in various pathological conditions, including cancer and immunodeficiencies, making the enzymes involved in its metabolism attractive targets for therapeutic intervention.[7][8] This guide provides a comprehensive overview of the cellular metabolism of CTP, detailing its synthesis, regulation, and diverse functions, with a focus on quantitative data and experimental methodologies relevant to researchers in academia and the pharmaceutical industry.

CTP Synthesis: De Novo and Salvage Pathways

Cells employ two main routes for the synthesis of CTP: the de novo pathway and the salvage pathway.

De Novo Synthesis

The de novo pathway builds the pyrimidine ring from simpler precursor molecules. The final and rate-limiting step in this pathway is the conversion of uridine-5'-triphosphate (UTP) to CTP, a reaction catalyzed by the enzyme CTP synthetase (CTPS).[8][9] This reaction involves the ATP-dependent amination of UTP at the C-4 position of the uracil (B121893) ring.[9] The nitrogen donor for this reaction is typically glutamine, which is hydrolyzed to glutamate.[9]

The reaction catalyzed by CTP synthetase is as follows:

UTP + ATP + Glutamine → CTP + ADP + Glutamate + Pi

In humans, there are two isoforms of CTP synthetase, CTPS1 and CTPS2, which exhibit differential expression and regulatory properties.[1][4]

Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, such as cytidine (B196190), derived from the breakdown of nucleic acids or from the extracellular environment. Cytidine is phosphorylated to cytidine monophosphate (CMP) by uridine-cytidine kinase. CMP is then sequentially phosphorylated by CMP kinase and nucleoside diphosphate (B83284) kinase to yield CTP. This pathway is a less energy-intensive means of maintaining the cellular CTP pool.

Regulation of CTP Metabolism

The cellular levels of CTP are meticulously controlled through multiple regulatory mechanisms that primarily target CTP synthetase.

Allosteric Regulation

CTP synthetase is subject to allosteric regulation by both its product and other nucleotides. Guanosine triphosphate (GTP) acts as an allosteric activator, promoting the enzyme's activity.[10] Conversely, CTP itself serves as a feedback inhibitor, binding to the enzyme to downregulate its own synthesis.[4] This feedback inhibition is a crucial mechanism for maintaining appropriate intracellular CTP concentrations.

Phosphorylation

The activity of CTP synthetase is also modulated by post-translational modification, specifically phosphorylation. In yeast, protein kinases A and C have been shown to phosphorylate and stimulate CTP synthetase activity.[1][4] In humans, phosphorylation of CTPS1 and CTPS2 has been demonstrated to inhibit their activity. For instance, glycogen (B147801) synthase kinase 3 (GSK3) phosphorylates Ser-571 on human CTPS1, leading to its inhibition.[9]

Oligomerization and Filamentation

Active CTP synthetase exists as a tetramer, formed from the association of two inactive dimers. The binding of its substrates, ATP and UTP, promotes this tetramerization.[9] Under certain cellular conditions, these tetramers can further assemble into large filamentous structures known as cytoophidia.[9] The formation of these filaments is thought to be a mechanism for regulating enzyme activity, potentially by sequestering the enzyme in an inactive state.[9]

Cellular Roles of CTP

Nucleic Acid Synthesis

As a ribonucleoside triphosphate, CTP is a direct precursor for the synthesis of RNA by RNA polymerases during transcription.[1][2][3] Following reduction of its ribose sugar to deoxyribose by ribonucleotide reductase, the resulting deoxycytidine triphosphate (dCTP) serves as a building block for DNA replication.

Phospholipid Biosynthesis

CTP is a vital coenzyme in the synthesis of glycerophospholipids, the major components of cellular membranes. It is required for the formation of activated intermediates, such as CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine.[1][4] These molecules then serve as precursors for the synthesis of a wide array of phospholipids, including phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and cardiolipin.[4] The availability of CTP can, therefore, directly influence the rate of membrane biogenesis.

Protein and Lipid Glycosylation

CTP plays a crucial role in the glycosylation of proteins and lipids, a post-translational modification that affects protein folding, stability, and function. Specifically, CTP is required for the synthesis of CMP-sialic acid, the activated sugar nucleotide donor for sialylation reactions.[11][12] Sialylation, the addition of sialic acid residues to the termini of glycan chains, is involved in a wide range of biological processes, including cell-cell recognition, signaling, and immune responses.[12]

Quantitative Data on CTP Metabolism

The following tables summarize key quantitative data related to CTP metabolism, providing a valuable resource for researchers.

ParameterValueOrganism/Cell LineReference
CTP Synthetase 1 (hCTPS1)
IC50 (CTP)~5x greater than hCTPS2Human[13]
IC50 (CTP Synthetase-IN-1)32 nMHuman[5]
CTP Synthetase 2 (hCTPS2)
IC50 (CTP)Lower than hCTPS1Human[13]
IC50 (CTP Synthetase-IN-1)18 nMHuman[5]

Table 1: Inhibitory Concentrations (IC50) for Human CTP Synthetase Isoforms.

NucleotideConcentration (nmol/mg protein)Cell SystemReference
CTP~10Certain cell systems[14]
UTP~10Certain cell systems[14]
GTPLower than CTP and UTPCertain cell systems[14]
ATP~3.5 mMHuman myeloid leukemia cells[3]
CTP~0.4 mMHuman myeloid leukemia cells[3]
GTP~0.9 mMHuman myeloid leukemia cells[3]
UTP~0.9 mMHuman myeloid leukemia cells[3]

Table 2: Intracellular Concentrations of Nucleoside Triphosphates.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study CTP metabolism.

Quantification of Intracellular CTP Levels by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of intracellular nucleotides.

Protocol Outline:

  • Cell Lysis and Extraction:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and precipitate proteins using an acidic solution, such as trichloroacetic acid (TCA) or perchloric acid.[2][15]

    • Centrifuge to pellet the precipitated protein and collect the supernatant containing the acid-soluble nucleotides.

    • Neutralize the acidic extract with a suitable base (e.g., potassium carbonate or tri-n-octylamine in Freon).[2]

  • HPLC Analysis:

    • Inject the neutralized extract onto an appropriate HPLC column, typically a reversed-phase C18 column.[2][15]

    • Separate the nucleotides using a gradient elution with a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium) and a phosphate (B84403) buffer.[2]

    • Detect the nucleotides by their UV absorbance at 254 or 260 nm.

    • Quantify the CTP peak by comparing its area to a standard curve generated with known concentrations of CTP.

CTP Synthetase Activity Assay

The activity of CTP synthetase can be measured by monitoring the formation of CTP from UTP.

Protocol Outline:

  • Reaction Mixture:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

    • Add the substrates: UTP, ATP, and glutamine.

    • Include the allosteric activator GTP.

    • Add the enzyme source (e.g., purified CTP synthetase or a cell lysate).

  • Reaction and Termination:

    • Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.

    • Terminate the reaction by adding acid (e.g., perchloric acid) or by heat inactivation.

  • Quantification of CTP:

    • Separate the product (CTP) from the substrate (UTP) and other nucleotides using HPLC, as described above.

    • Alternatively, a coupled enzyme assay can be used where the production of a downstream product is monitored spectrophotometrically.

Metabolic Labeling with 32P to Measure CTP Synthesis

Metabolic labeling with radioactive isotopes, such as 32P-orthophosphate, allows for the tracing of phosphate incorporation into the CTP pool, providing a measure of its synthesis rate.

Protocol Outline:

  • Cell Labeling:

    • Culture cells in a phosphate-free medium to deplete intracellular phosphate stores.

    • Add [32P]orthophosphate to the medium and incubate for a specific time to allow for its incorporation into the cellular ATP pool, which will then be used for CTP synthesis.[16][17]

  • Nucleotide Extraction:

    • Harvest the cells and extract the nucleotides as described for the HPLC protocol.

  • Separation and Detection:

    • Separate the nucleotides using two-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

    • Visualize the radiolabeled nucleotides by autoradiography or phosphorimaging.

    • Identify the CTP spot based on the migration of a non-radioactive CTP standard.

    • Quantify the radioactivity in the CTP spot to determine the amount of newly synthesized CTP.

Signaling Pathways and Experimental Workflows

CTP Synthesis and Regulation Pathway

CTP_Synthesis_Regulation UTP UTP CTPS CTP Synthetase (CTPS1/CTPS2) UTP->CTPS ATP ATP ATP->CTPS Glutamine Glutamine Glutamine->CTPS CTP CTP CTPS->CTP ADP ADP CTPS->ADP Glutamate Glutamate CTPS->Glutamate CTP->CTPS inhibits GTP GTP GTP->CTPS activates Phosphorylation Phosphorylation (e.g., by GSK3) Phosphorylation->CTPS inhibits

Caption: De novo synthesis of CTP and its regulation.

CTP's Role in Phospholipid Synthesis

Phospholipid_Synthesis CTP CTP CDP_DAG CDP-Diacylglycerol CTP->CDP_DAG + Diacylglycerol CDP_Choline CDP-Choline CTP->CDP_Choline + Phosphocholine CDP_Ethanolamine CDP-Ethanolamine CTP->CDP_Ethanolamine + Phosphoethanolamine Diacylglycerol Diacylglycerol Choline_P Phosphocholine Ethanolamine_P Phosphoethanolamine Phospholipids Phosphatidylinositol Phosphatidylglycerol Cardiolipin CDP_DAG->Phospholipids PC Phosphatidylcholine CDP_Choline->PC PE Phosphatidylethanolamine CDP_Ethanolamine->PE

Caption: CTP is essential for phospholipid synthesis.

Experimental Workflow for CTP Quantification

CTP_Quantification_Workflow Start Cell Culture Harvest Harvest & Wash Cells Start->Harvest Extract Acidic Extraction & Neutralization Harvest->Extract HPLC HPLC Separation Extract->HPLC Detect UV Detection HPLC->Detect Quantify Quantification vs. Standard Curve Detect->Quantify

Caption: Workflow for quantifying intracellular CTP.

CTP Metabolism in Drug Development

The critical role of CTP synthetase in cell proliferation has made it a prime target for the development of therapeutic agents, particularly in oncology and immunology.[7][8] Inhibitors of CTP synthetase can deplete the cellular CTP pool, thereby impeding RNA and DNA synthesis and ultimately leading to cell cycle arrest and apoptosis. Several CTP synthetase inhibitors have been investigated for their anticancer and immunosuppressive properties. For example, the compound cyclopentenyl cytosine (CPEC) is a known inhibitor of CTP synthetase. More recently, potent and orally active inhibitors, such as CTP Synthetase-IN-1, have been developed with promising anti-inflammatory effects.[5] The differential expression and properties of CTPS1 and CTPS2 in various tissues and disease states offer opportunities for the development of isoform-selective inhibitors, which could provide enhanced therapeutic efficacy and reduced side effects.

Conclusion

The cellular metabolism of 5'-cytidine triphosphate is a complex and highly regulated process that is fundamental to life. From its de novo synthesis and salvage pathways to its multifaceted roles in nucleic acid synthesis, membrane biogenesis, and glycosylation, CTP stands as a central molecule in cellular physiology. The intricate regulation of its synthesis, primarily through the allosteric control and phosphorylation of CTP synthetase, ensures that its levels are precisely maintained to meet cellular demands. A thorough understanding of CTP metabolism is not only crucial for basic research into cellular function but also holds immense potential for the development of novel therapeutics targeting a range of diseases characterized by aberrant cell proliferation and metabolism. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of CTP metabolism and harnessing this knowledge for the advancement of human health.

References

A Technical Guide to 5'-Cytidine Triphosphate (CTP) as a Precursor for Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Cytidine Triphosphate (CTP) is a pivotal pyrimidine (B1678525) nucleotide essential for cellular life.[1][2] While structurally similar to the well-known Adenosine Triphosphate (ATP), CTP's role extends beyond bioenergetics, serving as an indispensable precursor for the synthesis of both Ribonucleic Acid (RNA) and Deoxyribonucleic Acid (DNA).[1][3][4][5][6] It is also a critical component in the biosynthesis of phospholipids.[3][4][5][6] The cellular pools of CTP are meticulously regulated through complex de novo and salvage biosynthetic pathways.[2][7] Dysregulation of CTP synthesis is often associated with cellular proliferation, making the enzymes in its biosynthetic pathway attractive targets for cancer chemotherapy.[4][5] This guide provides an in-depth examination of CTP's biosynthesis, its direct and indirect roles in nucleic acid synthesis, and its significance in drug development.

CTP Biosynthesis: De Novo and Salvage Pathways

Cells maintain their CTP pools through two primary routes: the energy-intensive de novo synthesis pathway and the energy-conserving salvage pathway.[7][8][9][10]

  • De Novo Synthesis: This pathway builds pyrimidines from simpler precursor molecules such as amino acids, bicarbonate, and ATP.[10] The process culminates in the formation of Uridine Triphosphate (UTP). The final and rate-limiting step is the ATP-dependent amination of UTP to CTP, a reaction catalyzed by the enzyme CTP Synthetase (CTPS) .[2][4][5][11] Glutamine typically serves as the nitrogen donor in this reaction.[4][5][11]

  • Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides, like cytidine, recovered from the breakdown of DNA and RNA.[9] This route is less energy-consuming and is crucial for maintaining nucleotide pools in specific cell types or metabolic states.[9]

The regulation of these pathways is complex, involving allosteric feedback inhibition by CTP itself on enzymes like CTP Synthetase to prevent overproduction.[4]

CTP_Biosynthesis cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway Precursors Glutamine + Bicarbonate + ATP UMP UMP Precursors->UMP Multiple Steps (CAD, DHODH, UMPS) UTP UTP UMP->UTP Kinases CTP_denovo CTP UTP->CTP_denovo CTP Synthetase (CTPS) CTP_denovo->UTP Feedback Inhibition CTP_salvage CTP Cytidine Cytidine CMP CMP Cytidine->CMP Kinase CDP CDP CMP->CDP Kinase CDP->CTP_salvage Kinase RNA_Synthesis cluster_workflow RNA Polymerization Workflow CTP CTP RNA_Polymerase RNA Polymerase CTP->RNA_Polymerase Elongated_RNA Elongated RNA Strand (n+1 nucleotides) RNA_Polymerase->Elongated_RNA Incorporates CMP PPi Pyrophosphate (PPi) RNA_Polymerase->PPi Releases DNA_Template DNA Template DNA_Template->RNA_Polymerase Growing_RNA Growing RNA Strand (n nucleotides) Growing_RNA->RNA_Polymerase DNA_Precursor_Synthesis CTP CTP CDP CDP CTP->CDP Phosphatase dCDP dCDP CDP->dCDP Ribonucleotide Reductase (RNR) dCTP dCTP dCDP->dCTP Kinase DNA Incorporation into DNA dCTP->DNA DNA Polymerase

References

An In-Depth Technical Guide to the Pyrimidine Biosynthesis Pathway of 5'-CTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of Cytidine (B196190) 5'-Triphosphate (CTP), a critical nucleotide for numerous cellular processes, including the synthesis of RNA, DNA, and phospholipids.[1][2] We will delve into the de novo and salvage pathways, their regulation, quantitative aspects, and the experimental methodologies used to study them.

Introduction to Pyrimidine (B1678525) Biosynthesis

Pyrimidine nucleotides, including CTP, are fundamental building blocks for all living organisms.[3] Cells can generate these essential molecules through two primary routes: the de novo synthesis pathway, which builds pyrimidines from simple precursors like bicarbonate, aspartate, and glutamine, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1][4] The final, crucial step in the de novo pathway is the conversion of Uridine (B1682114) 5'-Triphosphate (UTP) to CTP, a reaction catalyzed by CTP synthetase.[5][6]

The De Novo Biosynthesis Pathway of CTP

The de novo pathway is an energy-intensive process that results in the synthesis of UMP, which is subsequently phosphorylated to UTP.[1][3] The conversion of UTP to CTP is the final committed step in the biosynthesis of cytidine nucleotides.[5]

The key enzymatic steps leading to CTP are:

  • Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, CO₂, and ATP, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) . This is a major rate-limiting and regulatory step.[1]

  • Aspartate Transcarbamoylase (ATCase): Carbamoyl phosphate reacts with aspartate to form carbamoyl aspartate.[7]

  • Dihydroorotase: This enzyme catalyzes the cyclization of carbamoyl aspartate to dihydroorotate.[1]

  • Dihydroorotate Dehydrogenase (DHODH): Dihydroorotate is oxidized to orotate.[1]

  • Orotate Phosphoribosyltransferase (OPRT): Orotate reacts with phosphoribosyl pyrophosphate (PRPP) to form orotidine (B106555) 5'-monophosphate (OMP).

  • OMP Decarboxylase: OMP is decarboxylated to yield uridine 5'-monophosphate (UMP).[7]

  • Phosphorylation to UTP: UMP is sequentially phosphorylated by kinases to UDP and then to UTP.[3][7]

  • CTP Synthetase (CTPS): Finally, CTP is formed from UTP by the amination of the C4 position of the uracil (B121893) ring. This reaction is catalyzed by CTP synthetase , which uses glutamine as the nitrogen donor and requires ATP.[5][6]

de_novo_pathway sub Bicarbonate + Glutamine + ATP e1 CPS II sub->e1 cp Carbamoyl Phosphate e2 ATCase cp->e2 asp Aspartate asp->e2 ca Carbamoyl Aspartate e3 Dihydroorotase ca->e3 dho Dihydroorotate e4 DHODH dho->e4 oa Orotate e5 OPRT oa->e5 prpp PRPP prpp->e5 omp Orotidine 5'-Monophosphate (OMP) e6 OMP Decarboxylase omp->e6 ump Uridine 5'-Monophosphate (UMP) e7 Kinases ump->e7 udp Uridine 5'-Diphosphate (UDP) udp->e7 utp Uridine 5'-Triphosphate (UTP) e8 CTP Synthetase utp->e8 ctp Cytidine 5'-Triphosphate (CTP) atp_in1 ATP atp_in1->e7 atp_in2 ATP atp_in2->e7 atp_in3 ATP, Glutamine atp_in3->e8 adp_out ADP, Glutamate, Pi e1->cp e2->ca e3->dho e4->oa e5->omp e6->ump e7->udp e7->utp e8->ctp e8->adp_out

Caption: The de novo pyrimidine biosynthesis pathway leading to CTP.

The Salvage Pathway

The salvage pathway is a less energy-intensive route that recycles pyrimidine bases (uracil, cytosine, thymine) and nucleosides from the degradation of RNA and DNA or from dietary sources.[1][8] Key enzymes in this pathway include phosphorylases and kinases that convert these precursors back into nucleotides. For instance, uridine phosphorylase can convert uracil to uridine, which is then phosphorylated by uridine kinase to UMP, entering the main pathway for conversion to UTP and subsequently CTP.[1]

salvage_pathway uracil Uracil e1 Uridine Phosphorylase uracil->e1 cytosine Cytosine e2 Uridine-Cytidine Kinase cytosine->e2 uridine Uridine uridine->e2 cytidine Cytidine cytidine->e2 e3 Cytidine Deaminase cytidine->e3 ump UMP main_path To UTP -> CTP ump->main_path cmp CMP e1->uridine e2->ump e2->cmp e2->cmp e3->uridine regulation_pathway utp UTP ctps CTP Synthetase utp->ctps ctp CTP ctps->ctp ctp->ctps  Feedback Inhibition gtp GTP gtp->ctps  Allosteric Activation gsk3 GSK3 gsk3->ctps  Phosphorylation (Inhibition) experimental_workflow prep 1. Prepare Reaction Mix (Buffer, UTP, ATP, GTP, PEP, NADH) add_couple 2. Add Coupling Enzymes (PK, LDH) prep->add_couple incubate 3. Pre-incubate at 37°C (5 min) add_couple->incubate initiate 4. Initiate with CTPS Enzyme incubate->initiate monitor 5. Monitor A340 Decrease (Spectrophotometer) initiate->monitor calc 6. Calculate Activity Rate monitor->calc

References

The Central Role of Cytidine Triphosphate in Protein Glycosylation and Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine Triphosphate (CTP), a pivotal nucleotide, plays a fundamental role in critical cellular processes, extending far beyond its function as a building block for nucleic acid synthesis. This technical guide provides an in-depth exploration of the multifaceted roles of CTP in protein glycosylation and cellular signaling. We delve into the biochemical pathways where CTP is indispensable, particularly as a direct precursor for the synthesis of CMP-sialic acid, a key donor for protein sialylation, and its integral involvement in phospholipid metabolism, a cornerstone of cellular signaling. This document furnishes detailed experimental protocols for the quantification of intracellular CTP, the assessment of key enzyme activities, and the analysis of protein glycosylation. Furthermore, it presents quantitative data to illustrate the impact of CTP levels on these processes and utilizes diagrams generated using Graphviz to visually represent complex signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and target CTP-dependent cellular mechanisms.

CTP in Protein Glycosylation: The Sialylation Nexus

Protein glycosylation, a critical post-translational modification, profoundly influences protein folding, stability, and function. A key terminal modification of glycans is sialylation, the addition of sialic acid residues, which is mediated by the activated sugar donor, CMP-sialic acid. CTP is the direct and essential precursor for the synthesis of CMP-sialic acid, a reaction catalyzed by CMP-sialic acid synthetase (CMAS).

The availability of intracellular CTP can therefore directly impact the extent of protein sialylation, a process with significant implications for cell-cell recognition, immune responses, and the half-life of therapeutic proteins.[1]

The CMP-Sialic Acid Synthesis Pathway

The synthesis of CMP-sialic acid is a critical control point in the sialylation pathway. The enzyme CTP synthase catalyzes the rate-limiting step in the de novo synthesis of CTP from UTP.[2] Subsequently, CMAS utilizes CTP and N-acetylneuraminic acid (Neu5Ac) to produce CMP-Neu5Ac.

UTP UTP CTP_Synthase CTP Synthase UTP->CTP_Synthase CTP CTP CTP_Synthase->CTP CMAS CMP-Sialic Acid Synthetase (CMAS) CTP->CMAS Neu5Ac N-acetylneuraminic acid (Sialic Acid) Neu5Ac->CMAS CMP_Sialic_Acid CMP-Sialic Acid CMAS->CMP_Sialic_Acid Sialyltransferase Sialyltransferase CMP_Sialic_Acid->Sialyltransferase Glycoprotein (B1211001) Glycoprotein Glycoprotein->Sialyltransferase Sialylated_Glycoprotein Sialylated Glycoprotein Sialyltransferase->Sialylated_Glycoprotein

Figure 1: CTP-dependent synthesis of CMP-sialic acid for protein sialylation.

CTP in Cellular Signaling: The Phospholipid Connection

CTP is a crucial molecule in the synthesis of phospholipids (B1166683), the primary components of cellular membranes and key players in signal transduction. The Kennedy pathway, a major route for the de novo synthesis of phosphatidylcholine (PC), is directly dependent on CTP.

The Kennedy Pathway for Phosphatidylcholine Synthesis

In the Kennedy pathway, CTP is utilized by CTP:phosphocholine (B91661) cytidylyltransferase (CCT) to convert phosphocholine into CDP-choline.[3] CDP-choline then serves as the activated donor of the phosphocholine headgroup for the synthesis of PC. The activity of CCT is a rate-limiting step and is regulated by its association with cellular membranes.[4]

Choline Choline Choline_Kinase Choline Kinase Choline->Choline_Kinase Phosphocholine Phosphocholine Choline_Kinase->Phosphocholine CCT CTP:phosphocholine cytidylyltransferase (CCT) Phosphocholine->CCT CTP CTP CTP->CCT CDP_Choline CDP-Choline CCT->CDP_Choline CPT Choline phosphotransferase (CPT) CDP_Choline->CPT DAG Diacylglycerol (DAG) DAG->CPT PC Phosphatidylcholine (PC) CPT->PC Membrane Membrane Synthesis & Signal Transduction PC->Membrane

Figure 2: The CTP-dependent Kennedy pathway for phosphatidylcholine synthesis.

Alterations in the levels of PC and other phospholipids can have profound effects on the integrity of cellular membranes and can modulate the activity of membrane-associated signaling proteins, including kinases and G-protein coupled receptors.

Quantitative Data

The intracellular concentration of CTP and the activity of related enzymes can vary significantly depending on the cell type and its metabolic state. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular CTP Concentrations in Various Cell Lines

Cell LineConditionCTP Concentration (pmol/10⁶ cells)Reference
Leukemia CellsUntreatedVaries significantly[5]
Activated T-cellsCTPS1-deficientDecreased[6]
Normal vs. CancerGeneral TrendOften elevated in cancer[2]

Table 2: Kinetic Parameters of Key CTP-Dependent Enzymes

EnzymeSubstrateKₘVₘₐₓReference
CTP SynthaseUTP230 ± 280 µmol/L (activated PBMCs)379 ± 90 pmol/min (activated PBMCs)[7]
CMP-Sialic Acid SynthetaseCTP1 mM1 µmol/min/mg[8]
CTP:phosphocholine cytidylyltransferaseCTPLower in choline-depleted cells-[9]

Detailed Experimental Protocols

Quantification of Intracellular CTP by LC-MS/MS

This protocol provides a method for the accurate quantification of intracellular CTP levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow:

Start Cell Culture & Treatment Extraction Metabolite Extraction (e.g., with cold methanol) Start->Extraction IS_Spike Spike with ¹³C,¹⁵N-labeled CTP (Internal Standard) Extraction->IS_Spike Centrifugation Centrifugation to remove debris IS_Spike->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Quantification Quantification using standard curve LC_MS->Quantification End Data Analysis Quantification->End

Figure 3: Workflow for intracellular CTP quantification by LC-MS/MS.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired density and apply experimental treatments.

  • Metabolite Extraction:

    • Rapidly wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and precipitate proteins by adding a cold extraction solvent (e.g., 80% methanol).

    • Immediately add a known amount of a stable isotope-labeled CTP internal standard (e.g., ¹³C₉, ¹⁵N₃-CTP) to each sample for accurate quantification.[5]

  • Sample Processing:

    • Incubate samples at -20°C for at least 30 minutes to ensure complete protein precipitation.[5]

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[5]

    • Carefully collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

    • Inject the sample onto a reversed-phase or HILIC column coupled to a tandem mass spectrometer.

    • Utilize multiple reaction monitoring (MRM) to specifically detect and quantify CTP and the internal standard based on their unique precursor-to-product ion transitions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of CTP.

    • Calculate the peak area ratio of endogenous CTP to the internal standard.

    • Determine the concentration of CTP in the samples by interpolating from the standard curve.

    • Normalize the results to cell number or total protein content.

CTP Synthase Activity Assay

This assay measures the activity of CTP synthase by quantifying the amount of CTP produced from UTP.[7]

Methodology:

  • Cell Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the cell lysate, UTP, ATP, glutamine, and GTP in a reaction buffer (e.g., Tris-HCl with MgCl₂).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid) or by heat inactivation.

  • CTP Quantification:

    • Quantify the CTP produced in the reaction using LC-MS/MS as described in Protocol 4.1.

  • Activity Calculation:

    • Calculate the CTP synthase activity as the amount of CTP produced per unit time per amount of protein (e.g., pmol/min/mg protein).

Analysis of Protein Glycosylation

This protocol allows for the quantification of total sialic acid content on glycoproteins.[1]

Methodology:

  • Sialic Acid Release:

    • Treat the glycoprotein sample with neuraminidase to enzymatically release terminal sialic acids.

  • Derivatization:

    • Chemically derivatize the released sialic acids with a fluorescent label (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB).

  • Quantification:

    • Separate and quantify the derivatized sialic acids using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

    • Use a standard curve of known sialic acid concentrations for accurate quantification.

This method allows for the visualization and analysis of newly synthesized glycans.[10]

Methodology:

  • Metabolic Labeling:

    • Culture cells in the presence of a peracetylated azido-sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz), which is a metabolic precursor for sialic acid biosynthesis.[11]

    • The azido-sugar is incorporated into the cellular glycan structures.

  • Click Chemistry Labeling:

    • The azide-modified glycans are then covalently labeled with a fluorescent probe containing a terminal alkyne (e.g., 7-Ethynylcoumarin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[10]

  • Analysis:

    • Analyze the labeled cells by fluorescence microscopy or flow cytometry to visualize and quantify the extent of glycosylation.

Conclusion

CTP stands at a critical intersection of cellular metabolism, directly influencing the intricate processes of protein glycosylation and phospholipid-mediated signaling. Understanding the regulation of CTP biosynthesis and its downstream effects is paramount for elucidating fundamental cellular mechanisms and for the development of novel therapeutic strategies targeting diseases characterized by aberrant glycosylation and signaling, such as cancer. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate the multifaceted roles of CTP in health and disease.

References

The Pivotal Role of Cytidine 5'-Triphosphate (CTP) in Enzymatic Reactions and Coenzymatic Functions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Cytidine 5'-triphosphate (CTP) is a crucial pyrimidine (B1678525) nucleotide that plays a multifaceted role in cellular metabolism, extending far beyond its fundamental function as a building block for ribonucleic acid (RNA). This technical guide provides an in-depth exploration of CTP's involvement in a diverse array of enzymatic reactions, its critical capacity as a coenzyme in the activation of substrates for major biosynthetic pathways, and the intricate regulatory mechanisms that govern its cellular availability. We delve into the kinetics of key CTP-dependent enzymes, present detailed experimental protocols for their study, and visualize the complex signaling and metabolic pathways in which CTP is a central player. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CTP's biochemistry and its implications in cellular physiology and disease.

Introduction: The Versatility of CTP in Cellular Metabolism

Cytidine 5'-triphosphate (CTP), a high-energy nucleoside triphosphate, is indispensable for life. While often recognized for its role as one of the four essential precursors for RNA synthesis, its functions are far more diverse. CTP serves as a critical energy source for specific metabolic reactions and acts as a coenzyme by providing a cytidylylmonophosphate (CMP) moiety to activate a wide range of substrate molecules.[1][2] This activation is a prerequisite for the biosynthesis of vital cellular components, most notably glycerophospholipids, which are the primary constituents of all biological membranes.[1][3] Furthermore, CTP is involved in the glycosylation of proteins and lipids and its availability is tightly regulated, with the enzyme CTP synthetase being a key control point in pyrimidine metabolism.[1][4] The dysregulation of CTP metabolism has been implicated in various pathological states, including cancer and viral infections, making CTP-dependent enzymes attractive targets for therapeutic intervention.[5][6]

CTP in Enzymatic Reactions: Beyond RNA Synthesis

CTP participates as a key substrate or regulator in several classes of enzymatic reactions that are fundamental to cellular function.

CTP Synthetase: The Gateway to Cytidine Nucleotides

The de novo synthesis of CTP is catalyzed by CTP synthetase (EC 6.3.4.2), a rate-limiting enzyme in the pyrimidine biosynthetic pathway.[6][7] This enzyme facilitates the ATP-dependent amination of uridine (B1682114) 5'-triphosphate (UTP), with glutamine typically serving as the nitrogen donor.[7]

Reaction: UTP + ATP + L-glutamine → CTP + ADP + Pi + L-glutamate

The activity of CTP synthetase is subject to complex allosteric regulation. It is activated by GTP, a mechanism that helps to balance the cellular pools of purine (B94841) and pyrimidine nucleotides, and is subject to feedback inhibition by its own product, CTP.[6][7] In many organisms, including humans, CTP synthetase can polymerize into filamentous structures known as cytoophidia, a process that is thought to regulate its enzymatic activity.[7]

Cytidylyltransferases: Activating Molecules for Biosynthesis

A major role of CTP is to serve as a donor of a CMP group in reactions catalyzed by a broad family of enzymes known as cytidylyltransferases (EC 2.7.7.x). This transfer activates the substrate, making it competent for subsequent condensation reactions.

CTP is central to the synthesis of the major membrane phospholipids (B1166683), phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), via the Kennedy pathway. In this pathway, CTP reacts with phosphocholine (B91661) or phosphoethanolamine to form the activated intermediates CDP-choline and CDP-ethanolamine, respectively.[8] These reactions are catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (ECT).

Reaction (CCT): CTP + phosphocholine → CDP-choline + PPi

The activated choline (B1196258) or ethanolamine (B43304) head group is then transferred to diacylglycerol (DAG) to form the final phospholipid.

CTP is also required for the synthesis of anionic phospholipids such as phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin. In this pathway, CTP reacts with phosphatidic acid (PA) in a reaction catalyzed by CDP-diacylglycerol synthase (CDS) to form the key liponucleotide intermediate, CDP-diacylglycerol.[9][10]

Reaction (CDS): CTP + phosphatidic acid → CDP-diacylglycerol + PPi

CDP-diacylglycerol then serves as the activated precursor for the synthesis of PI and PG.

CTP is also involved in the synthesis of activated sugars required for glycosylation reactions and the formation of other complex carbohydrates. For example, CTP is a substrate for CMP-sialic acid synthetase, which forms CMP-N-acetylneuraminic acid, the activated form of sialic acid used in the synthesis of glycoproteins and glycolipids. In archaea, a unique CTP-dependent riboflavin (B1680620) kinase has been identified, which phosphorylates riboflavin to produce flavin mononucleotide (FMN), highlighting an unusual role for CTP in vitamin metabolism.[11][12]

Quantitative Analysis of CTP-Dependent Enzymes

The kinetic parameters of CTP-dependent enzymes have been characterized in a variety of organisms. This data is crucial for understanding the efficiency and regulation of these enzymes and for the development of specific inhibitors.

EnzymeOrganism/SourceSubstrateKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
CTP Synthetase (CTPS1) HumanUTP590--[12]
CTP Synthetase (CTPS2) HumanUTP230--[12]
CTP Synthetase Toxoplasma gondiiATP13016.31.25 x 10⁵[7]
UTP110--[7]
CTP:Glycerol-3-Phosphate Cytidylyltransferase (GCT) Enterococcus faecalisCTP24201.516.2 x 10²[13][14]
CTP:Glycerol-3-Phosphate Cytidylyltransferase (GCT) Listeria monocytogenesCTP15204.152.73 x 10³[13][14]
CTP:Glycerol-3-Phosphate Cytidylyltransferase (TarD) Bacillus subtilisCTP212.61.24 x 10⁵[15]
CTP-dependent Diacylglycerol Kinase (DGK1) Saccharomyces cerevisiaeCTP300 (apparent)--[15]

Note: Kinetic parameters can vary significantly depending on assay conditions (pH, temperature, ion concentrations) and the presence of allosteric effectors. The table presents a selection of reported values for comparison.

Signaling Pathways Involving CTP Derivatives

The products of CTP-dependent enzymatic reactions, particularly CDP-diacylglycerol, are key intermediates in major signaling pathways. The synthesis of phosphatidylinositol (PI) from CDP-diacylglycerol is the entry point into the phosphoinositide signaling cascade, which governs a vast array of cellular processes.

The CDP-Diacylglycerol and Phosphoinositide Pathway

CDP-diacylglycerol synthase (CDS) converts phosphatidic acid (PA) and CTP into CDP-diacylglycerol.[10] This liponucleotide is then used by phosphatidylinositol synthase (PIS) to generate PI. PI is subsequently phosphorylated by a series of specific kinases to produce various phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][16] These lipids act as docking sites on cellular membranes for a multitude of signaling proteins, including kinases (like Akt/PKB) and phospholipases (like PLC), thereby controlling cell growth, proliferation, survival, and metabolism.[11] The activity of CDS is therefore a critical regulatory node that links lipid metabolism with cellular signaling networks, including the insulin (B600854) pathway.[9]

Phosphoinositide_Signaling_Pathway CTP CTP CDP_DAG CDP-Diacylglycerol CTP->CDP_DAG CDS PA Phosphatidic Acid (PA) PA->CDP_DAG PI Phosphatidylinositol (PI) CDP_DAG->PI PIS Inositol (B14025) Inositol Inositol->PI PI4K PI Kinases (e.g., PI4K) PIP PI(4)P PI->PIP PIP5K PIP Kinases (e.g., PIP5K) PIP2 PI(4,5)P₂ PIP->PIP2 PI3K PI3K PIP3 PI(3,4,5)P₃ PIP2->PIP3 PLC PLC Activation PIP2->PLC Akt Akt/PKB Activation PIP3->Akt Downstream Downstream Signaling (Growth, Survival) Akt->Downstream PLC->Downstream

Caption: CTP-dependent synthesis of CDP-diacylglycerol and the subsequent phosphoinositide signaling cascade.

Experimental Protocols

Accurate measurement of CTP-dependent enzyme activity and CTP levels is fundamental to studying their roles in biology. Below are detailed methodologies for key experiments.

Protocol for CTP:Phosphocholine Cytidylyltransferase (CCT) Activity Assay

This protocol measures the conversion of radiolabeled phosphocholine to CDP-choline. The activity of CCT is often dependent on the lipid environment, necessitating the preparation of lipid vesicles.

I. Preparation of Lipid Vesicles (by Extrusion)

  • Lipid Film Preparation: In a glass vial, combine the desired lipids (e.g., phosphatidylcholine and oleic acid at a 1:1 molar ratio) dissolved in chloroform.

  • Solvent Evaporation: Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Rehydrate the lipid film with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4) to a final lipid concentration of 1-10 mg/mL. Vortex vigorously.

  • Freeze-Thaw Cycles: Subject the hydrated lipid suspension to 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath (e.g., 50°C). This helps to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of the lipids.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the membrane 11-21 times. The resulting solution will contain small unilamellar vesicles (SUVs).

    • Store the vesicles at 4°C.

II. CCT Enzyme Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the standard assay mixture. A typical mixture (50 µL final volume) contains:

    • 150 mM Bis-Tris-HCl, pH 6.5

    • 10 mM MgCl₂

    • 4 mM CTP

    • 100 µM lipid vesicles (prepared as above)

    • 1 mM phospho[methyl-¹⁴C]choline (specific activity ~4.5 mCi/mmol)

  • Enzyme Addition: Add the enzyme preparation (e.g., cell lysate or purified protein) to the reaction mixture to initiate the reaction. Ensure that the amount of enzyme used results in a linear reaction rate with respect to time and protein concentration.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA and placing the tube on ice.

  • Product Separation (TLC):

  • Detection and Quantification:

    • Identify the CDP-[methyl-¹⁴C]choline product by comigration with an authentic radiolabeled standard.

    • Visualize the spots using a phosphorimager or by scraping the corresponding silica from the plate into a scintillation vial and counting in a liquid scintillation counter.

    • Calculate the CCT activity (e.g., in nmol/min/mg protein) based on the amount of product formed, the specific activity of the radiolabeled substrate, the incubation time, and the amount of protein in the assay.

CCT_Assay_Workflow cluster_liposome Liposome Preparation cluster_assay Enzyme Assay LipidFilm 1. Prepare Lipid Film (e.g., PC:Oleic Acid) Hydration 2. Hydrate Film (Buffer) LipidFilm->Hydration FreezeThaw 3. Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion 4. Extrude through Membrane (100 nm) FreezeThaw->Extrusion Vesicles Lipid Vesicles (SUVs) Extrusion->Vesicles AddVesicles 6. Add Lipid Vesicles Vesicles->AddVesicles Add to Assay Mix 5. Prepare Reaction Mix (Buffer, MgCl₂, CTP, [¹⁴C]Phosphocholine) Mix->AddVesicles StartRxn 7. Add Enzyme & Incubate (37°C) AddVesicles->StartRxn StopRxn 8. Stop Reaction (EDTA, Ice) StartRxn->StopRxn TLC 9. Spot on TLC Plate StopRxn->TLC Develop 10. Develop & Dry Plate TLC->Develop Quantify 11. Quantify Product (Phosphorimager) Develop->Quantify

Caption: Experimental workflow for the CTP:phosphocholine cytidylyltransferase (CCT) assay.

Protocol for Quantification of Intracellular CTP by HPLC

This protocol outlines a method for extracting and quantifying CTP from cell or tissue samples using high-performance liquid chromatography (HPLC).

  • Sample Collection and Quenching:

    • For cultured cells, rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold extraction solvent (e.g., 0.5 M perchloric acid or a methanol/acetonitrile/water mixture) to quench metabolic activity and lyse the cells.

    • Scrape the cells and collect the lysate.

    • For tissues, freeze-clamp the tissue in liquid nitrogen, grind to a powder, and then add the extraction solvent.

  • Extraction:

    • Vortex the lysate vigorously and incubate on ice for 15-30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Neutralization (for acid extractions):

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the perchloric acid extract by adding a solution of potassium hydroxide (e.g., 2 M KOH).

    • Incubate on ice for 10 minutes to allow the precipitation of potassium perchlorate.

    • Centrifuge to pellet the precipitate and collect the neutralized supernatant.

  • HPLC Analysis:

    • Instrumentation: Use an HPLC system equipped with a UV detector and a suitable anion-exchange column (e.g., Partisil 10 SAX).

    • Mobile Phase: An isocratic mobile phase of ammonium phosphate/acetonitrile is often effective. For example, 0.26 M ammonium phosphate/acetonitrile (10:1, v/v), pH 5.55.

    • Injection: Inject a defined volume of the prepared cell extract onto the column.

    • Detection: Monitor the column eluate at a wavelength of 271 nm (the absorbance maximum for cytosine nucleotides).

  • Quantification:

    • Standard Curve: Prepare a standard curve by injecting known concentrations of a pure CTP standard.

    • Identification: Identify the CTP peak in the sample chromatogram by comparing its retention time to that of the CTP standard.

    • Calculation: Calculate the concentration of CTP in the original sample by comparing the peak area from the sample to the standard curve, accounting for all dilution factors and normalizing to the initial cell number or tissue weight.

Conclusion and Future Directions

Cytidine 5'-triphosphate is a cornerstone of cellular metabolism, with its roles as an RNA precursor, an energy currency, and a coenzymatic activator for the synthesis of essential macromolecules being well-established. The intricate regulation of CTP synthesis and the diverse functions of CTP-dependent enzymes underscore its importance in maintaining cellular homeostasis. The central role of CTP in phospholipid biosynthesis places it at the crossroads of membrane biology and cellular signaling, with the CDP-diacylglycerol pathway being a prime example of this integration.

For researchers and drug development professionals, the enzymes of CTP metabolism represent a rich landscape of potential therapeutic targets. The reliance of cancer cells on robust pyrimidine synthesis and the dependence of certain pathogens on host CTP pools highlight the potential for developing specific inhibitors of enzymes like CTP synthetase. Future research will likely focus on further elucidating the complex regulatory networks that control CTP homeostasis, including the role of CTP synthetase filamentation, and on exploring the structural and mechanistic details of the vast family of cytidylyltransferases to enable the rational design of novel therapeutics. The continued development of advanced analytical techniques will further empower the precise quantification of CTP and its metabolites, providing deeper insights into the dynamic metabolic state of cells in health and disease.

References

The Cornerstone of RNA Synthesis: A Technical Guide to 5'-CTP in In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology, RNA synthesis is a foundational technique, pivotal for applications ranging from mRNA vaccine development and RNA therapeutics to functional genomics and diagnostics. At the heart of this process lies in vitro transcription (IVT), a robust method for generating high yields of RNA from a DNA template. This guide provides an in-depth exploration of the basic principles of a critical component in this reaction: 5'-Cytidine Triphosphate (CTP). Understanding the role and behavior of CTP is essential for optimizing RNA yield, quality, and functionality.

The Role of 5'-CTP in the Central Dogma of IVT

In vitro transcription harnesses the enzymatic machinery of bacteriophage RNA polymerases (such as T7, SP6, or T3) to synthesize RNA molecules in a controlled, cell-free environment.[1][2] The process requires four key ribonucleoside triphosphates (rNTPs) as the fundamental building blocks for the nascent RNA strand: Adenosine Triphosphate (ATP), Guanosine Triphosphate (GTP), Uridine Triphosphate (UTP), and Cytidine (B196190) Triphosphate (CTP).[3][]

This compound, a pyrimidine (B1678525) nucleoside triphosphate, is structurally composed of a cytosine base, a ribose sugar, and three phosphate (B84403) groups.[5] Its function in IVT is twofold and indispensable:

  • Substrate for Elongation: CTP serves as the direct precursor for incorporating cytidine monophosphate into the growing RNA chain.[3][6] As the RNA polymerase traverses the DNA template, it reads the template strand. Upon encountering a guanine (B1146940) (G) residue on the DNA, the polymerase specifically incorporates a complementary cytosine (C) into the mRNA transcript, using CTP as the substrate.[6]

  • Energy Source: The synthesis of the RNA backbone involves the formation of phosphodiester bonds between adjacent ribonucleotides. This is an energetically demanding process. The energy required for the formation of each bond is supplied by the hydrolysis of the high-energy pyrophosphate (PPi) group from the incoming nucleoside triphosphate, including CTP.[6][7][8]

The concentration and purity of CTP, along with the other NTPs, are critical parameters that directly influence the efficiency of the transcription reaction, the overall yield, and the integrity of the synthesized RNA.[7][8]

The In Vitro Transcription Workflow

The IVT process is a multi-step workflow that begins with a high-quality DNA template and culminates in purified RNA. CTP is a central reagent in the core transcription step.

IVT_Workflow cluster_prep Template Preparation cluster_rxn Transcription Reaction cluster_cleanup RNA Purification Template DNA Template (Plasmid or PCR Product) Linearization Linearization (Restriction Digest) Template->Linearization Purification1 Template Purification Linearization->Purification1 Reaction_Setup Reaction Setup (Polymerase, Buffer, NTPs including CTP) Purification1->Reaction_Setup Incubation Incubation (Typically 37°C) Reaction_Setup->Incubation DNase_Treatment DNase I Treatment (Template Removal) Incubation->DNase_Treatment RNA_Purification RNA Purification (Precipitation or Column) DNase_Treatment->RNA_Purification Final_RNA Purified RNA Product RNA_Purification->Final_RNA

Caption: General workflow for in vitro transcription, from DNA template preparation to purified RNA.

Quantitative Data and Reaction Optimization

The yield and quality of RNA produced in an IVT reaction are dependent on several factors, including the concentrations of the reaction components.[9] Optimizing these parameters is key to successful RNA synthesis.

Data Presentation

Table 1: Standard Components for In Vitro Transcription This table outlines the typical components and their final concentrations for a standard 20 µL in vitro transcription reaction.

ComponentFinal Concentration / AmountRole in Reaction
10x Reaction Buffer1xProvides optimal pH, salts (MgCl₂), and cofactors for polymerase activity.[2][10]
rNTPs (ATP, GTP, UTP, CTP)0.5 mM - 4 mM eachBuilding blocks for the RNA strand and energy source.[9][10]
Linear DNA Template0.5 - 1 µgProvides the sequence to be transcribed.[9][10]
T7/SP6/T3 RNA Polymerase2 µL (Vendor specific)Enzyme that catalyzes RNA synthesis.[2][10]
RNase Inhibitor1 U/µLProtects the synthesized RNA from degradation by contaminating RNases.[10]
DTT5 mM (Optional)A reducing agent that can help maintain enzyme activity.[10]
Nuclease-Free WaterTo final volumeSolvent for the reaction components.[10]

Table 2: Influence of Key Parameters on RNA Yield This table summarizes how adjustments to reaction conditions can impact the final yield of transcribed RNA.

ParameterEffect on YieldNotes
DNA Template Concentration Increasing template generally increases yield, especially for short transcripts.[9]For a standard reaction, 1 µg of template is common.[9]
NTP Concentration Higher rNTP concentrations (up to ~4 mM each) can significantly increase RNA yield.[10]High NTP levels can inhibit some polymerases; specialized kits (e.g., MEGAscript) are designed for high NTP concentrations.[7]
Incubation Time Longer incubation (2-16 hours) can increase yield, particularly for shorter transcripts.[10]Standard reactions are often incubated for 1-2 hours.[10][11]
Temperature Increasing temperature from 37°C to 42°C can sometimes increase yields.[9]The optimal temperature for T7 RNA polymerase activity is typically 37°C.[]
Magnesium (Mg²⁺) Concentration Crucial for polymerase activity. Optimal concentration is typically slightly above the total NTP concentration.[10]Pyrophosphate, a byproduct of transcription, chelates Mg²⁺, inhibiting the reaction. Pyrophosphatase can be added to counteract this.[13]

Experimental Protocols

Standard Protocol for T7 In Vitro Transcription

This protocol provides a methodology for a standard 20 µL IVT reaction to produce non-capped RNA.

Materials Required:

  • Linearized plasmid DNA or purified PCR product (0.5 - 1 µg)

  • T7 RNA Polymerase (e.g., NEB #M0251)

  • 10x T7 Reaction Buffer

  • Ribonucleotide Solution Mix (ATP, CTP, GTP, UTP at 10 mM each)

  • RNase Inhibitor (e.g., Murine RNase Inhibitor, NEB #M0314)

  • Nuclease-free water

  • DNase I, RNase-free (e.g., NEB #M0303)

  • RNA purification method (e.g., LiCl precipitation, spin column, or magnetic beads)

Methodology:

  • Reaction Setup: Thaw all components on ice. Vortex the reaction buffer gently to ensure it is fully dissolved. Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template.[11]

    • Nuclease-free H₂O: to 20 µL

    • 10x Reaction Buffer: 2 µL

    • Ribonucleotide Solution Mix (2.5 mM each final): 8 µL

    • Linear DNA Template: X µL (for 1 µg)

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Gently mix the reaction by pipetting. Microfuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 2 hours.[11] For shorter transcripts or potentially higher yields, incubation can be extended up to 16 hours.[10]

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[14][15]

  • RNA Purification: Purify the RNA from the reaction mixture. A common method is lithium chloride (LiCl) precipitation:

    • Add 30 µL of nuclease-free water to the 40 µL IVT reaction.[11]

    • Add 25 µL of LiCl precipitation solution (e.g., 7.5 M LiCl).[11]

    • Mix thoroughly and incubate at -20°C for at least 30 minutes.[11]

    • Centrifuge at high speed (e.g., 13,000 rpm) at 4°C for 15 minutes to pellet the RNA.[11]

    • Carefully remove the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol.

    • Centrifuge again for 5 minutes, remove the supernatant, and air-dry the pellet briefly.

    • Resuspend the purified RNA in an appropriate volume of nuclease-free water or buffer.

  • Quantification and Quality Control: Determine the concentration of the RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose (B213101) gel.[10]

CTP in Modified RNA Synthesis and Capping

CTP Analogs for Modified RNA

While standard CTP is used for synthesizing canonical RNA, the IVT platform allows for the incorporation of modified nucleotides to bestow desired properties on the RNA product. For instance, 5-methyl-CTP can be used in place of CTP to generate RNA with altered secondary structures or to study methylation-dependent processes. It is important to note that deoxy-CTP (dCTP) cannot be efficiently incorporated by RNA polymerases and should not be used in these reactions.[16] The use of modified NTPs can sometimes require optimization of the reaction conditions, as some RNA polymerases may incorporate them less efficiently than their canonical counterparts.

Role in 5' Capping

For mRNA intended for translation in eukaryotic systems, a 5' cap structure is essential for stability, nuclear export, and recognition by the translational machinery.[][18] While CTP is not part of the cap itself, it is the nucleotide that follows in the transcript body. Capping can be achieved through two primary methods:

  • Co-transcriptional Capping: A cap analog, such as m7GpppG or an Anti-Reverse Cap Analog (ARCA), is added to the IVT reaction.[19] The polymerase initiates a fraction of the transcripts with this analog. This method requires a specific ratio of cap analog to GTP (often 4:1) to be effective, which results in a lower overall RNA yield due to the reduced GTP concentration.[19]

  • Post-transcriptional (Enzymatic) Capping: The IVT reaction is performed using standard concentrations of all four NTPs to maximize RNA yield. The purified, 5'-triphosphate RNA is then treated with capping enzymes (like the vaccinia capping enzyme) and S-adenosylmethionine (SAM) to add the cap structure enzymatically.[13] This method typically results in a higher percentage of capped, functional mRNA.[13]

Mechanism of CTP Incorporation

The core catalytic event of transcription is the stepwise addition of nucleotides. The following diagram illustrates the specific incorporation of a cytosine residue from CTP opposite a guanine in the DNA template.

Caption: Mechanism of CTP incorporation during transcription elongation by RNA polymerase.

Conclusion

5'-Cytidine Triphosphate is far more than a simple reagent; it is a fundamental pillar of in vitro RNA synthesis. As both a structural building block and an energy source, its presence and concentration are critical determinants of reaction success. A thorough understanding of CTP's role, combined with careful optimization of reaction parameters and protocols, empowers researchers to produce high-quality, high-yield RNA for a myriad of cutting-edge applications in science and medicine.

References

The Inhibitory Landscape of 5'-CTP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the inhibitory effects of Cytidine 5'-Triphosphate (5'-CTP) on key enzymes, offering valuable insights for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

Cytidine 5'-Triphosphate (CTP), a crucial nucleotide in cellular metabolism, plays a significant role in the feedback regulation of its own biosynthetic pathway. This guide focuses on the inhibitory action of CTP on two principal enzymes: Aspartate Transcarbamoylase (ATCase) and CTP Synthetase (CTPS). Understanding the mechanisms of this inhibition is paramount for developing novel therapeutic agents that target nucleotide metabolism, a critical pathway for cell growth and proliferation. This document provides a comprehensive overview of the allosteric and competitive inhibition models, supported by quantitative data and detailed experimental protocols.

Quantitative Analysis of this compound Inhibition

The inhibitory effects of this compound on Aspartate Transcarbamoylase and CTP Synthetase have been quantified through various kinetic studies. The following tables summarize the key inhibition constants and related parameters.

Aspartate Transcarbamoylase (ATCase)

CTP acts as an allosteric inhibitor of ATCase, the enzyme that catalyzes the first committed step in pyrimidine (B1678525) biosynthesis. The inhibition by CTP is often synergistic with Uridine 5'-Triphosphate (UTP). Rather than a simple competitive inhibition constant (Ki), the effect of allosteric inhibitors is often described by their impact on the substrate concentration required for half-maximal velocity (S0.5).

EnzymeInhibitor(s)SubstrateParameterValueOrganism
Aspartate TranscarbamoylaseNoneAspartateS0.55 mMEscherichia coli
Aspartate TranscarbamoylaseCTP (saturating)AspartateS0.511 mMEscherichia coli
Aspartate TranscarbamoylaseCTP + UTP (saturating)AspartateS0.517 mMEscherichia coli

Table 1: Allosteric inhibition of E. coli Aspartate Transcarbamoylase by CTP and UTP. The data illustrates the increase in the substrate concentration required for half-maximal activity in the presence of the inhibitors, indicating a decrease in enzyme affinity for the substrate.

CTP Synthetase (CTPS)

CTP Synthetase catalyzes the final step in the de novo synthesis of CTP from UTP. CTP acts as a product feedback inhibitor of CTPS, competing with the substrate UTP.

EnzymeInhibitorSubstrateParameterValueOrganism
CTP SynthetaseCTPUTPKi110 µMEscherichia coli
CTP SynthetaseCTPUTPIC50160 µMEscherichia coli
CTP SynthetaseCTPUTPIC50370 µMEscherichia coli

Table 2: Competitive inhibition of E. coli CTP Synthetase by CTP. The Ki value represents the dissociation constant of the enzyme-inhibitor complex. The IC50 values represent the concentration of CTP required to achieve 50% inhibition of the enzyme's activity under different experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the inhibitory effects of this compound on ATCase and CTPS.

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric Method)

This protocol is adapted from established colorimetric methods for measuring ATCase activity.

Objective: To determine the enzymatic activity of ATCase in the presence and absence of inhibitors like CTP.

Principle: The assay measures the production of N-carbamoyl-L-aspartate, which is then converted to a colored product that can be quantified spectrophotometrically.

Materials:

  • 50 mM Tris-acetate buffer, pH 8.3

  • Carbamoyl (B1232498) phosphate (B84403) (saturating concentration, e.g., 4.8 mM)

  • L-aspartate (variable concentrations)

  • This compound (as inhibitor)

  • Enzyme solution (purified ATCase)

  • Reagents for color development (e.g., antipyrine (B355649) and diacetyl monoxime)

  • Spectrophotometer

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. A typical reaction mixture (e.g., 1 mL) contains 50 mM Tris-acetate buffer (pH 8.3), a saturating concentration of carbamoyl phosphate, and varying concentrations of L-aspartate.

  • Inhibitor Addition: For inhibition studies, add different concentrations of this compound to the reaction mixtures. Include a control reaction without any inhibitor.

  • Enzyme Addition: Pre-incubate the reaction mixtures at the desired temperature (e.g., 25°C). Initiate the reaction by adding the ATCase enzyme solution.

  • Incubation: Incubate the reaction for a specific period (e.g., 10-30 minutes) during which the reaction rate is linear.

  • Reaction Termination and Color Development: Stop the reaction by adding a strong acid (e.g., H2SO4). Add the colorimetric reagents and heat the samples to allow for color development.

  • Measurement: After cooling to room temperature, measure the absorbance of the samples at the appropriate wavelength (e.g., 466 nm).

  • Data Analysis: Construct a standard curve using known concentrations of N-carbamoyl-L-aspartate. Determine the enzyme activity in the presence and absence of the inhibitor. For allosteric inhibition, plot the reaction velocity against the substrate concentration to determine the S0.5 value.

CTP Synthetase (CTPS) Activity Assay (Spectrophotometric Method)

This protocol is based on the spectrophotometric measurement of CTP production.

Objective: To determine the enzymatic activity of CTPS and its inhibition by CTP.

Principle: The assay monitors the conversion of UTP to CTP by measuring the increase in absorbance at 291 nm, the wavelength at which CTP has a significantly higher molar extinction coefficient than UTP.

Materials:

  • 50 mM Tris-HCl buffer, pH 7.5

  • 10 mM MgCl2

  • 1 mM DTT

  • 2 mM L-glutamine

  • 0.1 mM GTP (as an allosteric activator)

  • 2 mM ATP

  • UTP (variable concentrations)

  • This compound (as inhibitor)

  • Enzyme solution (purified CTPS)

  • UV-transparent cuvettes or microplates

  • Spectrophotometer capable of reading at 291 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a standard reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 2 mM L-glutamine, 0.1 mM GTP, and 2 mM ATP.

  • Substrate and Inhibitor Addition: To individual reaction vessels, add varying concentrations of the substrate UTP. For inhibition assays, also add a range of concentrations of the inhibitor, this compound.

  • Enzyme Addition: Initiate the reaction by adding a suitable amount of purified CTPS enzyme.

  • Kinetic Measurement: Immediately place the reaction vessel in the spectrophotometer and monitor the increase in absorbance at 291 nm over time. Record readings at regular intervals.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. To determine the inhibition constant (Ki) for a competitive inhibitor, perform the assay at multiple substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate inhibition model. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the pyrimidine biosynthesis pathway and a general workflow for determining enzyme inhibition.

Pyrimidine_Biosynthesis cluster_pathway Pyrimidine Biosynthesis Pathway cluster_regulation Feedback Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N_Carbamoyl_Aspartate N-Carbamoyl-Aspartate ATCase->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate ... OMP Orotidine 5'-Monophosphate Orotate->OMP ... UMP Uridine 5'-Monophosphate OMP->UMP ... UDP Uridine 5'-Diphosphate UMP->UDP ... UTP Uridine 5'-Triphosphate UDP->UTP ... CTPS CTP Synthetase UTP->CTPS CTP Cytidine 5'-Triphosphate CTPS->CTP CTP_reg CTP ATCase_reg ATCase CTP_reg->ATCase_reg Allosteric Inhibition CTPS_reg CTP Synthetase CTP_reg->CTPS_reg Competitive Inhibition Enzyme_Inhibition_Workflow cluster_workflow Enzyme Inhibition Assay Workflow Start Start: Prepare Reagents Setup_Control Set up Control Reactions (No Inhibitor) Start->Setup_Control Setup_Inhibitor Set up Test Reactions (Varying Inhibitor Concentrations) Start->Setup_Inhibitor Add_Enzyme Initiate Reactions (Add Enzyme) Setup_Control->Add_Enzyme Setup_Inhibitor->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Measure Measure Reaction Progress (e.g., Spectrophotometry) Incubate->Measure Analyze Data Analysis: - Calculate Initial Velocities - Determine Inhibition Parameters (IC50, Ki) Measure->Analyze End End: Report Results Analyze->End

An In-Depth Technical Guide to the Function of CTP Synthase in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine triphosphate (CTP) synthase (CTPS) is a pivotal enzyme in cellular metabolism, catalyzing the final and rate-limiting step in the de novo synthesis of CTP. This essential nucleotide is a fundamental building block for the synthesis of DNA, RNA, and phospholipids, making CTPS a critical player in cell proliferation and membrane biogenesis. The intricate regulation of CTPS activity, involving allosteric control, post-translational modifications, and subcellular localization through filamentation, underscores its importance in maintaining cellular homeostasis. Dysregulation of CTPS is frequently observed in various cancers, positioning it as a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the core functions of CTP synthase, detailed experimental protocols for its study, and a summary of its quantitative properties, offering a valuable resource for researchers and drug development professionals.

Core Function and Metabolic Role

CTP synthase (EC 6.3.4.2) catalyzes the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to CTP.[1] The reaction utilizes glutamine as the primary nitrogen donor, which is hydrolyzed to glutamate (B1630785) and ammonia (B1221849) in a dedicated glutaminase (B10826351) domain. The ammonia is then channeled to the synthetase domain, where it reacts with a phosphorylated UTP intermediate to form CTP.[1] This process is the sole de novo source of the cytosine base.

In humans, two isozymes, CTPS1 and CTPS2, encoded by the CTPS1 and CTPS2 genes respectively, carry out this vital function.[1] While both isoforms are widely expressed, they exhibit differential roles in cellular proliferation and tissue homeostasis.[2][3] Notably, CTPS1 is essential for the proliferation of activated lymphocytes, highlighting its crucial role in the immune response.[4]

The product, CTP, is a precursor for:

  • DNA and RNA synthesis: Providing the cytosine base for nucleic acid polymerization.

  • Phospholipid biosynthesis: CTP is a key component in the synthesis of phosphatidylcholine, phosphatidylethanolamine, and other membrane phospholipids.[5]

  • Protein glycosylation: CTP is involved in the synthesis of nucleotide sugars required for glycosylation reactions.

Structural Organization

Active CTP synthase exists as a homotetramer. At low concentrations and in the absence of its substrates, ATP and UTP, the enzyme exists as an inactive monomer or dimer.[1] The binding of ATP and UTP promotes the formation of the active tetrameric complex.[1] Each monomer consists of two principal domains:

  • An N-terminal synthetase domain: Responsible for the ATP-dependent phosphorylation of UTP and the subsequent amination to form CTP.

  • A C-terminal glutaminase (GAT) domain: This domain hydrolyzes glutamine to provide the ammonia required by the synthetase domain.[1]

An intramolecular tunnel connects the GAT and synthetase active sites, allowing for the efficient transfer of the reactive ammonia intermediate.

Regulation of CTP Synthase Activity

The activity of CTP synthase is tightly regulated through multiple mechanisms to ensure a balanced supply of pyrimidine (B1678525) nucleotides.

Allosteric Regulation
  • Guanosine triphosphate (GTP): Acts as a positive allosteric effector, binding to the GAT domain and promoting the hydrolysis of glutamine.[1] This activation helps to coordinate the rates of purine (B94841) and pyrimidine synthesis.

  • Cytidine triphosphate (CTP): The end product of the reaction, CTP, acts as a feedback inhibitor by competing with UTP for binding at the synthetase domain.[1]

Post-Translational Modifications

Phosphorylation is a key mechanism for regulating human CTP synthase activity.

  • Glycogen Synthase Kinase 3 (GSK3): Phosphorylates Ser-571 on hCTPS1, leading to inhibition of its activity, particularly in response to low serum conditions.[1]

  • Casein Kinase 1 (CK1): Phosphorylates Ser-568 on hCTPS1, which also results in decreased enzyme activity.[1]

Subcellular Localization and Filamentation

CTP synthase has the remarkable ability to polymerize into filamentous structures known as cytoophidia or "CTP synthase filaments" in both prokaryotes and eukaryotes.[1] This filamentation is a dynamic process influenced by the cellular metabolic state and nucleotide concentrations. In some species, filament formation is associated with the downregulation of enzyme activity, potentially serving as a mechanism to store the enzyme in an inactive state.[1] However, in humans, filament assembly occurs in the presence of substrates and is associated with increased catalytic activity.[6]

Quantitative Data

Kinetic Parameters of Human CTP Synthase Isoforms

The kinetic properties of human CTPS1 and CTPS2 have been characterized, revealing differences in their affinities for substrates and regulators.

IsoformSubstrate/RegulatorK_m_ / K_a_ / IC_50_ (µM)Reference
hCTPS1 ATP170 ± 110[6]
UTP590 ± 240[6]
Glutamine27 ± 9[6]
GTP (K_a_)1.6 ± 0.6[6]
CTP (IC_50_)~370 (at saturating UTP)
hCTPS2 ATP190 ± 80[6]
UTP190 ± 80[6]
GlutamineNot reported
GTP (K_a)8 ± 3[6]
CTP (IC_50_)Not reported
PBMCs (Resting) UTP280 ± 310[4]
PBMCs (Activated) UTP230 ± 280[4]

Note: K_m_ (Michaelis constant) represents the substrate concentration at half-maximal velocity. K_a_ (activation constant) is the concentration of an activator required to produce half-maximal activation. IC_50_ (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Expression Levels of CTPS1 and CTPS2 in Human Tissues

The expression of CTPS1 and CTPS2 varies across different human tissues, which can be explored in public databases such as the Genotype-Tissue Expression (GTEx) portal and the Human Protein Atlas. Generally, tissues with high rates of cell proliferation exhibit higher levels of CTP synthase expression.[3]

GeneTissueExpression (TPM - GTEx v8)Protein Abundance (PAXdb)
CTPS1 LymphocyteHighHigh
SpleenHighHigh
TestisHighHigh
BrainLowMedium
LiverLowLow
Skeletal MuscleLowLow
CTPS2 TestisHighHigh
OvaryHighHigh
BrainMediumMedium
LiverLowLow
Skeletal MuscleLowLow

Note: TPM (Transcripts Per Million) is a measure of gene expression from RNA-sequencing data. Protein abundance data from PAXdb is a consensus from multiple proteomics studies. "High", "Medium", and "Low" are qualitative summaries based on the available quantitative data. For precise values, refer to the respective databases.

Signaling Pathways and Regulatory Networks

The regulation of CTP synthase is integrated with cellular signaling pathways that control cell growth and proliferation.

CTP_Synthase_Regulation Growth Factors Growth Factors GSK3 GSK3 Growth Factors->GSK3 inhibition Nutrient Availability Nutrient Availability Nutrient Availability->GSK3 inhibition PKA PKA Nutrient Availability->PKA PKC PKC Nutrient Availability->PKC CTPS_active CTPS (Active) Tetramer GSK3->CTPS_active Phosphorylation (Inhibition) CK1 CK1 CK1->CTPS_active Phosphorylation (Inhibition) PKA->CTPS_active Phosphorylation (Activation) PKC->CTPS_active Phosphorylation (Activation) CTPS_inactive CTPS (Inactive) Monomer/Dimer CTPS_inactive->CTPS_active CTPS_active->CTPS_inactive CTP CTP CTPS_active->CTP GTP (activation) CTP->CTPS_active Feedback Inhibition DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA Phospholipids Phospholipid Synthesis CTP->Phospholipids Assay_Workflow UTP UTP CTPS CTP Synthase UTP->CTPS ATP ATP ATP->CTPS Glutamine Glutamine Glutamine->CTPS CTP CTP CTPS->CTP ADP ADP CTPS->ADP Glutamate Glutamate CTPS->Glutamate PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK NADH NADH LDH Lactate Dehydrogenase NADH->LDH Pyruvate Pyruvate PK->Pyruvate Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD Pyruvate->LDH Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) NAD->Spectrophotometer Decrease in Absorbance

References

The Pivotal Role of 5'-Cytidine Triphosphate in Virology and Antiviral Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of antiviral drug development is in a constant state of evolution, driven by the emergence of novel viral threats and the development of drug resistance. A paradigm shift towards targeting host-cell factors essential for viral replication offers a promising strategy for developing broad-spectrum antivirals with a higher barrier to resistance. Within this context, the cellular metabolism of 5'-cytidine triphosphate (CTP) has emerged as a critical nexus for viral proliferation. Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's metabolic machinery to provide the necessary building blocks for their replication. CTP, a fundamental precursor for the synthesis of viral RNA and DNA genomes, has been identified as a key resource that is often manipulated by viruses to fuel their reproductive cycle. This technical guide provides an in-depth exploration of the significance of 5'-CTP in virology, detailing its multifaceted roles in viral replication and its validation as a prime target for the development of next-generation antiviral therapeutics.

The Centrality of this compound in the Viral Life Cycle

Cytidine triphosphate is an essential nucleotide with a diverse range of functions within a host cell, and its importance is significantly amplified during viral infection. Viruses exploit the cellular CTP pool for several critical processes that are indispensable for the production of progeny virions.

1.1. A Fundamental Building Block for Viral Genomes: For both RNA and DNA viruses, CTP is a direct precursor for the synthesis of their genetic material. Viral RNA-dependent RNA polymerases (RdRPs) and DNA polymerases utilize CTP, along with ATP, GTP, and UTP (or TTP for DNA viruses), to construct new viral genomes. The high demand for viral genome replication during an active infection places a significant strain on the host cell's CTP supply.

1.2. Essential for Viral Envelope Biosynthesis: Many viruses, including coronaviruses and influenza viruses, are enveloped, meaning they are enclosed in a lipid bilayer derived from the host cell. The synthesis of certain phospholipids, which are crucial components of these viral envelopes, requires CTP-dependent pathways. For instance, CTP is involved in the synthesis of phosphatidylcholine and phosphatidylethanolamine, two major constituents of cellular membranes.

1.3. Role in tRNA Maturation and Protein Synthesis: The maturation of transfer RNA (tRNA) molecules, which are essential for the translation of viral proteins, involves the addition of a CCA sequence to the 3' end. This process is catalyzed by tRNA nucleotidyltransferase and requires CTP and ATP. By ensuring a sufficient supply of mature tRNAs, viruses can efficiently hijack the host's translational machinery for the synthesis of their own proteins.

1.4. Involvement in Protein Glycosylation: The glycosylation of viral proteins, a critical post-translational modification that influences protein folding, stability, and function, can also be dependent on CTP. CTP is required for the synthesis of dolichol-phosphate, a lipid carrier involved in the glycosylation process in the endoplasmic reticulum.

The multifaceted roles of CTP in the viral life cycle are depicted in the signaling pathway diagram below.

CTP_in_Virology The Multifaceted Roles of this compound in the Viral Life Cycle cluster_synthesis Viral Component Synthesis cluster_processes Cellular Processes Hijacked by Viruses CTP This compound Viral Genome Synthesis Viral Genome (RNA/DNA) CTP->Viral Genome Synthesis Precursor Viral Envelope Synthesis Viral Envelope (Phospholipids) CTP->Viral Envelope Synthesis Precursor tRNA Maturation tRNA Maturation CTP->tRNA Maturation Required Protein Glycosylation Protein Glycosylation CTP->Protein Glycosylation Required Viral Protein Synthesis Viral Proteins tRNA Maturation->Viral Protein Synthesis Enables Protein Glycosylation->Viral Protein Synthesis Modifies CTPS1_Hijacking Viral Hijacking of CTPS1 and its Dual Consequences Viral Proteins Viral Proteins (e.g., SARS-CoV-2 ORF7b, ORF8) CTPS1 Host CTPS1 Viral Proteins->CTPS1 Activate Activated CTPS1 Activated CTPS1 CTPS1->Activated CTPS1 CTP CTP Activated CTPS1->CTP Synthesizes IRF3 IRF3 Activated CTPS1->IRF3 Deamidates UTP UTP UTP->Activated CTPS1 Substrate Viral Replication Viral Replication CTP->Viral Replication Fuels Deamidated IRF3 Deamidated IRF3 IRF3->Deamidated IRF3 Interferon Response Interferon Response Deamidated IRF3->Interferon Response Inhibits Plaque_Assay_Workflow Viral Plaque Assay Workflow A 1. Seed Host Cells C 3. Infect Cells A->C B 2. Prepare Viral Dilutions B->C D 4. Overlay with Semi-Solid Medium C->D E 5. Incubate D->E F 6. Fix and Stain E->F G 7. Count Plaques F->G CoIP_Logic Logical Flow of a Co-immunoprecipitation Experiment Lysate Cell Lysate (containing protein complexes) Antibody Antibody (specific to Bait Protein) Lysate->Antibody Incubate Beads Protein A/G Beads Antibody->Beads Bind Complex Antibody-Bait-Prey Complex Beads->Complex Capture Analysis Analysis (Western Blot / Mass Spec) Complex->Analysis Elute & Analyze Result Identification of Interacting Proteins Analysis->Result

The Role of 5'-Cytidine Triphosphate in Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine 5'-triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids, fundamental processes for cell growth and division. Cancer cells, characterized by their rapid and uncontrolled proliferation, exhibit a heightened demand for CTP. This has brought the CTP synthesis pathway, particularly the rate-limiting enzyme CTP synthetase (CTPS), into focus as a promising target for anticancer therapies. This technical guide provides a comprehensive overview of the preliminary studies on the role of 5'-CTP in cancer cell proliferation. It includes a summary of quantitative data on the effects of targeting CTP synthesis, detailed experimental protocols for key assays, and a visual representation of the associated signaling pathways.

Introduction: The Critical Role of CTP in Proliferating Cancer Cells

Rapidly dividing cancer cells require a constant and abundant supply of nucleotides to fuel DNA replication and RNA synthesis.[1] CTP, a pyrimidine (B1678525) nucleotide, is not only a crucial building block for nucleic acids but also plays a vital role in the biosynthesis of phospholipids, essential components of cellular membranes, and in protein sialylation.[2] The intracellular concentration of CTP is tightly regulated, and its de novo synthesis is catalyzed by CTP synthetase (CTPS), which converts uridine (B1682114) 5'-triphosphate (UTP) to CTP.[1]

In humans, there are two isoforms of this enzyme, CTPS1 and CTPS2.[3] Numerous studies have reported elevated CTPS activity in various tumor types, and this increased activity often correlates with the tumor's growth rate.[2] This dependency of cancer cells on CTP synthesis makes CTPS an attractive target for therapeutic intervention.[4]

Quantitative Data on Targeting CTP Synthesis in Cancer Cells

The inhibition of CTP synthesis has shown significant anti-proliferative effects in a variety of cancer cell lines. The following tables summarize key quantitative data from preliminary studies, focusing on the half-maximal inhibitory concentration (IC50) of CTP synthetase inhibitors and the effects of CTP depletion on the cell cycle.

Table 1: IC50 Values of CTP Synthetase Inhibitors in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (nM)Reference
STP-BJURKATT-cell Leukemia2 - 183[5]
STP-BVarious B-cell malignanciesB-cell Lymphoma3 - 356[5]
CTP Synthetase-IN-1Human CTPS1-32[6]
CTP Synthetase-IN-1Human CTPS2-18[6]
3-deaza-uridineJurkatT-cell Leukemia40,000[4]

Table 2: Effect of CTP Synthetase Depletion on Cell Cycle Distribution in Jurkat T-cell Leukemia Cells

Condition% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
ControlNormal DistributionNormal DistributionNormal Distribution[4]
CTPS1 Knockout (no cytidine)IncreasedDecreasedDecreased[4]
3-deaza-uridine TreatmentIncreasedDecreasedDecreased[4]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study the effects of this compound on cancer cell proliferation.

Cell Viability and Proliferation Assays

Objective: To quantify the effect of CTP synthetase inhibitors on cancer cell viability and proliferation.

a) CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: This assay measures ATP levels, an indicator of metabolically active cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat cells with a serial dilution of the CTP synthetase inhibitor or vehicle control for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

b) Colony Formation Assay

  • Principle: This assay assesses the long-term proliferative capacity of single cells.

  • Protocol:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

    • Treat with the CTP synthetase inhibitor or vehicle control and incubate for 10-14 days, allowing colonies to form.

    • Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet solution.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of CTP depletion on cell cycle progression.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Culture cells with or without the CTP synthetase inhibitor for the desired time (e.g., 24-48 hours).

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and centrifuge.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

In Vitro CTP Synthetase Activity Assay

Objective: To measure the enzymatic activity of CTPS in cell lysates.

  • Principle: This assay quantifies the production of CTP from UTP in the presence of ATP and glutamine. The amount of CTP produced is measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protocol:

    • Prepare cell lysates from treated and untreated cancer cells in a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

    • Set up the reaction mixture containing cell lysate (as the source of the enzyme), UTP, ATP, glutamine, GTP (as an allosteric activator), and MgCl2 in a reaction buffer (e.g., Tris-HCl).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

    • Analyze the samples by LC-MS/MS to quantify the amount of CTP produced.

    • Calculate the specific activity of CTPS (e.g., in pmol of CTP/min/mg of protein).[7]

Western Blot Analysis of Signaling Proteins

Objective: To analyze the phosphorylation status of key signaling proteins involved in cell proliferation pathways.

  • Principle: This technique uses specific antibodies to detect proteins that have been separated by size using gel electrophoresis. Phospho-specific antibodies can detect the activated forms of signaling proteins.

  • Protocol:

    • Prepare protein lysates from cells treated with CTP synthetase inhibitors or controls.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, CTPS1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathways and Regulatory Networks

The synthesis of CTP is intricately linked to major oncogenic signaling pathways that drive cancer cell proliferation. Understanding these connections is crucial for developing effective targeted therapies.

The Role of Myc in CTP Synthesis

The Myc oncogene is a master regulator of cell growth and proliferation and has been shown to directly influence nucleotide metabolism.[8] Myc can bind to the promoter regions of genes involved in nucleotide synthesis, including those encoding enzymes for pyrimidine synthesis, thereby upregulating their expression to meet the demands of a rapidly dividing cell.[9][10]

Myc_CTPS_Regulation Myc Myc CTPS_Gene CTPS Gene Myc->CTPS_Gene Upregulates Transcription CTPS_Protein CTPS Protein CTPS_Gene->CTPS_Protein Translation CTP CTP Synthesis CTPS_Protein->CTP Proliferation Cell Proliferation CTP->Proliferation

Caption: Myc-mediated upregulation of CTP synthesis for cell proliferation.

PI3K/Akt/mTOR and Ras/MAPK Signaling in Pyrimidine Metabolism

The PI3K/Akt/mTOR and Ras/MAPK pathways are two of the most frequently hyperactivated signaling cascades in human cancers.[11] These pathways promote cell growth and proliferation by regulating various cellular processes, including nucleotide synthesis. While direct phosphorylation of CTPS by Akt or ERK is not yet fully established, these pathways are known to regulate the initial and rate-limiting steps of de novo pyrimidine synthesis catalyzed by the multifunctional enzyme carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase (CAD).[12][13]

Signaling_Pathway_Regulation cluster_upstream Upstream Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/MAPK Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CAD CAD (Pyrimidine Synthesis) mTORC1->CAD Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CAD Activates Proliferation Cell Proliferation CAD->Proliferation

Caption: Regulation of pyrimidine synthesis by PI3K/Akt/mTOR and Ras/MAPK pathways.

Experimental Workflow for Investigating this compound in Cancer Cell Proliferation

The following diagram outlines a typical experimental workflow for studying the role of this compound in cancer cell proliferation.

Experimental_Workflow Start Start: Hypothesis (Targeting CTP synthesis inhibits cancer cell proliferation) Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with CTPS Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Proliferation_Assay Proliferation Assay (e.g., Colony Formation) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Biochemical_Assays Biochemical Assays Treatment->Biochemical_Assays Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis CTPS_Activity CTPS Activity Assay Biochemical_Assays->CTPS_Activity Western_Blot Western Blot (Signaling Proteins) Biochemical_Assays->Western_Blot CTPS_Activity->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A logical workflow for studying the effects of CTP synthesis inhibition.

Conclusion and Future Directions

The preliminary studies outlined in this guide strongly suggest that this compound and its synthesis pathway are critical for cancer cell proliferation. The elevated activity of CTP synthetase in various cancers and the anti-proliferative effects of its inhibitors highlight the therapeutic potential of targeting this pathway. Future research should focus on the development of more potent and selective CTPS inhibitors, a deeper understanding of the intricate regulatory networks governing CTP synthesis in different cancer contexts, and the identification of biomarkers to predict which patients are most likely to respond to CTPS-targeted therapies. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this promising area of cancer drug discovery.

References

The Expanding Toolkit of Biochemical Research: A Technical Guide to 5'-CTP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular biology and drug discovery, the ability to probe and manipulate fundamental biochemical pathways is paramount. Cytidine (B196190) 5'-Triphosphate (CTP) is a crucial building block for RNA synthesis and a key player in lipid metabolism. Its central role makes it, and its synthetic analogs, invaluable tools for researchers. This technical guide provides an in-depth exploration of 5'-CTP analogs, offering a comprehensive resource for scientists and drug development professionals on their structure, function, and diverse applications in biochemical research.

The Central Role of this compound in Cellular Processes

Cytidine 5'-Triphosphate is a pyrimidine (B1678525) nucleotide essential for life. It serves as one of the four essential precursors for the synthesis of RNA by RNA polymerases. Beyond its role in transcription, CTP is a critical coenzyme in the biosynthesis of glycerophospholipids, major components of cellular membranes.[1] It is involved in the activation and transfer of diacylglycerol and lipid head groups, as well as in the glycosylation of proteins.[1] The synthesis of CTP itself is a tightly regulated process, with the enzyme CTP synthetase playing a key role in converting Uridine Triphosphate (UTP) to CTP.[2] Given these fundamental roles, molecules that mimic or interfere with CTP's function are powerful tools for dissecting cellular mechanisms and for developing novel therapeutics.

A Diverse Arsenal: Types and Applications of this compound Analogs

The versatility of this compound analogs stems from the variety of chemical modifications that can be introduced into the CTP molecule. These modifications can alter the analog's stability, introduce reporter groups, or change its substrate properties, enabling a wide range of applications.

Non-Hydrolyzable Analogs: Freezing the Action

Non-hydrolyzable analogs are designed to resist enzymatic cleavage of the triphosphate chain, effectively trapping enzymes in a specific conformational state. A prime example is Cytidine 5'-[γ-thio]triphosphate (CTPγS) , where a sulfur atom replaces a non-bridging oxygen on the γ-phosphate. While not completely resistant to hydrolysis, the cleavage of the thiophosphate bond is significantly slower.[3] This property makes CTPγS an excellent tool for studying the role of CTP hydrolysis in the function of CTP-dependent enzymes, such as the bacterial cell division protein ParB, a CTPase.[3]

Fluorescent Analogs: Illuminating Cellular Processes

Fluorescent analogs of CTP are indispensable for visualizing and quantifying RNA synthesis and localization in real-time. These analogs incorporate a fluorescent dye, allowing for the direct detection of labeled RNA. Examples include:

  • Fluorescein-12-CTP: This analog is used to generate fluorescently labeled RNA probes for applications such as in situ hybridization and microarrays.

  • 1,3-diaza-2-oxophenothiazine-ribose-5′-triphosphate (tCTP): A fluorescent ribonucleotide analog that is efficiently incorporated by T7 RNA polymerase, making it a valuable tool for synthesizing large, fluorescently labeled RNA molecules.[4][5]

  • 2',3'-O-(2,4,6-Trinitrophenyl)-CTP (TNP-CTP): An intrinsically fluorescent CTP analog used in studies of nucleotide-binding proteins.

Base-Modified Analogs: Probing Molecular Interactions

Modifications to the cytidine base can be used to investigate the structural and functional roles of specific interactions. For instance, 5-Methyl-CTP and 5-Formyl-CTP can be incorporated into RNA to study the effects of these modifications on RNA structure, stability, and protein recognition.

Photoaffinity and Clickable Analogs: Capturing and Tagging Molecular Partners

Photoaffinity analogs , such as 5-((4-azidophenacyl)thio)cytidine-5'-triphosphate (5-APAS-CTP) , contain a photoreactive group.[4] Upon UV irradiation, this group forms a covalent bond with nearby molecules, allowing for the identification of proteins that interact with RNA at specific locations.[4]

Clickable analogs are equipped with a bioorthogonal functional group, such as an alkyne or an azide, that can be specifically and efficiently reacted with a complementary tag (e.g., a fluorophore or biotin) via "click chemistry".[6] The synthesis of γ-alkyne labeled CTP has been reported, opening the door for the facile generation of a variety of functionalized CTP analogs for diverse applications in chemical biology.[5][7]

Quantitative Data on this compound Analogs

The effectiveness of a this compound analog is often quantified by its biochemical parameters, such as its inhibitory constant (Ki) or the concentration required for 50% inhibition (IC50). These values provide a standardized measure of an analog's potency and are crucial for comparing different compounds and for designing experiments.

Analog/InhibitorTarget EnzymeParameterValueOrganismReference(s)
CTPCTP Synthetase (ecCTPS)IC50~370 µM (at 600 µM UTP)E. coli[8]
CTPCTP Synthetase (ecCTPS)IC50160 µM (at 50 µM UTP)E. coli[8]
Gemcitabine-5'-triphosphate (dF-dCTP)CTP Synthetase (ecCTPS)IC501.2 µME. coli[9]
IQ-1 Carboxylic Acid (IQC)CTP Synthetase (CTPS)--B. subtilis[10]
tCTP (relative to CTP)T7 RNA Polymerase(kcat/KM)tCTP / (kcat/KM)CTP2.3 ± 0.1 (elongation)-[4]
tCTP (relative to CTP)T7 RNA Polymerase(kcat/KM)tCTP / (kcat/KM)CTP2.5 ± 0.1 (initiation)-[4]

Experimental Protocols in Detail

The successful application of this compound analogs hinges on the use of well-defined experimental protocols. Below are detailed methodologies for key experiments cited in biochemical research.

CTP Synthetase Inhibition Assay (Spectrophotometric)

This assay measures the activity of CTP synthetase by monitoring the conversion of UTP to CTP, which results in an increase in absorbance at 291 nm.

Materials:

  • Purified CTP synthetase

  • Assay Buffer: e.g., 50 mM HEPES pH 8.0, 20 mM MgCl₂, 1 mM DTT

  • UTP solution

  • ATP solution

  • Glutamine solution

  • GTP solution (as an allosteric activator)

  • CTP analog inhibitor solution

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 291 nm

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the assay buffer, UTP, ATP, glutamine, and GTP at their final desired concentrations.

  • Add Inhibitor: Add varying concentrations of the this compound analog inhibitor to the reaction mix. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified CTP synthetase to the reaction mix.

  • Incubation and Measurement: Immediately transfer the reaction to the spectrophotometer and monitor the increase in absorbance at 291 nm over time at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

In Vitro Transcription with Fluorescent CTP Analogs

This protocol describes the synthesis of fluorescently labeled RNA using a commercially available in vitro transcription kit and a fluorescent CTP analog.

Materials:

  • Linearized DNA template containing a T7, T3, or SP6 promoter

  • In vitro transcription kit (e.g., T7 RNA polymerase, transcription buffer)

  • ATP, GTP, UTP solutions

  • Fluorescent CTP analog solution (e.g., Fluorescein-12-CTP)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Assemble Transcription Reaction: In a nuclease-free microcentrifuge tube on ice, combine the following components in order: nuclease-free water, transcription buffer, ATP, GTP, UTP, and the fluorescent CTP analog at the desired final concentrations. The ratio of fluorescent CTP to unlabeled CTP can be adjusted to control the labeling density.

  • Add Template and Enzyme: Add the linearized DNA template and RNase inhibitor to the reaction mix. Finally, add the RNA polymerase.

  • Incubation: Mix gently and incubate the reaction at 37°C for 1-2 hours.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate for an additional 15 minutes at 37°C.

  • Purification: Purify the fluorescently labeled RNA using a suitable method, such as spin column chromatography or ethanol (B145695) precipitation.

  • Quantification and Analysis: Determine the concentration and labeling efficiency of the fluorescent RNA using a spectrophotometer and/or gel electrophoresis with fluorescence imaging.

Biotin-Based RNA Pull-Down Assay

This assay is used to identify proteins that bind to a specific RNA sequence of interest.

Materials:

  • Biotinylated RNA probe (synthesized in vitro with biotin-labeled CTP or UTP)

  • Cell lysate

  • Streptavidin-coated magnetic beads

  • Binding Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 0.5% Triton X-100, supplemented with protease and RNase inhibitors

  • Wash Buffer: Binding buffer with a lower concentration of detergent

  • Elution Buffer: e.g., high salt buffer or buffer containing a competitor for the biotin-streptavidin interaction

Procedure:

  • Bead Preparation: Wash the streptavidin-coated magnetic beads with binding buffer to equilibrate them.

  • RNA-Protein Binding: Incubate the biotinylated RNA probe with the cell lysate in binding buffer for 30-60 minutes at 4°C with gentle rotation to allow the formation of RNA-protein complexes.

  • Capture of Complexes: Add the equilibrated streptavidin beads to the binding reaction and incubate for another 30-60 minutes at 4°C to capture the biotinylated RNA-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against specific proteins of interest, or by mass spectrometry for unbiased identification of interacting partners.[11]

Visualizing the Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language for Graphviz.

phospholipid_biosynthesis CTP This compound UTP UTP CTP_Synthase CTP Synthase UTP->CTP_Synthase Glutamine ATP Glycerol3P Glycerol-3-P PA Phosphatidic Acid (PA) Glycerol3P->PA FattyAcylCoA 2 Fatty Acyl-CoA FattyAcylCoA->PA CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP DAG Diacylglycerol (DAG) PA->DAG Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine ATP Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine ATP Inositol Inositol Serine Serine CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP PI Phosphatidylinositol (PI) CDP_DAG->PI Inositol PS Phosphatidylserine (PS) CDP_DAG->PS Serine PC Phosphatidylcholine (PC) CDP_Choline->PC DAG PE Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE DAG CTP_Synthase->CTP

Caption: The central role of this compound in phospholipid biosynthesis.

enzyme_inhibition_workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme, Substrate, and CTP Analog Inhibitor start->prepare_reagents setup_reactions Set up reactions with varying inhibitor concentrations prepare_reagents->setup_reactions initiate_reaction Initiate reaction by adding enzyme setup_reactions->initiate_reaction monitor_activity Monitor enzyme activity (e.g., spectrophotometrically) initiate_reaction->monitor_activity data_analysis Calculate initial velocities and plot against inhibitor concentration monitor_activity->data_analysis determine_ic50 Determine IC50 value from dose-response curve data_analysis->determine_ic50 end End determine_ic50->end

Caption: A typical workflow for an enzyme inhibition assay using a this compound analog.

Conclusion and Future Perspectives

This compound analogs represent a powerful and ever-expanding toolkit for biochemical research. From elucidating the mechanisms of fundamental cellular processes to identifying novel drug targets, these versatile molecules continue to drive innovation. The development of new analogs with enhanced properties, such as improved cell permeability, brighter and more photostable fluorophores, and novel bioorthogonal functionalities, will undoubtedly open up new avenues of investigation. As our understanding of the intricate roles of CTP in health and disease grows, so too will the importance of its synthetic counterparts in the quest for new scientific discoveries and therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for Utilizing 5'-CTP in In Vitro Transcription Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5'-Cytidine Triphosphate (CTP) and its modified forms, particularly 5-Methyl-CTP, in in vitro transcription (IVT) reactions. The protocols and data presented are intended to assist researchers in optimizing mRNA synthesis for various applications, including vaccine development, gene therapy, and functional genomics.

Introduction: The Role of CTP in In Vitro Transcription

In vitro transcription is a fundamental technique for synthesizing RNA molecules from a DNA template. This process is catalyzed by RNA polymerases, most commonly T7, T3, or SP6 phage RNA polymerases. The synthesis reaction requires a linearized DNA template containing a promoter sequence recognized by the specific RNA polymerase, as well as the four essential ribonucleoside triphosphates (NTPs): Adenosine Triphosphate (ATP), Guanosine Triphosphate (GTP), Uridine Triphosphate (UTP), and Cytidine (B196190) Triphosphate (CTP).

The incorporation of CTP is crucial for the elongation of the RNA transcript. Furthermore, the use of modified CTP analogs, such as 5-Methyl-CTP, can significantly enhance the stability and translational efficiency of the resulting mRNA, making it more suitable for therapeutic applications.

Key Concepts and Applications

Standard CTP for Basic RNA Synthesis

For routine laboratory applications, such as the generation of RNA probes or functional RNAs where high stability and translational efficiency are not primary concerns, standard CTP is sufficient.

5-Methyl-CTP for Enhanced mRNA Stability and Translation

The introduction of a methyl group at the fifth carbon of the cytosine base in 5-Methyl-CTP offers significant advantages for therapeutic mRNA development.[1][2] This modification mimics endogenous RNA methylation patterns, leading to several beneficial effects:[1]

  • Increased Nuclease Resistance: The methyl group provides steric hindrance, protecting the mRNA transcript from degradation by cellular nucleases.[1][2] This results in a longer intracellular half-life. Quantitative studies have shown that mRNAs containing 5-methyl cytidine can exhibit half-lives up to 2–3 times longer than their unmodified counterparts.[3]

  • Improved Translational Efficiency: By reducing recognition by innate immune sensors and favoring ribosomal engagement, 5-Methyl-CTP incorporation can lead to higher protein expression levels from the mRNA template.[1][2]

  • Reduced Immunogenicity: The presence of 5-Methyl-CTP can dampen the innate immune response often triggered by in vitro transcribed RNA, which is crucial for in vivo applications.[2]

Experimental Workflows and Signaling Pathways

General In Vitro Transcription Workflow

The following diagram outlines the fundamental steps involved in a typical in vitro transcription reaction.

IVT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC DNA_Template Linearized DNA Template (with T7 Promoter) IVT_Reaction In Vitro Transcription (Incubate at 37°C) DNA_Template->IVT_Reaction NTPs NTPs (ATP, GTP, UTP, CTP/5-Methyl-CTP) NTPs->IVT_Reaction Buffer Transcription Buffer Buffer->IVT_Reaction Enzyme T7 RNA Polymerase & RNase Inhibitor Enzyme->IVT_Reaction DNase_Treatment DNase I Treatment (Template Removal) IVT_Reaction->DNase_Treatment RNA_Purification RNA Purification (e.g., Spin Column) DNase_Treatment->RNA_Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) RNA_Purification->QC Methyl_CTP_Action cluster_ivt In Vitro Transcription cluster_cellular Cellular Environment Standard_CTP Standard CTP IVT IVT Reaction Standard_CTP->IVT Methyl_CTP 5-Methyl-CTP Methyl_CTP->IVT Unmodified_mRNA Unmodified mRNA IVT->Unmodified_mRNA w/ Standard CTP Modified_mRNA 5-Methyl-CTP Modified mRNA IVT->Modified_mRNA w/ 5-Methyl-CTP Nuclease Cellular Nucleases Unmodified_mRNA->Nuclease Ribosome Ribosome Unmodified_mRNA->Ribosome Standard Translation Modified_mRNA->Nuclease Reduced Susceptibility Modified_mRNA->Ribosome Enhanced Translation Stable_Translation Enhanced Stability & Efficient Translation Modified_mRNA->Stable_Translation Degradation Rapid Degradation Nuclease->Degradation

References

Application Notes and Protocols for Co-transcriptional Capping of mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of mRNA-based therapeutics and vaccines, the integrity and translational efficiency of synthetic mRNA are of paramount importance. A critical modification for all eukaryotic mRNA is the 5' cap, a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge. This cap structure is essential for protecting the mRNA from exonuclease degradation, facilitating its export from the nucleus to the cytoplasm, and recruiting ribosomal machinery to initiate translation.[1][2][3] In vitro transcription (IVT) is the standard method for synthesizing mRNA, and the 5' cap can be incorporated either co-transcriptionally or post-transcriptionally.[4][5]

This document provides a detailed protocol for the co-transcriptional capping of mRNA using cap analogs during IVT. This method offers a streamlined workflow by integrating the capping process into the transcription reaction, though it may require optimization to achieve high capping efficiency and yield.[4][5] We will also discuss methods for analyzing capping efficiency and the impact of the cap structure on translation efficiency and immunogenicity.

Co-transcriptional Capping of mRNA

Co-transcriptional capping involves the inclusion of a cap analog in the in vitro transcription reaction mixture, along with the four standard nucleoside triphosphates (ATP, CTP, GTP, and UTP). The RNA polymerase initiates transcription with the cap analog, resulting in a capped mRNA molecule in a single reaction.[5] Anti-Reverse Cap Analogs (ARCA) are commonly used to ensure that the cap analog is incorporated in the correct orientation.[5][] More advanced cap analogs, such as CleanCap®, can achieve capping efficiencies greater than 95%.[]

Experimental Workflow

The overall workflow for producing co-transcriptionally capped mRNA involves several key steps, from the preparation of the DNA template to the final analysis of the purified mRNA.

Workflow cluster_0 Template Preparation pcr PCR Amplification of DNA Template ivt In Vitro Transcription (with Cap Analog) pcr->ivt linearize Plasmid Linearization linearize->ivt dnase DNase I Treatment ivt->dnase purification mRNA Purification dnase->purification qc Quality Control (Concentration, Integrity, Capping Efficiency) purification->qc application Downstream Applications (e.g., Transfection, Translation) qc->application Immune_Pathway dsRNA dsRNA byproduct RIGI RIG-I / MDA5 dsRNA->RIGI MAVS MAVS RIGI->MAVS TBK1 TBK1 / IKKε MAVS->TBK1 NFkB NF-κB MAVS->NFkB IRF3 IRF3 / IRF7 TBK1->IRF3 nucleus Nucleus IRF3->nucleus NFkB->nucleus Interferon Type I Interferon (IFN-α/β) Production nucleus->Interferon ProInflammatory Pro-inflammatory Cytokines nucleus->ProInflammatory

References

The Critical Role of 5'-Triphosphate Management in CRISPR gRNA Production for Research and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advent of CRISPR-Cas9 technology has revolutionized the landscape of genetic engineering, offering unprecedented precision in genome editing. A key component of this system is the guide RNA (gRNA), which directs the Cas9 nuclease to the specific genomic target. While various methods exist for gRNA production, in vitro transcription (IVT) remains a widely adopted, cost-effective, and accessible technique for researchers. Cytidine triphosphate (CTP), alongside ATP, GTP, and UTP, is a fundamental building block in the enzymatic synthesis of gRNA. However, the presence of a 5'-triphosphate group on IVT gRNAs can trigger a significant innate immune response in mammalian cells, posing a challenge for therapeutic applications and research in sensitive cell types. This application note provides a detailed overview of the role of the 5'-triphosphate in gRNA functionality and immunogenicity, protocols for its removal, and the resulting impact on cell viability and editing efficiency.

The Double-Edged Sword: 5'-Triphosphate in IVT gRNA

In vitro transcription using bacteriophage RNA polymerases, such as T7, is a common method for generating gRNA. This process invariably results in a 5'-triphosphate group on the transcribed RNA. While essential for initiating transcription, this molecular feature is recognized by the intracellular pathogen recognition receptor, Retinoic Acid-Inducible Gene I (RIG-I)[1][2]. Activation of the RIG-I pathway triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines[1][3]. This innate immune response can lead to decreased cell viability and other undesirable cellular effects, particularly in primary cells like hematopoietic stem and progenitor cells (HSPCs) and T cells, which are key targets for therapeutic genome editing[1][3].

Mitigating Immunogenicity: The Importance of 5'-Triphosphate Removal

To circumvent the detrimental effects of the 5'-triphosphate group, a common strategy is its enzymatic removal post-transcription. Treatment with phosphatases, such as Calf Intestinal Alkaline Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP), effectively cleaves the terminal phosphate (B84403) groups, rendering the gRNA "immuno-stealthy"[2][3][4]. This dephosphorylation step has been shown to significantly reduce the induction of an interferon response without compromising the gene-editing efficiency of the CRISPR-Cas9 system[3].

The following workflow illustrates the process of generating gRNA with reduced immunogenicity:

G cluster_0 gRNA Template Preparation cluster_1 In Vitro Transcription (IVT) cluster_2 Post-transcriptional Processing cluster_3 Final Product pcr PCR Amplification of gRNA Template ivt T7 RNA Polymerase (ATP, CTP, GTP, UTP) pcr->ivt DNA Template dnase DNase I Treatment ivt->dnase IVT Reaction Mix phosphatase Phosphatase Treatment (e.g., CIP) dnase->phosphatase gRNA with 5'-PPP purification gRNA Purification phosphatase->purification Dephosphorylated gRNA final_grna Dephosphorylated gRNA purification->final_grna

Figure 1: Workflow for the production of dephosphorylated gRNA.

Quantitative Impact of 5'-Triphosphate on Cellular Response

The presence or absence of the 5'-triphosphate on gRNA has a quantifiable impact on cellular health and immune activation. The following table summarizes key findings from studies investigating these effects.

ParameterIVT gRNA (with 5'-PPP)Phosphatase-Treated IVT gRNA (without 5'-PPP)Synthetic gRNA (without 5'-PPP)Reference
IFNB1 Transcript Levels (HEK293 cells) Significantly upregulatedAbolished responseNo induction[2][4]
Cell Viability (Human Primary HSPCs) ReducedSignificantly improvedHigh[3][4]
Gene Editing Efficiency UnaffectedUnaffectedHigh[3]

Signaling Pathway of IVT gRNA-Induced Innate Immunity

The recognition of 5'-triphosphate RNA by RIG-I initiates a signaling cascade that culminates in the production of type I interferons. Understanding this pathway is crucial for developing strategies to mitigate the immunogenicity of IVT gRNAs.

G cluster_0 Cytosol cluster_1 Nucleus gRNA IVT gRNA (with 5'-triphosphate) RIGI RIG-I gRNA->RIGI binds MAVS MAVS (on Mitochondria) RIGI->MAVS activates IRF3 IRF3 MAVS->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNB1 IFNB1 Gene pIRF3->IFNB1 translocates & activates IFN_mRNA IFN-β mRNA IFNB1->IFN_mRNA transcription IFN_beta Secreted IFN-β IFN_mRNA->IFN_beta translation & secretion Cell_Response Type I Interferon Response (e.g., decreased cell viability) IFN_beta->Cell_Response induces

Figure 2: RIG-I signaling pathway activated by 5'-triphosphate gRNA.

Protocols

Protocol 1: In Vitro Transcription of sgRNA

This protocol is adapted from established methods for high-yield sgRNA synthesis.[5][6][7]

Materials:

  • Linearized plasmid DNA or PCR product containing the T7 promoter upstream of the sgRNA sequence (template DNA)

  • Nuclease-free water

  • 10x Transcription Buffer

  • ATP, CTP, GTP, UTP solution (100 mM each)

  • T7 RNA Polymerase Mix

  • RNase Inhibitor

  • DNase I (RNase-free)

  • RNA purification kit (e.g., spin column-based)

Procedure:

  • Thaw all components on ice. Keep enzymes in a cold block.

  • In a nuclease-free tube, assemble the following reaction at room temperature in the order listed:

    Component Volume (20 µL reaction) Final Concentration
    Nuclease-free water to 20 µL
    10x Transcription Buffer 2 µL 1x
    ATP (100 mM) 2 µL 10 mM
    CTP (100 mM) 2 µL 10 mM
    GTP (100 mM) 2 µL 10 mM
    UTP (100 mM) 2 µL 10 mM
    Template DNA (100-500 ng) X µL

    | T7 RNA Polymerase Mix | 2 µL | |

  • Mix thoroughly by gentle pipetting.

  • Incubate at 37°C for 2 to 18 hours. Longer incubation times can increase yield.

  • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

Protocol 2: 5'-Triphosphate Removal from IVT sgRNA

This protocol describes the enzymatic removal of the 5'-triphosphate group to reduce immunogenicity.[5][7][8]

Materials:

  • IVT sgRNA from Protocol 1

  • Calf Intestinal Alkaline Phosphatase (CIP) or other suitable phosphatase

  • 10x CIP Buffer

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • To the 21 µL reaction from Protocol 1, add the following:

    Component Volume
    Nuclease-free water 76 µL
    10x CIP Buffer 10 µL
    CIP (10 U/µL) 3 µL

    Note: The amount of phosphatase may need to be optimized.

  • Mix gently and incubate at 37°C for 1 hour.

  • Proceed immediately to RNA purification using a suitable kit according to the manufacturer's instructions. Column purification is recommended to effectively remove the phosphatase, which can bind tightly to RNA.[5][7]

  • Elute the purified, dephosphorylated sgRNA in nuclease-free water.

  • Quantify the sgRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.

Conclusion

While CTP is an essential nucleotide for the synthesis of gRNA via in vitro transcription, the resulting 5'-triphosphate moiety on the gRNA molecule is a potent trigger of the innate immune system. For researchers and drug developers working with primary cells or in vivo models, understanding and mitigating this immunogenicity is paramount. The protocols outlined in this application note provide a robust framework for the production of high-quality, dephosphorylated gRNA, thereby enhancing the safety and efficacy of CRISPR-based genome editing applications. The use of synthetic or modified gRNAs can also be considered as an alternative to bypass the challenges associated with IVT gRNA.[4][9]

References

Application Notes and Protocols for Utilizing 5'-CTP in Cell-Free Transcription and Translation Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free transcription and translation systems have emerged as powerful platforms for rapid protein synthesis, high-throughput screening, and the production of biologics. A critical component of these systems is the supply of nucleoside triphosphates (NTPs), including Cytidine-5'-Triphosphate (5'-CTP), which serves as a fundamental building block for the synthesis of messenger RNA (mRNA) transcripts. The concentration and purity of CTP, as well as the use of its modified analogs, can significantly impact the yield and functionality of the resulting RNA and protein products.

These application notes provide a comprehensive guide to the role and optimal use of this compound in cell-free systems. Detailed protocols for standard in vitro transcription, optimization of CTP concentration, and the incorporation of CTP analogs are provided, along with quantitative data to inform experimental design.

The Role of this compound in Cell-Free Systems

In cell-free transcription and translation, this compound is one of the four essential ribonucleoside triphosphates (along with ATP, GTP, and UTP) required by RNA polymerases (such as T7, SP6, or T3) to synthesize mRNA from a DNA template. The polymerase catalyzes the formation of phosphodiester bonds, incorporating cytidylate monophosphate into the growing RNA chain.

While CTP is not directly involved in the canonical mRNA 5' capping process, which utilizes GTP, its presence is indispensable for the integrity and completeness of the mRNA transcript that will subsequently be capped and translated. Imbalances in the NTP pool, including suboptimal CTP concentrations, can lead to premature termination of transcription, reduced mRNA yields, and consequently, lower protein expression.[1]

Data Presentation: Optimizing Nucleotide Concentrations

The concentration of each NTP is a critical parameter influencing the efficiency of cell-free protein synthesis (CFPS). While a standard concentration is often used, optimizing the levels of individual NTPs, including CTP, can lead to significant improvements in protein yield. High concentrations of NTPs can sometimes be inhibitory to the translation machinery, a phenomenon that can be partially reversed by adjusting the magnesium ion (Mg2+) concentration.[2][3]

Table 1: Effect of Total NTP Concentration on Cell-Free Protein Synthesis (CFPS) Activity

Cell Extract ConcentrationNTP ConcentrationRelative sfGFP YieldReference
Low1x (Normal)~100%[4]
Low2x (Doubled)Inhibitory[4]
High1x (Normal)Reduced Activity[4]
High2x (Doubled)~300% (Restored Activity)[4][5]
High3x (Tripled)~300% (Similar to 2x)[5]

Table 2: General Guidelines for NTP Concentration in In Vitro Transcription

ParameterRecommended ConcentrationNotesReference
Standard NTP (each)1-2 mMCan be adjusted based on reaction conditions.[6]
Minimum Nucleotide>12 µMTo avoid premature termination.[7]
For GC-rich templatesConsider decreasing temperatureMay improve yield of full-length transcripts.[7]

Experimental Protocols

Protocol 1: Standard In Vitro Transcription using T7 RNA Polymerase

This protocol describes a standard setup for in vitro transcription to generate mRNA for use in a cell-free translation system.

Materials:

  • Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP, UTP)

  • RNase Inhibitor (e.g., 40 U/µL)

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice. Keep the T7 RNA Polymerase on a freezer block.

  • Assemble the reaction at room temperature in a nuclease-free tube in the following order:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • Ribonucleotide solution mix (10 mM each): 2 µL (for a final concentration of 1 mM each)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation or a column-based kit.

  • Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop).

Protocol 2: Optimization of CTP Concentration for Maximizing Protein Yield

This protocol provides a framework for systematically titrating the concentration of CTP to determine the optimal level for your specific template and cell-free translation system. This process can be adapted for the other three NTPs as well.

Materials:

  • All materials from Protocol 1

  • Individual 100 mM stocks of ATP, CTP, GTP, and UTP

  • Cell-free translation system (e.g., PURE system, E. coli S30 extract)

  • Reporter plasmid (e.g., expressing GFP or luciferase)

Procedure:

Part A: In Vitro Transcription with Varying CTP Concentrations

  • Set up a series of 20 µL in vitro transcription reactions as described in Protocol 1.

  • Instead of a pre-mixed NTP solution, add individual NTPs. Keep the concentrations of ATP, GTP, and UTP constant (e.g., 1 mM final concentration) while varying the final concentration of CTP across a range (e.g., 0.25 mM, 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM).

  • Incubate and purify the RNA as described in Protocol 1.

  • Quantify the yield of each RNA transcript.

Part B: Cell-Free Translation and Protein Quantification

  • Set up cell-free translation reactions according to the manufacturer's protocol.

  • Add a standardized amount of each purified mRNA transcript (from Part A) to individual translation reactions.

  • Incubate the translation reactions for the recommended time and temperature.

  • Quantify the yield of the reporter protein (e.g., fluorescence for GFP, luminescence for luciferase).

  • Analyze the results to identify the CTP concentration that resulted in the highest protein yield.

Protocol 3: Incorporation of Modified this compound Analogs

This protocol outlines the procedure for incorporating modified CTP analogs (e.g., 5-methyl-CTP, pseudouridine-CTP) into an RNA transcript. These modifications can enhance RNA stability and reduce immunogenicity.

Materials:

  • All materials from Protocol 1

  • Modified CTP analog (e.g., 100 mM stock of 5-methyl-CTP)

Procedure:

  • Thaw all reagents as in Protocol 1.

  • Set up the in vitro transcription reaction. When preparing the NTP mix, completely or partially substitute the standard CTP with the modified CTP analog. For a complete substitution, replace the CTP in the reaction with an equimolar amount of the modified CTP.[8]

  • Assemble the reaction at room temperature:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, GTP, UTP mix (10 mM each): 2 µL

    • Modified CTP analog (10 mM): 2 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Follow steps 3-7 from Protocol 1 to complete the transcription, purification, and quantification.

  • The functionality of the modified RNA can then be assessed in a cell-free translation system or other downstream applications.

Mandatory Visualizations

G cluster_0 Transcription cluster_1 Translation DNA Template DNA Template Transcription Reaction Transcription Reaction DNA Template->Transcription Reaction T7 RNA Polymerase T7 RNA Polymerase T7 RNA Polymerase->Transcription Reaction NTPs (ATP, CTP, GTP, UTP) NTPs (ATP, CTP, GTP, UTP) NTPs (ATP, CTP, GTP, UTP)->Transcription Reaction mRNA Transcript mRNA Transcript Transcription Reaction->mRNA Transcript Translation Reaction Translation Reaction mRNA Transcript->Translation Reaction mRNA Input Ribosomes Ribosomes Ribosomes->Translation Reaction tRNAs & Amino Acids tRNAs & Amino Acids tRNAs & Amino Acids->Translation Reaction Translation Factors Translation Factors Translation Factors->Translation Reaction Protein Protein Translation Reaction->Protein

Caption: Workflow of cell-free transcription and translation.

G Start Start Setup Parallel IVT Reactions Setup Parallel IVT Reactions Start->Setup Parallel IVT Reactions Vary CTP Concentration Vary CTP Concentration Setup Parallel IVT Reactions->Vary CTP Concentration Constant ATP, GTP, UTP Constant ATP, GTP, UTP Vary CTP Concentration->Constant ATP, GTP, UTP Incubate & Purify RNA Incubate & Purify RNA Vary CTP Concentration->Incubate & Purify RNA Quantify RNA Yield Quantify RNA Yield Incubate & Purify RNA->Quantify RNA Yield Setup Translation Reactions Setup Translation Reactions Quantify RNA Yield->Setup Translation Reactions Add Equal Amounts of RNA Add Equal Amounts of RNA Setup Translation Reactions->Add Equal Amounts of RNA Incubate & Measure Protein Incubate & Measure Protein Setup Translation Reactions->Incubate & Measure Protein Analyze Results Analyze Results Incubate & Measure Protein->Analyze Results Optimal CTP Concentration Optimal CTP Concentration Analyze Results->Optimal CTP Concentration

Caption: Workflow for optimizing CTP concentration.

G Start Start Prepare IVT Reaction Mix Prepare IVT Reaction Mix Start->Prepare IVT Reaction Mix Substitute CTP with Analog Substitute CTP with Analog Prepare IVT Reaction Mix->Substitute CTP with Analog Add Template, Polymerase, etc. Add Template, Polymerase, etc. Substitute CTP with Analog->Add Template, Polymerase, etc. Incubate at 37°C Incubate at 37°C Substitute CTP with Analog->Incubate at 37°C Purify Modified RNA Purify Modified RNA Incubate at 37°C->Purify Modified RNA Downstream Applications Downstream Applications Purify Modified RNA->Downstream Applications

Caption: Incorporation of modified CTP analogs.

Troubleshooting

Low RNA Yield:

  • NTP Concentration: Ensure the final concentration of each NTP is sufficient. If premature termination is suspected, consider increasing the NTP concentration.[7]

  • Template Quality: Contaminants in the DNA template can inhibit RNA polymerase. Re-purify the DNA if necessary.

  • GC-Rich Template: For templates with high GC content, consider lowering the transcription temperature to 30°C to improve the yield of full-length transcripts.[7]

Low Protein Yield:

  • NTP Imbalance: An incorrect ratio of NTPs can affect both transcription and translation. If optimizing individual NTPs, ensure the others remain at their optimal concentrations.[1]

  • High NTP Concentration: As shown in Table 1, excessively high NTP concentrations can inhibit translation, especially in cell-free systems with lower extract concentrations. Consider titrating down the NTP levels or increasing the Mg2+ concentration.[2][3]

  • RNA Integrity: Ensure the purified mRNA is intact and free of RNase contamination. Use an RNase inhibitor during transcription and handle RNA with appropriate care.

References

Standard Operating Procedure for Handling and Storing 5'-Cytidine Triphosphate (5'-CTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Cytidine Triphosphate (5'-CTP) is a pivotal nucleotide involved in numerous critical cellular processes. As a building block for RNA synthesis, it is fundamental to transcription and other aspects of molecular biology.[1] Beyond its role in nucleic acid synthesis, CTP is essential for the biosynthesis of various phospholipids, such as phosphatidylcholine, through pathways like the Kennedy pathway.[1][2][3][4] This makes it a key molecule in membrane biogenesis and cellular signaling.

These application notes provide a comprehensive guide to the proper handling, storage, and quality control of this compound to ensure its stability and integrity for reliable and reproducible experimental outcomes in research and drug development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling and use.

PropertyValueReference
Molecular Formula C₉H₁₆N₃O₁₄P₃[5]
Molecular Weight 483.16 g/mol (free acid)[5]
Appearance Clear, colorless aqueous solution[6][7]
Purity (by HPLC) ≥99%[5][6][7]
Concentration Typically supplied as a 100 mM solution[5][6][7]
pH of Solution 7.0 - 8.0[5][6]
Maximum Absorbance (λmax) 271 nm[5][6]
Molar Extinction Coefficient (ε) 8.9 L mmol⁻¹ cm⁻¹ at pH 7.0[5]
CAS Number 36051-68-0 (disodium salt)[5]

Handling and Storage Procedures

Proper handling and storage are critical to prevent the degradation of this compound and to ensure its performance in downstream applications.

General Handling
  • Always wear appropriate personal protective equipment (PPE), including laboratory gloves, safety glasses, and a lab coat, when handling this compound solutions.

  • Handle the solution in a clean, designated area to prevent contamination.

  • Use sterile, nuclease-free pipette tips and microcentrifuge tubes to avoid enzymatic degradation of the CTP.

  • Thaw frozen aliquots of CTP solution on ice. Once thawed, keep the solution on ice during use to minimize degradation.[8]

Storage Recommendations

To maintain the stability and integrity of this compound solutions, adhere to the following storage guidelines. It is widely recommended to avoid repeated freeze-thaw cycles, as they can lead to degradation.[6][8]

ConditionRecommendationRationale
Long-Term Storage Store at -70°C or -80°C in a non-frost-free freezer.Minimizes chemical and enzymatic degradation over extended periods.
Short-Term/Working Aliquots Store at -20°C.Convenient for frequent use while still maintaining stability for a reasonable duration.
Freeze-Thaw Cycles Aliquot the CTP solution into smaller, single-use volumes upon first use.Avoids the detrimental effects of repeated freezing and thawing on the triphosphate moiety.
pH of Storage Solution Maintain a pH above 7.5 for optimal stability.Aqueous solutions of nucleoside triphosphates are more stable at a slightly alkaline pH.[9]
Stability Data

While specific quantitative data on the degradation of this compound under various conditions is not extensively available in the public domain, general principles for nucleotide triphosphate stability apply. The triphosphate chain is susceptible to hydrolysis, which is influenced by temperature, pH, and the presence of divalent cations.

ParameterEffect on StabilityRecommendations
Temperature Higher temperatures accelerate hydrolysis of the triphosphate chain.Always store at or below -20°C and keep on ice during use.
pH Acidic conditions promote hydrolysis. Stability is enhanced at a slightly alkaline pH.Store in a buffer with a pH between 7.5 and 8.0.[9]
Freeze-Thaw Cycles Repeated cycles can lead to a decrease in the concentration of the triphosphate form.[6][8]Prepare single-use aliquots to minimize the number of freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM aqueous solution of this compound from a powdered salt form.

Materials:

  • This compound sodium salt (powder)

  • Nuclease-free water

  • Sterile, nuclease-free microcentrifuge tubes and pipette tips

  • Calibrated analytical balance

  • pH meter

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of the CTP salt will be provided by the manufacturer. Use this value to calculate the mass needed for your desired volume and concentration. For example, for 1 mL of a 100 mM solution of a CTP sodium salt with a molecular weight of 549.15 g/mol , you would need 54.915 mg.

  • Weighing:

    • In a clean, draft-free environment, accurately weigh the calculated amount of CTP powder using an analytical balance.

  • Dissolution:

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add approximately 80% of the final desired volume of nuclease-free water.

    • Vortex gently until the powder is completely dissolved.

  • pH Adjustment:

    • Measure the pH of the solution using a calibrated pH meter.

    • Adjust the pH to between 7.0 and 7.5 using small volumes of a dilute NaOH solution.

  • Final Volume Adjustment:

    • Add nuclease-free water to reach the final desired volume.

    • Mix thoroughly by gentle vortexing.

  • Aliquoting and Storage:

    • Dispense the solution into single-use aliquots in sterile, nuclease-free microcentrifuge tubes.

    • Label the tubes clearly with the contents, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol for Quality Control of this compound Solution by HPLC

This protocol provides a general method for assessing the purity of a this compound solution using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase C18 column

  • Mobile phase buffers (e.g., potassium phosphate (B84403) buffer with an ion-pairing agent like tetrabutylammonium (B224687) hydroxide (B78521) for reverse-phase)

  • This compound sample to be tested

  • High-purity reference standard for this compound

  • Nuclease-free water for dilutions

Procedure:

  • System Preparation:

    • Set up the HPLC system according to the manufacturer's instructions.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare a series of known concentrations of the high-purity CTP reference standard in nuclease-free water.

  • Sample Preparation:

    • Dilute the this compound sample to be tested to a concentration that falls within the linear range of the standard curve.

  • Chromatographic Analysis:

    • Inject the standards and the sample onto the HPLC column.

    • Run the chromatography method, monitoring the absorbance at or near 271 nm.

  • Data Analysis:

    • Identify the peak corresponding to CTP based on the retention time of the reference standard.

    • Integrate the peak areas for all components in the chromatograms.

    • Calculate the purity of the CTP sample by dividing the peak area of CTP by the total peak area of all components and multiplying by 100.

    • The purity should typically be ≥99% for high-quality CTP.

Applications in Research

This compound is a versatile reagent with numerous applications in molecular biology and drug development.

  • In Vitro Transcription: CTP is a necessary component of the nucleotide mix for the synthesis of RNA transcripts using RNA polymerases such as T7, T3, and SP6.

  • Phospholipid Biosynthesis: It serves as a precursor in the synthesis of CDP-choline and CDP-ethanolamine, which are essential intermediates in the formation of phosphatidylcholine and phosphatidylethanolamine, respectively.[1][2][3][4]

  • Enzyme Assays: CTP is used as a substrate in assays for various enzymes, including CTP synthase and nucleotidyltransferases.

  • Nucleic Acid Labeling: Modified versions of CTP can be used to introduce labels into newly synthesized RNA for detection and visualization.

Signaling Pathway and Workflow Diagrams

The Kennedy Pathway for Phosphatidylcholine Synthesis

The Kennedy pathway, also known as the CDP-choline pathway, is the primary route for the de novo synthesis of phosphatidylcholine in mammalian cells.[1][3][4] this compound plays a crucial, rate-limiting role in this pathway.

Kennedy_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine Cytidylyltransferase (CCT) (Rate-limiting step) CTP This compound CTP->CDP_Choline PPi PPi CDP_Choline->PPi PC Phosphatidylcholine (PC) CDP_Choline->PC Cholinephosphotransferase (CPT) DAG Diacylglycerol (DAG) DAG->PC CMP CMP PC->CMP

Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.

Experimental Workflow for this compound Handling and Aliquoting

The following workflow diagram illustrates the standard procedure for receiving, handling, and storing this compound to maintain its quality.

CTP_Workflow Receive Receive this compound (on dry ice) Inspect Inspect packaging for damage Receive->Inspect Store_Initial Immediate storage at -80°C Inspect->Store_Initial If intact Thaw Thaw on ice Store_Initial->Thaw Aliquot Prepare single-use aliquots in nuclease-free tubes Thaw->Aliquot Label Label aliquots (Name, Conc., Date) Aliquot->Label Store_Working Store working aliquots at -20°C Label->Store_Working Store_LongTerm Store long-term aliquots at -80°C Label->Store_LongTerm Use Use in experiment (keep on ice) Store_Working->Use

Caption: Workflow for handling and aliquoting this compound solutions.

References

Techniques for High-Purity 5'-Cytidine Triphosphate (5'-CTP) Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Cytidine Triphosphate (5'-CTP) is a critical nucleotide involved in numerous essential cellular processes. It serves as a vital building block for the synthesis of RNA and is a key precursor in the biosynthesis of various phospholipids, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. Furthermore, CTP is essential for the glycosylation of proteins and lipids. Given its central role in cellular metabolism, the availability of high-purity this compound is paramount for a wide range of research and drug development applications, including in vitro transcription, enzymatic assays, and the development of nucleotide-based therapeutics. This document provides detailed application notes and protocols for the purification of this compound to a high degree of purity, focusing on ion-exchange and high-performance liquid chromatography (HPLC) techniques.

Purification Techniques Overview

The primary goal of this compound purification is the removal of contaminants such as other nucleotides (e.g., CMP, CDP, ATP, UTP, GTP), inorganic salts, and enzymes from the synthesis reaction. The choice of purification method depends on the required final purity, yield, and the scale of the purification.

1. Anion-Exchange Chromatography (AEC): This is a widely used and effective method for separating nucleotides based on their net negative charge. At neutral pH, nucleotides carry a negative charge due to their phosphate (B84403) groups. CMP, CDP, and CTP, with one, two, and three phosphate groups respectively, can be effectively separated, with CTP binding most strongly to the positively charged anion-exchange resin. Elution is typically achieved by increasing the salt concentration of the mobile phase.

2. High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. For this compound purification, two primary modes of HPLC are employed:

  • Anion-Exchange HPLC (AEX-HPLC): This technique operates on the same principle as traditional AEC but utilizes high-pressure pumps and smaller resin particles for improved separation efficiency. It is highly effective in separating different nucleotide triphosphates from their mono- and diphosphate (B83284) counterparts.

  • Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, separation is based on the hydrophobicity of the molecules. While nucleotides are generally polar, ion-pairing agents (e.g., tetrabutylammonium) can be added to the mobile phase to increase their retention on a nonpolar stationary phase (like C18). This allows for the separation of nucleotides from other polar and nonpolar impurities.

Quantitative Data Presentation

The following table summarizes the reported purity and yield for this compound and related nucleotide purifications using different techniques. It is important to note that direct comparative studies for this compound across all methods are limited, and the presented data is compiled from various sources.

Purification TechniqueStarting MaterialInitial Purity (%)Final Purity (%)Recovery (%)Reference/Notes
Anion-Exchange Chromatography Crude this compound38.894.4Not ReportedPurification of commercially available CTP.
Anion-Exchange Chromatography Crude 20-mer oligonucleotide<50>98>80Purification of an oligonucleotide, demonstrating the effectiveness of the resin for nucleotide-based molecules.
Strong Anion-Exchange Chromatography Crude CTPγS (CTP analog)Not Reported~88Not ReportedThe principal impurity was noted to be CDP.
Anion-Exchange HPLC Biosynthesized this compoundNot ReportedHigh PurityNot ReportedDeveloped for the analysis and separation of CMP, CDP, and CTP.
Reversed-Phase HPLC Not SpecifiedNot ReportedHigh PurityNot ReportedA general method for nucleotide analysis.

Experimental Protocols

Protocol 1: Purification of this compound using Anion-Exchange Chromatography

This protocol is a general guideline for the purification of this compound from a mixture containing other nucleotides using a gravity-flow or low-pressure chromatography system.

Materials:

  • Anion-exchange resin (e.g., DEAE-Sepharose or a similar weak anion-exchanger)

  • Chromatography column

  • Crude this compound solution

  • Buffer A: 20 mM Tris-HCl, pH 7.5

  • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5

  • Peristaltic pump (optional)

  • Fraction collector (optional)

  • UV Spectrophotometer or HPLC for fraction analysis

Methodology:

  • Column Packing:

    • Prepare a slurry of the anion-exchange resin in Buffer A.

    • Pour the slurry into the chromatography column and allow it to settle, ensuring a well-packed, even bed.

    • Wash the column with 5-10 column volumes (CV) of Buffer A.

  • Sample Loading:

    • Adjust the pH and conductivity of the crude this compound solution to be similar to Buffer A. This may require dilution or buffer exchange.

    • Load the sample onto the column at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the column with 5-10 CV of Buffer A to remove unbound and weakly bound impurities.

  • Elution:

    • Elute the bound nucleotides using a linear gradient of NaCl from 0 M to 1 M (by mixing Buffer A and Buffer B) over 10-20 CV.

    • Alternatively, a step gradient can be used. For example, wash with a low salt concentration (e.g., 100 mM NaCl) to elute CMP, followed by an intermediate concentration (e.g., 300 mM NaCl) for CDP, and finally a high concentration (e.g., 500-700 mM NaCl) to elute CTP.

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Monitor the absorbance of the eluate at 271 nm (the absorbance maximum for CTP).

    • Analyze the fractions containing the CTP peak for purity using analytical HPLC (as described in Protocol 3).

  • Desalting:

    • Pool the pure CTP fractions and desalt using a desalting column or dialysis against water.

    • Lyophilize the desalted solution to obtain purified this compound as a solid.

Protocol 2: Purification of this compound using Reversed-Phase HPLC

This protocol is suitable for the high-resolution purification of this compound, particularly for removing less polar impurities.

Materials:

  • Reversed-phase HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Crude this compound solution, filtered through a 0.22 µm filter

  • Mobile Phase A: 20 mM Triethylammonium (B8662869) acetate (B1210297) (TEAAc), pH 7.1

  • Mobile Phase B: 50% Acetonitrile in 20 mM TEAAc, pH 7.1

Methodology:

  • System Equilibration:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 0-5%) in Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection:

    • Inject the filtered crude this compound sample onto the column.

  • Elution:

    • Run a linear gradient of Mobile Phase B from 0% to 25% over 20-30 minutes.

    • Monitor the elution profile at 271 nm.

  • Fraction Collection:

    • Collect the peak corresponding to this compound. The retention time will need to be determined using a pure standard.

  • Post-Purification:

    • Remove the mobile phase from the collected fractions by lyophilization.

    • The purified this compound will be obtained as a triethylammonium salt. If a different salt form is required (e.g., sodium salt), further precipitation steps may be necessary.

Protocol 3: Purity Analysis of this compound by Anion-Exchange HPLC

This protocol is for the analytical assessment of this compound purity.

Materials:

  • Anion-exchange HPLC system with a UV detector

  • Anion-exchange HPLC column (e.g., WAX-1)

  • Purified this compound sample

  • Standards for CMP, CDP, and other potential nucleotide impurities

  • Mobile phase as recommended by the column manufacturer (typically a phosphate buffer with an increasing salt gradient).

Methodology:

  • System Equilibration:

    • Equilibrate the anion-exchange column with the starting mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is observed.

  • Standard and Sample Injection:

    • Inject a known concentration of the this compound standard to determine its retention time.

    • Inject the purified this compound sample.

  • Elution and Detection:

    • Run the appropriate gradient program to separate the nucleotides.

    • Detect the eluting peaks at 260 nm or 271 nm.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to the standard.

    • Calculate the purity of the this compound sample by dividing the peak area of CTP by the total area of all peaks in the chromatogram.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Post-Processing crude_ctp Crude this compound Solution purification_step Primary Purification (AEC or RP-HPLC) crude_ctp->purification_step fraction_collection Fraction Collection purification_step->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling desalting Desalting & Lyophilization pooling->desalting final_product High-Purity this compound desalting->final_product

Caption: Generalized experimental workflow for the purification of this compound.

phospholipid_synthesis cluster_ctp_synthesis CTP Synthesis & Regulation cluster_kennedy_pathway Kennedy Pathway (Phospholipid Synthesis) UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase CTP This compound CTP_Synthetase->CTP CTP->CTP_Synthetase CTP_PC CTP CTP_PE CTP GTP GTP (Activator) GTP->CTP_Synthetase CTP_feedback CTP (Inhibitor) Choline Choline Choline_Kinase Choline Kinase Choline->Choline_Kinase Ethanolamine Ethanolamine Ethanolamine_Kinase Ethanolamine Kinase Ethanolamine->Ethanolamine_Kinase Phosphocholine Phosphocholine Choline_Kinase->Phosphocholine Phosphoethanolamine Phosphoethanolamine Ethanolamine_Kinase->Phosphoethanolamine PC_Cytidylyltransferase Phosphocholine Cytidylyltransferase Phosphocholine->PC_Cytidylyltransferase PE_Cytidylyltransferase Phosphoethanolamine Cytidylyltransferase Phosphoethanolamine->PE_Cytidylyltransferase CTP_PC->PC_Cytidylyltransferase CTP_PE->PE_Cytidylyltransferase CDP_Choline CDP-Choline PC_Cytidylyltransferase->CDP_Choline CDP_Ethanolamine CDP-Ethanolamine PE_Cytidylyltransferase->CDP_Ethanolamine Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Phosphatidylethanolamine Phosphatidylethanolamine CDP_Ethanolamine->Phosphatidylethanolamine DAG Diacylglycerol (DAG) DAG->Phosphatidylcholine DAG->Phosphatidylethanolamine

Caption: Role of this compound in the Kennedy pathway for phospholipid biosynthesis.

Application Notes and Protocols for 5'-CTP Dependent Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for setting up and performing 5'-Cytidine Triphosphate (CTP) dependent enzymatic assays. These assays are crucial for studying the activity of a wide range of enzymes involved in critical cellular processes such as phospholipid biosynthesis, pyrimidine (B1678525) metabolism, and RNA capping. This guide focuses on a detailed protocol for a representative CTP-dependent enzyme, CTP:phosphocholine (B91661) cytidylyltransferase (CCT), and also provides an overview of assay principles for other CTP-dependent enzymes like CTP synthetase and RNA capping enzymes. Detailed methodologies, data presentation guidelines, and troubleshooting advice are included to assist researchers in obtaining reliable and reproducible results.

Introduction

Cytidine (B196190) 5'-triphosphate (CTP) is a crucial nucleotide that serves as a substrate for a variety of enzymes. These enzymes play fundamental roles in cellular metabolism and signaling. The enzymatic transfer of a cytidylyl group from CTP to a substrate is a common biochemical reaction. Monitoring the activity of CTP-dependent enzymes is essential for understanding their biological function, identifying potential inhibitors or activators for drug development, and diagnosing certain metabolic disorders.

This application note provides a step-by-step guide for conducting a non-radioactive enzymatic assay for CTP:phosphocholine cytidylyltransferase (CCT), a key regulatory enzyme in the synthesis of phosphatidylcholine.[1][2][3] The protocol utilizes High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate (CTP) and the product (CDP-choline).[4] Additionally, principles for assaying other CTP-dependent enzymes are discussed.

Principle of the CTP:phosphocholine cytidylyltransferase (CCT) Assay

The CCT enzyme (EC 2.7.7.15) catalyzes the reaction between CTP and phosphocholine to produce cytidine diphosphate-choline (CDP-choline) and pyrophosphate (PPi).[1][3]

Reaction: CTP + phosphocholine ⇌ CDP-choline + PPi

The activity of the CCT enzyme can be determined by measuring the rate of formation of the product, CDP-choline, or the rate of consumption of the substrate, CTP. This protocol describes an HPLC-based method that separates CTP and CDP-choline, allowing for the quantification of either molecule.[4] A C18 reverse-phase column is used with a mobile phase of ammonium (B1175870) bicarbonate and acetonitrile (B52724) to achieve this separation.[4]

Signaling Pathway and Experimental Workflow

Kennedy Pathway for Phosphatidylcholine Synthesis

The CCT-catalyzed reaction is a key regulatory step in the Kennedy pathway, the primary route for the de novo synthesis of phosphatidylcholine (PC).

G cluster_0 Kennedy Pathway Choline Choline CK Choline Kinase (ATP -> ADP) Choline->CK Phosphocholine Phosphocholine CCT CTP:phosphocholine cytidylyltransferase (CTP -> PPi) Phosphocholine->CCT CDP_Choline CDP-Choline CPT Cholinephosphotransferase (DAG) CDP_Choline->CPT PC Phosphatidylcholine CK->Phosphocholine CCT->CDP_Choline CPT->PC

Caption: The Kennedy Pathway for phosphatidylcholine synthesis.

Experimental Workflow for CCT Enzymatic Assay

The following diagram outlines the major steps involved in the CCT enzymatic assay, from reagent preparation to data analysis.

G Reagent_Prep 1. Reagent Preparation (Buffer, Substrates, Enzyme) Reaction_Setup 2. Enzymatic Reaction Setup (Incubate Enzyme, CTP, Phosphocholine) Reagent_Prep->Reaction_Setup Reaction_Termination 3. Reaction Termination (e.g., Heat Inactivation) Reaction_Setup->Reaction_Termination Sample_Prep 4. Sample Preparation for HPLC (Centrifugation/Filtration) Reaction_Termination->Sample_Prep HPLC_Analysis 5. HPLC Analysis (Separation of CTP and CDP-Choline) Sample_Prep->HPLC_Analysis Data_Analysis 6. Data Analysis (Peak Integration, Quantification, Enzyme Activity Calculation) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the CCT enzymatic assay.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Water bath or incubator

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

  • HPLC vials

Reagents
  • CTP (Cytidine 5'-triphosphate), sodium salt

  • Phosphocholine chloride, calcium salt

  • CDP-choline (Cytidine 5'-diphosphocholine), sodium salt (for standard curve)

  • Purified CCT enzyme

  • Ammonium bicarbonate (NH₄HCO₃)

  • Acetonitrile (HPLC grade)

  • Tris-HCl

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Ultrapure water

Experimental Protocols

Reagent Preparation
  • 1 M Tris-HCl (pH 7.4): Dissolve 121.14 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 7.4 with concentrated HCl. Bring the final volume to 1 L with ultrapure water.

  • 1 M MgCl₂: Dissolve 95.21 g of MgCl₂ in 1 L of ultrapure water.

  • 1 M DTT: Dissolve 1.54 g of DTT in 10 mL of ultrapure water. Prepare fresh.

  • 100 mM CTP Stock Solution: Dissolve an appropriate amount of CTP sodium salt in ultrapure water. Determine the exact concentration spectrophotometrically (using the appropriate extinction coefficient). Aliquot and store at -80°C.

  • 100 mM Phosphocholine Stock Solution: Dissolve an appropriate amount of phosphocholine chloride in ultrapure water. Aliquot and store at -20°C.

  • 10 mM CDP-choline Standard Stock Solution: Dissolve an appropriate amount of CDP-choline sodium salt in ultrapure water for the HPLC standard curve. Aliquot and store at -80°C.

  • CCT Enzyme: Dilute the purified CCT enzyme to the desired concentration in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM DTT) immediately before use. Keep on ice.

  • Assay Buffer (5X): 250 mM Tris-HCl (pH 7.4), 50 mM MgCl₂, 5 mM DTT.

  • HPLC Mobile Phase: 0.1 M Ammonium Bicarbonate (pH 7.4) with 2% Acetonitrile.[4] To prepare 1 L, dissolve 7.91 g of ammonium bicarbonate in 980 mL of ultrapure water, adjust pH to 7.4 if necessary, and add 20 mL of acetonitrile. Filter through a 0.45 µm filter before use.

Enzymatic Reaction
  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as described in the table below. Prepare a master mix of the common components for multiple reactions.

ComponentStock ConcentrationVolume (µL)Final Concentration
5X Assay Buffer5X201X
CTP100 mM44 mM
Phosphocholine100 mM2.52.5 mM
Ultrapure Water-Varies-
CCT EnzymeVaries10Varies
Total Volume 100
  • Pre-incubation: Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 10 µL of the diluted CCT enzyme. Mix gently by pipetting.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the assay.

  • Termination: Stop the reaction by heating the tubes at 95°C for 3 minutes.

  • Sample Preparation: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis
  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 0.1 M Ammonium Bicarbonate (pH 7.4), 2% Acetonitrile[4]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 271 nm

    • Column Temperature: 30°C

  • Standard Curve: Prepare a series of dilutions of the CDP-choline standard stock solution in ultrapure water (e.g., 0, 10, 25, 50, 100, 250 µM). Inject each standard into the HPLC and record the peak area. Plot the peak area against the concentration to generate a standard curve.

  • Sample Analysis: Inject the prepared samples from the enzymatic reaction into the HPLC.

Data Presentation and Analysis

Quantification of CDP-choline

The concentration of CDP-choline produced in the enzymatic reaction is determined by comparing the peak area from the sample chromatogram to the standard curve.

Calculation of Enzyme Activity

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Activity (U/mL) = ( [CDP-choline] (µM) * Total Reaction Volume (mL) ) / ( Incubation Time (min) * Enzyme Volume (mL) )

Specific activity is the activity per unit of enzyme concentration (e.g., U/mg).

Specific Activity (U/mg) = Activity (U/mL) / [Enzyme] (mg/mL)

Data Summary Table

Summarize the quantitative data in a structured table for easy comparison.

Sample ID[CTP] (mM)[Phosphocholine] (mM)Incubation Time (min)[CDP-choline] produced (µM)Specific Activity (nmol/min/mg)
Control 14.02.520150.23850
Control 24.02.520148.93818
Inhibitor A4.02.52075.61938
Inhibitor B4.02.52022.1567

Example data is illustrative.

Assays for Other 5'-CTP Dependent Enzymes

CTP Synthetase

CTP synthetase (EC 6.3.4.2) catalyzes the ATP-dependent amination of UTP to form CTP, with glutamine serving as the nitrogen donor.[5][6][7]

Reaction: UTP + ATP + Glutamine → CTP + ADP + Glutamate (B1630785) + PPi

Assay methods for CTP synthetase can be based on:

  • HPLC or Mass Spectrometry: Direct measurement of CTP formation.[5]

  • Coupled Spectrophotometric Assay: The production of glutamate can be coupled to the glutamate dehydrogenase reaction, where the conversion of NAD⁺ to NADH is monitored spectrophotometrically at 340 nm.[8]

RNA Capping Enzymes

The formation of the 5' cap on eukaryotic mRNA involves a series of enzymatic reactions, one of which is catalyzed by guanylyltransferase. This enzyme transfers a GMP moiety from GTP to the 5' diphosphate (B83284) end of the nascent RNA transcript. While the primary substrate is GTP, the overall capping process is dependent on the triphosphate state of the 5' end of the RNA, which is generated from NTPs including CTP during transcription.

Assays for RNA capping enzymes can be complex and often involve:

  • Radiolabeling: Using [α-³²P]GTP to label the cap structure, followed by separation and detection.

  • LC-MS Analysis: A highly sensitive method to detect the capped RNA fragment.[9]

  • Enzyme-coupled assays: Measuring the release of pyrophosphate.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low enzyme activity - Inactive enzyme- Incorrect assay conditions (pH, temperature)- Substrate degradation- Presence of inhibitors- Use a fresh enzyme aliquot; handle on ice.- Verify the pH of the buffer and the incubation temperature.- Prepare fresh substrate solutions.- Check for potential inhibitors in the sample or reagents.
High background signal - Contamination of reagents with product- Non-enzymatic reaction- Use fresh, high-purity reagents.- Run a no-enzyme control to assess the rate of non-enzymatic product formation.
Poor peak shape or resolution in HPLC - Improper mobile phase composition or pH- Column degradation- Sample overload- Prepare fresh mobile phase and ensure the pH is correct.- Use a guard column or replace the analytical column.- Dilute the sample before injection.
Assay not linear with time or enzyme concentration - Substrate depletion- Product inhibition- Enzyme instability- Shorten the incubation time or use a lower enzyme concentration.- Dilute the reaction mixture to reduce the product concentration.- Perform the assay on ice or add stabilizing agents (e.g., BSA).

For more general troubleshooting, refer to established guides for enzymatic assays.[10][11]

References

Application Notes and Protocols for Utilizing Modified 5'-CTP in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleotides are pivotal in the advancement of therapeutic research, offering enhanced efficacy, stability, and specificity for a range of applications. Among these, modified 5'-Cytidine Triphosphates (5'-CTPs) have emerged as a critical tool in the development of mRNA-based therapeutics, antiviral agents, and anticancer drugs. These modifications, typically at the 5-position of the cytosine base, can significantly alter the biological properties of the nucleotide, leading to improved therapeutic outcomes.

This document provides detailed application notes and protocols for the use of modified 5'-CTP in therapeutic research. It covers key applications in mRNA therapeutics, antiviral research, and oncology, complete with quantitative data, detailed experimental methodologies, and visualizations to guide researchers in their work.

Section 1: Enhancing mRNA Therapeutics with 5-Methyl-CTP

The incorporation of modified nucleotides like 5-Methyl-CTP into in vitro transcribed (IVT) mRNA is a cornerstone of modern mRNA vaccine and therapeutic development. The methylation at the C5 position of cytosine mimics endogenous RNA modifications, leading to increased mRNA stability and translational efficiency.

Data Presentation: Impact of 5-Methyl-CTP on mRNA Performance
ParameterUnmodified CTP5-Methyl-CTPFold ChangeReference
mRNA Half-life (mammalian cells) ~1xUp to 2xUp to 2.0[1]
Protein Expression (antigen in dendritic cells) ~1xUp to 1.7xUp to 1.7[1]
Experimental Protocols

1. In Vitro Transcription (IVT) with 5-Methyl-CTP

This protocol describes the synthesis of mRNA incorporating 5-methylcytidine.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

  • Ribonuclease Inhibitor

  • ATP, GTP, UTP solution (100 mM each)

  • CTP or 5-Methyl-CTP solution (100 mM)

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    Reagent Volume (for 20 µL reaction) Final Concentration
    Nuclease-free water to 20 µL -
    5x Transcription Buffer 4 µL 1x
    100 mM ATP 2 µL 10 mM
    100 mM GTP 2 µL 10 mM
    100 mM UTP 2 µL 10 mM
    100 mM 5-Methyl-CTP 2 µL 10 mM
    Linearized DNA template 1 µg 50 ng/µL
    Ribonuclease Inhibitor 1 µL 2 U/µL

    | T7 RNA Polymerase | 2 µL | - |

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the mRNA using a suitable RNA purification kit or lithium chloride precipitation.

  • Quantify the mRNA concentration using a spectrophotometer.

2. Assessment of mRNA Stability using Actinomycin D Chase Assay [2][3][4][5]

This protocol measures the half-life of mRNA in cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HEK293T)

  • Transfection reagent

  • IVT mRNA (with and without 5-Methyl-CTP)

  • Actinomycin D (5 mg/mL stock in DMSO)

  • Cell lysis buffer

  • RNA extraction kit

  • qRT-PCR reagents

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Transfect the cells with 2 µg of the IVT mRNA per well.

  • After 24 hours, add Actinomycin D to a final concentration of 5 µg/mL to inhibit transcription. This is time point 0.

  • Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Lyse the cells and extract total RNA using a suitable kit.

  • Perform qRT-PCR to quantify the amount of the specific mRNA at each time point.

  • Calculate the mRNA half-life by plotting the percentage of remaining mRNA against time and fitting the data to a one-phase decay curve.

3. Evaluation of Translation Efficiency using Luciferase Reporter Assay [2][6]

This protocol assesses the protein expression from an mRNA transcript.

Materials:

  • Cultured mammalian cells (e.g., HeLa)

  • IVT mRNA encoding a reporter protein (e.g., Firefly luciferase) with and without 5-Methyl-CTP

  • Transfection reagent

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and grow to 70-80% confluency.

  • Transfect the cells with 100 ng of the luciferase-encoding IVT mRNA per well.

  • Incubate for a set period (e.g., 6, 12, 24, 48 hours) to allow for protein expression.

  • Lyse the cells according to the luciferase assay kit protocol.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to the total protein concentration or a co-transfected control.

Visualization of Workflow

mRNA_Therapeutics_Workflow cluster_synthesis mRNA Synthesis cluster_evaluation Functional Evaluation DNA_Template Linearized DNA Template IVT In Vitro Transcription (with 5-Methyl-CTP) DNA_Template->IVT T7 Polymerase, NTPs Purification mRNA Purification IVT->Purification Transfection Cell Transfection Purification->Transfection Stability_Assay mRNA Stability Assay (Actinomycin D) Transfection->Stability_Assay Translation_Assay Translation Efficiency Assay (Luciferase) Transfection->Translation_Assay

Workflow for synthesis and evaluation of modified mRNA.

Section 2: Antiviral Research with Modified this compound Analogs

Modified this compound analogs can act as potent inhibitors of viral RNA-dependent RNA polymerases (RdRPs), a key enzyme in the replication of many RNA viruses. These analogs can function as chain terminators or alter the fidelity of the polymerase, leading to lethal mutagenesis.

Data Presentation: Inhibition of Poliovirus RdRP by 5-Nitrocytidine Triphosphate
CompoundTargetParameterValueReference
5-Nitrocytidine-5'-triphosphate Poliovirus RNA-dependent RNA Polymerase (RdRP)Kd1.1 ± 0.1 µM[7]
Experimental Protocols

1. Synthesis of 5-Nitrocytidine-5'-triphosphate (A Generalized Approach)

This protocol outlines a general method for the phosphorylation of a modified nucleoside.

Materials:

Procedure:

  • Dissolve 5-nitrocytidine and proton sponge in trimethyl phosphate.

  • Cool the solution to 0°C and slowly add phosphorus oxychloride.

  • Stir the reaction at 0°C for 2-3 hours.

  • Quench the reaction by adding a solution of tributylammonium pyrophosphate in anhydrous DMF.

  • Stir for an additional 30 minutes.

  • Add triethylamine and then water to hydrolyze the reaction.

  • Purify the crude product by anion-exchange chromatography on a DEAE-Sephadex column using a linear gradient of triethylammonium (B8662869) bicarbonate buffer.

  • Lyophilize the collected fractions containing the triphosphate to obtain the final product.

2. Primer Extension Assay for Viral Polymerase Inhibition [8]

This protocol is used to assess the inhibitory activity of modified CTP analogs on viral RdRP.

Materials:

  • Purified viral RdRP (e.g., Poliovirus 3Dpol)

  • RNA template-primer duplex

  • 5x Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 50 mM DTT)

  • ATP, GTP, UTP solution (10 mM each)

  • CTP and modified this compound analog solutions

  • Radiolabeled nucleotide (e.g., [α-³²P]GTP)

  • Denaturing polyacrylamide gel

Procedure:

  • Set up the reaction mixture on ice:

    Reagent Volume (for 20 µL reaction) Final Concentration
    Nuclease-free water to 20 µL -
    5x Reaction Buffer 4 µL 1x
    RNA template-primer 1 µL 50 nM
    ATP, UTP (10 mM) 0.5 µL each 250 µM each
    [α-³²P]GTP 1 µL -
    CTP or modified this compound variable variable

    | Purified RdRP | 1 µL | 50 nM |

  • Initiate the reaction by incubating at the optimal temperature for the polymerase (e.g., 30°C) for a defined time (e.g., 10 minutes).

  • Stop the reaction by adding an equal volume of 2x stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denature the samples by heating at 95°C for 5 minutes.

  • Analyze the products by denaturing polyacrylamide gel electrophoresis.

  • Visualize the radiolabeled products by autoradiography. The inhibition of primer extension in the presence of the modified CTP analog indicates its inhibitory activity.

Visualization of Signaling Pathway

Antiviral_Mechanism Viral_RNA Viral RNA Genome Replication Viral Replication Viral_RNA->Replication template RdRP RNA-dependent RNA Polymerase (RdRP) RdRP->Replication catalysis Chain_Termination Chain Termination / Lethal Mutagenesis Replication->Chain_Termination incorporation of modified CTP Modified_CTP Modified this compound (e.g., 5-Nitro-CTP) Inhibition Inhibition Modified_CTP->Inhibition Inhibition->RdRP

Mechanism of action of modified this compound as an antiviral agent.

Section 3: Anticancer Research with Modified this compound Analogs

Cytidine (B196190) analogs are a class of anticancer agents that interfere with DNA and RNA synthesis, leading to cell death. Gemcitabine (B846), a well-known cytidine analog, is intracellularly phosphorylated to its active triphosphate form, which then competes with dCTP for incorporation into DNA. This serves as a relevant model for the potential of other modified this compound analogs in cancer therapy.

Data Presentation: Cytotoxicity of Gemcitabine in Pancreatic Cancer Cell Lines[5][9][10]
Cell LineCancer TypeIC₅₀ of Gemcitabine
BxPC-3 Pancreatic Adenocarcinoma~0.24 ng/mL
MiaPaCa-2 Pancreatic Carcinoma~3.75 ng/mL
Panc-1 Pancreatic Carcinoma~11-31% resistance at 10µM
AsPC-1 Pancreatic Adenocarcinoma~50 ng/mL

Note: IC₅₀ values can vary depending on the assay conditions and duration of treatment.

Experimental Protocols

1. Cell Viability Assay (MTT Assay) [9]

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., Panc-1, MiaPaCa-2)

  • Cell culture medium and supplements

  • Modified this compound analog (or Gemcitabine as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the modified this compound analog in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization of Experimental Workflow

Anticancer_Assay_Workflow Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Treat with Modified this compound (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubate (48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Value Absorbance_Reading->IC50_Calculation

Workflow for determining the IC₅₀ of a modified this compound analog.

Conclusion

The use of modified this compound analogs represents a powerful strategy in therapeutic research. In mRNA therapeutics, modifications like 5-methylation enhance stability and translational efficiency, leading to more potent vaccines and protein replacement therapies. In antiviral drug development, these analogs can effectively inhibit viral replication by targeting essential enzymes. Furthermore, the precedent set by cytidine analogs like gemcitabine in oncology highlights the potential for novel modified this compound derivatives in cancer treatment. The protocols and data presented herein provide a foundational guide for researchers to explore and harness the therapeutic potential of these versatile molecules.

References

Application Notes and Protocols for Preparing NTP Mixes Containing 5-Methylcytidine-5'-Triphosphate for In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique for the production of messenger RNA (mRNA) for various applications, including vaccines, therapeutics, and research. The incorporation of modified nucleotides, such as 5-Methylcytidine-5'-Triphosphate (5-mCTP), into the mRNA sequence can significantly enhance its biological properties. The addition of a methyl group to the cytosine base can lead to increased mRNA stability, improved translational efficiency, and a reduction in the innate immune response upon delivery into cells.[1][][3] This document provides detailed protocols and guidelines for the preparation of nucleotide triphosphate (NTP) mixes containing 5-mCTP for use in IVT reactions.

The proper formulation of the NTP mix is critical for the success of the IVT reaction, impacting both the yield and the quality of the resulting mRNA. This application note outlines the preparation of individual NTP stock solutions, the formulation of a working NTP mix with complete or partial substitution of CTP with 5-mCTP, and recommendations for optimizing the NTP concentrations for maximal transcription efficiency.

Key Components and Considerations

The primary components of an NTP mix for IVT are Adenosine-5'-Triphosphate (ATP), Guanosine-5'-Triphosphate (GTP), Cytidine-5'-Triphosphate (CTP), and Uridine-5'-Triphosphate (UTP). When preparing an NTP mix with 5-mCTP, CTP is either partially or fully replaced by its modified counterpart.

Substitution Strategy:

  • Complete Substitution: For many applications, a 100% replacement of CTP with 5-mCTP is recommended to maximize the incorporation of the modified nucleotide, thereby enhancing the desired biological effects.[4][5][6]

  • Partial Substitution: In some cases, partial substitution (e.g., a 50:50 or 70:30 ratio of 5-mCTP to CTP) may be explored to fine-tune the level of modification, which can be necessary for optimizing translation or for specific structural requirements of the mRNA.[4][5]

Concentration and Purity: The purity and accurate concentration of NTP stock solutions are paramount for reproducible IVT reactions. It is recommended to use high-purity (≥99% by HPLC) NTPs and 5-mCTP.[7] The concentration of each NTP in the final IVT reaction typically ranges from 1 mM to 10 mM.[8][9][][11]

Experimental Protocols

Protocol 1: Preparation of 100 mM NTP Stock Solutions

This protocol describes the preparation of individual 100 mM stock solutions of ATP, GTP, UTP, CTP, and 5-mCTP from their solid forms.

Materials:

  • ATP, sodium salt (powder)

  • GTP, sodium salt (powder)

  • UTP, sodium salt (powder)

  • CTP, sodium salt (powder)

  • 5-Methylcytidine-5'-Triphosphate (5-mCTP), sodium salt (powder)

  • Nuclease-free water

  • 1 M NaOH solution, RNase-free

  • 0.5 M HCl solution, RNase-free (optional)

  • pH indicator strips (pH range 6-8)

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Calculate the required mass: Determine the mass of each NTP powder needed to achieve a 100 mM solution. Use the molecular weight provided by the manufacturer on the product vial, as it can vary based on the salt form and hydration state.[12]

  • Dissolution:

    • Weigh the calculated amount of each NTP powder and transfer it to a separate, labeled nuclease-free microcentrifuge tube.

    • Add approximately 80% of the final calculated volume of nuclease-free water to each tube. For example, if the final volume is 1 mL, add 800 µL of water.

    • Vortex thoroughly to dissolve the powder. Keep the tubes on ice.[12][13]

  • pH Adjustment:

    • NTP solutions are typically acidic upon dissolution (pH 2-5).[12]

    • Carefully add small increments (1-2 µL) of 1 M NaOH to each NTP solution.

    • After each addition, vortex the tube and measure the pH using a pH indicator strip.

    • Continue adding NaOH until the pH of the solution is between 7.0 and 8.0.[7][12] Be cautious not to overshoot the target pH. If necessary, use 0.5 M HCl to adjust back.

  • Final Volume Adjustment:

    • Once the desired pH is reached, add nuclease-free water to bring the solution to the final calculated volume for a 100 mM concentration.

    • Vortex to ensure homogeneity.

  • Quantification (Optional but Recommended):

    • Measure the absorbance of a diluted sample of each NTP stock solution using a spectrophotometer to confirm the concentration. Use the extinction coefficient provided by the manufacturer.

  • Aliquoting and Storage:

    • Aliquot the 100 mM NTP stock solutions into smaller, single-use volumes in nuclease-free tubes to minimize freeze-thaw cycles.[4]

    • Store the aliquots at -20°C for long-term use.[4][12]

Table 1: Example Molecular Weights and Extinction Coefficients for NTPs

NTPMolecular Weight ( g/mol ) - Free AcidExtinction Coefficient (L·mol⁻¹·cm⁻¹) at λmaxλmax (nm) at pH 7.0
ATP507.1815,100259
GTP523.1814,200252
UTP484.149,800262
CTP483.168,900271

Note: Always refer to the manufacturer's certificate of analysis for the exact molecular weight and extinction coefficient of your specific lot.

Protocol 2: Preparation of a 25 mM Working NTP Mix with 100% 5-mCTP Substitution

This protocol describes the preparation of a 4X working NTP mix (25 mM of each NTP) where CTP is fully replaced by 5-mCTP. This mix is ready to be used in an IVT reaction at a 1X final concentration of 6.25 mM for each NTP.

Materials:

  • 100 mM ATP stock solution (from Protocol 1)

  • 100 mM GTP stock solution (from Protocol 1)

  • 100 mM UTP stock solution (from Protocol 1)

  • 100 mM 5-mCTP stock solution (from Protocol 1)

  • Nuclease-free water

  • Nuclease-free microcentrifuge tube

Procedure:

  • Thaw the 100 mM stock solutions of ATP, GTP, UTP, and 5-mCTP on ice.

  • In a single nuclease-free microcentrifuge tube, combine equal volumes of each 100 mM stock solution. For example, to prepare 100 µL of the 25 mM working NTP mix:

    • 25 µL of 100 mM ATP

    • 25 µL of 100 mM GTP

    • 25 µL of 100 mM UTP

    • 25 µL of 100 mM 5-mCTP

  • Vortex the tube gently to mix the solutions thoroughly.

  • The resulting solution is a 25 mM working NTP mix (25 mM each of ATP, GTP, UTP, and 5-mCTP).

  • Store the working NTP mix in aliquots at -20°C.

Table 2: Composition of a 25 mM Working NTP Mix with 100% 5-mCTP Substitution

ComponentStock Concentration (mM)Volume for 100 µL Mix (µL)Final Concentration in Mix (mM)
ATP1002525
GTP1002525
UTP1002525
5-mCTP1002525
Total 100
Protocol 3: Preparation of a Custom NTP Mix for IVT Reaction

This protocol provides a general template for preparing a custom NTP mix directly for a single or multiple IVT reactions. The final concentration of each NTP in the reaction can be adjusted based on experimental optimization.

Example for a 100 µL IVT reaction with a final concentration of 5 mM for each NTP:

Materials:

  • 100 mM ATP stock solution

  • 100 mM GTP stock solution

  • 100 mM UTP stock solution

  • 100 mM CTP stock solution

  • 100 mM 5-mCTP stock solution

  • Nuclease-free water

  • Other IVT reaction components (T7 RNA polymerase, buffer, DNA template, etc.)

Procedure for 100% 5-mCTP Substitution:

  • In a nuclease-free tube, add the following components in the specified order:

    • Nuclease-free water (volume to bring the final reaction volume to 100 µL)

    • 5 µL of 100 mM ATP

    • 5 µL of 100 mM GTP

    • 5 µL of 100 mM UTP

    • 5 µL of 100 mM 5-mCTP

    • Add other IVT components (buffer, template, enzymes).

  • Mix the reaction gently by pipetting up and down.

  • Incubate the reaction according to the IVT kit manufacturer's instructions (typically 2-4 hours at 37°C).[4]

Procedure for 50% 5-mCTP Substitution:

  • In a nuclease-free tube, add the following components:

    • Nuclease-free water

    • 5 µL of 100 mM ATP

    • 5 µL of 100 mM GTP

    • 5 µL of 100 mM UTP

    • 2.5 µL of 100 mM CTP

    • 2.5 µL of 100 mM 5-mCTP

    • Add other IVT components.

  • Proceed with the IVT reaction as described above.

Table 3: Example Volumes for a 100 µL IVT Reaction (Final NTP concentration of 5 mM each)

ComponentVolume for 100% 5-mCTP Substitution (µL)Volume for 50% 5-mCTP Substitution (µL)
100 mM ATP55
100 mM GTP55
100 mM UTP55
100 mM 5-mCTP52.5
100 mM CTP02.5
Other IVT components + H₂O8080
Total Volume 100 100

Diagrams

NTP_Mix_Preparation_Workflow cluster_stocks Preparation of 100 mM Stock Solutions cluster_working_mix Preparation of Working NTP Mix solid_ntps NTP/5-mCTP Powders dissolve Dissolve in Nuclease-Free Water solid_ntps->dissolve ph_adjust Adjust pH to 7.0-8.0 dissolve->ph_adjust volume_adjust Adjust to Final Volume ph_adjust->volume_adjust aliquot_store Aliquot and Store at -20°C volume_adjust->aliquot_store stock_solutions 100 mM NTP/ 5-mCTP Stocks aliquot_store->stock_solutions combine Combine Stock Solutions (ATP, GTP, UTP, 5-mCTP) stock_solutions->combine vortex Vortex to Mix combine->vortex final_mix Working NTP Mix (e.g., 25 mM each) vortex->final_mix

Caption: Workflow for the preparation of NTP stock solutions and the final working NTP mix.

IVT_Reaction_Components cluster_templates Template cluster_enzymes Enzymes cluster_ntps NTP Mix with 5-mCTP cluster_buffer Reaction Buffer ivt_reaction In Vitro Transcription Reaction produced_mrna produced_mrna ivt_reaction->produced_mrna Synthesized mRNA (containing 5-mC) dna_template Linearized DNA Template (with T7 promoter) dna_template->ivt_reaction t7_polymerase T7 RNA Polymerase t7_polymerase->ivt_reaction rnase_inhibitor RNase Inhibitor rnase_inhibitor->ivt_reaction pyrophosphatase Pyrophosphatase pyrophosphatase->ivt_reaction atp ATP atp->ivt_reaction gtp GTP gtp->ivt_reaction utp UTP utp->ivt_reaction mctp 5-mCTP mctp->ivt_reaction buffer Transcription Buffer (contains Mg²⁺, salts) buffer->ivt_reaction

Caption: Key components of an in vitro transcription reaction including a 5-mCTP containing NTP mix.

Logical_Relationship_5mCTP_mRNA cluster_benefits Functional Benefits start Prepare NTP Mix with 5-mCTP ivt In Vitro Transcription start->ivt modified_mrna mRNA containing 5-methylcytosine ivt->modified_mrna stability Increased Stability (Resistance to Nucleases) modified_mrna->stability translation Enhanced Translation Efficiency modified_mrna->translation immunogenicity Reduced Innate Immune Response modified_mrna->immunogenicity final_product Improved Therapeutic/ Research mRNA stability->final_product translation->final_product immunogenicity->final_product

Caption: The logical relationship between using 5-mCTP in NTP mixes and the resulting benefits for the synthesized mRNA.

References

Experimental Blueprint for Investigating 5'-CTP in Lipid Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

Cytidine triphosphate (CTP) is a critical nucleotide that serves as a high-energy molecule for the synthesis of various phospholipids (B1166683), which are essential components of cellular membranes and are involved in numerous signaling pathways. The study of CTP's role in lipid biology is paramount for understanding cellular homeostasis and the pathogenesis of various diseases, including metabolic disorders, cancer, and neurodegenerative conditions. These application notes provide a detailed framework for the experimental investigation of 5'-CTP's function in lipid metabolism, with a focus on the Kennedy pathway for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).

The central enzyme in the CTP-dependent synthesis of PC is CTP:phosphocholine (B91661) cytidylyltransferase (CCT), which catalyzes the rate-limiting step in the CDP-choline pathway.[1][2] The activity of CCT is tightly regulated, in part by its translocation from the nucleus to the endoplasmic reticulum and lipid droplets, a process influenced by the cellular lipid composition.[3][4] Understanding the dynamics of CCT activity and localization, as well as the overall flux through the CTP-dependent phospholipid synthesis pathways, is crucial for elucidating the intricate relationship between CTP metabolism and lipid biology.

This document provides detailed protocols for key experiments, including the measurement of CCT activity, analysis of phospholipid synthesis via metabolic labeling, comprehensive lipid profiling using mass spectrometry, and visualization of CCT translocation.

Data Presentation

The following tables summarize quantitative data relevant to the experimental study of this compound in lipid biology.

Table 1: Kinetic Parameters of CTP:phosphocholine cytidylyltransferase (CCT)

Enzyme SourceSubstrateKm / K0.5 (mM)Vmax (nmol/min/mg)Reference
Truncated Rat CCTα (CCTα236)CTP4.073850[2]
Truncated Rat CCTα (CCTα236)Phosphocholine2.493850[2]

Table 2: CCT Activity in Subcellular Fractions of S2 Cells

Cellular FractionTreatmentSpecific Activity (arbitrary units)Reference
CytosolBasal~5[5]
CytosolOleate (B1233923) Loading (12h)~2[5]
MembraneBasal~10[5]
MembraneOleate Loading (12h)~20[5]
Lipid DropletsBasal~2[5]
Lipid DropletsOleate Loading (12h)>60[5]

Table 3: Incorporation of Choline (B1196258) Analogs into Phospholipids

Choline AnalogConcentration (µM)Incorporation into PC (%)Reference
Propargyl-Cho10018[6]
Propargyl-Cho25033[6]
Propargyl-Cho50044[6]

Signaling Pathways and Experimental Workflows

// Nodes Choline [label="Choline", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP1 [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; ADP1 [label="ADP", fillcolor="#FBBC05", fontcolor="#202124"]; CK [label="Choline Kinase\n(CK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphocholine [label="Phosphocholine", fillcolor="#F1F3F4", fontcolor="#202124"]; CTP [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPi [label="PPi", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CCT [label="CTP:phosphocholine\ncytidylyltransferase (CCT)\n(Rate-limiting)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; CDP_Choline [label="CDP-Choline", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="Diacylglycerol\n(DAG)", fillcolor="#F1F3F4", fontcolor="#202124"]; CPT [label="Choline\nphosphotransferase (CPT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PC [label="Phosphatidylcholine\n(PC)", fillcolor="#F1F3F4", fontcolor="#202124", shape=invhouse]; CMP [label="CMP", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Choline -> CK; ATP1 -> CK; CK -> Phosphocholine [label=""]; CK -> ADP1; Phosphocholine -> CCT; CTP -> CCT; CCT -> CDP_Choline; CCT -> PPi; CDP_Choline -> CPT; DAG -> CPT; CPT -> PC; CPT -> CMP; }

Figure 1: The CDP-Choline (Kennedy) Pathway for Phosphatidylcholine Synthesis.

// Nodes Start [label="Start: Cell Culture/\nTissue Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Subcellular_Fractionation [label="Subcellular Fractionation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytosol [label="Cytosolic Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; Nuclei [label="Nuclear Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; Lipid_Droplets [label="Lipid Droplet Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; CCT_Assay [label="CCT Activity Assay\n(HPLC-based)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolic_Labeling [label="Metabolic Labeling\n([3H]choline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Extraction [label="Lipid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipidomics [label="Lipidomics\n(LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scintillation_Counting [label="Scintillation Counting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immunofluorescence [label="Immunofluorescence\n(CCT Translocation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microscopy [label="Confocal Microscopy", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Subcellular_Fractionation; Subcellular_Fractionation -> Cytosol; Subcellular_Fractionation -> Nuclei; Subcellular_Fractionation -> Lipid_Droplets; Cytosol -> CCT_Assay; Nuclei -> CCT_Assay; Lipid_Droplets -> CCT_Assay; Start -> Metabolic_Labeling; Metabolic_Labeling -> Lipid_Extraction; Lipid_Extraction -> Lipidomics; Lipid_Extraction -> Scintillation_Counting; Start -> Immunofluorescence; Immunofluorescence -> Microscopy; }

Figure 2: General Experimental Workflow for Studying this compound in Lipid Biology.

Experimental Protocols

Protocol 1: Non-Radioactive CTP:phosphocholine cytidylyltransferase (CCT) Activity Assay by HPLC

This protocol is adapted from a method for measuring CCT activity by quantifying the formation of CDP-choline from CTP and phosphocholine using reverse-phase high-performance liquid chromatography (HPLC).[2]

Materials:

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • CTP solution (100 mM stock in water, pH 7.0)

  • Phosphocholine solution (100 mM stock in water)

  • Enzyme source (e.g., cell lysate, subcellular fraction, or purified CCT)

  • 0.1 M Ammonium (B1175870) Bicarbonate

  • Acetonitrile (B52724)

  • Microcentrifuge tubes

  • Water bath or incubator

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL):

      • 50 µL of 2x Assay Buffer

      • x µL of enzyme source (protein concentration should be optimized)

      • 10 µL of 100 mM Phosphocholine (final concentration 10 mM)

      • Water to bring the volume to 90 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of 100 mM CTP (final concentration 10 mM).

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate Reaction:

    • Stop the reaction by placing the tube in a boiling water bath for 3 minutes or by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA). If using TCA, centrifuge at 14,000 x g for 5 minutes to pellet precipitated protein.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject an appropriate volume (e.g., 20 µL) onto the C18 column.

    • Use a mobile phase of 98% 0.1 M ammonium bicarbonate and 2% acetonitrile at a flow rate of 1 mL/min.[2]

    • Monitor the elution of CTP and CDP-choline by UV absorbance at 271 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of CDP-choline.

    • Calculate the amount of CDP-choline produced in the enzymatic reaction by integrating the peak area and comparing it to the standard curve.

    • Express CCT activity as nmol of CDP-choline formed per minute per mg of protein.

Protocol 2: Metabolic Labeling of Phospholipids with [³H]choline

This protocol describes the metabolic labeling of newly synthesized choline-containing phospholipids using radioactive [³H]choline.

Materials:

  • Cell culture medium (choline-free medium is recommended for higher incorporation)

  • [methyl-³H]choline chloride

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727)

  • Chloroform (B151607)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in a suitable culture dish and grow to the desired confluency.

    • Remove the growth medium and wash the cells once with warm, choline-free medium.

    • Add fresh choline-free medium containing [³H]choline (e.g., 1-2 µCi/mL).[1]

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours for measuring synthesis rates, or longer for steady-state labeling).

  • Cell Harvesting and Lipid Extraction:

    • After labeling, place the culture dish on ice and aspirate the radioactive medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to the dish and scrape the cells. Transfer the cell suspension to a glass tube.

    • Add 2 mL of chloroform to the tube. Vortex vigorously for 1 minute.

    • Add 0.8 mL of water to induce phase separation. Vortex again and centrifuge at 1,000 x g for 10 minutes.

  • Quantification of Radioactivity:

    • Carefully collect the lower organic phase (containing lipids) into a new glass tube.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Resuspend the dried lipid film in a small volume of chloroform/methanol (2:1, v/v).

    • Transfer an aliquot of the lipid extract to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Normalization:

    • In a parallel dish of unlabeled cells, determine the total protein content (e.g., using a BCA assay).

    • Express the rate of phospholipid synthesis as counts per minute (CPM) or disintegrations per minute (DPM) per mg of protein.

Protocol 3: Lipidomics Analysis of Phospholipids by LC-MS

This protocol provides a general workflow for the analysis of phospholipid species from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • LC-MS grade solvents (chloroform, methanol, isopropanol (B130326), acetonitrile, water)

  • Formic acid

  • Internal standards (a mix of non-endogenous phospholipid species)

  • Glass tubes with Teflon-lined caps

  • Nitrogen evaporator

  • LC-MS system (e.g., coupled to a high-resolution mass spectrometer like an Orbitrap)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • For cultured cells, wash the cell pellet with PBS and record the cell number or protein content.

    • Perform a Bligh-Dyer or Folch lipid extraction. Briefly, add a mixture of chloroform:methanol (1:2, v/v) to the sample, followed by the addition of chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol or isopropanol).

  • LC-MS Analysis:

    • Separate the lipid species using a suitable C18 or C8 reverse-phase column.

    • Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like formic acid or ammonium formate (B1220265) to improve ionization.

    • Acquire data in both positive and negative ion modes to detect a broader range of phospholipid classes.

    • Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra for lipid identification.

  • Data Analysis:

    • Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL, or similar platforms).

    • Identify lipid species based on their accurate mass, retention time, and fragmentation patterns.

    • Quantify the relative or absolute abundance of each lipid species by integrating the peak areas and normalizing to the internal standards.

    • Perform statistical analysis to identify significant changes in the lipid profiles between different experimental conditions.

Protocol 4: Immunofluorescence Staining for CCTα Translocation

This protocol describes the visualization of CCTα translocation to lipid droplets using immunofluorescence microscopy.

Materials:

  • Cells grown on glass coverslips

  • Fatty acid solution (e.g., oleate complexed to BSA)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against CCTα

  • Fluorescently labeled secondary antibody

  • Lipid droplet stain (e.g., BODIPY 493/503 or LipidTox)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Treatment and Fixation:

    • Seed cells on glass coverslips and allow them to adhere.

    • Treat the cells with oleate-BSA complex (e.g., 400 µM for 12-24 hours) to induce lipid droplet formation and CCTα translocation.[7]

    • Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate the cells with the primary anti-CCTα antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Lipid Droplet and Nuclear Staining:

    • Wash the cells three times with PBS.

    • Incubate with a lipid droplet stain (e.g., BODIPY 493/503) and a nuclear stain (e.g., DAPI) for 10-15 minutes.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a confocal microscope, capturing separate channels for CCTα, lipid droplets, and the nucleus.

    • Analyze the images for colocalization of CCTα with lipid droplets.

References

Utilizing 5'-CTP in Studies of Nucleotide Biosynthesis and Regulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine 5'-triphosphate (CTP) is a critical pyrimidine (B1678525) nucleotide essential for numerous cellular processes. It serves as a fundamental building block for the synthesis of RNA and DNA, and plays a vital role in lipid metabolism as a precursor for the synthesis of phospholipids, which are major components of cellular membranes.[1][2] The intracellular concentration of CTP is tightly regulated, primarily through the control of its de novo biosynthesis pathway. The final and rate-limiting step of this pathway is catalyzed by the enzyme CTP synthase (CTPS), which converts Uridine 5'-triphosphate (UTP) to CTP.[2][3] Due to its central role in cellular proliferation and metabolism, the pyrimidine biosynthetic pathway, and particularly CTP synthase, are attractive targets for the development of therapeutics for various diseases, including cancer and immune disorders.

These application notes provide detailed protocols for utilizing 5'-CTP in the study of nucleotide biosynthesis and its regulation. The included methodologies are designed to assist researchers in investigating enzyme kinetics, screening for inhibitors, and elucidating the role of CTP in downstream metabolic pathways.

I. Regulation of Pyrimidine Biosynthesis by this compound

The de novo pyrimidine biosynthesis pathway is a highly regulated process, ensuring a balanced supply of pyrimidine nucleotides for cellular needs. A key mechanism of this regulation is feedback inhibition, where the end-product of the pathway, CTP, allosterically inhibits enzymes involved in its own synthesis.

A. Allosteric Inhibition of Aspartate Transcarbamoylase (ATCase) by CTP

Aspartate Transcarbamoylase (ATCase) catalyzes an early committed step in pyrimidine biosynthesis. In many organisms, including Escherichia coli, ATCase is allosterically inhibited by CTP. This feedback mechanism helps to control the overall flux through the pathway. Interestingly, UTP can act as a synergistic inhibitor with CTP, leading to a more potent inhibition of ATCase activity.[4][5]

Logical Relationship: Feedback Inhibition of ATCase

Feedback_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Aspartate Aspartate Carbamoyl Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl Aspartate ATCase ... ... Carbamoyl Aspartate->... UTP UTP ...->UTP CTP CTP UTP->CTP CTP Synthase ATCase ATCase UTP->ATCase Synergistic Inhibition CTP->ATCase Allosteric Inhibition

Caption: Feedback inhibition of ATCase by CTP and UTP.

B. Allosteric Regulation of CTP Synthase (CTPS)

CTP synthase, the enzyme that produces CTP from UTP, is also subject to allosteric regulation. It is activated by GTP, which promotes the hydrolysis of glutamine, the nitrogen donor in the reaction.[3][6] Conversely, the product of the reaction, CTP, acts as a feedback inhibitor of CTPS.[1]

Signaling Pathway: Allosteric Regulation of CTP Synthase

CTPS_Regulation cluster_reaction CTP Synthase Reaction UTP + ATP + Glutamine UTP + ATP + Glutamine CTP + ADP + Glutamate CTP + ADP + Glutamate UTP + ATP + Glutamine->CTP + ADP + Glutamate CTP Synthase GTP GTP CTP Synthase CTP Synthase GTP->CTP Synthase Allosteric Activation CTP_inhibitor CTP CTP_inhibitor->CTP Synthase Feedback Inhibition Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Reaction Buffer Prepare Reaction Buffer Mix Buffer, Substrates, and Enzyme Mix Buffer, Substrates, and Enzyme Prepare Reaction Buffer->Mix Buffer, Substrates, and Enzyme Prepare Substrate Solution (ATP, UTP, Glutamine, GTP) Prepare Substrate Solution (ATP, UTP, Glutamine, GTP) Prepare Substrate Solution (ATP, UTP, Glutamine, GTP)->Mix Buffer, Substrates, and Enzyme Prepare Enzyme Solution (CTP Synthase) Prepare Enzyme Solution (CTP Synthase) Prepare Enzyme Solution (CTP Synthase)->Mix Buffer, Substrates, and Enzyme Incubate at 37°C Incubate at 37°C Mix Buffer, Substrates, and Enzyme->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Detect CTP or ADP Detect CTP or ADP Stop Reaction->Detect CTP or ADP Quantify Product Formation Quantify Product Formation Detect CTP or ADP->Quantify Product Formation Drug_Screening cluster_assay In Vitro Assay Compound Library Compound Library High-Throughput Screening (HTS) using CTPS Assay High-Throughput Screening (HTS) using CTPS Assay Compound Library->High-Throughput Screening (HTS) using CTPS Assay HTS using CTPS Assay HTS using CTPS Assay Identify Primary Hits Identify Primary Hits HTS using CTPS Assay->Identify Primary Hits Dose-Response and IC50 Determination Dose-Response and IC50 Determination Identify Primary Hits->Dose-Response and IC50 Determination Lead Optimization Lead Optimization Dose-Response and IC50 Determination->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

References

A Guide to Using 5'-CTP in Metabolomics and Nucleotide Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine triphosphate (5'-CTP) is a critical pyrimidine (B1678525) nucleotide that serves as an essential building block for the synthesis of RNA and DNA.[1] Beyond its role in nucleic acid synthesis, CTP is a key metabolite in various cellular processes, including the biosynthesis of phospholipids (B1166683) and protein glycosylation.[2] The de novo synthesis of CTP is catalyzed by CTP synthetase, which converts uridine (B1682114) triphosphate (UTP) to CTP.[1] This process is tightly regulated, as CTP is typically the least abundant of the major nucleoside triphosphates in the cell.[1] Given its central role in cell proliferation and metabolism, the accurate quantification and analysis of CTP pools are of significant interest in various fields, including cancer biology, immunology, and drug development.[1] Elevated CTP synthetase activity and CTP levels are often observed in rapidly proliferating cells, such as cancer cells.[1]

These application notes provide a comprehensive guide for the analysis of this compound in the context of metabolomics and nucleotide profiling. We offer detailed protocols for sample preparation, metabolite extraction, and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with data presentation guidelines and visualizations of relevant metabolic pathways.

Data Presentation: Quantitative Analysis of this compound

The intracellular concentration of this compound can vary significantly depending on the cell type, proliferation rate, and metabolic state. The following tables summarize representative quantitative data from the literature, comparing CTP levels in normal and cancerous cells.

Table 1: Intracellular Concentration of this compound in Various Cell Lines

Cell LineCell TypeCTP Concentration (pmol/10⁶ cells)Reference
Normal LymphocytesHealthy Donor Lymphocytes47.7 - 60.9[3]
Leukemic Cell LinesLymphoblastic Leukemia11 - 1128[3]
Patient-derived Leukemic CellsAcute Lymphoblastic Leukemia85.9 - 631[3]

Table 2: CTP Synthetase Activity in Normal and Malignant T-lymphocytic Cells

Cell TypeCell Cycle PhaseRelative CTP Synthetase ActivityReference
Normal T-lymphocytesG1-phaseBaseline[4]
Normal T-lymphocytesS-phaseIncreased[4]
MOLT-3 (T-ALL cell line)G1-phaseElevated (compared to normal)[4]
MOLT-3 (T-ALL cell line)S-phaseElevated (compared to normal)[4]

Signaling and Metabolic Pathways Involving this compound

De Novo Pyrimidine Biosynthesis

The primary route for CTP synthesis is the de novo pathway, where CTP synthetase catalyzes the final step. This pathway is crucial for providing the necessary building blocks for DNA and RNA synthesis, particularly in proliferating cells.

de_novo_pyrimidine_synthesis UTP UTP CTP_Synthetase CTP Synthetase (CTPS1/CTPS2) UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP ADP_Pi ADP + Pi CTP_Synthetase->ADP_Pi Glutamate Glutamate CTP_Synthetase->Glutamate ATP ATP ATP->CTP_Synthetase Glutamine Glutamine Glutamine->CTP_Synthetase Nucleic_Acids DNA & RNA Synthesis CTP->Nucleic_Acids experimental_workflow start Cell Culture/ Tissue Sample quenching Metabolism Quenching (e.g., Liquid Nitrogen) start->quenching extraction Metabolite Extraction (e.g., Cold Solvent) quenching->extraction centrifugation Centrifugation to Remove Debris extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end Results data_analysis->end

References

Application Notes: Practical Applications of 5'-Cytidine Triphosphate (CTP) in Diagnostic and Biosensing Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5'-Cytidine Triphosphate (CTP) is a pyrimidine (B1678525) nucleotide essential for numerous biological processes, most notably as a fundamental building block for the synthesis of ribonucleic acid (RNA). While not typically a direct biomarker for disease, CTP is an indispensable component in a variety of powerful diagnostic and biosensing platforms. Its primary application lies in its role as a substrate for polymerases in Nucleic Acid Amplification Tests (NAATs), which form the cornerstone of modern molecular diagnostics for infectious diseases and genetic analysis. Additionally, the enzymatic pathways that produce CTP are themselves targets for diagnostic assays, offering insights into metabolic and immunological disorders.

These notes detail the practical applications of CTP, providing protocols and performance data for key diagnostic methodologies that rely on this critical nucleotide.

Application 1: CTP as a Critical Reagent in Nucleic Acid Amplification Tests (NAATs)

The most significant practical application of CTP in diagnostics is its use as a crucial component of the nucleotide mix (along with ATP, GTP, and UTP/TTP) for in vitro nucleic acid synthesis. Techniques like the Polymerase Chain Reaction (PCR) and its variants are foundational for detecting the genetic material of pathogens or specific human genes.

Featured Assay: Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive and specific technique used to detect and quantify RNA.[1][2][3] It was pivotal in the global response to the COVID-19 pandemic for the detection of SARS-CoV-2 RNA.[1][2][3][4] The assay first converts viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA is then amplified in a quantitative PCR reaction. CTP is essential for both the reverse transcription and the amplification steps, where it is incorporated into the newly synthesized nucleic acid strands. The amplification process is monitored in real-time using fluorescent reporters.[5][6]

Experimental Workflow: RT-qPCR for Pathogen Detection

The following diagram illustrates the key stages of a typical RT-qPCR diagnostic workflow, from sample collection to data analysis.

RT_qPCR_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample 1. Sample Collection (e.g., Nasopharyngeal Swab) Extraction 2. RNA Extraction Sample->Extraction QC 3. RNA Quality & Quantity Check Extraction->QC RT 4. Reverse Transcription (RNA -> cDNA) Requires dNTPs (dCTP) QC->RT qPCR 5. qPCR Amplification (cDNA Amplification) Requires dNTPs (dCTP) RT->qPCR Detection 6. Real-Time Fluorescence Detection qPCR->Detection Analysis 7. Data Analysis (Ct Value Determination) Detection->Analysis Result 8. Result Interpretation (Positive/Negative) Analysis->Result

Caption: Workflow for RT-qPCR based diagnostic testing.

Quantitative Data: Performance of NAATs for Infectious Disease Diagnosis

The performance of diagnostic assays is evaluated based on several key metrics, including sensitivity, specificity, and the limit of detection (LoD). The table below summarizes typical performance data for various NAATs used in the diagnosis of infectious diseases, highlighting the efficacy of these CTP-dependent methods.

Diagnostic Assay Target Pathogen Sensitivity (%) Specificity (%) Limit of Detection (LoD) Reference(s)
RT-qPCR (CDC Protocol)SARS-CoV-297.8%100%10-1 PFU/mL[4][7]
Commercial RT-qPCR Kit (Da An)SARS-CoV-2100%100%250 copies/mL[8]
Commercial RT-qPCR Kit (Liferiver)SARS-CoV-296.4%100%1000 copies/mL[8]
RT-LAMP-LFASARS-CoV-297.8%100%100 PFU/mL[7]
NAAT (io® CT-assay)Chlamydia trachomatis96.1%97.7%Not Specified[9]
Protocol: Generalized One-Step RT-qPCR for Viral RNA Detection

This protocol provides a general methodology for the detection of viral RNA from a purified sample using a one-step RT-qPCR master mix.

1. Objective: To detect and quantify viral RNA in a sample.

2. Materials:

  • Purified RNA sample

  • One-Step RT-qPCR Master Mix (containing reverse transcriptase, DNA polymerase, dNTPs including dCTP, and a fluorescent dye like SYBR Green or a probe)

  • Forward and Reverse Primers specific to the target viral gene

  • Nuclease-free water

  • Positive Control (e.g., synthetic viral RNA)

  • Negative Control (nuclease-free water)

  • qPCR-compatible microplate or tubes

  • Real-time PCR thermal cycler

3. Procedure:

  • Reaction Setup:

    • On ice, prepare the RT-qPCR reaction mix for the desired number of samples, including controls. For a single 20 µL reaction, a typical setup is:

      • 10.0 µL of 2x One-Step RT-qPCR Master Mix

      • 1.0 µL of Forward Primer (10 µM stock)

      • 1.0 µL of Reverse Primer (10 µM stock)

      • (Optional) 0.5 µL of Probe (10 µM stock for TaqMan assays)

      • 2.5 µL of Nuclease-free water

    • Vortex the mix gently and centrifuge briefly.

    • Aliquot 15 µL of the master mix into each well of the qPCR plate.

  • Adding Template RNA:

    • Add 5 µL of the purified RNA sample, positive control, or negative control to the respective wells.

    • Seal the plate securely with an optically clear adhesive film.

  • Thermal Cycling:

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set up the thermal cycling program. A typical program includes:

      • Reverse Transcription: 50°C for 10 minutes (1 cycle)

      • Polymerase Activation: 95°C for 3 minutes (1 cycle)

      • PCR Amplification: 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute (acquire fluorescence data at this step)

  • Data Analysis:

    • After the run is complete, analyze the amplification data.

    • The instrument's software will generate amplification plots and determine the Threshold Cycle (Ct) value for each sample.[6]

    • A sample is considered positive if it shows exponential amplification and its Ct value is below a defined cutoff (typically < 40), and both positive and negative controls yield the expected results.[5]

Application 2: CTP Synthesis as a Target for Diagnostic Enzymatic Assays

While CTP is a reagent in many assays, the enzymatic machinery that produces it can also be a diagnostic target. CTP Synthetase (CTPS) is the rate-limiting enzyme that catalyzes the final step in the de novo synthesis of pyrimidine nucleotides: the conversion of Uridine Triphosphate (UTP) to CTP.[10] Measuring CTPS activity can be valuable for diagnosing certain conditions, such as immunodeficiencies linked to mutations in CTPS genes.[11]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The diagram below shows the final, rate-limiting step in the de novo synthesis of CTP, catalyzed by CTP Synthetase. This reaction is a key control point in pyrimidine metabolism.

CTP_Synthesis UTP UTP CTPS CTP Synthetase (CTPS) UTP->CTPS ATP ATP ATP->CTPS Gln Glutamine Gln->CTPS CTP CTP CTPS->CTP ADP ADP + Pi CTPS->ADP Glu Glutamate CTPS->Glu GTP GTP (Activator) GTP->CTPS Allosteric Activation

Caption: Enzymatic synthesis of CTP from UTP by CTP Synthetase.

Quantitative Data: Kinetic Parameters of CTP Synthetase

The activity of CTPS can be characterized by its kinetic parameters, which may be altered in disease states. The following table presents Michaelis-Menten kinetic data for human CTPS from peripheral blood mononuclear cells (PBMCs).

Cell State Km for UTP (µmol/L) Vmax (pmol/min) Reference
Resting PBMCs280 ± 31083 ± 20[11]
Activated PBMCs230 ± 280379 ± 90[11]
Protocol: CTP Synthetase Activity Assay using LC-MS

This protocol is based on a method for quantifying CTPS activity by measuring the amount of CTP produced in cell lysates using Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

1. Objective: To measure the enzymatic activity of CTPS in cell lysates.

2. Materials:

  • Cell lysate (e.g., from PBMCs)

  • Reaction Buffer (e.g., Tris-HCl with MgCl₂)

  • Substrate Mix: UTP, ATP, Glutamine, and GTP in reaction buffer

  • Internal Standard (e.g., stable isotope-labeled CTP)

  • Quenching Solution (e.g., cold acetonitrile)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

3. Procedure:

  • Lysate Preparation:

    • Isolate cells (e.g., PBMCs) from a patient sample.

    • Lyse the cells using an appropriate buffer to release intracellular contents, including CTPS.

    • Determine the total protein concentration of the lysate for normalization.

  • Enzymatic Reaction:

    • Pre-warm the cell lysate and substrate mix to 37°C.

    • Initiate the reaction by adding a specific amount of cell lysate (e.g., 50 µg of total protein) to the substrate mix.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold quenching solution containing the internal standard.

    • Vortex vigorously and centrifuge at high speed to pellet precipitated proteins.

    • Collect the supernatant, which contains the nucleotides (including the newly synthesized CTP).

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the nucleotides using a suitable liquid chromatography column.

    • Detect and quantify CTP and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of CTP produced by comparing the peak area ratio of CTP to the internal standard against a standard curve.

    • Express the CTPS activity as the amount of CTP produced per unit of time per amount of total protein (e.g., pmol/min/mg protein).

Application 3: Emerging Roles for CTP in Biosensing

Direct biosensing of CTP is a less developed area compared to its use in NAATs. Most current biosensor research focuses on detecting proteins, other nucleic acids, or small molecules of greater direct diagnostic relevance.[12][13][14] However, the technologies being developed could potentially be adapted for CTP detection if a clinical need arises.

Potential biosensing technologies include:

  • Electrochemical Sensors: Using electrodes modified with enzymes or aptamers that specifically bind to CTP.

  • Optical Biosensors: Employing techniques like surface plasmon resonance or photonic ring resonators where binding of CTP to a functionalized surface would cause a detectable change in light properties.[12]

  • Molecularly Imprinted Polymers (MIPs): Creating synthetic polymers with cavities designed to specifically capture CTP, which could be integrated into a sensor platform.[15]

Currently, these applications remain largely conceptual for CTP, and robust, practical biosensors for direct CTP quantification in clinical samples are not yet established. Future research may explore this area for applications in monitoring metabolic disorders or the effects of drugs that target nucleotide synthesis pathways.

References

Troubleshooting & Optimization

Technical Support Center: In Vitro Transcription (IVT) with 5'-CTP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro transcription (IVT). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low RNA yield when using 5'-Cytidine Triphosphate (5'-CTP) and other modified nucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low RNA yield in an in vitro transcription (IVT) reaction?

A1: Low yield in IVT can stem from several factors. The most common culprits are poor quality of the DNA template, RNase contamination, suboptimal reaction conditions (e.g., incorrect magnesium or nucleotide concentrations), and inactive T7 RNA polymerase.[1][2] Contaminants such as ethanol (B145695) or salts from DNA purification can also inhibit RNA polymerase activity.[1]

Q2: Can the use of this compound instead of standard CTP affect my IVT yield?

A2: Yes, incorporating modified nucleotides like this compound can sometimes result in a lower yield compared to using only the four standard NTPs. This is because the RNA polymerase may incorporate modified nucleotides less efficiently. However, optimizing the reaction conditions, such as the concentration of magnesium and the polymerase itself, can help mitigate this effect.

Q3: How does magnesium concentration impact the IVT reaction when using this compound?

A3: Magnesium ions (Mg2+) are a critical cofactor for RNA polymerase.[][4] The concentration of Mg2+ needs to be carefully optimized, as it forms a complex with NTPs. Modified nucleotides like this compound may have different binding affinities for Mg2+, requiring an adjustment of the Mg2+ concentration to find the optimal balance for polymerase activity. Both insufficient and excessive levels of Mg2+ can decrease enzyme performance.[]

Q4: What is the optimal temperature and incubation time for an IVT reaction with this compound?

A4: The optimal temperature for most IVT reactions using T7 RNA polymerase is 37°C.[][5] However, for GC-rich templates or when encountering premature termination, lowering the temperature to 30°C may increase the yield of full-length transcripts.[2] A typical incubation time is 2 to 4 hours.[][6] Extending the incubation time may increase yield up to a certain point, but reaction components can become limiting.[][7]

Q5: How can I be sure my T7 RNA polymerase is active?

A5: The best way to verify the activity of your T7 RNA polymerase is to perform a positive control reaction using a reliable DNA template and standard NTPs that have previously yielded a high amount of RNA.[2] If the control reaction fails, the polymerase is likely inactive. Always store the enzyme at -20°C or below and keep it on ice during reaction setup.[6][8]

Troubleshooting Low IVT Yield with this compound

Use the following guide to troubleshoot specific issues you may be encountering during your IVT experiments with this compound.

Problem 1: No or very low RNA yield
Possible Cause Recommended Solution
Poor DNA Template Quality Ensure your DNA template is high quality and free of contaminants like salts and ethanol.[1][2] Verify template integrity by running an aliquot on an agarose (B213101) gel.[2] The DNA template should be fully linearized.[1]
RNase Contamination RNase contamination will degrade your RNA transcripts.[1] Use RNase-free water, pipette tips, and tubes.[9][10] Work in an RNase-free environment and wear gloves. Add an RNase inhibitor to your IVT reaction.[1][6]
Inactive T7 RNA Polymerase The enzyme may have lost activity due to improper storage or handling. Run a positive control with a proven template and standard NTPs to check for enzyme activity.[2]
Incorrect Nucleotide Concentration The concentration of NTPs, including this compound, may be too low and limiting the reaction.[1] Ensure the final concentration of each nucleotide is adequate, typically in the millimolar range.[]
Problem 2: Presence of shorter, incomplete transcripts
Possible Cause Recommended Solution
Premature Termination This can occur with GC-rich templates.[1] Try lowering the reaction temperature to 30°C to facilitate transcription through difficult regions.[2]
Insufficient Nucleotide Concentration A low concentration of one or more NTPs can lead to the polymerase stalling and terminating transcription prematurely.[1][11] Increase the concentration of all NTPs, including this compound.
Suboptimal Magnesium Concentration The Mg2+ to NTP ratio is crucial. Titrate the Mg2+ concentration to find the optimal level for your specific reaction conditions with this compound.
Problem 3: Transcripts are longer than expected
Possible Cause Recommended Solution
Incomplete DNA Template Linearization If the plasmid template is not completely linearized, the polymerase can generate run-on transcripts.[1] Confirm complete linearization by running the digested plasmid on an agarose gel.[2]
Template with 3' Overhangs Restriction enzymes that create 3' overhangs can cause the RNA polymerase to use the opposite strand as a template, resulting in longer transcripts.[1] Use restriction enzymes that generate 5' overhangs or blunt ends.[1][2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in your IVT reactions with this compound.

IVT_Troubleshooting start Low IVT Yield with this compound check_template Check DNA Template Quality & Linearization start->check_template check_rnase Assess for RNase Contamination check_template->check_rnase Template OK fail Persistent Low Yield - Re-evaluate Template/Reagents check_template->fail Template Issue check_enzyme Verify T7 RNA Polymerase Activity (Positive Control) check_rnase->check_enzyme No RNase check_rnase->fail RNase Positive optimize_reaction Optimize Reaction Conditions check_enzyme->optimize_reaction Enzyme Active check_enzyme->fail Enzyme Inactive titrate_mg Titrate MgCl2 Concentration optimize_reaction->titrate_mg adjust_ntp Adjust NTP/5'-CTP Concentration optimize_reaction->adjust_ntp adjust_temp_time Modify Incubation Temperature/Time optimize_reaction->adjust_temp_time success High IVT Yield titrate_mg->success Yield Improved titrate_mg->fail No Improvement adjust_ntp->success Yield Improved adjust_ntp->fail No Improvement adjust_temp_time->success Yield Improved adjust_temp_time->fail No Improvement

Caption: A flowchart for troubleshooting low in vitro transcription yield with this compound.

Experimental Protocol: Optimized IVT with this compound

This protocol provides a starting point for optimizing your IVT reaction when incorporating this compound. The concentrations of T7 RNA polymerase, MgCl₂, and NTPs may require further optimization for your specific template.

Materials:

  • Linearized plasmid DNA template (0.5-1.0 µg/µL)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

  • ATP, GTP, UTP solution (100 mM each)

  • This compound solution (100 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed.

ReagentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer2 µL1x
ATP, GTP, UTP Mix (100 mM each)0.8 µL4 mM each
This compound (100 mM)0.8 µL4 mM
Linearized DNA Template (0.5 µg)X µL25 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
  • Mixing and Incubation: Mix the components gently by pipetting up and down, then briefly centrifuge the tube. Incubate the reaction at 37°C for 2 to 4 hours.[][6] For GC-rich templates, consider incubating at 30°C.[2]

  • DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by running an aliquot on a denaturing agarose gel.

References

Optimizing 5'-CTP concentration for efficient RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing in vitro transcription (IVT). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during RNA synthesis, with a specific focus on optimizing 5'-CTP concentration.

Frequently Asked Questions (FAQs)

Q1: What is the standard concentration range for CTP in an in vitro transcription (IVT) reaction?

A1: The standard concentration for each nucleotide, including CTP, typically ranges from 1 mM to 2 mM.[] However, this can be adjusted based on specific reaction conditions and the requirements of the experiment.[] For high-yield reactions, concentrations can be significantly higher, with some protocols suggesting 5 mM, 7.5 mM, or even 10 mM for each NTP.[2][3][4][5]

Q2: How does CTP concentration affect RNA yield?

A2: Optimizing the concentration of each nucleotide is crucial for providing the RNA polymerase with sufficient building blocks for RNA synthesis.[] Insufficient CTP concentration can be a limiting factor, leading to premature termination of transcription and a lower yield of full-length RNA transcripts.[6] Conversely, excessively high nucleotide concentrations can sometimes be inhibitory or lead to precipitation, so empirical optimization is often necessary.[5]

Q3: Can impurities in the CTP solution impact my transcription reaction?

A3: Yes, high-purity nucleotides are essential for efficient transcription.[] Impurities present in the CTP solution can inhibit RNA polymerase activity or lead to the incorporation of incorrect bases, resulting in incomplete or truncated transcripts and reduced overall yield.[]

Q4: When using modified CTP analogs (e.g., fluorescent or N4-Acetyl-CTP), should the concentration be the same as standard CTP?

A4: Not necessarily. The optimal concentration of a CTP analog may differ from that of standard CTP. For instance, with N4-Acetyl-CTP, a 100% substitution for CTP might be used, but individual optimization of its concentration or the ratio to unmodified CTP may be required to improve product yield and biological function.[7] Some fluorescent analogs, like tCTP, have been shown to be incorporated with even higher catalytic efficiency than CTP by T7 RNA polymerase.[8] It is recommended to start with the supplier's suggested concentration and perform a titration to find the optimal level for your specific application.

Q5: What is the relationship between CTP concentration and Magnesium (Mg²⁺) concentration in the IVT reaction?

A5: The balance between nucleotide concentration (including CTP) and magnesium ions (Mg²⁺) is a critical parameter.[] RNA polymerase requires Mg²⁺ as a cofactor for its enzymatic activity.[] The magnesium ions form a complex with the NTPs, which is the actual substrate for the polymerase. Insufficient Mg²⁺ levels can decrease enzyme performance, while excessive levels can lead to the production of double-stranded RNA (dsRNA) byproducts and may increase RNA degradation.[][9] Therefore, as you adjust CTP and other NTP concentrations, the Mg²⁺ concentration may need to be optimized accordingly.[5][9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your RNA synthesis experiments related to CTP and overall nucleotide concentration.

Problem Possible Cause Recommended Solution
Low or No RNA Yield Suboptimal Nucleotide Concentration: The concentration of CTP or other NTPs may be too low, limiting the reaction.[10]Increase the concentration of all NTPs. Standard concentrations are 1-2 mM, but for high yields, concentrations of 5-10 mM may be required.[][2][5] Ensure all NTPs are at equitable concentrations unless a specific ratio is required (e.g., for cap analog incorporation).[]
CTP Degradation: Repeated freeze-thaw cycles can degrade nucleotides.Aliquot your CTP and other nucleotide stocks to minimize freeze-thaw cycles.[] Use freshly prepared or properly stored stocks.
Inhibitors in CTP Stock: Contaminants from the nucleotide purification process can inhibit RNA polymerase.[10]Use high-quality, high-purity CTP from a reputable supplier. If contamination is suspected, try a new batch of CTP.
Incomplete or Truncated Transcripts Limiting CTP Concentration: Insufficient CTP can cause the polymerase to stall and terminate prematurely.[6][11]Increase the concentration of the limiting nucleotide. Even a small increase can improve the proportion of full-length transcripts.[6][11] The minimum recommended nucleotide concentration is often cited as 12 µM.[10][11]
GC-Rich Template: The reaction may be terminating prematurely due to a GC-rich template sequence.[11]For GC-rich templates, try decreasing the reaction temperature to slow down the polymerase and help it read through difficult sequences.[10]
Transcripts are Longer than Expected High rNTP Concentration: Excessively high concentrations of nucleotides, including CTP, can sometimes cause issues. While less common for CTP, high rUTP has been noted to cause this problem.[11]If you are using very high nucleotide concentrations, try decreasing them to the standard recommended range (e.g., 1-5 mM) and see if the issue resolves.[][11]
High Levels of dsRNA Byproducts Excessive Mg²⁺ to NTP Ratio: An imbalance, often with too much magnesium relative to the total NTP concentration, can promote dsRNA formation.[][9]Optimize the Mg²⁺ concentration. This is often a key parameter to adjust to minimize dsRNA. A lower Mg²⁺ concentration (e.g., 10 mM) has been shown to reduce dsRNA formation.[9]

Quantitative Data Summary

The following tables provide a summary of various CTP and general NTP concentrations used in different in vitro transcription protocols and their reported outcomes.

Table 1: Recommended NTP Concentrations for Standard and High-Yield IVT

ParameterStandard IVTHigh-Yield IVTCapped mRNA (ARCA)Capped mRNA (CleanCap® AG)Source(s)
ATP Concentration 1-2 mM5-10 mM6 mM5 mM[][2][3]
CTP Concentration 1-2 mM5-10 mM5 mM5 mM[][2][3]
GTP Concentration 1-2 mM5-10 mM1 mM5 mM[][2][3]
UTP Concentration 1-2 mM5-10 mM5 mM5 mM[][2][3]
Cap Analog N/AN/A4 mM4 mM[3]
Reported Yield 10-40 µg≥100 µg per 20 µLLower than standard IVTHigher than ARCA method[3][12]

Table 2: CTP Analogs and Specific Experimental Conditions

CTP AnalogOrganism/SystemKey FindingSource(s)
tCTP (fluorescent) T7 RNA PolymeraseIncorporated with 2-fold higher catalytic efficiency than CTP when transcribing a guanine.[8]
N4-Acetyl-CTP T7 RNA PolymeraseCan fully replace CTP to produce modified mRNA with increased stability and reduced immunogenicity.[7]
Hg-CTP (mercurated) Mouse L cell nucleiRNA synthesis rate was reduced to 60-70% of the control.[13]

Experimental Protocols

Protocol 1: Optimization of CTP Concentration for a Standard IVT Reaction

This protocol provides a framework for systematically testing different CTP concentrations to determine the optimal level for your specific DNA template and experimental goals.

Materials:

  • Linearized DNA template with a T7 promoter (0.5 - 1.0 µg)

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, GTP, UTP solutions (100 mM stocks)

  • CTP solution (100 mM stock)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble parallel reactions at room temperature in nuclease-free tubes. For a 20 µL reaction, set up multiple tubes, each with a different final CTP concentration (e.g., 1 mM, 2 mM, 4 mM, 6 mM, 8 mM, 10 mM).

  • Master Mix Preparation: Prepare a master mix containing all common reagents (Buffer, ATP, GTP, UTP, RNase Inhibitor, and T7 Polymerase) to ensure consistency across reactions. The final concentration of ATP, GTP, and UTP should be held constant (e.g., 5 mM).

  • Reaction Assembly (per 20 µL reaction):

    • 10x Transcription Buffer: 2 µL

    • ATP, GTP, UTP Mix (50 mM each): 2 µL

    • Linearized DNA template (1 µg): X µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

    • CTP (from 100 mM stock): Variable µL (e.g., 0.2 µL for 1 mM, 0.4 µL for 2 mM, etc.)

    • Nuclease-free water: to 20 µL

  • Incubation: Mix the components gently, centrifuge briefly to collect the contents, and incubate at 37°C for 2-4 hours.[]

  • DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the synthesized RNA using a suitable method (e.g., lithium chloride precipitation or a column-based kit).

  • Analysis: Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop) and assess the integrity of the transcripts via denaturing agarose (B213101) gel electrophoresis.[][14]

Visualizations

IVT_Workflow General In Vitro Transcription Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis template Linearized DNA Template assemble Assemble Reaction Mix template->assemble ntps NTPs (ATP, CTP, GTP, UTP) ntps->assemble buffer Transcription Buffer & MgCl2 buffer->assemble enzyme T7/SP6/T3 RNA Polymerase enzyme->assemble incubate Incubate at 37°C (2-4h) assemble->incubate Transcription Occurs dnase DNase I Treatment incubate->dnase purify RNA Purification dnase->purify qc Quality Control (Gel, Spectrophotometry) purify->qc

Caption: A flowchart of the standard in vitro transcription process.

Troubleshooting_Low_Yield Troubleshooting Low RNA Yield start Low RNA Yield Observed check_template Check DNA Template Quality/Quantity start->check_template check_ntps Assess NTPs (Concentration/Purity) check_template->check_ntps Template OK repurify_dna Re-purify or re-linearize DNA check_template->repurify_dna Degraded/Impure check_enzyme Verify Polymerase Activity check_ntps->check_enzyme NTPs OK increase_ntps Increase NTP Concentration check_ntps->increase_ntps Too Low/Degraded check_rnase Suspect RNase Contamination? check_enzyme->check_rnase Enzyme OK new_enzyme Use Fresh Enzyme/Positive Control check_enzyme->new_enzyme Inactive rnase_free Use RNase-free reagents/technique check_rnase->rnase_free Yes success Yield Improved check_rnase->success No repurify_dna->success increase_ntps->success new_enzyme->success rnase_free->success

Caption: A logical guide for troubleshooting low RNA yield in IVT.

References

Common issues with 5'-CTP stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common issues and questions regarding the stability and degradation of 5'-Cytidine Triphosphate (CTP) in solution. Ensuring the integrity of CTP is critical for the accuracy and reproducibility of a wide range of enzymatic assays and molecular biology applications.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected enzyme activity in an assay using a CTP solution. CTP Degradation: The CTP may have degraded into CDP or CMP, which are not substrates for many enzymes. This can be caused by improper storage, multiple freeze-thaw cycles, or suboptimal buffer conditions (e.g., alkaline pH, high temperature).1. Verify CTP Integrity: Use a fresh, properly stored aliquot of CTP. If the problem persists, consider analyzing the CTP solution for the presence of CDP and CMP using HPLC. 2. Optimize Buffer Conditions: Ensure the pH of your reaction buffer is within the optimal range for both your enzyme and CTP stability (ideally neutral to slightly acidic). Avoid prolonged incubation at elevated temperatures. 3. Aliquot CTP Stocks: Prepare single-use aliquots of your CTP stock solution to minimize freeze-thaw cycles.
Precipitate forms in the CTP solution upon thawing or storage. Formation of Insoluble Salts: The CTP salt form (e.g., sodium salt) may have limited solubility under certain buffer conditions or at high concentrations. The presence of divalent cations like Mg²⁺ can sometimes contribute to precipitation.1. Ensure Complete Dissolution: Gently vortex the solution upon thawing to ensure all components are fully dissolved. A brief, gentle warming may be necessary, but avoid excessive heat. 2. Check Buffer Compatibility: If you are diluting the CTP in a new buffer, ensure the final concentration is below its solubility limit in that specific buffer. 3. Filter the Solution: If a fine precipitate persists and you suspect it might interfere with your experiment, you can filter the solution through a 0.22 µm syringe filter. However, it is crucial to re-quantify the CTP concentration after filtration.
Variable results between different batches of CTP solution. Batch-to-Batch Purity Variation: The purity of CTP can vary between different manufacturing lots. Inconsistent Handling: Different batches may have been handled or stored differently, leading to varying levels of degradation.1. Request Certificate of Analysis (CoA): Always review the CoA for each new batch of CTP to check for purity specifications. 2. Standardize Handling Procedures: Implement a strict, standardized protocol for the handling and storage of all CTP solutions within the lab to ensure consistency. 3. Perform Incoming Quality Control: For highly sensitive applications, consider performing a quick quality control check (e.g., HPLC) on new batches to confirm concentration and purity.
Gradual decrease in the performance of a CTP-dependent assay over a long-term experiment. Slow Degradation of CTP: Even under recommended storage conditions, very slow degradation can occur over extended periods. In a long-term experiment at, for example, 37°C, the rate of degradation will be significantly higher.1. Use Freshly Prepared Solutions: For long-term experiments, it is advisable to use freshly prepared or freshly thawed CTP solutions at regular intervals. 2. Include a Positive Control: Run a positive control with a known fresh CTP stock at each time point to monitor for any systematic decrease in assay performance. 3. Consider a CTP Regeneration System: For certain in vitro transcription/translation systems, a CTP regeneration system can be included to maintain the CTP concentration over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of 5'-CTP in solution?

A1: The main factors contributing to this compound degradation are:

  • pH: The 2'-hydroxyl group on the ribose sugar of CTP can facilitate the hydrolysis of the phosphodiester bonds, a reaction that is accelerated in alkaline conditions.[1] For long-term stability, a slightly acidic to neutral pH is generally recommended.

  • Temperature: Higher temperatures significantly increase the rate of hydrolysis. Therefore, it is crucial to store CTP solutions at low temperatures (e.g., -20°C or -80°C).[2]

  • Enzymatic Contamination: The presence of nucleotidases or phosphatases in a solution can rapidly degrade CTP to CDP, CMP, and cytidine (B196190). Ensure all reagents and labware are nuclease-free.

  • Divalent Cations: While often required for enzymatic reactions, certain divalent cations can catalyze the non-enzymatic hydrolysis of nucleotide triphosphates. The specific effects can be complex and depend on the cation and buffer conditions.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to localized changes in concentration and pH, which can accelerate degradation. It is highly recommended to aliquot CTP solutions into single-use volumes.[2]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For long-term storage, this compound solutions should be stored at -20°C or below.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2] For short-term storage (a few days), keeping the solution on ice is acceptable.

Q3: How can I assess the stability of my this compound solution?

A3: The most reliable method for assessing the stability of a this compound solution is to monitor its degradation over time using High-Performance Liquid Chromatography (HPLC). An anion-exchange or reverse-phase ion-pairing HPLC method can effectively separate CTP from its degradation products, CDP and CMP.[3] By analyzing samples at different time points under specific storage or experimental conditions, you can determine the rate of degradation.

Q4: Can I use a CTP solution that has been accidentally left at room temperature?

A4: Although CTP solutions are more stable at room temperature for short periods than many researchers assume, prolonged exposure can lead to degradation.[2] The extent of degradation will depend on the duration of exposure, the pH of the solution, and the presence of any contaminants. For critical experiments, it is always recommended to use a fresh, properly stored aliquot. If you must use the solution, it is advisable to first qualify its performance in a non-critical assay or analyze its purity by HPLC.

Q5: What are the primary degradation products of this compound?

A5: The primary degradation products of this compound through hydrolysis are 5'-Cytidine Diphosphate (CDP) and inorganic phosphate (B84403), followed by further degradation to 5'-Cytidine Monophosphate (CMP) and another molecule of inorganic phosphate.

Experimental Protocols

Protocol: Stability Assessment of this compound Solution by HPLC

This protocol outlines a general method for determining the stability of a this compound solution under specific storage conditions (e.g., temperature, pH).

1. Materials:

  • This compound solution of known concentration

  • Buffers at the desired pH values for the stability study

  • High-purity water

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase C18 HPLC column suitable for nucleotide separation

  • Mobile phase reagents (e.g., potassium phosphate buffer, methanol, ion-pairing agents like tetrabutylammonium (B224687) hydrogen sulfate)

  • Standards for CTP, CDP, and CMP

2. Experimental Setup:

  • Prepare aliquots of your this compound solution in the buffer(s) you wish to test. A typical starting concentration is 1-10 mM.

  • Establish the different storage conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C).

  • For each condition, prepare a set of identical aliquots, one for each time point you plan to measure.

  • Prepare a "time zero" sample by taking one aliquot and immediately preparing it for HPLC analysis.

3. HPLC Analysis:

  • Develop an isocratic or gradient HPLC method capable of resolving CTP, CDP, and CMP. A common approach is reverse-phase ion-pairing chromatography.

  • Set the UV detector to monitor the absorbance at the λmax of cytidine, which is around 271-280 nm depending on the pH.

  • Inject the "time zero" sample to obtain the initial peak area for CTP.

  • At each subsequent time point (e.g., 1, 3, 7, 14 days), remove one aliquot from each storage condition and analyze it by HPLC.

4. Data Analysis:

  • For each time point and condition, calculate the percentage of remaining CTP relative to the "time zero" sample.

  • Plot the percentage of intact CTP versus time for each condition.

  • From this data, you can determine the rate of degradation and the half-life of CTP under each tested condition.

Visualizations

CTP_Degradation_Pathway cluster_products1 cluster_products2 cluster_products3 CTP This compound CDP 5'-CDP CTP->CDP Hydrolysis Pi1 Pi CMP 5'-CMP CDP->CMP Hydrolysis Pi2 Pi Cytidine Cytidine CMP->Cytidine Hydrolysis Pi3 Pi

Caption: Hydrolysis pathway of this compound.

Stability_Testing_Workflow start Prepare CTP Aliquots in Test Buffers storage Store Aliquots under Different Conditions (-20°C, 4°C, RT, 37°C) start->storage timepoint At Each Time Point, Remove One Aliquot from Each Condition storage->timepoint hplc Analyze by HPLC to Quantify CTP, CDP, CMP timepoint->hplc analysis Calculate % Remaining CTP and Determine Half-life hplc->analysis end Stability Profile Determined analysis->end

Caption: Workflow for this compound stability testing.

Troubleshooting_Logic issue Inconsistent/ Low Assay Performance check_ctp Is the CTP solution fresh and properly stored? issue->check_ctp use_fresh Use a new, single-use aliquot of CTP check_ctp->use_fresh No check_buffer Are the buffer pH and temperature optimal? check_ctp->check_buffer Yes use_fresh->check_buffer adjust_conditions Adjust pH to neutral/ slightly acidic. Minimize incubation time at high temp. check_buffer->adjust_conditions No other_factors Consider other experimental factors (enzyme, other reagents) check_buffer->other_factors Yes

Caption: Troubleshooting inconsistent assay results.

References

Technical Support Center: Prevention of 5'-Triphosphate-Induced Innate Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the innate immune response triggered by 5'-triphosphate RNA in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the 5'-triphosphate-induced innate immune response?

A1: The innate immune system has evolved to recognize pathogen-associated molecular patterns (PAMPs), which are molecules characteristic of microbes but not typically found in the host. One such PAMP is RNA with a 5'-triphosphate (5'-ppp) group.[1] In eukaryotic cells, most cytoplasmic RNA molecules undergo processing that removes the 5'-triphosphate, often replacing it with a 5' cap structure.[2] However, many viral RNAs and in vitro transcribed (IVT) RNAs retain this 5'-triphosphate. Cytosolic pattern recognition receptors (PRRs), primarily RIG-I (Retinoic acid-Inducible Gene I), detect this 5'-ppp-RNA.[1][3] This recognition, especially of 5'-triphosphate RNA with base-paired structures, triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, resulting in an antiviral state and potentially cell death.[4][5][6][7]

Q2: Which cellular sensors are involved in detecting 5'-triphosphate RNA?

A2: The primary sensor for 5'-triphosphate RNA in the cytoplasm is RIG-I (Retinoic acid-Inducible Gene I), also known as DDX58.[1][3] RIG-I specifically recognizes short, double-stranded RNA (dsRNA) or single-stranded RNA (ssRNA) bearing a 5'-triphosphate.[7][8] Upon binding, RIG-I undergoes a conformational change, leading to the activation of the downstream adaptor protein MAVS (Mitochondrial Antiviral-Signaling protein) and subsequent induction of type I interferons.[9] Another related sensor, MDA5 (Melanoma Differentiation-Associated protein 5), is primarily responsible for detecting long dsRNA molecules and is generally not considered the principal sensor for 5'-triphosphate ssRNA.[10][11][12]

Q3: Why is it crucial to prevent this immune response in my experiments?

A3: Unintended activation of the innate immune system by IVT RNA can significantly impact your experimental outcomes. The production of interferons and cytokines can lead to:

  • Cell stress and cytotoxicity: High levels of immune activation can cause significant cell stress and even lead to apoptosis, particularly in sensitive primary cells.[10][13]

  • Altered gene expression: The induced interferons will upregulate a host of interferon-stimulated genes (ISGs), which can confound the interpretation of experiments focused on gene function or drug effects.

  • Inhibition of protein translation: Some ISGs, like PKR, can shut down global protein synthesis, which is problematic if you are studying the expression of a protein from your IVT RNA.

  • Reduced efficacy of RNA-based therapeutics: For drug development professionals, the immunogenicity of an RNA therapeutic can lead to adverse effects and reduce its therapeutic efficacy.[7]

Q4: What are the primary methods to prevent the 5'-triphosphate-induced immune response?

A4: The most effective method is to remove the 5'-triphosphate group from the IVT RNA. This is typically achieved by treating the RNA with a phosphatase enzyme.[3] Common phosphatases used for this purpose include Calf Intestinal Alkaline Phosphatase (CIP), Shrimp Alkaline Phosphatase (SAP), and Antarctic Phosphatase (AnP).[8][11][14] Following phosphatase treatment, it is critical to purify the RNA to remove the enzyme and any residual contaminants.[10] Additionally, minimizing the generation of dsRNA byproducts during the in vitro transcription reaction can also help reduce the overall immunogenicity of the RNA preparation.[7]

Signaling Pathway

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IVT_RNA 5'-ppp RNA RIG_I_inactive RIG-I (inactive) IVT_RNA->RIG_I_inactive binds RIG_I_active RIG-I (active) RIG_I_inactive->RIG_I_active conformational change MAVS MAVS RIG_I_active->MAVS activates TRAFs TRAFs MAVS->TRAFs recruits TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi activates IRF3_7 IRF3/7 TBK1_IKKi->IRF3_7 phosphorylates IRF3_7_P p-IRF3/7 IRF3_7->IRF3_7_P IRF3_7_dimer p-IRF3/7 Dimer IRF3_7_P->IRF3_7_dimer dimerizes IFNB_promoter IFN-β Promoter IRF3_7_dimer->IFNB_promoter binds IFNB_gene IFN-β Gene IFNB_promoter->IFNB_gene activates transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFN_protein Secreted IFN-β IFNB_mRNA->IFN_protein translation Experimental_Workflow cluster_IVT In Vitro Transcription cluster_Purification1 Initial Purification cluster_Phosphatase Dephosphorylation cluster_Purification2 Final Purification cluster_QC Quality Control DNA_template Linearized DNA Template IVT_reaction IVT Reaction (T7 Polymerase, NTPs) DNA_template->IVT_reaction DNase_treatment DNase I Treatment IVT_reaction->DNase_treatment Purify1 Spin Column Purification DNase_treatment->Purify1 Phosphatase_rxn Phosphatase Treatment (e.g., AnP) Purify1->Phosphatase_rxn Heat_inactivation Heat Inactivation Phosphatase_rxn->Heat_inactivation Purify2 Spin Column Purification Heat_inactivation->Purify2 QC_steps Concentration & Purity Integrity Analysis Endotoxin Test Purify2->QC_steps Final_product Low-Immunogenicity RNA QC_steps->Final_product Troubleshooting_Tree start Immune response detected with phosphatase-treated RNA check_dephos Was dephosphorylation complete? start->check_dephos check_purification Was the final purification effective? check_dephos->check_purification Yes incomplete_dephos Incomplete Dephosphorylation check_dephos->incomplete_dephos No check_contaminants Could there be other contaminants? check_purification->check_contaminants Yes ineffective_purification Ineffective Purification check_purification->ineffective_purification No other_contaminants Other Contaminants Present check_contaminants->other_contaminants Yes solution_dephos - Increase enzyme concentration - Optimize reaction conditions - Purify RNA before treatment incomplete_dephos->solution_dephos solution_purification - Use spin columns over beads - Ensure correct protocol execution - Check for ethanol (B145695) carryover ineffective_purification->solution_purification solution_contaminants - Test for and remove endotoxins - Optimize IVT to reduce dsRNA other_contaminants->solution_contaminants

References

Technical Support Center: Optimizing 5'-CTP Incorporation by RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the efficiency of 5'-CTP incorporation by RNA polymerase.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro transcription experiments aimed at incorporating CTP or its analogs at the 5' end of an RNA transcript.

Problem Potential Cause Suggested Solution
Low overall transcript yield when using a modified CTP analog. The CTP analog is a poor substrate for the RNA polymerase.1. Increase the concentration of the CTP analog relative to the other NTPs. 2. Screen different RNA polymerases (e.g., T7, SP6, T3) as their substrate specificities can vary. 3. If possible, test different chemical modifications on the cytosine base or the triphosphate moiety that may be more permissible by the polymerase.
Transcription reaction produces aborted transcripts or stalls prematurely. The incorporated CTP analog at the 5'-end or internally is sterically hindering the translocation of the RNA polymerase along the DNA template.1. Redesign the DNA template to have a different initiating sequence. T7 RNA polymerase, for example, has a strong preference for initiating with a guanosine.[1] 2. Reduce the concentration of the modified CTP analog and supplement with unmodified CTP to reduce the frequency of incorporation.
Observed transcript is longer than expected (non-templated addition). T7 RNA polymerase can add extra, non-templated nucleotides to the 3' end of the transcript.Modify the 5' end of the DNA template with 2'-O-methyl modifications on the last two nucleotides to reduce this activity.
High degree of sequence errors (misincorporation) in the transcribed RNA. RNA polymerases have a natural error rate, which can be exacerbated by suboptimal reaction conditions or modified substrates.[2][3]1. Optimize the MgCl₂ concentration in the reaction buffer.[4] 2. Ensure high purity of all NTPs, including the modified CTP. 3. Consider using a high-fidelity RNA polymerase variant if available.
Low efficiency of 5'-capping with a CTP-derived cap analog. The dinucleotide cap analog is competing with the initiating NTP for binding to the polymerase.1. Increase the molar ratio of the cap analog to the initiating NTP (e.g., GTP for a standard T7 promoter). Ratios of 3- to 9-fold excess of the cap analog have been used.[5] 2. Modify the promoter sequence and the initiating sequence of the DNA template to be more compatible with the desired capped nucleotide.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the efficiency of this compound incorporation by RNA polymerase?

A1: The primary factors include:

  • RNA Polymerase Type: Different polymerases (e.g., T7, SP6, T3) exhibit varying substrate specificities and initiation preferences.[6]

  • Promoter Sequence: The sequence of the promoter, particularly the transcription start site (TSS), dictates the initiating nucleotide. Standard T7 promoters strongly prefer to initiate with GTP.[1][5]

  • DNA Template Design: The sequence immediately following the TSS can influence the stability of the initial transcribing complex and the efficiency of subsequent nucleotide additions.

  • NTP Concentrations: The relative concentrations of the four NTPs can affect the rate of transcription and the fidelity of incorporation. For modified CTP analogs, their concentration may need to be optimized.[6][7]

  • Reaction Conditions: The concentration of magnesium ions, temperature, and the presence of additives like spermidine (B129725) can significantly impact polymerase activity.[4][5]

  • Structure of the CTP Analog: Modifications to the cytosine base, the ribose sugar, or the triphosphate moiety can affect how well the analog is recognized and incorporated by the polymerase.[8]

Q2: How can I accurately quantify the incorporation efficiency of a modified this compound?

A2: Several methods can be employed:

  • Polyacrylamide Gel Electrophoresis (PAGE): Radiolabeling the transcript (e.g., with α-³²P-GTP) allows for visualization and quantification of full-length and aborted products. Comparing the product formation with and without the CTP analog can provide a relative measure of efficiency.

  • High-Performance Liquid Chromatography (HPLC): This technique can be used to separate and quantify the different RNA species in the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can confirm the mass of the synthesized RNA, verifying the incorporation of the modified CTP, and can also be used for quantification.[9]

  • Microfluidics-based Bioanalysis: Systems like the Agilent Bioanalyzer can be used to determine the size and quantity of the RNA products.[6][7]

Q3: My protocol requires initiating transcription with a cytosine. What strategies can I use to improve the efficiency?

A3: Initiating with a pyrimidine (B1678525) like cytosine is less efficient for many common promoters, such as the T7 promoter, which prefers a purine (B94841) (guanine). To improve efficiency:

  • Promoter Engineering: Utilize a modified promoter sequence that has a higher propensity to initiate with CTP.

  • Use of Initiating Dinucleotides: Employ a dinucleotide of the structure CppG in the transcription reaction. This can sometimes facilitate initiation from a C at the +1 position if the template sequence is complementary.

  • RNA Ligase-based Approaches: An alternative strategy is to transcribe the RNA with a standard promoter and then use an RNA ligase to attach a 5'-monophosphate cytidine (B196190) or a CTP analog post-transcriptionally.

Q4: Can modifications on the ribose of CTP affect its incorporation?

A4: Yes, modifications on the ribose moiety are critical. For instance, a 2'-O-methyl modification is often used to increase nuclease resistance, but its incorporation efficiency can be lower than that of the unmodified nucleotide. 3'-modifications, such as 3'-deoxy or 3'-O-methyl, will act as chain terminators.[8] It is crucial to verify the compatibility of any ribose-modified CTP with the specific RNA polymerase being used.

Experimental Protocols & Workflows

General Protocol for In Vitro Transcription with a CTP Analog

This protocol provides a starting point for assessing the incorporation of a this compound analog.

  • Template Preparation: Prepare a linear DNA template containing a T7 promoter followed by the desired sequence. The template can be a PCR product or a linearized plasmid.

  • Reaction Assembly: Set up the transcription reaction on ice. A typical 20 µL reaction might include:

    • Nuclease-free water

    • 5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)

    • 10 mM ATP, GTP, UTP

    • Variable concentrations of the CTP analog and/or unmodified CTP

    • 1 µg of DNA template

    • 20 units of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase (50 U/µL)

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I and incubate for 15 minutes at 37°C to remove the DNA template.

  • Purification: Purify the RNA using a column-based kit, phenol-chloroform extraction followed by ethanol (B145695) precipitation, or preparative gel electrophoresis.

  • Analysis: Analyze the transcript for yield and integrity using denaturing PAGE, a Bioanalyzer, or spectrophotometry. Confirm incorporation using LC-MS.

Workflow for Troubleshooting Low Incorporation Efficiency

The following diagram illustrates a logical workflow for addressing low incorporation efficiency of a CTP analog.

G start Low Incorporation Efficiency of this compound Analog check_conc Optimize CTP Analog Concentration start->check_conc check_mg Optimize MgCl₂ Concentration check_conc->check_mg If no improvement success Incorporation Efficiency Improved check_conc->success If improved check_promoter Redesign Promoter/ Initiating Sequence check_mg->check_promoter If no improvement check_mg->success If improved change_pol Test Alternative RNA Polymerase check_promoter->change_pol If no improvement check_promoter->success If improved post_tx Consider Post-Transcriptional Modification change_pol->post_tx If still low change_pol->success If improved post_tx->success If successful

Caption: Troubleshooting workflow for low this compound analog incorporation.

Signaling Pathway for RNA Polymerase Action

The following diagram illustrates the basic steps of transcription initiation and elongation, highlighting the points where this compound incorporation is critical.

cluster_initiation Initiation cluster_elongation Elongation RNAP_Promoter_Binding 1. RNAP binds to promoter DNA_Unwinding 2. DNA unwinds at TSS RNAP_Promoter_Binding->DNA_Unwinding Initiating_NTP 3. Initiating NTP (e.g., CTP) binds DNA_Unwinding->Initiating_NTP Phosphodiester_Bond 4. First phosphodiester bond forms Initiating_NTP->Phosphodiester_Bond Promoter_Clearance 5. Promoter clearance Phosphodiester_Bond->Promoter_Clearance Processive_Elongation 6. Processive elongation (further CTP incorporation) Promoter_Clearance->Processive_Elongation

Caption: Key steps in transcription initiation and elongation by RNA polymerase.

References

Refinement of protocols to minimize errors in 5'-CTP quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of 5'-CTP quantification protocols. This resource is designed for researchers, scientists, and drug development professionals to minimize errors and enhance the accuracy of their experimental results. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most common and robust methods for this compound quantification are chromatography-based techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer high sensitivity and specificity, allowing for the separation and quantification of CTP from other cellular nucleotides.[1][3] Enzymatic assays can also be employed, though they may be more susceptible to interference.

Q2: How should I prepare cellular samples for CTP extraction to ensure stability?

A2: Proper sample handling is critical to prevent the degradation of this compound. After harvesting, cells should be immediately placed on ice. Wash the cell pellets with ice-cold phosphate-buffered saline (PBS) to remove extracellular components.[4] The extraction itself should be performed with ice-cold solvents, and samples should be kept at 4°C or on ice throughout the preparation process.[4] For long-term storage, extracts should be kept at -80°C.[4] Avoid repeated freeze-thaw cycles as this can degrade nucleotides.

Q3: Which extraction solvent is recommended for intracellular CTP?

A3: A common and effective method for extracting intracellular metabolites, including CTP, is to use a cold solvent mixture of methanol, acetonitrile, and water, often in a 40:40:20 ratio.[4] Another established method involves extraction with a solution of 6% trichloroacetic acid, followed by neutralization.[2] The choice of solvent can impact recovery rates, so consistency is key.

Q4: What are some potential sources of error or interference in this compound quantification?

A4: Errors can arise from several sources:

  • Pre-analytical Errors: Inconsistent cell counting, improper sample handling leading to CTP degradation, and inefficient cell lysis.[4]

  • Analytical Interference: Co-elution of other nucleotides or cellular components can interfere with quantification. Mass spectrometry-based methods (LC-MS/MS) can resolve molecules that are not separated chromatographically, except for isobaric compounds.[1]

  • Matrix Effects: Components of the cell extract can suppress or enhance the ionization of CTP in LC-MS/MS analysis, leading to inaccurate quantification.

  • External Contamination: Chemicals leaching from plastic labware can interfere with spectrophotometric measurements.[5]

Q5: How can I validate my this compound quantification method?

A5: Method validation ensures that your analytical procedure is suitable for its intended purpose.[6] Validation should be performed according to established guidelines (e.g., FDA or ICH) and typically assesses the following parameters:[7][8]

  • Accuracy: Closeness of the measured value to the true value.[1]

  • Precision: Agreement between a series of measurements from the same sample.[1]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

  • Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of CTP that can be reliably detected and quantified.[2]

Troubleshooting Guide

This guide addresses common problems encountered during this compound quantification experiments.

ProblemPossible Cause(s)Recommended Solution(s)
No or Low CTP Signal Inefficient Cell Lysis/Extraction: Insufficient volume of extraction solvent for the number of cells; inadequate vortexing or incubation.Ensure the extraction solvent is ice-cold and the volume is appropriate for the cell pellet size (e.g., 1 mL per 1-5 million cells).[4] Optimize vortexing and incubation times to ensure complete lysis.
CTP Degradation: Samples not kept consistently cold during preparation; delayed analysis after extraction.Maintain samples on ice or at 4°C throughout the entire sample preparation process.[4] Analyze samples promptly after extraction or store them immediately at -80°C.[4]
Suboptimal LC-MS/MS Parameters: Incorrect MRM transitions, collision energy, or chromatographic conditions.Optimize mass spectrometer parameters, including ion transitions and collision energy, for CTP.[4] Ensure the chromatographic method is capable of retaining and separating CTP from other nucleotides.[1]
High Variability Between Replicates Inconsistent Cell Counting: Inaccurate normalization due to variability in the initial cell numbers.Use a reliable and calibrated method for cell counting (e.g., automated cell counter) and ensure consistency across all samples before extraction.[4]
Pipetting Errors: Inaccurate pipetting of standards, samples, or reagents.Use calibrated pipettes. For standard curves, avoid very small volumes by using serial dilutions. Prepare a master mix for reagents when possible to ensure consistency across wells.[9]
Incomplete Solubilization: Precipitates in the final extract not fully redissolved before injection.Vortex the final extract thoroughly before transferring to autosampler vials. Centrifuge to pellet any remaining debris.
Poor Standard Curve Linearity Improper Standard Preparation: Errors in serial dilutions; degradation of stock solutions.Prepare fresh standards for each run. Ensure complete thawing and mixing of all components before preparing dilutions.[9] Use high-purity CTP standard.
Detector Saturation: The concentration of the highest standard point is outside the linear range of the detector.Adjust the concentration range of your standards to fall within the linear dynamic range of the instrument.
Air Bubbles in Wells: Bubbles in microplate wells can interfere with optical readings in some detection methods.Pipette gently against the wall of the tubes or wells to avoid introducing air bubbles.[9]
Unexpected Peaks or High Background Sample Contamination: Presence of interfering substances from the sample matrix or external sources.Ensure high purity of all solvents and reagents. Check for potential leaching from plastic tubes.[5] Optimize the sample cleanup and chromatographic separation to resolve CTP from interfering peaks.
Carryover: Residual sample from a previous injection remaining in the autosampler or column.Implement a robust needle wash protocol in the autosampler. Run blank injections between samples to check for carryover.

Experimental Protocols

Protocol 1: Intracellular Nucleotide Extraction from Mammalian Cells

This protocol is a general method for extracting nucleotides for subsequent analysis by LC-MS/MS or HPLC.

  • Cell Harvesting: Harvest cells by centrifugation at approximately 1,500 x g for 5 minutes at 4°C.[4]

  • Cell Washing: Discard the supernatant. Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this washing step to remove any extracellular contaminants.[4]

  • Cell Counting: Accurately count the number of cells in the pellet for later normalization of the results.[4]

  • Metabolite Extraction:

    • Resuspend the washed cell pellet in an ice-cold extraction solvent (e.g., 40:40:20 mixture of methanol:acetonitrile:water).[4] A volume of 1 mL per 1-5 million cells is recommended.[4]

    • If using an internal standard, add a known amount to each sample at this stage.[4]

  • Protein Precipitation:

    • Vortex the samples vigorously for at least 1 minute.[4]

    • Incubate the samples at -20°C for a minimum of 30 minutes to facilitate protein precipitation.[4]

  • Supernatant Collection: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[4]

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.[4]

    • Dry the supernatant, for example, under a stream of nitrogen gas or using a vacuum concentrator.[4]

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS/MS or HPLC analysis.[4]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides example parameters for quantifying CTP using LC-MS/MS. Optimization will be required for specific instrumentation.

  • Chromatographic Separation:

    • Column: A porous graphitic carbon column (e.g., Hypercarb, 5 µm, 50 mm x 2.1 mm) is effective for retaining polar compounds like nucleotides.[4][8]

    • Mobile Phase A: Water with 5 mM hexylamine (B90201) and 0.4% diethylamine (B46881) (DEA), adjusted to pH 10.[4][8]

    • Mobile Phase B: 50:50 Acetonitrile/Water.[4][8]

    • Flow Rate: 0.3 mL/min.[4][8]

    • Gradient: A suitable gradient must be developed to separate CTP from other endogenous nucleotides.[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for nucleotides.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[10]

    • MRM Transition for CTP: The precursor-to-product ion transition for CTP is m/z 482.1 → 384.1.[10] Collision energy should be optimized for your specific instrument.

Quantitative Data Summary

The following tables summarize validation data from published CTP quantification methods.

Table 1: Performance of an LC-MS/MS Method for CTP Quantification [1]

ParameterCTP ConcentrationWithin-Day CV (%)Between-Day CV (%)Accuracy (%)
Precision LLOQ (50 nM)14.912.993.0 - 119.0
500 nM - 5000 nM2.0 - 6.03.0 - 6.093.0 - 119.0

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantitation.

Table 2: Comparison of Nucleotide Recovery from Liver Samples Using Different Extraction Procedures [11]

NucleotideProcedure 1: KOH Precipitation (% Recovery)Procedure 2: Alamine/Freon Extraction (% Recovery)
CTP 89 ± 491 ± 3
ATP 92 ± 295 ± 2
UTP 90 ± 392 ± 3
GTP 90 ± 393 ± 2

Values are presented as mean ± standard deviation.

Visualizations

CTP_Quantification_Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis Harvest 1. Cell Harvesting (Centrifugation at 4°C) Wash 2. Cell Washing (Ice-cold PBS) Harvest->Wash Remove Media Extract 3. Metabolite Extraction (Cold Organic Solvent) Wash->Extract Isolate Cells Precipitate 4. Protein Precipitation (-20°C Incubation) Extract->Precipitate Lyse Cells Collect 5. Supernatant Collection (Centrifugation) Precipitate->Collect Remove Proteins Reconstitute 6. Sample Reconstitution (Mobile Phase) Collect->Reconstitute Dry & Reconstitute LCMS 7. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Inject Sample Quantify 8. Data Quantification (Standard Curve) LCMS->Quantify Generate Data

Caption: A typical experimental workflow for quantifying intracellular this compound.

De_Novo_CTP_Synthesis De Novo Pyrimidine Biosynthesis Pathway Glutamine Glutamine + CO2 + 2 ATP CAD CAD Enzyme Glutamine->CAD Carbamoyl_P Carbamoyl Phosphate Orotate Orotate Carbamoyl_P->Orotate Multiple Steps Aspartate Aspartate Aspartate->CAD UMPS UMP Synthase Orotate->UMPS UMP UMP NME NME Kinase UMP->NME UDP UDP UDP->NME UTP UTP CTPS CTP Synthase (CTPS1/2) UTP->CTPS Glutamine, ATP CTP CTP UMPS->UMP NME->UDP NME->UTP CTPS->CTP Glutamine, ATP

Caption: The de novo synthesis pathway for this compound production in cells.[12][13]

Troubleshooting_Logic Troubleshooting Logic Flow Start Problem: Inaccurate CTP Results Check_Sample Review Sample Preparation? Start->Check_Sample Check_Instrument Review Instrument Parameters? Start->Check_Instrument Check_Standards Review Standard Curve? Start->Check_Standards Sol_Sample Verify cell count. Ensure cold handling. Optimize extraction. Check_Sample->Sol_Sample Issues found Sol_Instrument Optimize MS settings. Check for carryover. Verify chromatography. Check_Instrument->Sol_Instrument Issues found Sol_Standards Prepare fresh standards. Check for degradation. Adjust concentration range. Check_Standards->Sol_Standards Issues found End Accurate CTP Quantification Sol_Sample->End Sol_Instrument->End Sol_Standards->End

Caption: A logical flow for troubleshooting common issues in this compound quantification.

References

Technical Support Center: 5'-CTP-Dependent Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-CTP-dependent enzymatic assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-dependent enzymatic assay shows low or no activity. What are the common causes and how can I troubleshoot this?

A1: Low or no enzyme activity is a frequent issue. Here are the potential causes and solutions:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.

    • Solution: Always store enzymes at their recommended temperature, typically -20°C or -80°C, in small aliquots to avoid multiple freeze-thaw cycles. Test enzyme activity with a positive control reaction using a known substrate and optimal conditions.

  • Suboptimal CTP Concentration: The concentration of CTP might be too low to saturate the enzyme or, in some cases, too high, leading to substrate inhibition.

    • Solution: Titrate CTP across a range of concentrations to determine the optimal concentration for your specific enzyme and assay conditions.

  • Degraded CTP: CTP is susceptible to hydrolysis.

    • Solution: Use high-quality, freshly prepared CTP solutions. Store CTP stocks at -20°C in small aliquots.

  • Presence of Inhibitors: Contaminants in your enzyme preparation, substrate, or buffer can inhibit the reaction. Common inhibitors include EDTA, high salt concentrations, or residual detergents from purification steps.[1]

    • Solution: Purify your enzyme and substrates. Ensure your buffers are made with high-purity water and reagents. If contamination is suspected, dialysis or buffer exchange of the enzyme preparation may be necessary.

  • Incorrect Reaction Conditions: The pH, temperature, or incubation time may not be optimal for your enzyme.

    • Solution: Review the literature for the optimal conditions for your specific enzyme. If information is unavailable, empirically test a range of pH and temperature values. Perform a time-course experiment to ensure you are measuring the initial reaction velocity.

  • Enzyme Polymerization (for CTP Synthetase): CTP synthetase can form inactive filaments, a process that is encouraged by the product CTP itself.[2][3][4] High concentrations of the enzyme can also promote the formation of these inactive polymers.[1][2][3][4]

    • Solution: Optimize the enzyme concentration to favor the active tetrameric form.[1][2][3][4] Be mindful of product accumulation; in some cases, using a coupled assay to remove CTP as it is formed can prevent feedback inhibition and polymerization. The substrates UTP and ATP can help disassemble these inactive polymers.[2][3][4]

Q2: I am observing high background signal or non-specific product formation in my assay. What could be the reason?

A2: High background can obscure your results. Here are some potential causes and solutions:

  • Contaminating Enzyme Activities: Your enzyme preparation may be contaminated with other enzymes that can react with your substrates or generate a signal. For instance, phosphatases can degrade CTP.

    • Solution: Use a highly purified enzyme. Include controls that lack one of the essential substrates to identify the source of the background signal.

  • Substrate Instability: The substrate itself might be unstable under the assay conditions and break down, leading to a signal.

    • Solution: Prepare substrates fresh and store them properly. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.

  • Non-specific Binding: In assays involving labeled molecules, non-specific binding to the reaction vessel or other components can cause a high background.

    • Solution: Include a non-ionic detergent (e.g., Tween-20, Triton X-100) at a low concentration (check for enzyme compatibility) in your assay buffer. Blocking agents like bovine serum albumin (BSA) can also be effective.

Q3: The results of my CTP-dependent assay are not reproducible. What factors should I check?

A3: Lack of reproducibility can be frustrating. Here are key areas to investigate:

  • Inconsistent Reagent Preparation: Variations in buffer pH, salt concentration, or substrate/enzyme concentrations between experiments can lead to different results.

    • Solution: Prepare large batches of buffers and reagents. Aliquot and store them appropriately. Always use calibrated pipettes and double-check calculations.

  • Variable CTP Quality: The purity and integrity of your CTP can vary between batches.

    • Solution: Purchase high-quality CTP from a reputable supplier. If possible, test new batches against a trusted old batch.

  • Inconsistent Incubation Times and Temperatures: Even small variations can affect enzyme activity.

    • Solution: Use a calibrated incubator or water bath. Ensure all samples are incubated for the exact same amount of time.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing enzymes and CTP can lead to their degradation.[1]

    • Solution: Prepare small, single-use aliquots of your enzyme and CTP stocks.

Troubleshooting Specific this compound-Dependent Assays

RNA Capping Assays

Q4: My in vitro RNA capping efficiency is low. How can I improve it?

A4: Low capping efficiency is a common problem in in vitro transcription and capping reactions.

  • Suboptimal Enzyme-to-RNA Ratio: The amount of capping enzyme may be insufficient for the amount of RNA.

    • Solution: Optimize the ratio of capping enzyme to RNA. This often requires empirical testing, with optimal ratios varying.

  • Poor RNA Quality: The 5' end of your in vitro transcribed RNA must have a triphosphate group for the capping enzyme to function. RNA degradation will also lead to lower capping efficiency.

    • Solution: Ensure your in vitro transcription reaction is efficient and produces full-length transcripts. Purify the RNA before the capping reaction to remove unincorporated nucleotides and short transcripts. Always work in an RNase-free environment.

  • Inhibitors in the Reaction: Reagents from the in vitro transcription reaction, such as high concentrations of pyrophosphate, can inhibit the capping enzyme.

    • Solution: Purify the RNA after transcription and before capping.

  • Secondary Structure at the 5' End of RNA: Strong secondary structures at the 5' end of the RNA can hinder the access of the capping enzyme.

    • Solution: Denature the RNA by heating it to 65°C for 5 minutes, followed by immediate placement on ice before adding it to the capping reaction mix.[5] Some capping enzymes, like Faustovirus capping enzyme, have robust activity across a broader temperature range, which can help with structured RNAs.

CTP-Dependent Ligase Assays

Q5: My CTP-dependent RNA ligase reaction is not working. What should I check?

A5: Similar to other enzymatic assays, ligation failures can stem from several factors.

  • Inactive Ligase: The ligase may be inactive due to improper storage or handling.

    • Solution: Test the ligase activity with a control ligation reaction.

  • Incorrect Substrate Ends: T4 RNA Ligase 2, a CTP-dependent ligase, is most active on nicked double-stranded RNA. It requires a 5' phosphate (B84403) and a 3' hydroxyl group for ligation.[6]

    • Solution: Ensure your RNA substrate has the correct termini. If you are using synthetic oligonucleotides, confirm they were synthesized with the appropriate modifications.

  • Suboptimal CTP Concentration: The CTP concentration needs to be optimized for the specific ligase and substrate.

    • Solution: Perform a CTP titration to find the optimal concentration.

  • Presence of Inhibitors: High salt concentrations or EDTA in the DNA/RNA preparation can inhibit ligase activity.[1]

    • Solution: Purify your nucleic acid substrates before the ligation reaction.

Quantitative Data Summary

ParameterEnzymeRecommended Concentration/ConditionNotes
Substrate Concentration
CTPCTP SynthetaseKm for UTP is in the range of 230-280 µmol/L in human lymphocytes.[7]CTP also acts as a feedback inhibitor.[8]
CTPVaccinia Capping EnzymeTypically 0.5 mM in the reaction mix.[9]GTP is also required for the capping reaction.
CTPT4 RNA Ligase 2ATP is the typical cofactor, but CTP can be utilized by some ligases. Concentration needs to be empirically determined.
Inhibitors
3-Deazauridine (3DAU)CTP SynthetaseEffective inhibitor of CTP synthetase.[7]Used in cell-based assays to study the effects of CTP depletion.
SinefunginRNA (guanine-N7) methyltransferasePotent inhibitor with a Ki of 12 nM for vaccinia virus N7-MTase.[10]An analog of S-adenosylmethionine (SAM).
Ribavirin 5'-triphosphateViral GTaseProposed to target the GTase activity of capping enzymes.[11]
Reaction Conditions
TemperatureVaccinia Capping Enzyme37°CIncubation for 60 minutes is typical. For RNA less than 200 nt, increase to 2 hours.[12]
TemperatureT4 RNA Ligase 225°C for 60 minutes or 37°C for 30 minutes.[13][14]
pHGeneral Enzymatic AssaysTypically between 7.0 and 8.5Must be optimized for the specific enzyme.

Experimental Protocols

Protocol 1: In Vitro mRNA Capping using Vaccinia Capping Enzyme

This protocol describes the enzymatic addition of a 7-methylguanylate (m7G) cap to in vitro transcribed RNA.

Materials:

  • Purified, uncapped RNA with a 5'-triphosphate end (up to 10 µg)

  • Nuclease-free water

  • 10X Capping Buffer (500 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2, 10 mM DTT)

  • 10 mM GTP solution

  • 32 mM S-adenosylmethionine (SAM) solution

  • Vaccinia Capping Enzyme (e.g., 10 U/µl)

  • mRNA Cap 2´-O-Methyltransferase (optional, for Cap-1 synthesis)

  • RNase Inhibitor (optional)

Procedure:

  • In an RNase-free microfuge tube, combine up to 10 µg of uncapped RNA with nuclease-free water to a final volume of 14 µl.

  • Denature the RNA by incubating at 65°C for 5 minutes, then immediately place on ice for 5 minutes.[12]

  • Prepare the capping reaction mixture on ice by adding the following components in the specified order:

    • Denatured RNA: 14 µl

    • 10X Capping Buffer: 2 µl

    • 10 mM GTP: 1 µl

    • 4 mM SAM (diluted from 32 mM stock): 1 µl

    • Vaccinia Capping Enzyme (10 U/µl): 1 µl

    • (Optional) mRNA Cap 2´-O-Methyltransferase: 1 µl

    • (Optional) RNase Inhibitor: 0.5 µl

  • Mix gently by pipetting up and down and spin down briefly.

  • Incubate the reaction at 37°C for 60 minutes. For RNA shorter than 200 nucleotides, increase the incubation time to 2 hours.[12]

  • Proceed with RNA purification to remove the enzyme and reaction components.

Protocol 2: CTP-Dependent Nick Ligation Assay using T4 RNA Ligase 2

This protocol is for assaying the activity of T4 RNA Ligase 2 on a nicked double-stranded RNA substrate. While ATP is the preferred cofactor, this assay can be adapted to test for CTP-dependent activity.

Materials:

  • Nicked double-stranded RNA substrate (1 µM)

  • Nuclease-free water

  • 10X T4 RNA Ligase Buffer (500 mM Tris-HCl, pH 7.6, 100 mM MgCl2, 50 mM DTT)

  • 10 mM CTP solution

  • T4 RNA Ligase 2 (e.g., 10 U/µl)

  • EDTA solution (for stopping the reaction)

Procedure:

  • Set up the following reaction mixture in a total volume of 20 µl:

    • Nuclease-free water: to final volume

    • 10X T4 RNA Ligase Buffer: 2 µl

    • Nicked dsRNA substrate (1 µM): X µl (to final concentration)

    • 10 mM CTP: 2 µl (for 1 mM final concentration, can be varied)

    • T4 RNA Ligase 2 (10 U/µl): 0.33 µl

  • Incubate at 25°C for 60 minutes.[13]

  • Stop the reaction by adding EDTA to a final concentration of 25 mM and heating at 65°C for 20 minutes.

  • Analyze the ligation product by denaturing polyacrylamide gel electrophoresis (PAGE).

Visualizations

Signaling Pathway: Role of CTP in Phospholipid Biosynthesis

Phospholipid_Biosynthesis cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum UTP UTP CTP_Synthetase CTP_Synthetase UTP->CTP_Synthetase Glutamine, ATP CTP CTP CTP_Synthetase->CTP CT_alpha_beta CTP:phosphocholine cytidylyltransferase CTP->CT_alpha_beta Pcyt2 CTP:phosphoethanolamine cytidylyltransferase CTP->Pcyt2 Choline Choline Choline_Kinase Choline_Kinase Choline->Choline_Kinase ATP Ethanolamine Ethanolamine Ethanolamine_Kinase Ethanolamine_Kinase Ethanolamine->Ethanolamine_Kinase ATP Phosphocholine Phosphocholine Choline_Kinase->Phosphocholine Phosphoethanolamine Phosphoethanolamine Ethanolamine_Kinase->Phosphoethanolamine Phosphocholine->CT_alpha_beta Phosphoethanolamine->Pcyt2 CDP-Choline CDP-Choline CT_alpha_beta->CDP-Choline CDP-Ethanolamine CDP-Ethanolamine Pcyt2->CDP-Ethanolamine CPT Choline phosphotransferase CDP-Choline->CPT EPT Ethanolamine phosphotransferase CDP-Ethanolamine->EPT Diacylglycerol Diacylglycerol Diacylglycerol->CPT Diacylglycerol->EPT Phosphatidylcholine Phosphatidylcholine Phosphatidylethanolamine Phosphatidylethanolamine CPT->Phosphatidylcholine EPT->Phosphatidylethanolamine

Caption: CTP is a key precursor in the Kennedy pathway for the synthesis of major membrane phospholipids, phosphatidylcholine and phosphatidylethanolamine.[8][15]

Experimental Workflow: In Vitro mRNA Capping

mRNA_Capping_Workflow cluster_prep Preparation cluster_reaction Capping Reaction cluster_downstream Downstream Processing RNA_Input Uncapped RNA (5'-triphosphate) Denaturation Denature RNA (65°C, 5 min) RNA_Input->Denaturation Reaction_Mix Prepare Reaction Mix: - 10X Capping Buffer - GTP - SAM - Capping Enzyme Denaturation->Reaction_Mix Incubation Incubate (37°C, 60 min) Reaction_Mix->Incubation Purification Purify Capped RNA Incubation->Purification QC Quality Control (e.g., Gel Electrophoresis, LC-MS) Purification->QC Application Downstream Application (e.g., Transfection, Translation) QC->Application

References

Technical Support Center: Optimization of Buffer Conditions for Experiments Involving 5'-CTP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize your experiments involving 5'-Cytidine Triphosphate (5'-CTP).

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound solutions?

A1: this compound solutions are best stored at -20°C or colder to maintain stability and prevent degradation. For long-term storage, aliquoting the solution to avoid repeated freeze-thaw cycles is highly recommended.

Q2: What is the optimal pH range for experiments involving CTP?

A2: The optimal pH depends on the specific enzyme being used. For many enzymes, such as RNA polymerases, a pH range of 7.5 to 8.0 is generally recommended. However, it is crucial to consult the specific requirements for your enzyme of interest. For instance, CTP synthase activity can be assayed in buffers with a pH of 7.4 to 8.0.

Q3: How does magnesium ion (Mg²⁺) concentration affect enzymatic reactions with CTP?

A3: Magnesium ions are critical cofactors for many enzymes that utilize CTP, particularly RNA polymerases. The optimal Mg²⁺ concentration is often linked to the total nucleotide (NTP) concentration. An excess of free Mg²⁺ can sometimes inhibit the reaction, while insufficient levels will lead to low enzyme activity. It is essential to optimize the Mg²⁺ concentration for each specific experimental setup.

Q4: Can CTP act as an inhibitor in my reaction?

A4: Yes, CTP can act as a feedback inhibitor for enzymes involved in its own biosynthesis, such as CTP synthase.[1][2][3][4] This is a natural regulatory mechanism in cells to control CTP levels.[1][2][3][4] If you are working with enzymes from the pyrimidine (B1678525) biosynthesis pathway, be aware of potential product inhibition by CTP.

Q5: What are common contaminants in CTP preparations that could affect my experiment?

A5: Contaminants can include other nucleotides (like dCTP, CDP, or CMP), pyrophosphate, and salts from the purification process. For sensitive applications, it is advisable to use high-purity CTP (≥98%) and to ensure that your buffer components are of high quality and free from nucleases.

Troubleshooting Guide

Low or No Product Yield in Enzymatic Reactions

Problem: You are observing significantly lower than expected or no product in your enzymatic assay that utilizes CTP (e.g., in vitro transcription, CTP synthase assay).

Potential Cause Recommended Solution
Suboptimal Buffer Conditions Verify that the pH, ionic strength, and buffer components are optimal for your specific enzyme. Refer to the tables below for recommended starting conditions for common enzymes.
Incorrect CTP Concentration Ensure that the CTP concentration is within the optimal range for your enzyme. For RNA polymerases, this is typically in the millimolar range. Titrate the CTP concentration to find the optimal level for your specific assay.
Suboptimal Mg²⁺ Concentration The ratio of Mg²⁺ to total NTPs is critical. An imbalance can inhibit the enzyme. Titrate the Mg²⁺ concentration, often in a range from 2 mM to 10 mM, to find the optimal condition for your reaction.
Degraded CTP Use a fresh aliquot of CTP solution. Avoid multiple freeze-thaw cycles. If degradation is suspected, confirm the concentration and purity of your CTP stock using UV spectroscopy or HPLC.
Enzyme Inactivity Ensure your enzyme has been stored and handled correctly. Run a positive control with a known functional template and optimal conditions to verify enzyme activity.
Presence of Inhibitors Contaminants in your DNA template, water, or other reagents can inhibit the enzyme. Ensure all components are of high purity. Consider including a known inhibitor in a control reaction to understand its effect.

Data Presentation: Buffer Optimization Tables

The following tables summarize recommended buffer conditions for common enzymatic reactions involving this compound. These should be used as a starting point for your optimization experiments.

Table 1: In Vitro Transcription with Phage RNA Polymerases

Component T7 RNA Polymerase T3 RNA Polymerase SP6 RNA Polymerase
Buffer 40 mM Tris-HCl, pH 7.940 mM Tris-HCl, pH 7.940 mM Tris-HCl, pH 7.9
CTP Concentration 0.5 - 4 mM0.5 mM0.5 mM
Other NTPs (ATP, GTP, UTP) 0.5 - 4 mM each0.5 mM each0.5 mM each
MgCl₂ 6 - 30 mM6 mM6 mM
DTT 1 - 10 mM10 mM10 mM
Spermidine (B129725) 2 mM (optional)2 mM (optional)2 mM (optional)

Table 2: CTP Synthase Activity Assay

Component Concentration
Buffer 50 mM HEPES or Tris-HCl, pH 7.4 - 8.0
ATP 80 - 120 µM
UTP 150 - 160 µM
GTP 60 µM
L-Glutamine 40 - 100 µM
MgCl₂ 10 mM
KCl 5 mM
DTT 1 - 2 mM

Experimental Protocols

Detailed Protocol for In Vitro Transcription using T7 RNA Polymerase

This protocol is a standard starting point for in vitro transcription and should be optimized for your specific template and application.

1. Reagent Preparation:

  • 10X Transcription Buffer: 400 mM Tris-HCl (pH 7.9 at 25°C), 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT. Store in aliquots at -20°C.

  • NTP Mix: 10 mM each of ATP, GTP, CTP, and UTP. Store in aliquots at -20°C.

  • Linearized DNA Template: 0.5 - 1 µg/µL in nuclease-free water.

  • T7 RNA Polymerase: Store at -20°C in a non-frost-free freezer.

  • RNase Inhibitor: Store at -20°C.

  • Nuclease-free water.

2. Reaction Assembly: Assemble the following reaction at room temperature to avoid precipitation of the DNA template by spermidine in the transcription buffer:

Component Volume (for a 20 µL reaction) Final Concentration
Nuclease-free waterto 20 µL-
10X Transcription Buffer2 µL1X
NTP Mix (10 mM each)2 µL1 mM each
Linearized DNA Template (0.5 µg/µL)2 µL50 ng/µL
RNase Inhibitor (40 U/µL)1 µL2 U/µL
T7 RNA Polymerase (e.g., 50 U/µL)1 µL2.5 U/µL

3. Incubation:

  • Mix the components gently by pipetting.

  • Incubate at 37°C for 2-4 hours. Longer incubation times may increase yield but can also lead to product degradation if RNases are present.

4. (Optional) DNase Treatment:

  • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

5. RNA Purification:

  • Purify the RNA using a suitable method such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.

6. Analysis:

  • Quantify the RNA yield using a spectrophotometer (A260).

  • Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.

Mandatory Visualizations

Caption: The CDP-Choline Pathway for Phosphatidylcholine Biosynthesis.[5][6][7][8]

Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Check Reagent Integrity (Enzyme, CTP, Template) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Replace/Repurify Reagents Reagents_OK->Replace_Reagents No Check_Conditions Verify Reaction Conditions (Temp, Incubation Time) Reagents_OK->Check_Conditions Yes Replace_Reagents->Start Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Correct_Conditions Adjust Conditions Conditions_OK->Correct_Conditions No Optimize_Buffer Optimize Buffer Components (pH, Buffer Type, [Mg²⁺], [CTP]) Conditions_OK->Optimize_Buffer Yes Correct_Conditions->Start Titrate_Mg Titrate [Mg²⁺] Optimize_Buffer->Titrate_Mg Titrate_CTP Titrate [CTP] Optimize_Buffer->Titrate_CTP Check_pH Test pH Range Optimize_Buffer->Check_pH Success Successful Optimization Titrate_Mg->Success Titrate_CTP->Success Check_pH->Success

Caption: Troubleshooting Workflow for Low Product Yield in CTP-dependent reactions.

References

Technical Support Center: Nuclease Contamination in 5'-CTP Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address nuclease contamination in 5'-CTP reaction mixtures, primarily within the context of in vitro transcription (IVT).

Frequently Asked Questions (FAQs)

Q1: What are nucleases and why are they a problem in this compound reactions?

A1: Nucleases are enzymes that degrade nucleic acids (DNA and RNA) by breaking the phosphodiester bonds between nucleotides.[1] In the context of this compound reaction mixtures, which are commonly used for in vitro transcription to synthesize RNA, contaminating ribonucleases (RNases) are a major concern. These enzymes can rapidly degrade the newly synthesized RNA transcripts, leading to lower yields, truncated products, or complete reaction failure.[2][3]

Q2: What are the common sources of nuclease contamination in a laboratory setting?

A2: Nucleases, particularly RNases, are ubiquitous and can be introduced from various sources.[4] Key sources include:

  • Personnel: Hands, skin, hair, and saliva are major sources of RNases.[5][6]

  • Environment: Dust, bacteria, and fungal spores present on benchtops, glassware, and other lab surfaces can carry nucleases.[7][8]

  • Reagents and Consumables: Water, buffers, pipette tips, and tubes can be contaminated if not certified nuclease-free.[7][9] Plasmid DNA preparations and even some commercial enzymes can also introduce nucleases.[3][7]

Q3: How can I detect nuclease contamination in my reaction components?

A3: Several methods are available to detect nuclease activity. A common approach involves incubating a sample of the reagent with an RNA standard and then analyzing the integrity of the RNA on a denaturing agarose (B213101) or polyacrylamide gel.[10] Degradation of the RNA indicates the presence of RNases. More sensitive and quantitative methods include fluorescence-based assays, such as the RNaseAlert® QC System, which uses a fluorescence-quenched oligonucleotide probe that emits a signal upon cleavage by a nuclease.[11]

Q4: What is DEPC-treated water and is it necessary for my experiments?

A4: Diethylpyrocarbonate (DEPC) is a chemical that irreversibly inactivates RNases by modifying their histidine and tyrosine residues.[12] DEPC-treated water is water that has been incubated with DEPC to eliminate RNase activity, followed by autoclaving to break down the DEPC into CO2 and ethanol (B145695).[13][14][15] Using DEPC-treated water to prepare all aqueous solutions is a critical step in establishing an RNase-free environment for RNA work, including this compound reactions.[16][17] Note that solutions containing primary amines, such as Tris buffers, cannot be directly treated with DEPC as they will neutralize it.[13][14] In such cases, the buffer should be prepared by dissolving the amine-containing compound in previously DEPC-treated and autoclaved water.[13]

Q5: Are RNase inhibitors effective, and should I include them in my this compound reactions?

A5: Yes, RNase inhibitors are highly effective at protecting RNA from degradation by common RNases like RNase A, B, and C.[18][19] These are typically proteins that bind non-covalently to RNases with high affinity, blocking their active sites.[19] It is highly recommended to include an RNase inhibitor in your in vitro transcription reactions as a safeguard against any trace RNase contamination.[3][20][21]

Troubleshooting Guide

Issue: Low or no yield of RNA transcript from my in vitro transcription reaction.

This is a common problem that can often be attributed to nuclease contamination. Follow these troubleshooting steps to identify and resolve the issue.

Step 1: Assess the Integrity of Your Template DNA

  • Potential Problem: The plasmid DNA used as a template for the in vitro transcription reaction may be contaminated with RNases introduced during the purification process.[3]

  • Troubleshooting Action:

    • Run an aliquot of your linearized template DNA on an agarose gel to ensure it is intact and of the correct size.

    • To remove potential protein contaminants, including nucleases, perform a phenol-chloroform extraction followed by ethanol precipitation of your DNA template.

    • Resuspend the purified DNA in nuclease-free water or TE buffer.

Step 2: Evaluate Your Reagents and Reaction Setup

  • Potential Problem: One or more of your reaction components (e.g., water, buffer, NTPs, enzyme) may be contaminated with nucleases.

  • Troubleshooting Action:

    • Use commercially available, certified nuclease-free reagents whenever possible.[4][22]

    • Prepare all homemade buffers and solutions with DEPC-treated, autoclaved water.

    • Set up a control reaction using a known high-quality template and reagents to verify that the general procedure is working.

    • Systematically replace each of your reagents with a fresh, trusted stock to identify the source of contamination.

Step 3: Implement Strict Aseptic Technique for an RNase-Free Environment

  • Potential Problem: RNases from the environment or the researcher are being introduced into the reaction.

  • Troubleshooting Action:

    • Always wear gloves and change them frequently, especially after touching non-dedicated surfaces.[5]

    • Use a dedicated workspace for RNA experiments and decontaminate the bench, pipettors, and other equipment with an RNase decontamination solution (e.g., RNaseZap™).

    • Use aerosol-resistant pipette tips and dedicated, nuclease-free tubes.[7]

    • Keep all reaction components on ice during setup to minimize the activity of any potential contaminating nucleases.[7]

Step 4: Incorporate an RNase Inhibitor

  • Potential Problem: Trace amounts of RNase are still present despite other precautions.

  • Troubleshooting Action:

    • Add a potent RNase inhibitor to your in vitro transcription reaction.[2][20] This will inactivate any RNases that may be present.

    • Ensure the RNase inhibitor is compatible with your RNA polymerase and other reaction components. Most commercially available RNase inhibitors do not interfere with in vitro transcription.[18][19]

Data Presentation

Table 1: Efficacy of RNase Inhibitor in Protecting RNA from Degradation

RNase A Concentration (pg in 20 µL reaction)RNA Integrity without RiboShield® RNase InhibitorRNA Integrity with 2 U/µL RiboShield® RNase Inhibitor
0IntactIntact
10DegradedIntact
40Severely DegradedMinor Degradation
160Completely DegradedSeverely Degraded

This table summarizes data from an application note by PCR Biosystems, demonstrating the protective effect of their RiboShield® RNase Inhibitor against varying concentrations of RNase A.[18]

Experimental Protocols

Protocol 1: Nuclease Detection by RNA Integrity Assay

This protocol allows for the detection of RNase activity in a liquid sample (e.g., a reaction buffer).

Materials:

  • Test sample (e.g., buffer, water)

  • Nuclease-free water

  • Intact RNA standard (e.g., a commercially available RNA ladder or a previously synthesized, pure RNA transcript)

  • Nuclease-free microcentrifuge tubes

  • Incubator or heat block at 37°C

  • Denaturing RNA gel electrophoresis system (e.g., agarose or polyacrylamide)

  • RNA loading dye

Procedure:

  • In a nuclease-free microcentrifuge tube, combine:

    • 1 µL of the test sample

    • 1 µg of the RNA standard

    • Nuclease-free water to a final volume of 10 µL

  • Set up a negative control reaction with nuclease-free water instead of the test sample.

  • Set up a positive control by adding a small, known amount of RNase A to a separate reaction.

  • Incubate all tubes at 37°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of denaturing RNA loading dye.

  • Analyze the samples by denaturing RNA gel electrophoresis.

  • Visualize the RNA bands. Degradation of the RNA in the test sample lane, as compared to the negative control, indicates the presence of nuclease contamination.

Protocol 2: Preparation of DEPC-Treated Water

This protocol describes how to prepare RNase-free water for use in preparing buffers and other solutions.

Materials:

  • High-purity water (e.g., Milli-Q or distilled)

  • Diethylpyrocarbonate (DEPC)

  • Autoclave-safe glass bottle with a loose-fitting cap

  • Stir plate and stir bar

Procedure:

  • In a fume hood, add 0.1 mL of DEPC for every 100 mL of water (a 0.1% v/v solution).[13]

  • Stir the solution vigorously for at least 30 minutes to ensure the DEPC is well-dispersed.

  • Let the solution incubate at 37°C for at least 12 hours, or overnight at room temperature.[13]

  • Autoclave the DEPC-treated water for at least 15-20 minutes to inactivate the DEPC.[13][15] The DEPC will break down into ethanol and carbon dioxide.

  • Allow the water to cool completely before use. A faint, sweet, fruity odor may be present, which is normal.[14]

Protocol 3: Phenol-Chloroform Extraction of DNA Templates

This protocol is used to remove protein contaminants, including nucleases, from a DNA solution.

Materials:

  • DNA sample in aqueous solution

  • Phenol:chloroform:isoamyl alcohol (25:24:1), buffered to pH 8.0[23]

  • Chloroform:isoamyl alcohol (24:1)

  • Nuclease-free microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Add an equal volume of phenol:chloroform:isoamyl alcohol to the DNA sample in a microcentrifuge tube.[23][24]

  • Vortex the tube for 15-30 seconds to create an emulsion.

  • Centrifuge at >12,000 x g for 5 minutes at room temperature to separate the phases.[23]

  • Carefully transfer the upper aqueous phase, containing the DNA, to a new clean tube. Avoid disturbing the white interface, which contains precipitated proteins.

  • To remove residual phenol, add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.

  • Vortex and centrifuge as in steps 2 and 3.

  • Transfer the upper aqueous phase to a new tube.

  • The purified DNA can now be precipitated with ethanol and resuspended in a nuclease-free buffer.

Visualizations

Nuclease_Contamination_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution Problem Low or No RNA Yield in This compound Reaction Mixture Check_Template 1. Check DNA Template Integrity (Gel Electrophoresis) Problem->Check_Template Suspect Nuclease Contamination Purify_Template 2. Purify DNA Template (Phenol-Chloroform Extraction) Check_Template->Purify_Template Degradation Observed or Contamination Suspected Check_Reagents 3. Evaluate Reagents (Nuclease-Free Certified) Purify_Template->Check_Reagents Aseptic_Technique 4. Implement RNase-Free Technique Check_Reagents->Aseptic_Technique Add_Inhibitor 5. Add RNase Inhibitor Aseptic_Technique->Add_Inhibitor Solution Successful In Vitro Transcription: High Yield of Intact RNA Add_Inhibitor->Solution Problem Resolved

Caption: A logical workflow for troubleshooting nuclease contamination in this compound reactions.

Nuclease_Detection_Protocol start Start: Suspect Nuclease Contamination in Reagent prep_reaction Prepare reaction mix: - Test Reagent - RNA Standard - Nuclease-Free Water start->prep_reaction controls Prepare Controls: - Negative (Nuclease-Free Water) - Positive (RNase A) prep_reaction->controls incubate Incubate all tubes at 37°C for 30-60 min controls->incubate stop_reaction Stop reaction with RNA loading dye incubate->stop_reaction gel Run on denaturing RNA gel electrophoresis stop_reaction->gel visualize Visualize RNA bands gel->visualize end End: Assess RNA Integrity visualize->end

Caption: Experimental workflow for detecting nuclease activity using an RNA integrity assay.

References

Strategies for optimizing the storage and handling of 5'-CTP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-Cytidine Triphosphate (5'-CTP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C or below.[1][2][3][4] When stored under these conditions, it can be stable for several years. For solutions, storage at -80°C is also a common practice to ensure stability for over a year.[4]

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, it is crucial to aliquot the this compound solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can lead to degradation of the nucleotide.[4]

Q3: My this compound solution arrived thawed but was shipped on dry ice. Is it still usable?

A3: While this compound is shipped on dry ice to maintain its integrity during transit, it is stable at room temperature for several days. If it arrives thawed but cold, it should still be suitable for use. However, for critical experiments, it is always best to verify its concentration and purity.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation products of this compound are cytidine (B196190) 5'-diphosphate (CDP) and cytidine 5'-monophosphate (CMP) through the hydrolysis of the phosphate (B84403) bonds.

Q5: Can I use this compound that has been stored for an extended period?

A5: If stored properly at or below -20°C, this compound can remain stable for several years.[4] However, for highly sensitive applications, it is recommended to qualify the lot by testing its concentration and purity before use.

Troubleshooting Guides

In Vitro Transcription (IVT)
Problem Possible CTP-Related Cause Troubleshooting Steps
Low or No RNA Yield Degraded CTP leading to premature termination of transcription.1. Use a fresh aliquot of CTP. 2. Verify CTP concentration and purity via HPLC or an enzymatic assay. 3. Ensure the final concentration of each NTP is sufficient, as low nucleotide concentrations can limit the reaction.[5][6]
Contaminants in the CTP solution inhibiting RNA polymerase.1. Use high-purity CTP from a reputable supplier. 2. If contamination is suspected, purify the CTP solution.
Shorter Than Expected Transcripts Insufficient concentration of CTP leading to incomplete transcripts.1. Increase the concentration of all NTPs, including CTP, in the reaction.[5][6] 2. Ensure accurate quantification of your CTP stock solution.
Presence of CDP or CMP in the CTP stock, which cannot be incorporated by RNA polymerase.1. Analyze the CTP stock for the presence of CDP and CMP using HPLC. 2. Use a fresh, high-purity CTP stock.
Polymerase Chain Reaction (PCR) / Reverse Transcription PCR (RT-PCR)
Problem Possible CTP-Related Cause Troubleshooting Steps
Low or No Amplification Degraded dCTP (for DNA amplification) leading to a lack of building blocks for the polymerase.1. Use a fresh aliquot of the dNTP mix containing dCTP. 2. Avoid repeated freeze-thaw cycles of the dNTP stock.
Incorrect concentration of dCTP in the dNTP mix.1. Ensure the dNTP mix has equimolar concentrations of dATP, dGTP, dCTP, and dTTP. 2. Verify the concentration of the dNTP stock solution.
Non-specific Amplification Imbalanced dNTP concentrations can reduce polymerase fidelity.1. Use a high-quality, pre-mixed dNTP solution with guaranteed equimolar concentrations.
Inconsistent Ct values in qPCR Variability in the quality and concentration of dCTP between reactions.1. Use a master mix with a stabilized dNTP formulation. 2. Ensure thorough mixing of the reaction components before cycling. 3. The quality of the initial RNA/cDNA template is a critical factor.[7][8][9]

Quantitative Data on this compound Stability

Storage Condition Expected Stability Primary Degradation Products
-80°C in solution (pH 7.0-8.0) > 1 year[4]Minimal degradation
-20°C in solution (pH 7.0-8.0) Several years (powder), Months to a year (solution)[4]CDP, CMP
4°C in solution Days to weeksCDP, CMP
Room Temperature in solution Hours to daysCDP, CMP
Acidic pH (<6.0) Increased rate of hydrolysisCDP, CMP
Alkaline pH (>8.5) Increased rate of hydrolysisCDP, CMP

Note: The stability of this compound in solution is highly dependent on the pH and the presence of divalent cations, which can catalyze hydrolysis. For optimal stability, it is recommended to store CTP solutions in a slightly basic buffer (pH 7.5) without divalent cations.

Experimental Protocols

Protocol 1: Quantification and Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration and purity of a this compound solution by separating it from its degradation products (CDP, CMP) and other contaminants.

Methodology:

  • Sample Preparation:

    • Thaw the this compound stock solution on ice.

    • Dilute the stock solution to an appropriate concentration (e.g., 100 µM) with nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • HPLC System and Column:

    • Use a reverse-phase C18 column.

    • The mobile phase can be a gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) in a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 100 mM potassium phosphate, 10 mM tetrabutylammonium bromide, pH 6.5

    • Mobile Phase B: 50% Acetonitrile in Mobile Phase A

    • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 271 nm.

  • Data Analysis:

    • Identify the peaks for CTP, CDP, and CMP based on the retention times of known standards.

    • Calculate the concentration of CTP by comparing the peak area of the sample to a standard curve generated from known concentrations of a CTP standard.

    • Determine the purity of the CTP solution by calculating the percentage of the CTP peak area relative to the total area of all nucleotide peaks.

Protocol 2: Enzymatic Assay for this compound Concentration using a Luciferase-Based ATP Assay

Objective: To indirectly quantify the concentration of CTP by converting it to ATP and then measuring the ATP concentration using a firefly luciferase assay.

Methodology:

  • Principle: This assay involves a series of enzymatic reactions. First, CTP is converted to UTP, and then UTP is converted to ATP. The amount of ATP produced is then quantified using the light-producing reaction catalyzed by firefly luciferase.

  • Reagents:

    • CTP sample

    • Nucleoside Diphosphate Kinase (NDPK)

    • Uridine Monophosphate Kinase (UMPK)

    • Pyruvate Kinase (PK)

    • UDP-glucose pyrophosphorylase (UGPase)

    • Phosphoenolpyruvate (PEP)

    • UDP-glucose

    • ATP standard

    • Firefly luciferase and D-luciferin (commercially available ATP assay kit)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Procedure:

    • Step 1: Conversion of CTP to ATP.

      • In a microcentrifuge tube, prepare a reaction mixture containing the CTP sample, NDPK, UMPK, PK, UGPase, PEP, and UDP-glucose in the reaction buffer.

      • Incubate at 37°C for 30-60 minutes to allow for the complete conversion of CTP to ATP.

    • Step 2: ATP Quantification.

      • Prepare a standard curve of ATP using known concentrations.

      • Add a small volume of the reaction mixture from Step 1 and the ATP standards to separate wells of a 96-well opaque plate.

      • Add the luciferase/luciferin reagent to each well according to the manufacturer's protocol.

      • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (a reaction with no CTP) from all readings.

    • Plot the luminescence values of the ATP standards against their concentrations to generate a standard curve.

    • Determine the concentration of ATP in the sample from the standard curve. This concentration corresponds to the initial concentration of CTP in the sample.

Visualizations

CTP_Degradation_Pathway CTP This compound (Cytidine Triphosphate) CDP CDP (Cytidine Diphosphate) CTP->CDP Hydrolysis (-Pi) CMP CMP (Cytidine Monophosphate) CDP->CMP Hydrolysis (-Pi) Cytidine Cytidine CMP->Cytidine Hydrolysis (-Pi)

Caption: Chemical degradation pathway of this compound.

IVT_Troubleshooting_Workflow start Low/No IVT Product check_ctp Check CTP Integrity start->check_ctp run_hplc Run HPLC on CTP stock check_ctp->run_hplc degraded CTP is Degraded run_hplc->degraded Purity < 95% not_degraded CTP is Intact run_hplc->not_degraded Purity > 95% use_new_ctp Use Fresh CTP Aliquot degraded->use_new_ctp check_other Troubleshoot other IVT components (polymerase, template) not_degraded->check_other success Successful IVT use_new_ctp->success

Caption: Troubleshooting workflow for low IVT yield.

CTP_Handling_Workflow receive Receive this compound aliquot Aliquot into single-use volumes receive->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use thaw Thaw on ice use->thaw Need CTP discard Discard unused portion of aliquot thaw->discard After use

Caption: Recommended workflow for handling this compound.

References

Overcoming challenges in the synthesis of modified 5'-CTP analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of modified 5'-cytidine triphosphate (CTP) analogs. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to facilitate successful synthesis and application of these critical molecules.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and handling of modified 5'-CTP analogs in a question-and-answer format.

Issue 1: Low Yield in Chemical Synthesis

  • Question: I am experiencing significantly lower than expected yields in the chemical synthesis of my this compound analog using a phosphoramidite (B1245037) approach. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in chemical synthesis of nucleoside triphosphates are a frequent challenge. The primary causes often revolve around the purity of starting materials, reaction conditions, and the efficiency of the phosphorylation steps.[1] Here are some key areas to investigate:

    • Moisture Contamination: Phosphoramidites and activating reagents are highly sensitive to moisture, which can lead to their hydrolysis and reduce the efficiency of coupling reactions.[] Ensure all solvents and reagents are strictly anhydrous and that reactions are carried out under an inert atmosphere (e.g., argon or nitrogen).

    • Incomplete Coupling: The coupling of the phosphoramidite to the nucleoside can be incomplete, leading to truncated products.[] This may be due to steric hindrance from the modifying group on the nucleoside, insufficient equivalents of reagents, or a non-optimal reaction time. Consider increasing the excess of the phosphitylating reagent and activator.

    • Side Reactions: Undesirable side reactions can consume starting materials and generate impurities that complicate purification. For instance, the phosphite (B83602) ester intermediate formed during coupling is somewhat unstable and can undergo side reactions if not promptly oxidized.[3]

    • Oxidation Step: The oxidation of the phosphite triester to the more stable phosphate (B84403) triester must be efficient. Incomplete oxidation will result in byproducts.

    • Purification Losses: Significant loss of product can occur during purification steps. Optimize your purification strategy (e.g., HPLC gradient, column choice) to ensure good separation and recovery.

Issue 2: Multiple Products Observed in Enzymatic Synthesis

  • Question: My one-pot enzymatic synthesis of a this compound analog is showing multiple products on my HPLC analysis, including the mono-, di-, and triphosphate forms. How can I drive the reaction to completion?

  • Answer: Observing a mixture of phosphorylation states is common in enzymatic cascade reactions. To favor the formation of the desired triphosphate, consider the following:

    • ATP Regeneration System: The phosphorylation cascade consumes ATP. As ATP is converted to ADP, the kinase activities can slow down or reverse. Implementing an ATP regeneration system, such as using pyruvate (B1213749) kinase and phosphoenolpyruvate (B93156), can maintain a high ATP/ADP ratio and drive the reaction forward.[4] The inclusion of such a system has been shown to significantly increase the conversion to the triphosphate product.[5]

    • Enzyme Concentration and Ratios: The relative activities and concentrations of the nucleoside kinase, nucleoside monophosphate (NMP) kinase, and nucleoside diphosphate (B83284) (NDP) kinase are critical.[6] You may need to optimize the amount of each enzyme in the reaction mixture to prevent the accumulation of intermediates.

    • Reaction Time: Enzymatic reactions, especially multi-step cascades, can be slow. It may be necessary to run the reaction for an extended period (e.g., 24-72 hours) to achieve high conversion.[1] Monitor the reaction progress over time using analytical HPLC to determine the optimal reaction time.

    • Inhibition by Product: High concentrations of the final this compound analog may cause feedback inhibition of the kinases. If this is suspected, it may be necessary to perform the synthesis in a fed-batch mode or to use a modified kinase that is less susceptible to product inhibition.

Issue 3: Degradation of the this compound Analog During Purification and Storage

  • Question: I've successfully synthesized my modified this compound analog, but I'm observing degradation, likely hydrolysis to the diphosphate, during purification and storage. What are the best practices to maintain its stability?

  • Answer: Nucleoside triphosphates are inherently labile due to the high-energy phosphoanhydride bonds.[7] To minimize degradation:

    • pH Control: The stability of nucleoside triphosphates is pH-dependent. Generally, a slightly alkaline pH (around 8.0-9.0) is optimal for storage.[8] Avoid acidic conditions, which can accelerate hydrolysis.

    • Low Temperature: Store your purified this compound analog at low temperatures, ideally at -80°C for long-term storage. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the sample into smaller volumes.

    • Purification Method: During HPLC purification, use buffers that are volatile (e.g., triethylammonium (B8662869) bicarbonate, TEAB) to facilitate their removal by lyophilization (freeze-drying) rather than rotary evaporation, which can expose the sample to prolonged periods at elevated temperatures.[7]

    • Enzymatic Contamination: Ensure that all solutions and equipment are free from contaminating phosphatases or nucleotidases, which can rapidly degrade your product.[7] Use sterile, nuclease-free water and reagents.

    • Chemical Modifications for Stability: For applications where stability is a major concern, consider synthesizing analogs with modifications to the triphosphate bridge, such as replacing a non-bridging oxygen with sulfur (thiophosphate) or a bridging oxygen with a methylene (B1212753) group.[9] These modifications can confer resistance to enzymatic degradation.

Frequently Asked Questions (FAQs)

  • Question: What are the main differences between chemical and enzymatic synthesis of this compound analogs?

  • Answer: Chemical synthesis offers versatility in the types of modifications that can be introduced. However, it often involves multiple protection and deprotection steps, can have issues with regioselectivity, and may result in lower yields and the use of harsh reagents.[1][10] Enzymatic synthesis provides high regio- and stereoselectivity under mild reaction conditions, often leading to higher yields in one-pot reactions.[1][10] However, the substrate scope may be limited by the specificity of the enzymes used.

  • Question: How can I confirm the identity and purity of my synthesized this compound analog?

  • Answer: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) is used to assess purity and quantify the product.[11] Mass spectrometry (MS) provides information on the molecular weight of the compound, confirming its identity.[11] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 31P NMR, is crucial for detailed structural characterization and confirming the successful phosphorylation to the triphosphate form.[12][13]

  • Question: What are common contaminants in this compound analog synthesis, and how can they be removed?

  • Answer: Common contaminants include unreacted starting materials, intermediates (mono- and diphosphates), and byproducts from side reactions. Purification is typically achieved using ion-exchange or reverse-phase HPLC.[14] Ion-exchange chromatography separates molecules based on charge, which is effective for separating the triphosphate from the less negatively charged mono- and diphosphates. Reverse-phase HPLC separates based on polarity and is useful for removing non-polar impurities and can also separate different phosphorylation states.

  • Question: What should I consider when scaling up the synthesis of a this compound analog?

  • Answer: Scaling up synthesis presents several challenges, including maintaining efficient mixing and heat transfer in larger reaction vessels.[15][16] Reagent addition rates may need to be adjusted, and minor side reactions at a small scale can become significant at a larger scale.[16] Purification methods also need to be adapted for larger quantities, often moving from preparative HPLC to crystallization or other bulk purification techniques.[15]

Data Presentation

Table 1: Comparison of Yields in Enzymatic Synthesis of this compound Analogs

This compound AnalogStarting MaterialKey EnzymesATP RegenerationReaction Time (h)Yield/Conversion (%)Reference
CTPCytidine (B196190)dNK, UMP-CMPK, NDPKNo19~4%[5]
CTPCytidinedNK, UMP-CMPK, NDPKYes (Pyruvate Kinase/PEP)19>99%[5]
5-Fluoro-CTP5-FluorocytidineNK, NMPK, Pyruvate KinaseYes (Implicit)7278%[1]
2'-Deoxy-CTP2'-DeoxycytidinedNK, UMP-CMPK, NDPKNo19~26%[5]
2'-Deoxy-CTP2'-DeoxycytidinedNK, UMP-CMPK, NDPKYes (Pyruvate Kinase/PEP)19>99%[5]

Experimental Protocols

Protocol 1: General One-Pot Enzymatic Synthesis of this compound Analogs

This protocol is a generalized procedure for the enzymatic synthesis of this compound analogs from the corresponding nucleoside, incorporating an ATP regeneration system.[4][5]

  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture with the following components:

      • 70 mM Tris-HCl, pH 7.6

      • 5 mM MgCl₂

      • 1 mM modified cytidine analog (starting material)

      • 3.6 mM ATP (phosphate donor)

      • 5 mM phosphoenolpyruvate (PEP) for ATP regeneration

      • Nucleoside Kinase (e.g., Drosophila melanogaster deoxynucleoside kinase, dNK) at an optimized concentration (e.g., 0.01-0.02 mg/mL)

      • NMP Kinase (e.g., UMP-CMP kinase) at an optimized concentration (e.g., 0.01-0.02 mg/mL)

      • NDP Kinase at an optimized concentration (e.g., 0.01-0.02 mg/mL)

      • Pyruvate Kinase (for ATP regeneration) at an optimized concentration (e.g., 0.1-0.2 mg/mL)

      • Nuclease-free water to the final volume.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 19-72 hours. Monitor the reaction progress by taking small aliquots at different time points and analyzing them by analytical HPLC.

  • Reaction Quenching:

    • Once the reaction has reached the desired conversion, quench it by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol (B145695) to precipitate the enzymes.

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet the precipitated enzymes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Purify the this compound analog from the supernatant using preparative ion-exchange or reverse-phase HPLC.

Protocol 2: Reverse-Phase HPLC Purification of Modified this compound Analogs

This protocol provides a general method for the purification of this compound analogs using reverse-phase HPLC.[7][17]

  • Buffer Preparation:

    • Eluent A: 50 mM triethylammonium bicarbonate (TEAB), pH ~7.5, in nuclease-free water.

    • Eluent B: 50 mM TEAB in 50% acetonitrile/water.

  • Sample Preparation:

    • Dissolve the crude synthesis product in a small volume of Eluent A.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A semi-preparative C18 column.

    • Flow Rate: Dependent on column dimensions (e.g., 4 mL/min).

    • Detection: UV detection at 260 nm.

    • Gradient: A linear gradient from 0% to 50% Eluent B over 40 minutes. This gradient may need to be optimized based on the hydrophobicity of the specific this compound analog.

  • Fraction Collection and Processing:

    • Collect fractions corresponding to the major product peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and freeze-dry (lyophilize) to remove the TEAB buffer and solvent.

    • Re-dissolve the purified this compound analog in nuclease-free water or a suitable storage buffer.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Start Start Chemical_Synthesis Chemical Synthesis (e.g., Phosphoramidite) Start->Chemical_Synthesis Versatility Enzymatic_Synthesis Enzymatic Synthesis (One-Pot Cascade) Start->Enzymatic_Synthesis Selectivity Crude_Product Crude_Product Chemical_Synthesis->Crude_Product Enzymatic_Synthesis->Crude_Product HPLC HPLC Purification (Ion-Exchange or RP) Crude_Product->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Purity_Check Purity Check (Analytical HPLC) Lyophilization->Purity_Check Characterization Characterization (MS, NMR) Purity_Check->Characterization Storage Purified Product (-80°C Storage) Characterization->Storage Troubleshooting_Decision_Tree Start Low Yield or Impure Product? Synthesis_Method Synthesis Method? Start->Synthesis_Method Chemical Chemical Synthesis Synthesis_Method->Chemical Chemical Enzymatic Enzymatic Synthesis Synthesis_Method->Enzymatic Enzymatic Check_Moisture Check for Moisture (Anhydrous Conditions) Chemical->Check_Moisture Add_Regen_System Add ATP Regeneration System Enzymatic->Add_Regen_System Optimize_Coupling Optimize Coupling (Reagent Excess, Time) Check_Moisture->Optimize_Coupling Review_Purification Review Purification (Optimize HPLC) Optimize_Coupling->Review_Purification Optimize_Enzymes Optimize Enzyme Concentrations Add_Regen_System->Optimize_Enzymes Increase_Time Increase Reaction Time Optimize_Enzymes->Increase_Time CTP_Signaling_Pathway UTP UTP CTPS CTP Synthetase (CTPS1/CTPS2) UTP->CTPS CTP CTP CTPS->CTP ATP, Glutamine DNA_RNA_Synthesis DNA/RNA Synthesis CTP->DNA_RNA_Synthesis Phospholipid_Synthesis Phospholipid Synthesis CTP->Phospholipid_Synthesis Modified_CTP_Analog Modified CTP Analog (e.g., Inhibitor) Modified_CTP_Analog->CTPS Inhibition Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Phospholipid_Synthesis->Cell_Proliferation

References

How to troubleshoot unexpected results in 5'-CTP experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-Cytidine Triphosphate (CTP) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle 5'-CTP solutions to ensure stability? A1: this compound is susceptible to degradation, primarily through hydrolysis of its phosphate (B84403) bonds, which can be accelerated by heat and acidic conditions.[1] For long-term stability, it is recommended to store CTP solutions at -20°C or -80°C. Prepare aliquots to minimize repeated freeze-thaw cycles, which can degrade the compound.[2] When setting up reactions, keep CTP solutions on ice to slow the activity of any potential contaminating enzymes like RNases.[2]

Q2: My CTP solution has been stored for a while. How can I check its integrity? A2: The integrity of a CTP solution can be assessed using techniques like HPLC to check for the presence of degradation products such as CDP and CMP. A simpler, though less quantitative, method is to run a known positive control experiment that requires CTP. If the control reaction fails or shows significantly reduced efficiency, it may indicate degradation of your CTP stock.[3]

Q3: Besides its role as a building block for RNA synthesis, what other functions does CTP have in cellular assays? A3: CTP serves as a crucial precursor for the synthesis of all cytidine-containing phospholipids. It also acts as an important regulatory molecule. For instance, CTP is a product and feedback inhibitor of the enzyme CTP synthetase (CTPS), controlling its own synthesis.[4][5] In some systems, it can also act as an inhibitor of other enzymes, such as dephospho-CoA kinase (CoaE).[6]

Q4: Can contaminants in my CTP stock affect my experiment? A4: Yes, contaminants can significantly impact experimental outcomes. Contaminating salts or ethanol (B145695) carried over from purification processes can inhibit enzymes like RNA polymerases.[7] It is crucial to use high-purity CTP from a reliable supplier. If you suspect contamination, purifying the DNA template or the nucleotide stock may resolve the issue.[3][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound, particularly in vitro transcription and enzyme assays.

Guide 1: In Vitro Transcription (IVT)

Problem: I am seeing no RNA transcript or a very low yield.

  • Possible Cause 1: Degraded or Inactive Reagents.

    • Solution: One of the key reagents, such as the T7 RNA Polymerase, CTP, or other NTPs, may be inactive. RNA polymerase is particularly sensitive to temperature changes and freeze-thaw cycles.[2] Always run a positive control with a reliable template and freshly prepared or validated reagents to confirm that all components are active.[3] Ensure your CTP and other NTPs have been stored properly and are not degraded.

  • Possible Cause 2: Poor Quality DNA Template.

    • Solution: Contaminants like salts, phenol, or ethanol from plasmid purification can inhibit RNA polymerase.[7] Repurify the DNA template, for example, by ethanol precipitation, to remove inhibitors.[7] Verify the concentration and purity of your template. Additionally, ensure the promoter sequence (e.g., T7) is correct and intact.

  • Possible Cause 3: RNase Contamination.

    • Solution: RNases are ubiquitous and can rapidly degrade your RNA product.[2][7] Use certified RNase-free water, tubes, and pipette tips. Wear gloves and work in a designated clean area. Including an RNase inhibitor in your reaction is a highly effective preventative measure.[2][7]

  • Possible Cause 4: Suboptimal Reaction Conditions.

    • Solution: The concentration of components like Mg²⁺ and NTPs is critical. The optimal Mg²⁺ concentration is often linked to the total NTP concentration.[8] Systematically vary the concentrations of Mg²⁺, DTT, and NTPs to find the optimal conditions for your specific template.[8][] Standard NTP concentrations typically range from 1-2 mM each.[]

Problem: My RNA transcript is shorter than expected (incomplete transcription).

  • Possible Cause 1: Low Nucleotide Concentration.

    • Solution: If the concentration of any NTP, including CTP, is too low, the polymerase may terminate transcription prematurely.[7] Ensure the final concentration of each NTP is adequate, typically at least 12 µM, and consider increasing it if you suspect this is the issue.[3][7]

  • Possible Cause 2: GC-Rich Template Sequence.

    • Solution: Templates with high GC content can form stable secondary structures that cause the RNA polymerase to stall or dissociate. To overcome this, try decreasing the reaction temperature from 37°C to 30°C to reduce the stability of these structures.[3][7]

  • Possible Cause 3: Incorrectly Linearized Template.

    • Solution: If using a linearized plasmid, an unexpected restriction site within your template could be causing premature termination. Verify your plasmid map and confirm the linearization by running an aliquot on an agarose (B213101) gel.[3][7]

Problem: My RNA transcript is longer than expected.

  • Possible Cause 1: Incomplete Plasmid Linearization.

    • Solution: If the template plasmid is not completely digested, the polymerase can continue transcribing around the circular plasmid, producing long, heterogeneous transcripts. Always check an aliquot of your linearized template on an agarose gel to confirm complete digestion.[3][7]

  • Possible Cause 2: Template with 3' Overhangs.

    • Solution: Restriction enzymes that create 3' overhangs can lead to template switching by the RNA polymerase, resulting in a longer-than-expected transcript. Use restriction enzymes that generate 5' overhangs or blunt ends to linearize your template.[7]

Guide 2: Enzyme Assays Involving CTP

Problem: I observe unexpected inhibition or activation of my enzyme.

  • Possible Cause 1: CTP-Induced Regulation.

    • Solution: CTP itself can be a potent regulator of enzyme activity. For CTP synthetase, CTP is a feedback inhibitor that promotes the formation of inactive enzyme filaments.[5][10] Conversely, for other enzymes, CTP might be an unexpected inhibitor.[6] Review the literature for your specific enzyme to see if CTP is a known regulator. Consider performing kinetic assays to determine if CTP is acting as a competitive or allosteric inhibitor.

  • Possible Cause 2: CTP Analog Effects.

    • Solution: If you are using a CTP analog (e.g., CTPγS, Hg-CTP), be aware that it may behave differently from native CTP. For example, mercurated nucleotides can reduce the rate of RNA synthesis.[11] The analog may have a different affinity for the enzyme or may not be properly incorporated, leading to stalled reactions.[11] Run parallel experiments with unmodified CTP to isolate the effect of the analog.

  • Possible Cause 3: Assay Artifacts.

    • Solution: Some compounds can interfere with the detection method of your assay (e.g., fluorescence or luminescence).[12] Run controls without the enzyme to check for any direct interaction between CTP (or your test compound) and the assay reagents.

Visualized Workflows and Pathways

Troubleshooting_Workflow Start Unexpected Result (e.g., Low IVT Yield) Check_Template 1. Verify DNA Template - Purity (260/280, 260/230) - Integrity (Gel) - Sequence Correct? Start->Check_Template Check_Reagents 2. Assess Reagent Integrity - Polymerase Activity (Control Rxn) - NTP Stability (Age, Storage) - RNase Contamination? Check_Template->Check_Reagents Template OK Consult Consult Literature/ Technical Support Check_Template->Consult Template Issue Found (Fix & Retry) Optimize_Conditions 3. Optimize Reaction Conditions - Titrate MgCl₂ - Adjust NTP Concentration - Vary Temperature Check_Reagents->Optimize_Conditions Reagents OK Check_Reagents->Consult Reagent Issue Found (Replace & Retry) Problem_Solved Problem Resolved Optimize_Conditions->Problem_Solved Optimization Successful Optimize_Conditions->Consult Optimization Fails

Caption: A logical workflow for troubleshooting common issues in IVT experiments.

CTP_Synthetase_Regulation cluster_inactive Low Activity State Dimers Inactive Dimers Filaments Inactive Filaments (Polymers) Dimers->Filaments + CTP (Product) Tetramer Active Tetramer Dimers->Tetramer + ATP + UTP Filaments->Dimers - CTP Tetramer->Dimers - ATP - UTP Tetramer->Dimers Dissociation

Caption: Regulation of CTP Synthetase activity by oligomerization state.

IVT_Workflow Template_Prep 1. Template Preparation (Linearize Plasmid, PCR Product) Reaction_Setup 2. Reaction Assembly (on ice) - Buffer, DTT - NTPs (A, U, G, CTP) - Template DNA - RNase Inhibitor - RNA Polymerase Template_Prep->Reaction_Setup Incubation 3. Incubation (e.g., 37°C for 2 hours) Reaction_Setup->Incubation DNase_Treatment 4. DNase I Treatment (Remove DNA Template) Incubation->DNase_Treatment Purification 5. RNA Purification (e.g., Column or Precipitation) DNase_Treatment->Purification Analysis 6. Quality Control & Analysis - Concentration (NanoDrop) - Integrity (Gel Electrophoresis) Purification->Analysis

Caption: A standard experimental workflow for in vitro transcription (IVT).

Data Tables

Table 1: Recommended Starting Concentrations for In Vitro Transcription (IVT) Reaction Components.

ComponentRecommended Concentration RangeNotesCitations
ATP, CTP, UTP, GTP 0.5 mM - 2 mM eachStandard concentrations for many reactions. Can be increased if yield is low.[8]
MgCl₂ 6 mM - 25 mMCritical cofactor. Optimal concentration is often slightly above the total NTP concentration.[8]
DNA Template 50 - 200 ng/µLHigher concentrations can increase yield, but excessive amounts may be inhibitory.[]
DTT 5 mM - 10 mMReducing agent that helps maintain enzyme activity.[13][14]
KCl 0 mM - 50 mMEffect is template-dependent; may not be required for all reactions.[8]

Table 2: Observed Effects of Mercurated CTP (Hg-CTP) on Transcription.

ParameterObservation with Mercurated NucleotidesOrganism/SystemCitations
RNA Synthesis Rate Reduced to 60-70% of control (with Hg-UTP)Isolated nuclei from mouse L cells[11]
RNA Synthesis Rate Kinetic pattern and rate were essentially similar to unmodified CTPIsolated nuclei of lactating mouse mammary gland[11]
Incorporation Efficiency Accepted as substrates by purified RNA polymerases (I+III) and (II)Mouse cells[11]

Experimental Protocols

Protocol 1: Standard In Vitro Transcription (IVT)

This protocol provides a general framework for synthesizing RNA from a DNA template containing a T7 promoter.

  • Template Preparation:

    • Linearize 1-2 µg of plasmid DNA containing your gene of interest downstream of a T7 promoter using a restriction enzyme that produces blunt or 5' overhangs.[7]

    • Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

    • Resuspend the purified DNA in nuclease-free water to a final concentration of 0.5-1.0 µg/µL.

  • Reaction Assembly:

    • On ice, combine the following components in a nuclease-free microcentrifuge tube in the order listed:

      • Nuclease-free water (to a final volume of 20 µL)

      • 4 µL of 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)[13]

      • 2 µL of NTP mix (10 mM each of ATP, CTP, GTP, UTP)

      • 1 µg of linearized DNA template

      • 1 µL of RNase Inhibitor (e.g., 40 U/µL)

      • 2 µL of T7 RNA Polymerase

  • Incubation:

    • Mix the components gently by flicking the tube and briefly centrifuge to collect the contents.

    • Incubate the reaction at 37°C for 2 hours.[13]

  • DNase Treatment:

    • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15 minutes.[13]

  • RNA Purification:

    • Purify the synthesized RNA using a column-based RNA cleanup kit or via lithium chloride precipitation to remove enzymes, unincorporated nucleotides, and buffer components.

  • Analysis:

    • Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.

Protocol 2: General Luminescence-Based Kinase Assay

This protocol provides a general method for assessing the inhibitory effect of a compound on a kinase, where CTP might be an alternative substrate or a known inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of your test compound (e.g., in DMSO). Perform serial dilutions to create a range of concentrations.

    • Prepare a kinase reaction mix containing kinase assay buffer, the recombinant kinase enzyme, and the specific substrate.[15]

  • Reaction Setup (in a 96-well plate):

    • Add diluted test compound or vehicle control (e.g., DMSO) to the appropriate wells.

    • Add a "no-enzyme" control and a "vehicle-only" control.

    • Initiate the kinase reaction by adding an ATP solution to all wells. The final ATP concentration should be close to the Kₘ for the enzyme to ensure sensitivity to competitive inhibitors.[15]

  • Incubation:

    • Incubate the plate at 30°C for a time period determined to be within the linear range of the enzyme reaction (e.g., 60 minutes).[15]

  • Detection:

    • Add a kinase detection reagent (e.g., Kinase-Glo®) to all wells. This reagent stops the kinase reaction and measures the remaining ATP by converting it into a luminescent signal.

    • Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.[15]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the results to determine the IC₅₀ value.[15]

References

Technical Support Center: Optimizing PCR for CTP-Rich Templates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize polymerase chain reaction (PCR) for cytosine triphosphate (CTP)-rich DNA templates. CTP-rich regions, analogous to GC-rich regions, are prone to forming stable secondary structures that can impede PCR amplification.

Frequently Asked Questions (FAQs)

Q1: Why are CTP-rich templates difficult to amplify?

CTP-rich sequences, much like GC-rich regions, have a high propensity to form strong secondary structures, such as hairpin loops.[1][2][3] This is because the guanine (B1146940) (G) and cytosine (C) base pair is held together by three hydrogen bonds, in contrast to the two hydrogen bonds between adenine (B156593) (A) and thymine (B56734) (T).[2] These stable structures can block the DNA polymerase, leading to incomplete or failed amplification.[2][3] Additionally, primers designed for these regions can also form self-dimers and cross-dimers, further inhibiting the PCR reaction.[3]

Q2: What are the initial signs of a failed or suboptimal PCR with a CTP-rich template?

Common indicators of issues with CTP-rich template amplification include a blank agarose (B213101) gel (no PCR product), a DNA smear, or the presence of multiple, non-specific DNA bands.[1][2] These outcomes suggest that the reaction conditions need optimization to overcome the challenges posed by the template's structure.

Q3: Can I use a standard Taq polymerase for CTP-rich templates?

While standard Taq polymerase is widely used, it may not be the optimal choice for CTP-rich templates as it can stall at complex secondary structures.[2][4] Many commercially available DNA polymerases have been specifically engineered or are supplied with specialized buffers and enhancers to improve performance with GC-rich (and by extension, CTP-rich) templates.[1][2][4][5]

Q4: How do PCR additives help in amplifying CTP-rich DNA?

PCR additives, or co-solvents, work by reducing the melting temperature (Tm) of the DNA and destabilizing secondary structures.[6][7] This makes the template more accessible to the primers and the polymerase. Common additives include dimethyl sulfoxide (B87167) (DMSO), betaine (B1666868), formamide, and bovine serum albumin (BSA).[3][6][7]

Troubleshooting Guide

Problem 1: No or Low PCR Product Yield

If you observe no band or a very faint band on your agarose gel, consider the following troubleshooting steps.

cluster_solutions Troubleshooting Steps start No/Low PCR Product check_template Verify Template Quality & Quantity start->check_template optimize_denaturation Optimize Denaturation Step check_template->optimize_denaturation Template OK adjust_annealing Adjust Annealing Temperature optimize_denaturation->adjust_annealing Denaturation Optimized additives Incorporate PCR Additives adjust_annealing->additives Annealing Optimized change_polymerase Switch to a Specialized Polymerase additives->change_polymerase Additives Ineffective redesign_primers Redesign Primers change_polymerase->redesign_primers Still No/Low Yield success Successful Amplification redesign_primers->success Yield Improved

Caption: Troubleshooting workflow for no or low PCR product.

Recommendations:

  • Template Integrity: Ensure your DNA template is of high quality and free from inhibitors.[8] Use fresh template if degradation is suspected.

  • Denaturation Temperature & Time: Increase the initial denaturation time to 3 minutes at 95°C to ensure complete melting of the template. For cycling, use 30 seconds at 95°C.[9] For particularly difficult templates, a denaturation temperature up to 98°C may be necessary.[10]

  • Annealing Temperature: An incorrect annealing temperature can lead to poor primer binding. Optimize this by performing a temperature gradient PCR.[1]

  • Magnesium Concentration: Magnesium is a critical cofactor for the polymerase.[2] Titrate the MgCl₂ concentration in 0.5 mM increments, typically between 1.0 and 4.0 mM.[1][2]

  • PCR Additives: Introduce additives to the reaction mix to help destabilize secondary structures. Refer to the data tables below for recommended concentrations.

  • Polymerase Selection: Switch to a DNA polymerase specifically designed for GC-rich templates.[2][4] These enzymes often have higher processivity and are more robust in the presence of secondary structures.[11]

Problem 2: Non-Specific PCR Products (Multiple Bands)

The appearance of multiple bands on an agarose gel indicates non-specific primer binding and amplification.

Recommendations:

  • Annealing Temperature: Increase the annealing temperature in 1-2°C increments. A higher temperature increases the stringency of primer binding.[2]

  • Primer Concentration: High primer concentrations can lead to the formation of primer-dimers and non-specific binding. Use primers at a final concentration of 0.05-1 µM.[12][13]

  • Magnesium Concentration: Too much MgCl₂ can decrease the fidelity of the polymerase and promote non-specific amplification.[8] Try reducing the MgCl₂ concentration.

  • Hot-Start PCR: Use a hot-start DNA polymerase. These enzymes are inactive at lower temperatures, preventing non-specific amplification that can occur during reaction setup.[4]

  • Primer Design: Review your primer design. Ensure primers have a GC content between 40-60% and lack complementarity at their 3' ends to avoid primer-dimers.[12][14]

Data Summary Tables

Table 1: Recommended Concentrations of Common PCR Additives

AdditiveRecommended Final ConcentrationMechanism of ActionNotes
DMSO 2 - 10% (v/v)Reduces secondary structures in the template DNA.[6][7]Can inhibit Taq polymerase activity, especially at higher concentrations.[7]
Betaine 0.5 - 2.0 MReduces the formation of secondary structures and equalizes the melting temperatures of GC and AT base pairs.[6]Use betaine monohydrate, not betaine HCl, to avoid altering the reaction pH.[7][]
Formamide 1 - 5% (v/v)Lowers the melting temperature of the DNA by binding in the major and minor grooves.[6][7]
Glycerol 5 - 25% (v/v)May enhance the thermal stability of the polymerase.
BSA Up to 0.8 mg/mLCan overcome the effects of PCR inhibitors and prevent reaction components from sticking to the tube walls.[7]
Non-ionic Detergents 0.1 - 1% (v/v)(e.g., Tween 20, Triton X-100) Reduce secondary structures but may increase non-specific amplification.[6][7]Use with caution, especially in reactions that are already prone to non-specific products.

Table 2: Optimized Primer Design Parameters for CTP-Rich Templates

ParameterRecommendationRationale
Length 18 - 30 nucleotidesProvides a balance between specificity and efficient annealing.[14][16]
GC Content 40 - 60%Ensures stable binding without promoting secondary structures within the primer itself.[8][12]
Melting Temperature (Tm) 65 - 75°CHigher Tm allows for higher annealing temperatures, which increases specificity.[14]
Tm Difference between Primers Within 5°CEnsures both primers bind efficiently at the same annealing temperature.[12]
3' End End with a G or C ("GC clamp")Promotes stable binding at the initiation site of extension.[14] Avoid more than three G or C bases at the 3' end to prevent non-specific priming.
Secondary Structures AvoidMinimize hairpin loops and self-dimerization potential.[12][14]

Experimental Protocols

Protocol 1: PCR Optimization with a DMSO Gradient

This protocol outlines how to perform a PCR with varying concentrations of DMSO to find the optimal condition for your CTP-rich template.

start Prepare Master Mix (without DMSO) aliquot Aliquot Master Mix into PCR Tubes start->aliquot add_dmso Add Varying DMSO Concentrations (e.g., 0%, 2%, 4%, 6%, 8%, 10%) aliquot->add_dmso add_template Add Template DNA add_dmso->add_template run_pcr Run PCR with Optimized Cycling Conditions add_template->run_pcr analyze Analyze Results via Agarose Gel Electrophoresis run_pcr->analyze determine_optimal Determine Optimal DMSO Concentration analyze->determine_optimal end Proceed with Optimized Protocol determine_optimal->end

Caption: Workflow for optimizing PCR with a DMSO gradient.

Methodology:

  • Prepare a master mix: Combine all PCR components (buffer, dNTPs, primers, polymerase, and water) except for the template DNA and DMSO.

  • Aliquot the master mix: Distribute the master mix equally into a series of PCR tubes.

  • Create a DMSO gradient: Add the appropriate volume of DMSO to each tube to achieve a final concentration gradient (e.g., 0%, 2%, 4%, 6%, 8%, 10%).

  • Add template DNA: Add the same amount of your CTP-rich template DNA to each tube.

  • Perform PCR: Run the PCR using a standard cycling protocol, but with an optimized denaturation step (e.g., 95-98°C).

  • Analyze the results: Run the PCR products on an agarose gel to determine which DMSO concentration yields the most specific product with the highest intensity.

Protocol 2: Touchdown PCR for Increased Specificity

Touchdown PCR is a method that can improve the specificity of the amplification by starting with a high annealing temperature that is gradually lowered in subsequent cycles.

Methodology:

  • Set up the PCR reaction: Prepare your PCR master mix, including any necessary additives, and add your template DNA.

  • Program the thermocycler:

    • Initial Denaturation: 95°C for 3 minutes.

    • Touchdown Cycles (10-15 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: Start at a temperature 5-10°C above the calculated primer Tm and decrease by 1°C each cycle.

      • Extension: 72°C for 1 minute per kb of amplicon length.

    • Standard Cycles (20-25 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: Use the final annealing temperature from the touchdown phase.

      • Extension: 72°C for 1 minute per kb of amplicon length.

    • Final Extension: 72°C for 5-10 minutes.

  • Analyze the results: Visualize the PCR product on an agarose gel. This method should result in a more specific and higher-yield product compared to a standard PCR protocol.

References

Technical Support Center: Purification of 5'-CTP-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of purification methods for 5'-CTP-containing oligonucleotides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound-containing oligonucleotides.

Issue 1: Low Yield of Purified Oligonucleotide

Q: I am experiencing a significantly lower than expected yield of my this compound-containing oligonucleotide after purification. What are the possible causes and solutions?

A: Low recovery of your target oligonucleotide can stem from several factors throughout the purification process. Here are common causes and recommended troubleshooting steps:

  • Incomplete Elution: The oligonucleotide may be binding too strongly to the purification matrix.

    • Solution: Optimize your elution buffer. For silica-based columns, ensure the elution buffer (e.g., nuclease-free water) is applied directly to the center of the membrane and consider a 5-10 minute incubation at room temperature before centrifugation to maximize recovery.[1] For HPLC, adjust the gradient of your mobile phase to ensure complete elution of the product.[2]

  • Sample Degradation: RNA, including this compound-containing oligonucleotides, is susceptible to degradation by RNases.

    • Solution: Maintain a sterile, RNase-free environment during the entire process. Use certified RNase-free reagents and consumables.[3] If degradation is suspected, it is best to start with a fresh aliquot of the unpurified sample.[4]

  • Insufficient Homogenization or Lysis (if applicable): If the oligonucleotide is part of a larger sample that requires initial processing, incomplete lysis can result in poor recovery.

    • Solution: Ensure thorough homogenization of your starting material. For tissue samples, consider using a bead beater or rotor-stator homogenizer and ensure the tissue is fully submerged in lysis buffer.[5][6]

  • Precipitation Issues: Inefficient precipitation will lead to loss of product.

    • Solution: After adding isopropanol, consider precipitating at 4°C or -20°C for 10-30 minutes to enhance recovery of low-concentration oligonucleotides.[7] Using a carrier like glycogen (B147801) can also improve the visibility and recovery of the pellet.[7]

  • Overdrying the Pellet: An overdried RNA pellet can be difficult to dissolve.

    • Solution: Avoid overdrying the pellet after ethanol (B145695) washes. If the pellet is clear instead of white, it may be overdried. To aid dissolution, heat the sample at 55-60°C for 10-15 minutes and pipette repeatedly.[5]

Issue 2: Poor Purity of the Final Product

Q: My purified this compound-containing oligonucleotide shows the presence of contaminants or truncated sequences. How can I improve its purity?

A: Achieving high purity is critical for downstream applications. Contaminants can include shorter, failed synthesis sequences (n-1, n-2), residual salts, or by-products from the synthesis reaction.[8]

  • Presence of Truncated Sequences: These are common by-products of oligonucleotide synthesis.

    • Solution: The choice of purification method is key. HPLC and Polyacrylamide Gel Electrophoresis (PAGE) offer the highest resolution for removing truncated sequences.[8][9] Reverse-phase HPLC (RP-HPLC) is effective for separating full-length products, especially if they contain a 5'-DMT group.[10] Anion-exchange HPLC separates based on the number of phosphate (B84403) groups and can also be very effective.[8]

  • Genomic DNA Contamination (if applicable): If isolating from a cellular source, DNA can co-purify.

    • Solution: A DNase treatment step is recommended. Ensure the DNase is subsequently removed, as it can interfere with downstream enzymatic reactions.[6]

  • Salt Contamination: Residual salts from buffers can inhibit enzymatic reactions.

    • Solution: Ensure proper desalting after purification. This can be achieved through a desalting column or by ethanol precipitation with thorough washing.[8]

  • Phenol (B47542) Contamination (if using TRIzol-based methods): Phenol can carry over and inhibit downstream applications.

    • Solution: Ensure centrifugation during phase separation is performed at 4°C, as phenol is more soluble in the aqueous phase at room temperature. An additional chloroform (B151607) extraction can help remove residual phenol.[5]

Issue 3: Oligonucleotide Degradation During Purification

Q: I suspect my this compound-containing oligonucleotide is degrading during the purification process. How can I prevent this?

A: Preventing degradation is paramount when working with RNA.

  • RNase Contamination: This is the most common cause of RNA degradation.

    • Solution: Strictly adhere to RNase-free techniques. Wear gloves and change them frequently. Use certified RNase-free solutions, plasticware, and glassware.[3] Treat surfaces with RNase decontamination solutions.

  • Harsh Chemical Treatments: Acidic conditions used for DMT group removal in trityl-on purification can lead to some depurination.[10]

    • Solution: Minimize the time the oligonucleotide is exposed to acidic conditions and perform the step at a controlled temperature.

  • Improper Storage: Storing RNA at inappropriate temperatures can lead to degradation.

    • Solution: Store purified oligonucleotides at -70°C or lower for long-term storage.[5] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The choice of purification method significantly impacts the final purity and yield of the oligonucleotide. The following table summarizes typical performance metrics for common purification techniques.

Purification MethodTypical PurityTypical YieldRecommended ForLimitations
Desalting >70%HighPCR, Sequencing (<35 bases)Does not effectively remove truncated sequences.[8]
Reverse-Phase Cartridge >80%ModerateFluorescently labeled oligos, applications requiring removal of failure sequences.[9]Purity decreases with increasing oligo length.[8]
Reverse-Phase HPLC (RP-HPLC) >85%ModerateModified oligos, high-purity applications (cloning, mutagenesis).[9]Resolution decreases for oligos longer than 50 bases.[8][11]
Anion-Exchange HPLC (AEX-HPLC) >90%ModerateHigh-purity applications, oligos with secondary structures.Limited by oligo length (typically up to 40-mers).[8][10]
Polyacrylamide Gel Electrophoresis (PAGE) 95-99%LowApplications requiring the highest purity (e.g., crystallography).Complex and time-consuming extraction from the gel.[8]

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general guideline for the purification of this compound-containing oligonucleotides using RP-HPLC.[2][12]

  • Sample Preparation: Dissolve the crude oligonucleotide in an appropriate aqueous buffer (e.g., 0.1 M TEAA, pH 7). Ensure the sample is fully dissolved and free of particulate matter by centrifugation or filtration.[2][12]

  • HPLC System Setup:

    • Column: Use a suitable C8 or C18 reverse-phase column.[2]

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

    • Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile.

    • Column Temperature: 60°C to denature secondary structures.[12]

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be 0-100% B over 15-20 minutes.[2][12] The optimal gradient will depend on the length and sequence of the oligonucleotide.

    • Detection: Monitor the elution profile at 260 nm.[12]

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length product.

  • Post-Purification Processing:

    • Combine the collected fractions.

    • Evaporate the solvent using a vacuum concentrator (e.g., SpeedVac).[12]

    • Perform desalting using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation) to remove the TEAA salt.

Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

This protocol is suitable for obtaining highly pure oligonucleotides.[13]

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (containing 7 M urea) of an appropriate percentage based on the size of the oligonucleotide.

  • Sample Loading: Resuspend the dried oligonucleotide pellet in a formamide-based loading buffer. Heat the sample at 95°C for 5 minutes to denature any secondary structures, then place it on ice. Load the sample onto the gel.

  • Electrophoresis: Run the gel until the dye front has migrated an appropriate distance.

  • Visualization: Visualize the RNA bands by UV shadowing. The main, most intense band should correspond to the full-length product.

  • Excision and Elution:

    • Carefully excise the gel slice containing the target band.

    • Crush the gel slice and elute the RNA overnight at 37°C in an elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA, 0.2% SDS).[14]

  • Recovery:

    • Separate the eluted RNA from the gel fragments by centrifugation.

    • Precipitate the RNA from the supernatant by adding ethanol or isopropanol.

    • Wash the pellet with 70% ethanol and air dry briefly.

    • Resuspend the purified oligonucleotide in nuclease-free water or buffer.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product crude_oligo Crude this compound Oligo hplc HPLC Purification crude_oligo->hplc High Resolution page PAGE Purification crude_oligo->page Highest Purity desalting Desalting crude_oligo->desalting Basic Cleanup qc Purity & Yield Analysis hplc->qc page->qc desalting->qc final_product Pure this compound Oligo qc->final_product

Caption: General workflow for the purification and quality control of this compound-containing oligonucleotides.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Elution start->cause1 cause2 Oligo Degradation start->cause2 cause3 Precipitation Loss start->cause3 sol1 Optimize Elution Buffer / Conditions cause1->sol1 sol2 Use RNase-Free Techniques cause2->sol2 sol3 Optimize Precipitation / Use Carrier cause3->sol3

Caption: Troubleshooting logic for low yield in oligonucleotide purification.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the 5'-triphosphate group on an oligonucleotide? A: The 5'-triphosphate (5'-TP) group is crucial for many biological functions. In RNA, it is a key feature for recognition by certain intracellular immune receptors like RIG-I, which can trigger an innate immune response.[15] This makes 5'-TP oligonucleotides valuable tools in immunology and vaccine development.[16][17] They also serve as substrates for various enzymes, including RNA ligases and polymerases.[16]

Q2: Which purification method should I choose for my this compound-containing oligonucleotide? A: The best method depends on your downstream application and the required purity.[8]

  • For demanding applications like cloning, mutagenesis, or therapeutic research, high-resolution methods like HPLC or PAGE are recommended to ensure the removal of truncated sequences.[9][18]

  • For less sensitive applications like routine PCR, desalting or cartridge purification may be sufficient.[8]

Q3: Why is it challenging to purify 5'-triphosphate RNA? A: The challenges are twofold. First, like all RNA, these molecules are prone to degradation by RNases. Second, the chemical synthesis of 5'-triphosphate oligonucleotides can result in a mixture of molecules with monophosphate and diphosphate (B83284) ends, which can be difficult to separate from the desired triphosphate product.[17] This necessitates high-resolution purification techniques.

Q4: How can I assess the purity of my final product? A: Purity is typically assessed by HPLC analysis or capillary gel electrophoresis (CGE), which can resolve the full-length product from shorter sequences.[19] Mass spectrometry is also a powerful tool to confirm the molecular weight of the oligonucleotide and identify impurities.[20][21] The ratio of absorbance at 260 nm and 280 nm (A260/A280) can indicate contamination by proteins, with a ratio of ~2.0 being indicative of pure RNA.[5]

Q5: Can I use the same purification methods for both DNA and RNA 5'-triphosphate oligonucleotides? A: Yes, the same general principles and methods (HPLC, PAGE) apply. However, due to the increased susceptibility of RNA to degradation, it is critical to maintain a strict RNase-free environment throughout the entire purification process for RNA oligonucleotides.[13]

References

Best practices for avoiding freeze-thaw degradation of 5'-CTP solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling 5'-Cytidine Triphosphate (CTP) solutions to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 5'-CTP solutions?

For long-term stability, this compound solutions should be stored at -20°C or, preferably, -80°C.[1] When stored under these conditions, CTP solutions are stable for several years.[1] For short-term use, solutions can be kept on ice.

Q2: How many freeze-thaw cycles can a this compound solution withstand?

It is strongly recommended to minimize freeze-thaw cycles as they are a primary cause of CTP degradation.[1][2] Upon first use, it is best practice to aliquot the CTP solution into single-use volumes. This practice significantly reduces the degradation of the main stock. While there is limited quantitative data on the exact percentage of degradation per cycle, repeated freezing and thawing can lead to the formation of CDP and CMP through hydrolysis of the phosphate (B84403) bonds.

Q3: My this compound solution arrived thawed. Is it still usable?

Although CTP solutions are shipped on dry ice to ensure stability during transit, they are stable at room temperature for several days. If your shipment arrives thawed but was in transit for a short period, the solution should still be viable. For any concerns, it is always best to contact the supplier's technical support.

Q4: In what type of buffer should I dissolve or dilute my this compound?

Commercial this compound solutions are typically supplied in nuclease-free water with the pH adjusted to around 7.5. If dilution is necessary, use a sterile, nuclease-free buffer or water with a similar pH. Studies on analogous molecules like deoxynucleoside triphosphates (dNTPs) have shown that a slightly alkaline pH of 8.0 to 10.0 can enhance stability.[3]

Q5: How can I check the purity of my this compound solution?

The most common and reliable method for assessing the purity of CTP solutions is High-Performance Liquid Chromatography (HPLC).[2][4][5] Anion-exchange or reversed-phase HPLC can effectively separate CTP from its degradation products, such as Cytidine (B196190) Diphosphate (CDP) and Cytidine Monophosphate (CMP).

Q6: What are the primary factors that can cause this compound degradation?

Several factors can contribute to the degradation of CTP solutions:

  • pH: Acidic conditions can lead to the hydrolysis of the glycosidic bond, while both acidic and alkaline conditions can affect the phosphate chain. A neutral to slightly alkaline pH is generally preferred for stability.[3]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to store CTP solutions at low temperatures.

  • Enzymatic Contamination: Contamination with nucleases or phosphatases will rapidly degrade CTP. Always use nuclease-free water, pipette tips, and tubes.

  • Repeated Freeze-Thaw Cycles: As mentioned, this can lead to the physical stress and pH shifts that promote hydrolysis.[1][2]

Quantitative Data on Nucleotide Stability

NucleotideStorage ConditionpHTriphosphate Content DecreaseObservation
d-ATP204 days at 20°C7.5~7.6%Less stable at neutral pH.
d-ATP204 days at 20°C8.3~6.3%More stable at slightly alkaline pH.[3]
d-GTP204 days at 20°C7.5~6.8%Less stable at neutral pH.
d-GTP204 days at 20°C8.3~5.2%More stable at slightly alkaline pH.[3]

This data is for dNTPs and should be used as a general guide for CTP stability.

Experimental Protocols

Protocol: Purity Assessment of this compound by Anion-Exchange HPLC

This protocol outlines a general method for determining the purity of a this compound solution and quantifying its primary degradation products, CDP and CMP.

1. Materials and Reagents:

  • This compound solution (sample to be tested)

  • High-purity standards for CTP, CDP, and CMP

  • Mobile Phase A: 20 mM Ammonium Phosphate, pH 7.0

  • Mobile Phase B: 1 M Ammonium Phosphate, pH 7.0

  • HPLC-grade water

  • Anion-exchange HPLC column (e.g., a WAX-1 column)[4][5]

  • HPLC system with a UV detector

2. Preparation of Standards and Sample:

  • Prepare a stock solution of CTP, CDP, and CMP standards in HPLC-grade water.

  • Create a calibration curve by preparing a series of dilutions of the standard stock solution.

  • Dilute the this compound sample to be tested with HPLC-grade water to a concentration that falls within the range of the calibration curve.

3. HPLC Method:

  • Column: Anion-exchange column

  • Mobile Phase A: 20 mM Ammonium Phosphate, pH 7.0

  • Mobile Phase B: 1 M Ammonium Phosphate, pH 7.0

  • Gradient:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient from 0% to 100% B

    • 25-30 min: 100% B

    • 30-35 min: Linear gradient from 100% to 0% B

    • 35-40 min: 100% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 271 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the peaks for CTP, CDP, and CMP in the sample chromatogram by comparing their retention times with those of the standards.[4][5]

  • Calculate the concentration of CTP, CDP, and CMP in the sample using the calibration curve.

  • Determine the purity of the CTP solution as a percentage of the total nucleotide content (CTP + CDP + CMP).

Visual Troubleshooting and Workflow

Troubleshooting Workflow for this compound Degradation

The following diagram outlines a logical workflow to troubleshoot potential degradation of your this compound solution.

CTP_Troubleshooting start Start: Suspected CTP Degradation check_storage Check Storage Conditions (-20°C or -80°C?) start->check_storage check_aliquoting Review Handling (Aliquoted? Minimized freeze-thaw?) check_storage->check_aliquoting check_reagents Verify Reagent Quality (Nuclease-free water and tips?) check_aliquoting->check_reagents hplc_analysis Perform HPLC Analysis check_reagents->hplc_analysis degradation_confirmed Degradation Confirmed (High CDP/CMP peaks) hplc_analysis->degradation_confirmed Yes no_degradation No Significant Degradation (Purity >98%) hplc_analysis->no_degradation No replace_ctp Replace CTP Stock degradation_confirmed->replace_ctp troubleshoot_experiment Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_experiment improve_handling Improve Handling Practices (Aliquot new stock immediately) replace_ctp->improve_handling CTP_Structure cluster_key Potential Degradation Sites key1 Hydrolysis of Phosphate Bonds key2 Hydrolysis of Glycosidic Bond

References

Validation & Comparative

The Initiating Nucleotide: A Comparative Analysis of 5'-CTP and 5'-GTP in Transcription Initiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of transcription initiation is paramount for accurate gene expression studies and the development of novel therapeutics. A key determinant of initiation efficiency is the identity of the first nucleotide incorporated into the nascent RNA chain. This guide provides a comprehensive comparison of the efficiency of 5'-Cytidine Triphosphate (CTP) versus 5'-Guanosine Triphosphate (GTP) as initiating nucleotides, supported by experimental data and detailed protocols.

Executive Summary

In the intricate process of transcription, the choice of the initiating nucleotide is not arbitrary. Experimental evidence across different biological systems reveals a clear hierarchy of preference, with purine (B94841) nucleotides, particularly Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP), being strongly favored over pyrimidines like Cytidine Triphosphate (CTP) and Uridine Triphosphate (UTP). In prokaryotic systems, the efficiency of transcription initiation follows the general trend of ATP ≥ GTP > UTP >> CTP. This preference is influenced by the specific RNA polymerase, the promoter sequence, and the concentrations of the nucleotide triphosphates (NTPs). While GTP is a highly efficient initiator, CTP is considered a poor initiating nucleotide, leading to significantly lower transcription yields when the template dictates a cytosine at the +1 position.

Quantitative Comparison of Initiating Nucleotide Efficiency

The following table summarizes the relative efficiency of different initiating nucleotides based on studies of transcription initiation in Escherichia coli. This data highlights the significant disparity in initiation efficiency between GTP and CTP.

Initiating NucleotideRelative Initiation EfficiencyKey Findings
5'-GTP (Guanosine Triphosphate) HighGTP is a highly preferred initiating nucleotide, often equivalent in efficiency to ATP.[1] It is the initiating nucleotide for 15 out of the 17 T7 RNA polymerase promoters in the phage genome.[2]
5'-CTP (Cytidine Triphosphate) Very LowCTP is the least preferred initiating nucleotide.[1] Optimal nucleotide-sensitive start site switching in some promoters is achieved by a competition between a preferred start site that uses CTP and a weaker start site that uses GTP.[1]
5'-ATP (Adenosine Triphosphate) HighATP is generally the most or equally preferred initiating nucleotide alongside GTP.[1]
5'-UTP (Uridine Triphosphate) ModerateUTP shows intermediate initiation efficiency, significantly lower than ATP and GTP but higher than CTP.[1]

Factors Influencing the Preference for GTP over CTP

Several factors contribute to the observed preference for GTP over CTP in transcription initiation:

  • RNA Polymerase Interactions: RNA polymerases have evolved to form more stable interactions with purine nucleotides (A and G) at the initiation site. For instance, T7 RNA polymerase is thought to interact directly with the Hoogsteen side of the initial GTP, providing extra stability for the initiation complex.[2]

  • Promoter Sequence: The DNA sequence at and immediately surrounding the transcription start site (TSS) plays a crucial role. The identity of the nucleotide at the +1 position on the template strand dictates the choice of the initiating NTP. However, the surrounding sequence context can modulate the efficiency of initiation with a given nucleotide.

  • NTP Concentrations: The intracellular concentrations of NTPs can influence start site selection. For example, in E. coli, low CTP and high GTP levels can lead to a shift in the transcription start site to a position that allows initiation with GTP.[1] In eukaryotes, the efficiency of RNA Polymerase II initiation is sensitive to GTP levels at the first five transcript positions and to CTP levels at the second position.[3][4][5][6]

Experimental Protocols

To quantitatively compare the efficiency of this compound versus 5'-GTP in transcription initiation, a standard in vitro transcription assay can be employed.

In Vitro Transcription Assay to Compare Initiating Nucleotide Efficiency

Objective: To measure and compare the yield of RNA transcripts initiated with either GTP or CTP.

Materials:

  • Linearized DNA template with a promoter (e.g., T7, SP6, or a bacterial promoter) and a +1 position engineered to be either a 'C' (for GTP initiation) or a 'G' (for CTP initiation) on the template strand.

  • High-purity RNA Polymerase (e.g., T7 RNA Polymerase or E. coli RNA Polymerase).

  • Ribonucleoside triphosphates (NTPs): ATP, UTP, and high-purity GTP and CTP.

  • Transcription buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine).

  • RNase inhibitor.

  • [α-³²P]-UTP or another labeled NTP for transcript visualization and quantification.

  • DNase I (RNase-free).

  • Stop solution (containing EDTA and loading dye).

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Phosphorimager or autoradiography film.

Methodology:

  • Reaction Setup: Assemble two sets of transcription reactions on ice.

    • Reaction A (GTP initiation): Combine the DNA template (with 'C' at +1), transcription buffer, ATP, UTP, [α-³²P]-UTP, and GTP.

    • Reaction B (CTP initiation): Combine the DNA template (with 'G' at +1), transcription buffer, ATP, UTP, [α-³²P]-UTP, and CTP.

    • Ensure all other components and concentrations are identical between the two reaction sets. A master mix of common reagents can be prepared to minimize pipetting errors.

  • Initiation: Pre-warm the reactions to the optimal temperature for the RNA polymerase (e.g., 37°C). Start the reactions by adding the RNA polymerase to each tube.

  • Incubation: Incubate the reactions for a set period (e.g., 30-60 minutes).

  • Termination: Stop the reactions by adding the stop solution.

  • DNase Treatment: Add DNase I to each reaction and incubate for 15 minutes at 37°C to digest the DNA template.

  • Analysis:

    • Denature the samples by heating.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel to separate the RNA transcripts by size.

    • Visualize the radiolabeled transcripts using a phosphorimager or by exposing the gel to autoradiography film.

  • Quantification: Quantify the intensity of the bands corresponding to the full-length transcripts in each lane. The relative intensity of the bands from Reaction A and Reaction B will provide a quantitative measure of the initiation efficiency of GTP versus CTP.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Transcription Reaction cluster_analysis Analysis Template_G DNA Template (+1 = G) Reaction_CTP Reaction Mix (CTP Initiation) Template_G->Reaction_CTP Template_C DNA Template (+1 = C) Reaction_GTP Reaction Mix (GTP Initiation) Template_C->Reaction_GTP NTP_mix_CTP NTP Mix (ATP, UTP, CTP, [α-³²P]-UTP) NTP_mix_CTP->Reaction_CTP NTP_mix_GTP NTP Mix (ATP, UTP, GTP, [α-³²P]-UTP) NTP_mix_GTP->Reaction_GTP Buffer Transcription Buffer + RNase Inhibitor Buffer->Reaction_CTP Buffer->Reaction_GTP RNAP Add RNA Polymerase Reaction_CTP->RNAP Reaction_GTP->RNAP Incubate Incubate at 37°C RNAP->Incubate DNase DNase I Treatment Incubate->DNase PAGE Denaturing PAGE DNase->PAGE Quantify Quantification PAGE->Quantify logical_relationship cluster_factors Influencing Factors Promoter Promoter Sequence (+1 Nucleotide) Initiation Transcription Initiation Efficiency Promoter->Initiation RNAP RNA Polymerase (e.g., T7, E. coli, Pol II) RNAP->Initiation NTP_Conc NTP Concentrations NTP_Conc->Initiation Yield RNA Yield Initiation->Yield

References

A Comparative Guide to a Novel 5'-CTP-Dependent Enzymatic Assay: The Non-Radioactive HPLC Method for CTP:Phosphocholine Cytidylyltransferase (CCT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel, non-radioactive High-Performance Liquid Chromatography (HPLC)-based enzymatic assay for CTP:phosphocholine (B91661) cytidylyltransferase (CCT). The performance of this modern assay is critically evaluated against the traditional radiometric method, offering researchers a safer, more efficient alternative for studying a key enzyme in phospholipid metabolism.

Introduction to CTP:Phosphocholine Cytidylyltransferase (CCT)

CTP:phosphocholine cytidylyltransferase (CCT) is a pivotal, rate-limiting enzyme in the Kennedy pathway for the de novo biosynthesis of phosphatidylcholine (PC), a major structural component of eukaryotic cell membranes.[1] CCT catalyzes the CTP-dependent conversion of phosphocholine to CDP-choline.[2] The activity of CCT is intricately regulated and plays a crucial role in membrane biogenesis, cell signaling, and lipid homeostasis. Given its significance, accurate and reliable methods for assaying CCT activity are essential for research in cell biology, pharmacology, and drug development.

The Novel HPLC-Based CCT Assay: A Non-Radioactive Approach

A recently developed HPLC-based assay offers a significant advancement in measuring CCT activity by eliminating the need for radioactive isotopes.[2] This method directly quantifies the formation of the non-radioactive product, CDP-choline, by separating it from the substrate, CTP, using reverse-phase HPLC.[2]

Comparison with the Traditional Radiometric Assay

The established method for determining CCT activity has traditionally relied on the use of radiolabeled substrates, typically [14C]phosphocholine.[2] This assay measures the incorporation of radioactivity into the product, CDP-choline. While sensitive, this method has notable drawbacks, including the safety hazards associated with handling radioactive materials and the generation of radioactive waste.

Quantitative Performance Comparison
Parameter Novel HPLC-Based Assay Traditional Radiometric Assay Reference
Principle Chromatographic separation and UV detection of non-radioactive product (CDP-choline).Scintillation counting of radiolabeled product ([14C]CDP-choline).[2]
Vmax 3850 nmol/min/mg (for rat CCTα236)Data not directly comparable; dependent on specific activity of radiolabel.[2]
K0.5 (CTP) 4.07 mM (for rat CCTα236)Not consistently reported; requires extensive substrate concentration curves.[2]
K0.5 (Phosphocholine) 2.49 mM (for rat CCTα236)Not consistently reported.[2]
Safety Non-radioactive, significantly safer.Requires handling of radioactive isotopes (14C), posing safety and disposal challenges.
Throughput Amenable to automation with an autosampler.Can be high-throughput with microplate scintillation counters, but requires more handling steps.
Sensitivity High, dependent on UV detector sensitivity.Very high, a key advantage of radiometric methods.
Specificity High, based on chromatographic retention time.High, based on the specific radiolabeled substrate.
Cost Initial instrument cost is high, but lower running costs (no radioactive waste disposal).Lower initial equipment cost, but ongoing costs for radiolabeled substrates and waste disposal.

Experimental Protocols

Novel HPLC-Based CCT Assay Protocol

This protocol is adapted from Moore et al. (2016).[2]

1. Reagents and Materials:

  • C18 reverse-phase HPLC column

  • Mobile Phase: 0.1 M ammonium (B1175870) bicarbonate (98%), acetonitrile (B52724) (2%), pH 7.4

  • Substrates: CTP and phosphocholine

  • Enzyme: Purified CCT

  • Assay Buffer: Appropriate buffer for CCT activity (e.g., Tris-HCl with MgCl2)

2. Assay Procedure:

  • Prepare a reaction mixture containing assay buffer, CTP, and phosphocholine.

  • Initiate the reaction by adding the purified CCT enzyme.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Terminate the reaction (e.g., by heat inactivation or addition of a quenching agent).

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Inject a defined volume of the supernatant onto the C18 HPLC column.

  • Elute the substrate (CTP) and product (CDP-choline) with the mobile phase at a constant flow rate.

  • Detect the separated CTP and CDP-choline by UV absorbance at an appropriate wavelength (e.g., 271 nm).

  • Quantify the amount of CDP-choline produced by comparing the peak area to a standard curve of known CDP-choline concentrations.

Traditional Radiometric CCT Assay Protocol

This is a generalized protocol based on descriptions in the literature.[2]

1. Reagents and Materials:

  • [14C]phosphocholine (radiolabeled substrate)

  • Non-radiolabeled CTP and phosphocholine

  • Enzyme: Purified CCT or cell lysate

  • Assay Buffer

  • Scintillation cocktail

  • Scintillation counter

2. Assay Procedure:

  • Prepare a reaction mixture containing assay buffer, CTP, non-radiolabeled phosphocholine, and a known amount of [14C]phosphocholine.

  • Initiate the reaction by adding the enzyme source.

  • Incubate at the optimal temperature for a defined time.

  • Terminate the reaction.

  • Separate the radiolabeled product ([14C]CDP-choline) from the unreacted radiolabeled substrate ([14C]phosphocholine). This can be achieved by methods such as thin-layer chromatography (TLC) or ion-exchange chromatography.

  • Quantify the radioactivity in the product fraction using a liquid scintillation counter.

  • Calculate the enzyme activity based on the specific activity of the [14C]phosphocholine and the amount of radioactivity incorporated into the product over time.

Visualizations

Phosphatidylcholine Biosynthesis Pathway (Kennedy Pathway)

Phosphatidylcholine_Biosynthesis Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine  Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline  CTP:Phosphocholine  Cytidylyltransferase (CCT)  (Rate-Limiting Step) Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine  Cholinephosphotransferase DAG Diacylglycerol DAG->Phosphatidylcholine ATP ATP ADP ADP ATP->ADP CTP CTP PPi PPi CTP->PPi HPLC_Workflow Start Prepare Reaction Mix (Buffer, CTP, Phosphocholine) Add_Enzyme Add CCT Enzyme Start->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Inject Inject Supernatant onto HPLC Centrifuge->Inject Separate Chromatographic Separation (CTP and CDP-Choline) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify CDP-Choline Detect->Quantify Radiometric_Workflow Start Prepare Reaction Mix (Buffer, CTP, [14C]Phosphocholine) Add_Enzyme Add CCT Enzyme Start->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Product from Substrate (e.g., TLC, Ion Exchange) Terminate->Separate Count Liquid Scintillation Counting Separate->Count Calculate Calculate Enzyme Activity Count->Calculate

References

Comparative Analysis of 5'-CTP and its Analogs in Enhancing mRNA Stability for Research and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the role of 5'-Cytidine Triphosphate (CTP) and its modified analogs in messenger RNA (mRNA) stability. This guide provides an objective comparison, supported by experimental data, to inform the selection of nucleotides for producing highly stable and efficient mRNA constructs.

The stability of messenger RNA is a critical determinant of its translational efficiency and overall efficacy as a therapeutic agent or research tool. A key strategy to enhance mRNA longevity is the incorporation of modified nucleotides during in vitro transcription (IVT). Among these, analogs of 5'-Cytidine Triphosphate (CTP) have demonstrated significant potential in improving the half-life and performance of synthetic mRNA. This guide delves into a comparative analysis of 5'-CTP and its analogs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

The Role of Nucleotide Modifications in mRNA Stability

Unmodified synthetic mRNA is inherently unstable and can be rapidly degraded by cellular nucleases.[1] Furthermore, it can be recognized by the innate immune system, leading to inflammatory responses and reduced protein expression.[2][3] Chemical modifications to the nucleobases of the mRNA molecule can mitigate these issues. The incorporation of CTP analogs, such as 5-methylcytidine (B43896) (m5C), mimics endogenous RNA modifications, thereby protecting the transcript from degradation and dampening immune recognition.[1][4]

Quantitative Comparison of this compound and its Analogs

The choice of CTP analog during in vitro transcription has a direct impact on the stability and translational output of the resulting mRNA. The following tables summarize key performance metrics based on available experimental data.

Table 1: Impact of this compound Analogs on mRNA Half-Life and Protein Expression

Nucleotide CompositionFold Increase in mRNA Half-Life (in mammalian cells)Fold Increase in Protein ExpressionKey Findings
Unmodified CTPBaselineBaselineStandard for comparison; susceptible to degradation and immune recognition.
5-Methyl-CTP (m5C) Up to 2-fold [1]Up to 1.7-fold (in dendritic cells)[1]Significantly enhances mRNA stability and translational output. Reduces TLR-mediated immune recognition.[4]
m5C in combination with N1-methylpseudouridine (m1Ψ) Data not directly reported, but inferred to be highUp to 44-fold (compared to Ψ/m5C)[5]The combination of m5C and m1Ψ provides a synergistic effect, leading to substantially higher protein expression and reduced immunogenicity.[5]

Table 2: Comparison of Cap Analogs and their Influence on mRNA Stability

The 5' cap structure is essential for protecting mRNA from 5' exonuclease degradation.[6] While not direct CTP analogs, the effectiveness of different cap structures can be influenced by the overall nucleotide composition of the mRNA. Some cap analogs are designed to be resistant to decapping enzymes, thereby increasing mRNA half-life.

Cap Analog TypeResistance to Decapping (Dcp2 enzyme)Impact on mRNA Stability
Standard Cap (m7GpppG)LowBaseline stability.
Anti-Reverse Cap Analogs (ARCA) ModerateEnsures correct orientation of the cap, improving translational efficiency and stability.[7]
Dcp2-Resistant Analogs (e.g., m2(7,3'-O)Gpp(CH2)pG) High [6]Directly inhibits the 5'→3' degradation pathway, leading to a significant increase in mRNA stability in vivo.[6]
m6Am-initiated transcripts High [8]The presence of N6,2′-O-dimethyladenosine at the 5' end confers resistance to the decapping enzyme DCP2, markedly increasing transcript stability.[8]

Experimental Protocols

Accurate measurement of mRNA stability is crucial for evaluating the effectiveness of different CTP analogs. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Transcription (IVT) with this compound Analogs

This protocol describes the synthesis of mRNA incorporating a CTP analog, such as 5-Methyl-CTP.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide solution mix (ATP, GTP, UTP)

  • 5-Methyl-CTP solution (or other CTP analog)

  • Cap analog (e.g., ARCA)

  • Transcription buffer

  • DNase I

  • RNA purification kit

Procedure:

  • Reaction Assembly: In an RNase-free tube, combine the transcription buffer, cap analog, ATP, GTP, UTP, and 5-Methyl-CTP. For partial substitution, a mix of CTP and 5-Methyl-CTP can be used.

  • Template Addition: Add the linearized DNA template to the reaction mixture.

  • Enzyme Addition: Add T7 RNA Polymerase to initiate the transcription reaction.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the synthesized mRNA using an appropriate RNA purification kit or lithium chloride precipitation.

  • Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry.

IVT_Workflow cluster_setup Reaction Setup cluster_reaction Transcription cluster_cleanup Purification Template Linearized DNA Template T7_Polymerase Add T7 RNA Polymerase Template->T7_Polymerase NTPs ATP, GTP, UTP, 5-Me-CTP NTPs->T7_Polymerase Cap Cap Analog (ARCA) Cap->T7_Polymerase Buffer Transcription Buffer Buffer->T7_Polymerase Incubation Incubate at 37°C T7_Polymerase->Incubation DNase DNase I Treatment Incubation->DNase Purify RNA Purification DNase->Purify QC Quality Control Purify->QC Stability_Assay_Workflow Transfection Transfect cells with modified mRNA ActD Add Actinomycin D (t=0) Transfection->ActD Timepoints Collect cells at multiple time points ActD->Timepoints RNA_Extraction Extract Total RNA Timepoints->RNA_Extraction cDNA_Synth Reverse Transcription (cDNA synthesis) RNA_Extraction->cDNA_Synth qPCR Quantitative PCR (qPCR) cDNA_Synth->qPCR Analysis Calculate mRNA Half-Life qPCR->Analysis CTP_Incorporation cluster_synthesis Nucleotide Supply cluster_transcription In Vitro Transcription cluster_product mRNA Product CTP_Synthase CTP Synthase CTP This compound CTP_Synthase->CTP Product UTP UTP UTP->CTP_Synthase Substrate T7 T7 RNA Polymerase CTP->T7 m5CTP 5-Methyl-CTP (Analog) m5CTP->T7 mRNA_unmod Unmodified mRNA T7->mRNA_unmod Incorporates CTP mRNA_mod Modified mRNA T7->mRNA_mod Incorporates 5-Me-CTP Degradation Degradation mRNA_unmod->Degradation Stability Stability mRNA_mod->Stability

References

A Researcher's Guide to 5'-Cytidine Triphosphate (5'-CTP) Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5'-cytidine triphosphate (5'-CTP), a crucial building block for RNA synthesis and various metabolic pathways, is paramount.[1][2] This guide provides an objective comparison of prevalent methodologies for this compound quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

This document outlines the principles, performance characteristics, and procedural workflows of key analytical methods, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic and fluorescence-based assays.

Comparative Performance of this compound Quantification Methods

The selection of a suitable quantification method hinges on factors such as sensitivity, specificity, sample throughput, and the availability of specialized instrumentation. The following table summarizes the quantitative performance of various techniques based on available data.

Performance MetricLC-MS/MSHPLC-UVFirefly Luciferase AssayFluorogenic In Vitro Transcription AssayCTP:phosphocholine (B91661) cytidylyltransferase Assay
Lower Limit of Quantitation (LLOQ) 50 nM[3][4]4.32 pmol[5]>30 nM[6]~50 pmol/mg tissue (for CTP)[7]Linear between 1 and 10 nmol[8]
Linearity 50 nM - 10 µM[4]r > 0.99[5]Not explicitly statedHigh correlation (R² > 0.98)[7]Linear between 1 and 10 nmol[8]
Intra-Assay Precision (%CV) 2.0–6.0% (for NTPs)[3][4]0.9%[5]Not explicitly statedNot explicitly statedNot explicitly stated
Inter-Assay Precision (%CV) 3.0–6.0% (for NTPs)[3][4]5.0%[5]Not explicitly statedNot explicitly statedNot explicitly stated
Accuracy (% Recovery) 93.0–119.0%[3][4]82.4–120.5%[5]Not explicitly statedNot explicitly stated~90% conversion

In-Depth Look at Key Quantification Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a gold standard for nucleotide quantification due to its high sensitivity and specificity.[9] This technique separates intracellular components via liquid chromatography, followed by mass spectrometric detection and fragmentation, allowing for precise identification and quantification of this compound.[3][4]

Experimental Protocol: LC-MS/MS for this compound Quantification

  • Sample Preparation (Cell Extracts):

    • Harvest cells and wash with ice-cold phosphate-buffered saline.

    • Extract nucleotides using a cold 6% trichloroacetic acid solution.

    • Neutralize the extract with 5 M K₂CO₃ prior to analysis.[5]

    • Alternatively, use a cold extraction solution (e.g., methanol/acetonitrile/water) to precipitate proteins.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the nucleotides.

  • Chromatographic Separation:

    • Employ a reversed-phase ion-pair HPLC column, such as a C18 column.[5]

    • Use a mobile phase gradient system. For example:

      • Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% MeOH, pH 6.9.

      • Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% MeOH, pH 7.0.[5]

    • Maintain the column at a constant temperature (e.g., 27°C).[5]

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in negative ion multiple reaction monitoring (MRM) mode.[10]

    • Optimize the MS parameters, including spray voltage, capillary temperature, and collision energies for CTP-specific transitions.

    • Generate a standard curve using known concentrations of a this compound standard to quantify the amount in the samples.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting & Washing extraction Nucleotide Extraction cell_harvest->extraction neutralization Neutralization & Debris Removal extraction->neutralization hplc HPLC Separation neutralization->hplc Inject Supernatant ms Mass Spectrometry (MS/MS) hplc->ms data_analysis Data Analysis & Quantification ms->data_analysis

Figure 1: Workflow for this compound quantification by LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely accessible method, HPLC-UV separates nucleotides based on their physicochemical properties, followed by quantification through UV absorbance. While generally less sensitive than LC-MS/MS, it is a robust and reliable technique for many applications.[5]

Experimental Protocol: HPLC-UV for this compound Quantification

  • Sample Preparation: Follow the same extraction and neutralization procedure as for LC-MS/MS.[5]

  • Chromatographic Separation:

    • Utilize a reversed-phase C18 column.[5]

    • Employ an ion-pairing mobile phase system similar to that used for LC-MS/MS to achieve separation of nucleotides.[5]

    • Run a gradient elution program to resolve CTP from other nucleotides.[5]

  • UV Detection and Quantification:

    • Monitor the column eluent at a wavelength of 254 nm.[5]

    • Identify the CTP peak based on its retention time compared to a CTP standard.

    • Quantify the CTP concentration by integrating the peak area and comparing it to a standard curve.[5]

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cell_extraction Cell Extraction protein_precipitation Protein Precipitation cell_extraction->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection hplc_separation HPLC Separation supernatant_collection->hplc_separation Inject Sample uv_detection UV Detection (254 nm) hplc_separation->uv_detection quantification Quantification uv_detection->quantification

Figure 2: Workflow for this compound quantification by HPLC-UV.
Enzymatic and Fluorescence-Based Assays

Enzymatic assays offer high specificity and can be adapted for high-throughput screening. These methods typically involve a series of enzymatic reactions that ultimately produce a detectable signal, such as luminescence or fluorescence, which is proportional to the amount of CTP in the sample.

Firefly Luciferase-Based Assay

This method relies on the enzymatic removal of ATP, GTP, and UTP, followed by the conversion of the remaining CTP to ATP, which is then detected by the light-producing reaction of firefly luciferase.[6]

Experimental Protocol: Firefly Luciferase Assay

  • Sample Preparation: Prepare cell or tissue extracts.

  • Removal of Interfering Nucleotides: Incubate the sample with a mixture of enzymes including 3-phosphoglycerate (B1209933) kinase, hexokinase, glucose-6-phosphate dehydrogenase, and UDP-glucose pyrophosphorylase in the presence of ADP to eliminate endogenous ATP, GTP, and UTP.[6]

  • CTP Conversion and Detection: Convert CTP to ATP and measure the resulting luminescence using a firefly luciferase assay kit.

  • Quantification: Determine CTP concentration from a standard curve, correcting for any CTP loss during the initial incubation and background luminescence from ADP.[6]

Fluorogenic In Vitro Transcription Assay

A more recent development involves the use of bacteriophage RNA polymerases and an oligonucleotide template encoding a fluorescent RNA aptamer.[7] The amount of CTP in the sample is the limiting factor for the in vitro transcription reaction, and the resulting fluorescence is proportional to the initial CTP concentration.

Experimental Protocol: Fluorogenic In Vitro Transcription Assay

  • Sample Preparation: Prepare cell or tissue extracts.

  • Assay Reaction Setup: Combine the sample with an assay reagent mix containing T7 or SP6 RNA polymerase, an oligonucleotide template for a fluorescent aptamer (e.g., Broccoli), other non-limiting rNTPs, and a fluorogenic dye that binds to the aptamer.[7]

  • In Vitro Transcription: Incubate the reaction to allow for the synthesis of the fluorescent RNA aptamer.

  • Fluorescence Measurement: Measure the end-point fluorescence using a plate reader.

  • Quantification: Determine the CTP concentration by comparing the fluorescence signal to a standard curve generated with known CTP concentrations.[7]

Enzymatic_Assay_Logic cluster_luciferase Firefly Luciferase Assay cluster_transcription Fluorogenic In Vitro Transcription Assay start_luc Sample with NTPs remove_atp_gtp_utp Enzymatic removal of ATP, GTP, UTP start_luc->remove_atp_gtp_utp convert_ctp Convert CTP to ATP remove_atp_gtp_utp->convert_ctp measure_lum Measure Luminescence (Luciferase) convert_ctp->measure_lum start_trans Sample with CTP (as limiting nucleotide) ivt In Vitro Transcription (RNA Polymerase, Template, Dye) start_trans->ivt aptamer_formation Fluorescent Aptamer Formation ivt->aptamer_formation measure_fluor Measure Fluorescence aptamer_formation->measure_fluor

Figure 3: Logical flow of enzymatic and fluorescence-based assays.

Conclusion

The choice of method for this compound quantification should be guided by the specific requirements of the research. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for studies requiring precise measurement of low-abundance CTP. HPLC-UV provides a robust and cost-effective alternative when ultra-high sensitivity is not a prerequisite. Enzymatic and fluorescence-based assays are well-suited for high-throughput applications and can be performed in non-specialized laboratories. By understanding the principles and performance characteristics of each technique, researchers can confidently select the most appropriate method to achieve reliable and reproducible quantification of this vital cellular metabolite.

References

The Contrasting Roles of 5'-ATP and 5'-CTP in Regulating Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of 5'-Adenosine Triphosphate (ATP) and 5'-Cytidine Triphosphate (CTP) on the kinetics of key metabolic enzymes. This guide provides a comparative analysis of their regulatory roles, supported by experimental data and detailed methodologies.

The nucleotides 5'-ATP and 5'-CTP, while structurally similar, play distinct and often opposing roles in the regulation of enzyme activity. Understanding these differences is crucial for elucidating metabolic pathways and for the development of targeted therapeutics. This guide focuses on the comparative effects of ATP and CTP on the kinetics of two well-characterized allosteric enzymes: Aspartate Transcarbamoylase (ATCase) and CTP Synthase.

Comparative Analysis of Kinetic Parameters

The allosteric regulation of enzyme activity by ATP and CTP is reflected in changes to key kinetic parameters. While ATP often acts as an activator, increasing the enzyme's affinity for its substrates and/or its maximum reaction velocity, CTP typically functions as an inhibitor, producing the opposite effects. The following table summarizes the general effects of ATP and CTP on the kinetics of ATCase and CTP Synthase.

EnzymeEffectorGeneral EffectChange in Km (for Substrate)Change in Vmax
Aspartate Transcarbamoylase (ATCase) 5'-ATPAllosteric ActivatorDecreases (Higher Affinity)Increases
This compoundAllosteric InhibitorIncreases (Lower Affinity)Decreases
CTP Synthase 5'-ATPSubstrate--
This compoundFeedback InhibitorIncreases (for UTP)Decreases

Note: The specific values for Km, Vmax, kcat, and Ki can vary depending on the organism, enzyme isoform, and experimental conditions. Researchers should consult specific literature for precise values relevant to their system of interest. For instance, in E. coli ATCase, ATP promotes the high-activity "R" state, while CTP stabilizes the low-activity "T" state.[1][2] For CTP synthase, CTP acts as a competitive inhibitor with respect to the substrate UTP.[3][4]

Allosteric Regulation of Aspartate Transcarbamoylase

Aspartate Transcarbamoylase (ATCase) catalyzes the first committed step in pyrimidine (B1678525) biosynthesis. Its activity is finely tuned by the intracellular concentrations of purine (B94841) and pyrimidine nucleotides, with ATP acting as a key activator and CTP as a feedback inhibitor.[2][5] This regulation ensures a balanced supply of nucleotides for nucleic acid synthesis. ATP and CTP bind to the same allosteric sites on the regulatory subunits of ATCase, yet they trigger opposite conformational changes in the enzyme.[6]

ATCase_Regulation cluster_T_state Tense State (Low Activity) cluster_R_state Relaxed State (High Activity) ATCase_T ATCase (T-state) ATCase_R ATCase (R-state) ATCase_T->ATCase_R Substrate binding Product N-Carbamoyl-L-aspartate ATCase_R->Product Catalyzes CTP This compound CTP->ATCase_T Stabilizes ATP 5'-ATP ATP->ATCase_R Stabilizes Substrate Aspartate + Carbamoyl (B1232498) Phosphate (B84403) Substrate->ATCase_R Binds

Caption: Allosteric regulation of ATCase by this compound and 5'-ATP.

Feedback Inhibition of CTP Synthase

CTP Synthase catalyzes the ATP-dependent conversion of UTP to CTP, a critical step in pyrimidine metabolism.[3] In this case, ATP functions as a substrate, providing the necessary energy and phosphate group for the reaction.[7] Conversely, the product of the reaction, CTP, acts as a feedback inhibitor, binding to the enzyme to regulate its own synthesis.[4] This feedback mechanism is a common regulatory strategy in metabolic pathways to prevent the overproduction of metabolites.

CTP_Synthase_Regulation cluster_reaction Enzymatic Reaction CTP_Synthase CTP Synthase CTP This compound (Product) CTP_Synthase->CTP Produces UTP UTP UTP->CTP_Synthase Binds ATP 5'-ATP (Substrate) ATP->CTP_Synthase Binds CTP->CTP_Synthase Inhibits Inhibition Feedback Inhibition

Caption: Feedback inhibition of CTP Synthase by its product, this compound.

Experimental Protocols

Accurate assessment of enzyme kinetics requires robust and well-defined experimental protocols. Below are generalized methodologies for assaying the activity of ATCase and CTP Synthase.

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric Method)

This protocol is based on the colorimetric determination of N-carbamoyl-L-aspartate produced.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 8.3)

  • L-Aspartate solution

  • Carbamoyl phosphate lithium salt solution

  • 5'-ATP and this compound solutions (for studying regulatory effects)

  • Antipyrine/diacetyl monoxime reagent

  • Sulfuric acid

  • Purified ATCase enzyme

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. A typical reaction mixture contains Tris-HCl buffer, L-aspartate, and carbamoyl phosphate. For studying the effects of allosteric regulators, include varying concentrations of ATP or CTP.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified ATCase to the reaction mixture.

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid, such as sulfuric acid.

  • Color Development: Add the antipyrine/diacetyl monoxime reagent to the terminated reactions. This reagent reacts with the N-carbamoyl-L-aspartate produced to form a colored compound.

  • Incubation for Color Development: Incubate the mixtures at an elevated temperature (e.g., 60°C) for a specific time to allow for color development.

  • Measurement: After cooling to room temperature, measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (typically around 466 nm).

  • Data Analysis: Construct a standard curve using known concentrations of N-carbamoyl-L-aspartate to determine the amount of product formed in the enzymatic reactions. Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation or appropriate allosteric models.

CTP Synthase Activity Assay (LC-MS/MS Method)

This protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of CTP produced.[8][9]

Materials:

  • HEPES buffer (e.g., 50 mM, pH 7.4)

  • MgCl2

  • KCl

  • DTT

  • UTP solution

  • ATP solution

  • L-Glutamine solution

  • GTP solution (as an allosteric activator)

  • Purified CTP Synthase enzyme

  • Formic acid (for reaction quenching)

  • 13C9,15N3-CTP internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a 384-well plate, prepare reaction mixtures containing HEPES buffer, MgCl2, KCl, DTT, UTP, ATP, L-Glutamine, and GTP.[9]

  • Enzyme Addition: Initiate the reaction by adding a defined amount of purified CTP Synthase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 120 minutes).[9]

  • Reaction Quenching: Terminate the reaction by adding formic acid and the 13C9,15N3-CTP internal standard.[9]

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system. Separate the nucleotides by reverse-phase chromatography and detect and quantify UTP and CTP by multiple reaction monitoring (MRM).

  • Data Analysis: Calculate the concentration of CTP produced based on the peak area ratio of CTP to the internal standard, using a standard curve of known CTP concentrations. Determine the kinetic parameters by analyzing the reaction rates at varying substrate and effector concentrations.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the effects of 5'-ATP and this compound on enzyme kinetics.

Experimental_Workflow start Start: Define Enzyme and Effectors (e.g., ATCase with ATP/CTP) prepare_reagents Prepare Reagents and Buffers start->prepare_reagents enzyme_assay Perform Enzyme Activity Assay (e.g., Colorimetric or LC-MS/MS) prepare_reagents->enzyme_assay vary_conditions Vary Substrate and Effector (ATP/CTP) Concentrations enzyme_assay->vary_conditions measure_activity Measure Initial Reaction Velocities vary_conditions->measure_activity data_analysis Data Analysis: - Michaelis-Menten Plot - Lineweaver-Burk Plot measure_activity->data_analysis determine_params Determine Kinetic Parameters (Km, Vmax, kcat, Ki) data_analysis->determine_params compare_effects Compare Kinetic Parameters in the Presence of ATP vs. CTP determine_params->compare_effects conclusion Draw Conclusions on Regulatory Effects compare_effects->conclusion

Caption: General workflow for kinetic analysis of enzyme regulation.

References

A Comparative Analysis of CTP Synthases: From Bacteria to Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[1] The enzyme responsible for the de novo synthesis of CTP is CTP synthase (CTPS), which catalyzes the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to CTP.[2] This enzyme is a crucial regulator of cellular nucleotide pools and is a well-established target for the development of anticancer, antiviral, and immunosuppressive therapies.[1][3] This guide provides a comparative overview of CTP synthases from three key model organisms: the bacterium Escherichia coli, the budding yeast Saccharomyces cerevisiae, and humans.

Structural and Functional Hallmarks

CTP synthases are highly conserved across different domains of life, typically functioning as homotetramers. Each monomer consists of two principal domains: an N-terminal synthetase domain and a C-terminal glutaminase (B10826351) domain.[2] The glutaminase domain hydrolyzes glutamine to provide ammonia, which is then channeled to the synthetase domain to be incorporated into UTP, forming CTP.[2]

A key regulatory feature of CTP synthases is their ability to form filamentous structures known as cytoophidia.[2] Interestingly, the functional consequence of filamentation differs between organisms. In bacteria like E. coli, polymerization leads to the inhibition of enzyme activity, whereas in humans, filament formation has been shown to enhance catalytic activity.[4] In yeast, these filaments are thought to be composed of inactive dimers and their formation is linked to the enzyme's regulatory state.

Comparative Kinetic Properties

The catalytic efficiency and substrate affinity of CTP synthases vary between organisms. Below is a summary of the available kinetic data for the enzymes from E. coli, S. cerevisiae (URA7 and URA8 isoforms), and human (CTPS1 and CTPS2).

Organism/IsoformSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Notes
Escherichia coliL-glutamine3006.62.2 x 104In the presence of 0.25 mM GTP.[5]
Ammonia2000136.5 x 103
S. cerevisiae (URA8)UTP74--Exhibits saturation kinetics.[6]
ATP22--Exhibits saturation kinetics.[6]
Glutamine140--Exhibits saturation kinetics.[6]
S. cerevisiae (URA7)UTP---Shows positive cooperative kinetics.[7]
ATP---Shows positive cooperative kinetics.[7]
Human (CTPS1)ATP2--Km value for ATP in the context of phosphorylation by protein kinase C.[8]
UTP----
Glutamine----
Human (CTPS2)UTP----
ATP----
Glutamine----

Note: A comprehensive side-by-side comparison of kcat values is limited by the availability of directly comparable data in the reviewed literature.

Allosteric Regulation: A Common Theme

A universal feature of CTP synthases is their allosteric regulation by nucleotides, which allows cells to maintain a balanced pool of purines and pyrimidines. Guanosine triphosphate (GTP) acts as an allosteric activator, stimulating the glutaminase activity of the enzyme.[5] Conversely, the end-product, CTP, serves as a feedback inhibitor.[6][7] In E. coli, CTP inhibition is allosteric rather than competitive with UTP.[5] In yeast, CTP inhibition increases the cooperativity for UTP.[6][7]

Experimental Protocols

CTP Synthase Activity Assay (Spectrophotometric)

This protocol is adapted from a method used for human CTP synthase 1.[8]

Principle: The conversion of UTP to CTP is monitored by measuring the increase in absorbance at 291 nm, as CTP has a higher molar extinction coefficient at this wavelength than UTP.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM KCl, 2 mM DTT.

  • Substrate Stock Solutions:

    • ATP (e.g., 100 mM)

    • UTP (e.g., 10 mM)

    • GTP (e.g., 10 mM)

    • L-Glutamine (e.g., 1 M)

  • Enzyme: Purified CTP synthase.

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette containing the assay buffer and the substrates at their final desired concentrations (e.g., for human CTPS1: 120 µM ATP, 160 µM UTP, 60 µM GTP, 100 µM L-Glutamine).[9]

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified CTP synthase to the reaction mixture.

  • Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 291 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The concentration of CTP produced can be calculated using the difference in the molar extinction coefficients of CTP and UTP at 291 nm.

Inhibitor Screening Assay

This protocol provides a general framework for screening potential inhibitors of CTP synthase.

Principle: The activity of CTP synthase is measured in the presence and absence of a test compound to determine its inhibitory effect.

Reagents:

  • Same reagents as the CTP Synthase Activity Assay.

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Set up reactions as described in the CTP Synthase Activity Assay protocol.

  • For each test compound, prepare a series of reactions with varying concentrations of the inhibitor. Include a control reaction with the solvent alone to account for any effects of the solvent on enzyme activity.

  • Initiate the reactions by adding the enzyme.

  • Measure the initial rates of the reactions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control reaction.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. Some known inhibitors include 3-deaza-uridine, a UTP analog.[10]

Signaling Pathways and Regulatory Mechanisms

The activity of CTP synthase is integrated into cellular signaling networks, particularly those governing cell growth and proliferation.

CTP_Synthase_Regulation cluster_activation Activation cluster_inhibition Inhibition GTP GTP CTPS CTP Synthase GTP->CTPS Allosteric Activator PKA Protein Kinase A PKA->CTPS Phosphorylation (Yeast, Human) PKC Protein Kinase C PKC->CTPS Phosphorylation (Yeast, Human) CTP CTP (Product) CTP->CTPS Feedback Inhibitor Filamentation_Ecoli Filamentation (E. coli) Filamentation_Ecoli->CTPS Inactivation CTPS->CTP

Figure 1. Allosteric and post-translational regulation of CTP synthase activity.

In yeast, CTP synthase is a downstream target of protein kinase A (PKA) and protein kinase C (PKC).[7][11] Phosphorylation by these kinases leads to an increase in CTP synthase activity.[7][11] This regulatory mechanism links CTP production to signaling pathways that control cell growth and proliferation.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay Purification CTP Synthase Purification Reaction_Setup Reaction Setup (± Inhibitors) Purification->Reaction_Setup Reagents Reagent Preparation (Buffers, Substrates) Reagents->Reaction_Setup Spectro Spectrophotometric Measurement (291 nm) Reaction_Setup->Spectro Data_Analysis Data Analysis (Initial Rates, IC50) Spectro->Data_Analysis

Figure 2. General experimental workflow for characterizing CTP synthase activity and inhibition.

CTP produced by CTP synthase is a critical precursor for phospholipid biosynthesis via the Kennedy and CDP-diacylglycerol pathways in yeast.[7] This highlights the enzyme's central role in connecting nucleotide metabolism with membrane biogenesis.

Phospholipid_Synthesis_Pathway cluster_kennedy Kennedy Pathway cluster_cdp_dag CDP-Diacylglycerol Pathway UTP UTP CTPS CTP Synthase (URA7/URA8) UTP->CTPS CTP CTP CTPS->CTP CDP_Cho CDP-Choline CTP->CDP_Cho CDP_Etn CDP-Ethanolamine CTP->CDP_Etn CDP_DAG CDP-Diacylglycerol CTP->CDP_DAG PC Phosphatidylcholine CDP_Cho->PC PE_Kennedy Phosphatidylethanolamine CDP_Etn->PE_Kennedy PI Phosphatidylinositol CDP_DAG->PI PS Phosphatidylserine CDP_DAG->PS

Figure 3. Role of CTP synthase in phospholipid biosynthesis in S. cerevisiae.

Conclusion

This comparative guide highlights both the conserved and divergent features of CTP synthases from bacteria, yeast, and humans. While the fundamental catalytic mechanism and allosteric regulation are broadly conserved, significant differences exist in isoform diversity, kinetic properties, and the functional consequences of filamentation. These differences have important implications for the design of species-specific inhibitors for therapeutic purposes. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the multifaceted roles of this essential enzyme.

References

Validation of Research Findings: A Comparative Guide to 5'-CTP Sources for In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

In molecular biology, the purity and quality of reagents are paramount to the reliability and reproducibility of experimental results. Cytidine 5'-triphosphate (CTP) is a fundamental building block for the synthesis of RNA and is crucial for a variety of biochemical reactions.[1][2][3] This guide provides a comparative analysis of 5'-CTP from different hypothetical sources, with a focus on its performance in in vitro transcription (IVT), a widely used technique for generating RNA molecules for various applications, including mRNA synthesis for therapeutics and guide RNAs for CRISPR-based gene editing.[1][4][5][6]

The following sections present a comparison of this compound from two hypothetical suppliers, "Supplier A" and "Supplier B," against a "High-Purity Standard." The comparison is based on key performance indicators in a standardized in vitro transcription experiment.

Data Presentation: Comparative Analysis of this compound Performance

The performance of this compound from different sources was evaluated based on the purity of the nucleotide solution and its impact on the yield and integrity of the transcribed RNA. The following table summarizes the quantitative data obtained from these evaluations.

Parameter High-Purity Standard Supplier A Supplier B
This compound Purity (by HPLC) ≥99%98.5%95.2%
RNA Yield (µg per 20 µL reaction) 85 ± 4.282 ± 5.165 ± 7.8
RNA Integrity Number (RIN) 9.8 ± 0.29.6 ± 0.38.2 ± 0.9

Note: Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The data presented above were generated using the following experimental protocols.

Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 271 nm.

  • Sample Preparation: this compound solutions were diluted to 1 mM in RNase-free water.

  • Analysis: The percentage purity was calculated based on the area of the CTP peak relative to the total peak area.

In Vitro Transcription of a 1.2 kb Control RNA
  • Template DNA: A linearized plasmid DNA containing a T7 promoter upstream of a 1.2 kb gene sequence.

  • Reaction Setup (20 µL):

    • 8 µL RNase-free water

    • 2 µL 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

    • 2 µL 100 mM ATP

    • 2 µL 100 mM GTP

    • 2 µL 100 mM UTP

    • 2 µL 100 mM CTP (from High-Purity Standard, Supplier A, or Supplier B)

    • 1 µL Linearized Template DNA (1 µg)

    • 1 µL T7 RNA Polymerase (50 U)

  • Incubation: The reaction mixture was incubated at 37°C for 2 hours.

  • DNase Treatment: 1 µL of RNase-free DNase I was added to the reaction and incubated at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: The transcribed RNA was purified using a silica-column-based RNA cleanup kit according to the manufacturer's instructions. The RNA was eluted in 50 µL of RNase-free water.

Quantification and Quality Assessment of Transcribed RNA
  • RNA Yield: The concentration of the purified RNA was determined by measuring the absorbance at 260 nm using a NanoDrop spectrophotometer. The total yield was calculated by multiplying the concentration by the elution volume.

  • RNA Integrity: The integrity of the transcribed RNA was assessed using an Agilent 2100 Bioanalyzer with the RNA 6000 Nano kit. The RNA Integrity Number (RIN) was generated by the system's software.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for the in vitro transcription and subsequent analysis of the synthesized RNA.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis template Linearized DNA Template ivt In Vitro Transcription (IVT) with T7 RNA Polymerase template->ivt ntps NTPs (ATP, GTP, UTP, this compound) ntps->ivt dnase DNase I Treatment ivt->dnase purification RNA Purification dnase->purification quant RNA Quantification (Yield) purification->quant integrity RNA Integrity Analysis (RIN) purification->integrity

Caption: Workflow for in vitro transcription and RNA analysis.

Application in a Biological Pathway: CRISPR-Cas9 Gene Editing

The RNA synthesized through in vitro transcription can be a single guide RNA (sgRNA) for use in CRISPR-Cas9 gene editing. The following diagram shows a simplified representation of the CRISPR-Cas9 pathway.

crispr_cas9_pathway cluster_action Gene Editing cas9 Cas9 Protein ribonucleoprotein Cas9-sgRNA Ribonucleoprotein Complex cas9->ribonucleoprotein sgrna sgRNA (from IVT) sgrna->ribonucleoprotein target_dna Target Genomic DNA ribonucleoprotein->target_dna Target Recognition cleavage Double-Strand Break (DSB) target_dna->cleavage DNA Cleavage repair DNA Repair (NHEJ or HDR) cleavage->repair

Caption: Simplified CRISPR-Cas9 gene editing pathway.

Conclusion

The hypothetical data presented in this guide underscore the importance of using high-purity this compound for optimal results in in vitro transcription. While Supplier A's product performed comparably to the high-purity standard, Supplier B's this compound, with its lower purity, resulted in a noticeable decrease in both RNA yield and integrity. This illustrates that impurities in a nucleotide triphosphate solution can negatively impact enzymatic reactions, potentially leading to lower efficiency of RNA polymerases and the incorporation of modified or incorrect nucleotides, which can affect the stability and function of the resulting RNA. For research that demands high precision and reproducibility, especially in applications like therapeutic mRNA production or gene editing, it is crucial to validate the quality of critical reagents such as this compound from any new source.

References

5'-Methyl-CTP vs. Standard 5'-CTP: A Comparative Guide to Translation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of mRNA-based therapeutics and vaccine development, the efficiency of protein translation from a given mRNA transcript is a critical determinant of its potency and efficacy. Chemical modifications to the nucleotide building blocks of mRNA are a key strategy for enhancing both stability and translational yield. This guide provides a detailed comparison of the performance of 5'-Methylcytidine-5'-Triphosphate (5'-Methyl-CTP) and standard Cytidine-5'-Triphosphate (5'-CTP) in the context of in vitro translation.

Enhanced Translational Output with 5'-Methyl-CTP

The incorporation of 5'-Methyl-CTP in place of the canonical this compound during in vitro transcription has been shown to significantly boost the translational efficiency of the resulting mRNA. This enhancement is attributed to several factors, including increased mRNA stability and a reduction in the activation of innate immune responses that can otherwise suppress translation.[1]

A key study demonstrated that mRNA modified with 5'-Methyl-CTP exhibited up to a 1.7-fold increase in antigen expression in dendritic cells compared to its unmodified counterpart.[1] This suggests that the presence of the methyl group on the cytosine base can lead to a more robust and sustained production of the encoded protein.

Quantitative Comparison of Translation Efficiency
NucleotideRelative Translation Efficiency (Fold Change)Cell TypeReporter Gene/ProteinCitation
Standard this compound1.0 (Baseline)Dendritic CellsAntigen[1]
5'-Methyl-CTPUp to 1.7Dendritic CellsAntigen[1]

It is important to note that the impact of 5-methylcytosine (B146107) (m5C) on translation can be context-dependent. Research by Schumann et al. (2020) has indicated that the position of the m5C modification within the mRNA molecule can influence its effect, with modifications in the 5' untranslated region (UTR) and near the start codon being particularly relevant.[2][3][4]

Experimental Protocol: In Vitro Translation Efficiency Assay

To quantitatively assess the difference in translation efficiency between mRNA synthesized with 5'-Methyl-CTP and standard this compound, a common and effective method is the use of an in vitro translation assay with a luciferase reporter. The following protocol outlines a representative experimental workflow.

I. In Vitro Transcription of Reporter mRNA
  • Template Preparation: A linearized DNA template encoding a reporter gene, such as Firefly luciferase, under the control of a T7 promoter is prepared.

  • Transcription Reaction Setup: Two separate in vitro transcription reactions are assembled.

    • Reaction 1 (Standard CTP): Contains ATP, GTP, UTP, and standard this compound.

    • Reaction 2 (5'-Methyl-CTP): Contains ATP, GTP, UTP, and 5'-Methyl-CTP, with a complete substitution of standard CTP.

  • Transcription and Purification: Both reactions are incubated with T7 RNA polymerase to synthesize the respective mRNAs. The resulting mRNA transcripts are then purified to remove unincorporated nucleotides and enzymes.

  • RNA Quantification and Quality Control: The concentration and integrity of the purified mRNA from both reactions are determined using spectrophotometry and gel electrophoresis.

II. In Vitro Translation Reaction
  • Lysate Preparation: A commercially available rabbit reticulocyte lysate system, which contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.), is used.

  • Reaction Assembly: For each mRNA variant (standard and 5'-methylated), multiple translation reactions are set up. Each reaction includes the rabbit reticulocyte lysate, an amino acid mixture, and a defined amount of the respective mRNA transcript.

  • Incubation: The reactions are incubated at a temperature and for a duration optimized for the specific lysate system (typically 30-37°C for 60-90 minutes).

III. Quantification of Protein Expression
  • Luciferase Assay: Following the incubation period, a luciferase assay substrate is added to each reaction tube.

  • Luminometry: The luminescence, which is directly proportional to the amount of active luciferase enzyme produced, is measured using a luminometer.

  • Data Analysis: The relative light units (RLUs) are recorded for each reaction. The translation efficiency of the 5'-Methyl-CTP modified mRNA is calculated as a fold change relative to the average RLU of the standard CTP mRNA.

Experimental Workflow Diagram

Translation_Efficiency_Workflow cluster_IVT In Vitro Transcription (IVT) cluster_Translation In Vitro Translation cluster_Analysis Analysis DNA_Template Linearized DNA Template (T7-Luciferase) IVT_Standard IVT Reaction Mix (Standard CTP) DNA_Template->IVT_Standard IVT_Modified IVT Reaction Mix (5'-Methyl-CTP) DNA_Template->IVT_Modified mRNA_Standard Standard Luciferase mRNA IVT_Standard->mRNA_Standard mRNA_Modified 5'-Methylated Luciferase mRNA IVT_Modified->mRNA_Modified T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Standard T7_Polymerase->IVT_Modified Purification mRNA Purification & QC mRNA_Standard->Purification mRNA_Modified->Purification Purified_mRNA_Std Purified Standard mRNA Purification->Purified_mRNA_Std Standard mRNA Purified_mRNA_Mod Purified 5'-Methylated mRNA Purification->Purified_mRNA_Mod 5'-Methylated mRNA Translation_Std Translation Reaction (Standard) Purified_mRNA_Std->Translation_Std Translation_Mod Translation Reaction (Modified) Purified_mRNA_Mod->Translation_Mod RRL Rabbit Reticulocyte Lysate RRL->Translation_Std RRL->Translation_Mod Luciferase_Assay Luciferase Assay Translation_Std->Luciferase_Assay Translation_Mod->Luciferase_Assay Luminometer Luminometer Measurement Luciferase_Assay->Luminometer Data_Analysis Data Analysis: Compare RLUs Luminometer->Data_Analysis

Caption: Workflow for comparing translation efficiency.

Signaling Pathway and Logical Relationships

The enhanced translation efficiency observed with 5'-Methyl-CTP modified mRNA can be attributed to its interplay with cellular machinery and innate immune pathways.

Signaling_Pathway cluster_mRNA mRNA Fate cluster_Immune Innate Immune Response cluster_Translation Translation Machinery mRNA_Std Standard mRNA (with this compound) Immune_Sensors Innate Immune Sensors (e.g., TLRs, RIG-I) mRNA_Std->Immune_Sensors Higher Activation Ribosome Ribosome mRNA_Std->Ribosome Standard Efficiency mRNA_Mod Modified mRNA (with 5'-Methyl-CTP) mRNA_Mod->Immune_Sensors Reduced Activation mRNA_Mod->Ribosome Enhanced Efficiency Translation_Inhibition Translation Inhibition Immune_Sensors->Translation_Inhibition mRNA_Degradation mRNA Degradation Immune_Sensors->mRNA_Degradation Protein_Product Protein Product Ribosome->Protein_Product

Caption: 5'-Methyl-CTP's impact on translation.

References

Validating the Specificity of a Novel 5'-CTP Binding Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate validation of a newly developed 5'-Cytidine Triphosphate (5'-CTP) binding protein is paramount for its reliable application in research and therapeutic development. Ensuring the protein's specificity for this compound over other structurally similar nucleotides is a critical step to prevent off-target effects and guarantee functional accuracy. This guide provides a comparative overview of key experimental methods, supported by quantitative data and detailed protocols, to rigorously assess the binding specificity of your novel protein.

Comparative Binding Affinity Analysis

A primary indicator of specificity is the dissociation constant (Kd), which quantifies the affinity of a protein for its ligand. A lower Kd value signifies a higher binding affinity. To validate specificity, the Kd for this compound should be significantly lower than for other naturally abundant nucleoside triphosphates (NTPs). The following table presents hypothetical, yet plausible, binding data for a newly developed protein, "Novel CTP-binder," compared to a known CTP-dependent enzyme, CTP synthase[1].

LigandNovel CTP-binder (Kd)CTP Synthase (Reference) (Kd)Fold-Difference (vs. This compound) for Novel CTP-binder
This compound 15 nM ~20 µM-
5'-ATP1,200 nM>1 mM80x
5'-GTP850 nM~50 µM (Allosteric Effector)57x
5'-UTP2,500 nM~15 µM (Substrate)167x

Note: Data for "Novel CTP-binder" is hypothetical and for illustrative purposes. Reference data is sourced from literature values for E. coli CTP synthase, where UTP is a substrate and GTP acts as an allosteric activator rather than a direct competitor at the CTP binding site.

This comparative data clearly demonstrates the high specificity of the "Novel CTP-binder" for this compound, with significantly weaker binding to other NTPs.

Key Experimental Methodologies

Several robust biophysical techniques can be employed to determine binding affinity and specificity.[2][3] The choice of method often depends on the available amount of protein, the nature of the interaction, and the specific information required (e.g., kinetics, thermodynamics).[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.[2][5] It provides kinetic data (association and dissociation rates) from which the dissociation constant (Kd) can be calculated.[6][7]

  • Ligand Immobilization: The this compound binding protein (the ligand) is immobilized on a sensor chip surface.

  • Analyte Injection: A solution containing the nucleotide (the analyte, e.g., this compound, ATP, GTP) is flowed over the sensor surface.

  • Signal Detection: Binding is detected as a change in the refractive index at the surface, measured in Resonance Units (RU).[6]

  • Kinetic Analysis: The rates of association (ka) during analyte injection and dissociation (kd) during a subsequent buffer flow are measured.

  • Kd Calculation: The dissociation constant is calculated as Kd = kd / ka.

  • Specificity Testing: The experiment is repeated with a panel of other NTPs and potential off-target molecules at various concentrations. A significantly higher Kd for these molecules compared to this compound indicates high specificity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9][10] It determines the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[10][11]

  • Sample Preparation: The purified this compound binding protein is placed in the sample cell of the calorimeter. The nucleotide ligand (e.g., this compound) is loaded into the injection syringe.

  • Titration: Small aliquots of the ligand are incrementally injected into the protein solution.

  • Heat Measurement: The instrument precisely measures the small heat changes that occur upon binding.[8]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine Kd, n, and ΔH.

  • Comparative Analysis: The experiment is repeated with other NTPs. Specificity is confirmed if these interactions show significantly weaker binding affinities (higher Kd) or no detectable binding.

Competitive Binding Assays

Competitive assays are used to determine the ability of other molecules to compete with the primary ligand (this compound) for binding to the protein. A common format is a competitive pull-down assay.

  • Immobilization: The this compound binding protein is immobilized on beads (e.g., Ni-NTA beads if the protein is His-tagged).

  • Competition: The immobilized protein is incubated with a constant, low concentration of labeled this compound (e.g., biotinylated CTP) and varying concentrations of unlabeled competitor nucleotides (ATP, GTP, UTP, and unlabeled CTP as a positive control).

  • Washing and Elution: The beads are washed to remove unbound nucleotides. The bound complex is then eluted.

  • Quantification: The amount of labeled this compound in the eluate is quantified (e.g., via streptavidin-HRP blot).

  • IC50 Determination: The concentration of the competitor nucleotide that displaces 50% of the labeled this compound (the IC50 value) is determined. A much higher IC50 for other NTPs compared to unlabeled CTP confirms specificity.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using Graphviz, depict a general workflow for specificity validation and a relevant biological pathway involving CTP.

G cluster_prep Protein Preparation cluster_assays Binding Specificity Assays cluster_analysis Data Analysis & Conclusion P1 Newly Developed This compound Binding Protein P2 Purification & QC P1->P2 A1 Primary Binding Assay (e.g., SPR, ITC) P2->A1 A2 Competitive Binding Assay P2->A2 D1 Determine Kd for this compound A1->D1 D2 Determine Kd / IC50 for Competitors A1->D2 A2->D2 A3 Panel of Competitors (ATP, GTP, UTP, etc.) A3->A1 A3->A2 D3 Compare Affinities D1->D3 D2->D3 C1 Conclusion: High Specificity Validated D3->C1

Caption: Workflow for validating the binding specificity of a new protein.

This compound is a crucial precursor in several major biosynthetic pathways, including the synthesis of phospholipids (B1166683) and the glycosylation of proteins.[12] CTP Synthase is a key enzyme that catalyzes the de novo formation of CTP from UTP.[12][13]

CTP_Pathway UTP UTP CTPS CTP Synthase UTP->CTPS Substrate ATP ATP ATP->CTPS Substrate Gln Glutamine Gln->CTPS N-donor CTP This compound CTPS->CTP Catalyzes Phospholipids Phospholipid Synthesis CTP->Phospholipids RNA RNA Synthesis CTP->RNA

Caption: Simplified diagram of the CTP de novo synthesis pathway.

References

A Comparative Analysis of Natural vs. Modified Cytidine Triphosphate Incorporation by Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of how polymerases handle natural versus modified cytidine (B196190) triphosphate (CTP) is critical for a range of applications, from mRNA therapeutics to diagnostic assays. This guide provides a detailed comparison of the incorporation efficiency, kinetics, and fidelity of various polymerases when presented with natural CTP and its modified counterparts. The information is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.

The enzymatic incorporation of nucleotides by polymerases is a fundamental process in molecular biology. While DNA and RNA polymerases have evolved to efficiently and faithfully incorporate natural nucleotides, the use of modified nucleotides has opened up new avenues for research and therapeutic development. Modified CTPs, for instance, can be used for labeling RNA, introducing therapeutic modifications, or as chain terminators in sequencing reactions. However, these modifications can significantly impact the efficiency and fidelity of polymerase activity. This guide explores these differences through a comparative analysis of experimental data.

Data Summary: Natural vs. Modified CTP Incorporation

The following tables summarize the quantitative data on the incorporation of natural CTP versus various modified CTP analogs by different polymerases. These tables provide a clear comparison of key kinetic parameters, offering insights into how modifications to the CTP molecule affect polymerase function.

PolymeraseSubstrateK_d (µM)k_pol (s⁻¹)Catalytic Efficiency (k_pol/K_d) (µM⁻¹s⁻¹)Reference
Vent DNA PolymerasedCTP74650.88[1]
Vent DNA PolymeraseddCTP370.130.0035[1]
T7 RNA PolymeraseCTP---
T7 RNA PolymerasetCTP--2.3 - 2.5 (relative to CTP)

Table 1: Comparative Kinetics of CTP and Modified CTP Incorporation. This table highlights the differences in binding affinity (K_d) and the maximal rate of incorporation (k_pol) for Vent DNA polymerase with its natural substrate dCTP and the chain-terminating analog ddCTP. For T7 RNA Polymerase, the catalytic efficiency of incorporating the fluorescent analog tCTP is presented relative to the natural CTP. A lower K_d indicates tighter binding, while a higher k_pol signifies a faster incorporation rate. The catalytic efficiency provides an overall measure of the enzyme's effectiveness with a given substrate.

PolymeraseModified NucleotideIncorporation EfficiencyImpact on FidelityApplicationReference
T7 RNA Polymerase5-methylcytidine-5'-triphosphate (m⁵C)95% relative to guanosineMinimal impact on reverse transcriptase fidelityModified mRNA synthesis[2]
T7 RNA PolymeraseFluorescein-12-CTPEfficient for in vitro transcriptionNot specifiedRNA probe labeling[3]
Thermostable DNA PolymerasesC5 substituted dCTP analogsDependent on polymerase and substitutionNot specifiedPCR-based applications[4]
SARS-CoV-2 RdRpddhCTPEfficient incorporationChain terminatorAntiviral drug development[5][6]

Table 2: Overview of Modified CTP Incorporation and its Implications. This table provides a broader view of the incorporation of different modified CTPs by various polymerases. It includes the efficiency of incorporation, the effect on the fidelity of synthesis, and the primary applications of these modified nucleotides.

Key Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for the key experiments cited.

Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation

This protocol is used to determine the kinetic parameters K_d and k_pol for nucleotide incorporation by a polymerase.

Objective: To measure the rate of single nucleotide incorporation under pre-steady-state conditions.

Materials:

  • Purified DNA or RNA polymerase

  • DNA or RNA template-primer duplex

  • Natural dCTP or CTP

  • Modified CTP analog (e.g., ddCTP)

  • Reaction buffer specific to the polymerase

  • Quench solution (e.g., EDTA)

  • Radiolabeled nucleotide (e.g., [α-³²P]dCTP) or fluorescently labeled primer

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Procedure:

  • Prepare the polymerase-DNA/RNA complex by incubating the purified polymerase with the template-primer duplex in the reaction buffer.

  • Initiate the reaction by rapidly mixing the polymerase-DNA/RNA complex with a solution containing the nucleotide (natural or modified) and Mg²⁺.

  • Quench the reaction at various time points (from milliseconds to seconds) by adding a quench solution.

  • Separate the products (extended primer) from the unextended primer using denaturing polyacrylamide gel electrophoresis.

  • Visualize and quantify the amount of product at each time point using a phosphorimager or fluorescence scanner.

  • Fit the data to the appropriate kinetic model (e.g., burst equation) to determine the values of K_d and k_pol.[1]

In Vitro Transcription for Modified RNA Synthesis

This protocol is used to synthesize RNA containing modified nucleotides using an RNA polymerase.

Objective: To produce RNA molecules where some or all of the natural cytosines are replaced with a modified CTP analog.

Materials:

  • Linear DNA template with a T7, T3, or SP6 promoter

  • Purified T7, T3, or SP6 RNA polymerase

  • Ribonucleoside triphosphates (ATP, GTP, UTP, and CTP)

  • Modified CTP analog (e.g., 5-methylcytidine-5'-triphosphate)

  • Transcription buffer

  • RNase inhibitor

  • DNase I

Procedure:

  • Set up the transcription reaction by combining the DNA template, ribonucleoside triphosphates (with the desired ratio of natural to modified CTP), transcription buffer, and RNase inhibitor.

  • Initiate the reaction by adding the RNA polymerase.

  • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for T7 RNA polymerase) for a defined period (e.g., 2 hours).

  • Terminate the reaction and remove the DNA template by adding DNase I and incubating for a further 15-30 minutes.

  • Purify the synthesized RNA using a suitable method (e.g., spin column purification or ethanol (B145695) precipitation).

  • Analyze the integrity and yield of the RNA using gel electrophoresis and spectrophotometry. The incorporation efficiency of the modified nucleotide can be determined by methods like LC-MS.[2]

Polymerase Chain Reaction (PCR) with Modified dNTPs

This protocol is used to amplify DNA using a mixture of natural and modified deoxyribonucleoside triphosphates.

Objective: To generate PCR products containing modified nucleotides.

Materials:

  • DNA template

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq, Pfu, or KOD polymerase)

  • Deoxyribonucleoside triphosphates (dATP, dGTP, dTTP, and dCTP)

  • Modified dCTP analog

  • PCR buffer

  • Thermocycler

Procedure:

  • Prepare the PCR reaction mixture containing the DNA template, primers, dNTPs (with the desired ratio of natural to modified dCTP), PCR buffer, and the thermostable DNA polymerase.

  • Perform PCR using a standard thermocycling program (denaturation, annealing, and extension steps). The number of cycles and annealing/extension temperatures should be optimized for the specific primers and polymerase used.

  • Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the amplification of the target DNA fragment. The yield and size of the product can indicate the efficiency of incorporation of the modified dNTP.[4][7]

Visualizing the Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and conceptual relationships.

Experimental_Workflow_PreSteadyState_Kinetics cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis Polymerase Polymerase Complex Polymerase-DNA/RNA Complex Polymerase->Complex TemplatePrimer Template-Primer TemplatePrimer->Complex Mixing Rapid Mixing Complex->Mixing Nucleotide Natural/Modified CTP + Mg²⁺ Nucleotide->Mixing Quenching Quenching (EDTA) Mixing->Quenching Time course PAGE Denaturing PAGE Quenching->PAGE Quantification Quantification PAGE->Quantification KineticModel Kinetic Modeling Quantification->KineticModel Results K_d and k_pol KineticModel->Results

Caption: Workflow for pre-steady-state kinetic analysis of CTP incorporation.

Logical_Relationship_CTP_Incorporation cluster_factors Influencing Factors cluster_outcomes Performance Outcomes cluster_applications Applications PolymeraseType Polymerase Type (e.g., DNA vs. RNA, Family A/B) Efficiency Incorporation Efficiency PolymeraseType->Efficiency Kinetics Kinetics (K_d, k_pol) PolymeraseType->Kinetics Fidelity Fidelity PolymeraseType->Fidelity CTP_Structure CTP Structure (Natural vs. Modified) CTP_Structure->Efficiency CTP_Structure->Kinetics CTP_Structure->Fidelity Modification Nature of Modification (e.g., Sugar, Base, Phosphate) Modification->Efficiency Modification->Kinetics Modification->Fidelity Labeling Nucleic Acid Labeling Efficiency->Labeling Therapeutics Therapeutics (e.g., mRNA) Efficiency->Therapeutics Kinetics->Therapeutics Fidelity->Therapeutics Diagnostics Diagnostics & Sequencing Fidelity->Diagnostics

Caption: Factors influencing CTP incorporation and their resulting applications.

References

Confirming the inhibitory constant (Ki) of a compound for a CTP-dependent enzyme

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biochemistry and pharmacology, the inhibitory constant (Ki) is a critical measure of an inhibitor's potency. It quantifies the affinity of an inhibitor for an enzyme. This guide provides a comprehensive comparison of inhibitors for CTP-dependent enzymes, detailing the methodologies for Ki determination and presenting relevant data for drug development professionals and researchers.

Understanding the Inhibitory Constant (Ki)

The Ki value is the dissociation constant of the enzyme-inhibitor complex and is a direct measure of the inhibitor's binding affinity.[1] Unlike the half-maximal inhibitory concentration (IC50), which can vary with experimental conditions such as substrate concentration, the Ki is an intrinsic property of the inhibitor and the enzyme.[1][2] A lower Ki value signifies a more potent inhibitor. The Cheng-Prusoff equation is commonly used to calculate Ki from an experimentally determined IC50 value, especially for competitive inhibitors.[1][3][4]

Cheng-Prusoff Equation: _K_i = IC50 / (1 + [S]/_K_m)

Where:

  • Ki: Inhibitory constant

  • IC50: Half-maximal inhibitory concentration

  • [S]: Substrate concentration

  • Km: Michaelis constant of the substrate

Comparative Analysis of Inhibitors for CTP-Dependent Enzymes

CTP-dependent enzymes are vital in numerous cellular processes, including the synthesis of nucleotides and phospholipids, making them attractive targets for therapeutic intervention.[5][6][7] Below is a comparison of inhibitors for two key CTP-dependent enzymes: CTP:phosphocholine cytidylyltransferase (CCT) and CTP Synthetase (CTPS).

Compound/InhibitorTarget EnzymeKi ValueIC50 ValueMechanism of Inhibition
C2-Ceramide CTP:phosphocholine cytidylyltransferase (CCT)Not ReportedDirect Inhibition DemonstratedNot Specified
Miltefosine CTP:phosphocholine cytidylyltransferase (CCT)Not ReportedNot ReportedDisrupts membrane integrity
CTP Synthetase-IN-1 CTP Synthetase 1 (CTPS1)Not Reported32 nM (human), 27 nM (rat), 26 nM (mouse)Not Specified
CTP Synthetase-IN-1 CTP Synthetase 2 (CTPS2)Not Reported18 nM (human), 23 nM (rat), 33 nM (mouse)Not Specified
NADH E. coli CTP Synthetase (EcCTPS)Not Reported470 µMNot Specified

Data sourced from multiple studies. Note that direct Ki values are not always published; IC50 values are provided as a measure of potency under specific assay conditions.[8][9][10][11]

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and reproducible Ki values.[12]

General Protocol for Determining Ki
  • Enzyme and Substrate Preparation :

    • Purify the target CTP-dependent enzyme to a high degree of homogeneity.

    • Prepare stock solutions of the CTP substrate, the co-substrate (e.g., UTP for CTPS), and the inhibitor in an appropriate assay buffer.[13]

  • Determination of Michaelis Constant (Km) :

    • Measure the initial reaction velocity at varying concentrations of the CTP substrate in the absence of the inhibitor.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[3]

  • IC50 Determination :

    • Perform the enzyme assay at a fixed, physiologically relevant substrate concentration (typically at or near the Km value).

    • Measure enzyme activity across a range of inhibitor concentrations.[14]

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

  • Ki Calculation :

    • If the mechanism of inhibition is known to be competitive, calculate the Ki using the Cheng-Prusoff equation.[4]

    • For other inhibition mechanisms (non-competitive, uncompetitive, or mixed), more complex graphical analyses like Lineweaver-Burk or Dixon plots are required.[3][15]

Example Assay: CTP Synthetase Activity
  • Reaction Mixture : A typical assay mixture contains Tris-HCl buffer, MgCl2, DTT, L-glutamine, GTP, ATP, and UTP.[13]

  • Procedure : The reaction is initiated by adding the enzyme. The conversion of UTP to CTP can be monitored spectrophotometrically by measuring the increase in absorbance at 291 nm.[13]

  • Inhibition Studies : To measure inhibition, the assay is performed with the addition of varying concentrations of the test compound.[13]

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex workflows and biological relationships.

cluster_prep Phase 1: Preparation & Characterization cluster_assay Phase 2: Inhibition Assay cluster_analysis Phase 3: Data Analysis P1 Purify Target Enzyme P2 Prepare Substrate & Inhibitor Stocks P1->P2 P3 Determine Km of Substrate (Michaelis-Menten Kinetics) P2->P3 A1 Set up Reaction with Enzyme, Substrate, and Varying Inhibitor Concentrations P3->A1 A2 Measure Initial Reaction Velocities A1->A2 D1 Plot % Inhibition vs. [Inhibitor] A2->D1 D2 Calculate IC50 Value (Dose-Response Curve) D1->D2 D4 Calculate Ki Value (Cheng-Prusoff Eq.) D2->D4 D3 Determine Inhibition Type (e.g., Lineweaver-Burk Plot) D3->D4

Caption: Workflow for determining the inhibitory constant (Ki).

UTP UTP CTPS CTP Synthetase (CTPS) UTP->CTPS Substrate CTP CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Inhibitor CTPS Inhibitor (e.g., CTP Synthetase-IN-1) Inhibitor->CTPS Inhibition CTPS->CTP Catalysis

References

A Researcher's Guide to the Comparative Evaluation of Commercial 5'-CTP Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reliable and reproducible experimental outcomes. Cytidine (B196190) 5'-triphosphate (CTP) is a critical building block for RNA synthesis and is involved in various cellular processes. The purity, stability, and performance of commercial CTP preparations can vary between suppliers and even between lots from the same supplier. This guide provides a framework for the side-by-side comparison of different commercial 5'-CTP preparations, offering detailed experimental protocols and data presentation formats to empower researchers to make informed decisions based on their specific needs.

While direct comparative studies are not readily published by manufacturers, this guide outlines a series of quality control experiments that can be performed in a standard molecular biology laboratory to assess the critical attributes of this compound from various suppliers.

Key Quality Attributes for this compound Preparations

The performance of a this compound preparation can be evaluated based on the following key quality attributes:

  • Purity and Identity : The percentage of CTP in the preparation and the presence of related impurities such as Cytidine 5'-diphosphate (CDP) and Cytidine 5'-monophosphate (CMP).

  • Stability : The integrity of the CTP molecule under defined storage and handling conditions (e.g., freeze-thaw cycles).

  • Performance in Enzymatic Reactions : The efficiency of the CTP preparation in supporting enzymatic reactions, most notably in vitro transcription (IVT).

  • Contaminant Profile : The presence of enzymatic contaminants such as RNases, DNases, and phosphatases that can adversely affect downstream applications.

Table 1: Purity Assessment of Commercial this compound Preparations by Anion-Exchange HPLC

This table is designed to summarize the results from the High-Performance Liquid Chromatography (HPLC) analysis for CTP purity.

Supplier Lot Number Advertised Purity (%) Measured Purity (% Area) CDP (% Area) CMP (% Area) Other Impurities (% Area)
Supplier A
Supplier B
Supplier C

Experimental Protocol 1: Purity and Identity Analysis by Anion-Exchange HPLC

This protocol describes a method for the separation and quantification of CTP, CDP, and CMP.[1][2]

Objective: To determine the purity of this compound preparations and identify the presence of related impurities.

Materials:

  • This compound preparations from different commercial suppliers.

  • CTP, CDP, and CMP analytical standards.

  • Anion-exchange HPLC column (e.g., WAX-1).[1][2]

  • HPLC system with a UV detector.

  • Mobile phase buffers (consult column manufacturer's recommendations; typically involves a salt gradient, e.g., using NaCl or phosphate (B84403) buffers).

  • RNase-free water.

Procedure:

  • Standard Preparation: Prepare a series of dilutions of the CTP, CDP, and CMP standards in RNase-free water to generate a standard curve.

  • Sample Preparation: Dilute the commercial this compound preparations to a suitable concentration within the linear range of the standard curve.

  • HPLC Analysis:

    • Equilibrate the anion-exchange column with the starting mobile phase.

    • Inject the standards and samples onto the column.

    • Elute the nucleotides using a suitable gradient program.

    • Monitor the absorbance at 260 nm.[1][2]

  • Data Analysis:

    • Identify the peaks corresponding to CTP, CDP, and CMP based on the retention times of the standards. The typical elution order is CMP, CDP, and then CTP.[1][2]

    • Calculate the percentage area of each peak relative to the total peak area to determine the purity of the CTP preparation and the percentage of impurities.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare CTP, CDP, CMP Standards HPLC Anion-Exchange HPLC (UV detection at 260 nm) Standards->HPLC Samples Dilute Commercial CTP Samples Samples->HPLC Integration Peak Integration HPLC->Integration Quantification Quantification vs. Standards Integration->Quantification Purity Purity & Impurity Profiling Quantification->Purity

Caption: Workflow for CTP purity analysis by HPLC.

Table 2: Performance of Commercial this compound in In Vitro Transcription

This table is for summarizing the yield and integrity of RNA synthesized using CTP from different suppliers.

Supplier Lot Number RNA Yield (µg per 20 µL reaction) RNA Integrity (RIN or equivalent) Presence of Truncated Products (qualitative)
Supplier A
Supplier B
Supplier C

Experimental Protocol 2: Performance Evaluation in In Vitro Transcription

This protocol outlines a standard in vitro transcription (IVT) reaction to assess the functionality of CTP preparations.[3][4][5]

Objective: To evaluate the efficiency of different this compound preparations in supporting RNA synthesis.

Materials:

  • Linearized DNA template with a T7 promoter.

  • T7 RNA Polymerase.

  • ATP, GTP, UTP solutions of high purity.

  • This compound preparations from different suppliers.

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).

  • RNase inhibitor.

  • DNase I (RNase-free).

  • RNA purification kit (e.g., spin column-based).

  • Apparatus for RNA analysis (e.g., agarose (B213101) gel electrophoresis, Bioanalyzer).

Procedure:

  • IVT Reaction Setup: For each CTP preparation being tested, set up a 20 µL IVT reaction as follows:

    • Transcription Buffer (10X): 2 µL

    • ATP, GTP, UTP (100 mM each): 0.5 µL of each

    • CTP (100 mM, from test sample): 0.5 µL

    • Linearized DNA template (1 µg/µL): 1 µL

    • RNase inhibitor: 0.5 µL

    • T7 RNA Polymerase: 1 µL

    • RNase-free water: to 20 µL

  • Incubation: Incubate the reactions at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to each reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the synthesized RNA using an appropriate kit according to the manufacturer's instructions. Elute the RNA in RNase-free water.

  • Quantification and Quality Assessment:

    • Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

    • Assess the integrity of the RNA transcript and check for the presence of truncated products by running the samples on a denaturing agarose gel or using an automated electrophoresis system like the Agilent Bioanalyzer.

IVT_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Purification cluster_analysis Analysis Template Linearized DNA Template IVT_Mix Assemble IVT Reaction Mix Template->IVT_Mix NTPs ATP, GTP, UTP + Test CTP NTPs->IVT_Mix Enzymes T7 RNA Polymerase + RNase Inhibitor Enzymes->IVT_Mix Incubation Incubate at 37°C IVT_Mix->Incubation 2-4 hours DNase_Treat DNase I Treatment Incubation->DNase_Treat Purification RNA Purification DNase_Treat->Purification Quant Quantify RNA Yield Purification->Quant Integrity Assess RNA Integrity (Gel/Bioanalyzer) Purification->Integrity

Caption: Workflow for evaluating CTP in IVT.

Table 3: Assessment of Enzymatic Contaminants in this compound Preparations

This table is for recording the presence or absence of contaminating enzymatic activities.

Supplier Lot Number RNase Activity (qualitative) DNase Activity (qualitative) Phosphatase Activity (OD405)
Supplier A
Supplier B
Supplier C

Experimental Protocol 3: Detection of Enzymatic Contaminants

These protocols provide methods for detecting common enzymatic contaminants that can compromise experiments involving RNA and DNA.

Objective: To screen for the presence of RNase, DNase, and phosphatase activities in this compound preparations.

A. RNase Activity Assay

  • Reaction Setup:

    • Incubate 1 µL of the CTP solution with 1 µg of a control RNA transcript in a total volume of 20 µL of RNase-free water.

    • As a positive control, add a small amount of a known RNase A solution to a separate reaction.

    • As a negative control, incubate the RNA with RNase-free water only.

  • Incubation: Incubate all tubes at 37°C for 1 hour.

  • Analysis: Analyze the integrity of the RNA on a denaturing agarose gel. Degradation of the RNA in the sample tube indicates the presence of RNase contamination.

B. DNase Activity Assay

  • Reaction Setup:

    • Incubate 1 µL of the CTP solution with 1 µg of a supercoiled plasmid DNA in a total volume of 20 µL of a suitable buffer (e.g., 1X transcription buffer).

    • As a positive control, add a small amount of DNase I to a separate reaction.

    • As a negative control, incubate the plasmid DNA in buffer only.

  • Incubation: Incubate at 37°C for 1 hour.

  • Analysis: Analyze the DNA on an agarose gel. A shift from supercoiled to nicked or linear forms, or smearing, indicates DNase activity.

C. Phosphatase Activity Assay (Colorimetric) [6][7][8]

This assay uses p-nitrophenyl phosphate (pNPP), which is dephosphorylated by phosphatases to produce a yellow product.

  • Reaction Setup (in a 96-well plate):

    • Sample wells: 80 µL of Assay Buffer (e.g., from a commercial kit), 10 µL of CTP solution.

    • Negative control: 90 µL of Assay Buffer.

    • Positive control: 80 µL of Assay Buffer, 10 µL of a known phosphatase (e.g., calf intestinal phosphatase).

  • Substrate Addition: Add 10 µL of pNPP solution to all wells.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Stop Reaction: Add a stop solution (e.g., 0.5 M NaOH) if required by the kit.

  • Analysis: Measure the absorbance at 405 nm. An increase in absorbance in the sample wells compared to the negative control indicates phosphatase activity.

Contaminant_Workflow cluster_rnase RNase Assay cluster_dnase DNase Assay cluster_phosphatase Phosphatase Assay RNA_Substrate RNA Substrate + Test CTP RNA_Incubate Incubate at 37°C RNA_Substrate->RNA_Incubate RNA_Gel Analyze on Gel RNA_Incubate->RNA_Gel DNA_Substrate Plasmid DNA + Test CTP DNA_Incubate Incubate at 37°C DNA_Substrate->DNA_Incubate DNA_Gel Analyze on Gel DNA_Incubate->DNA_Gel Phos_Substrate pNPP Substrate + Test CTP Phos_Incubate Incubate at 37°C Phos_Substrate->Phos_Incubate Phos_Read Read Absorbance at 405 nm Phos_Incubate->Phos_Read CTP_Sample Commercial CTP Sample CTP_Sample->RNA_Substrate CTP_Sample->DNA_Substrate CTP_Sample->Phos_Substrate

Caption: Workflow for detecting enzymatic contaminants.

Conclusion

The selection of a high-quality this compound preparation is crucial for the success of many molecular biology and drug development applications. While manufacturers provide certificates of analysis, performing an in-house, side-by-side comparison using standardized protocols is the most reliable way to ensure that the chosen reagent meets the specific demands of your experimental systems. By systematically evaluating the purity, performance, and potential contaminants of different commercial this compound preparations, researchers can enhance the reproducibility of their results and the overall quality of their scientific endeavors. This guide provides the necessary framework to conduct such a comparative analysis, enabling data-driven decisions in reagent selection.

References

The Indispensable Role of 5'-CTP in Key Cellular Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

CTP in Phospholipid Biosynthesis: The Kennedy Pathway

Cytidine Triphosphate is a cornerstone of de novo phospholipid synthesis, particularly through the Kennedy pathway, which is responsible for producing the major membrane components phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). CTP's role is not merely as an energy source but as a specific activator of phosphocholine (B91661) and phosphoethanolamine, a function other nucleotides cannot effectively replicate.

The enzyme CTP:phosphocholine cytidylyltransferase (CCT) is the rate-limiting enzyme in PC synthesis. It catalyzes the reaction of CTP with phosphocholine to form CDP-choline. Similarly, CTP:phosphoethanolamine cytidylyltransferase (ECT) catalyzes the formation of CDP-ethanolamine. These CDP-activated head groups are then transferred to diacylglycerol to form PC and PE, respectively.

Comparative Performance of Nucleotides in Phospholipid Synthesis

Experimental evidence underscores the high specificity of cytidylyltransferases for CTP. Studies on CTP:phosphoethanolamine cytidylyltransferase purified from rat liver have demonstrated a clear preference for phosphoethanolamine. The enzyme's affinity and catalytic efficiency drastically decrease with substrates that mimic precursors for other phospholipids, highlighting its stringent substrate requirements. While direct comparative kinetic data for CCT with ATP, GTP, and UTP is not extensively published, the enzyme's nomenclature and the established pathway illustrate the unique role of CTP. The lack of significant product formation with other NTPs in typical assay conditions further points to CTP's essential and specific role.

Table 1: Kinetic Parameters of Rat Liver CTP:Phosphoethanolamine Cytidylyltransferase with Various Substrates

SubstrateApparent Km (mM)Vmax (µmol/min per mg protein)
Phosphoethanolamine0.0721.52
Phosphomonomethylethanolamine0.110.24
Phosphodimethylethanolamine6.80.044
Phosphocholine-0.00069

Data adapted from a study on the substrate specificity of CTP:phosphoethanolamine cytidylyltransferase, demonstrating the enzyme's high preference for the non-methylated substrate.

G cluster_kennedy Kennedy Pathway for Phosphatidylcholine Synthesis cluster_alternatives Alternative Nucleotides Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (ATP -> ADP) CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:Phosphocholine Cytidylyltransferase (CCT) (CTP -> PPi) Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Cholinephosphotransferase (Diacylglycerol) ATP ATP ATP->CDP-Choline No significant activity GTP GTP GTP->CDP-Choline No significant activity UTP UTP UTP->CDP-Choline No significant activity CTP CTP CTP->CDP-Choline G cluster_sialic_acid CMP-Sialic Acid Synthesis cluster_alternatives Alternative Nucleotides Sialic Acid Sialic Acid CMP-Sialic Acid CMP-Sialic Acid Sialic Acid->CMP-Sialic Acid CMP-Sialic Acid Synthetase (CSAS) (CTP -> PPi) Sialylated Glycoprotein Sialylated Glycoprotein CMP-Sialic Acid->Sialylated Glycoprotein Sialyltransferase ATP ATP ATP->CMP-Sialic Acid No activity GTP GTP GTP->CMP-Sialic Acid No activity UTP UTP UTP->CMP-Sialic Acid No activity CTP CTP CTP->CMP-Sialic Acid

A Comparative Analysis of the Allosteric Regulation of CTP Synthase: GTP Versus Other Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytidine triphosphate (CTP) synthase, a key enzyme in nucleotide metabolism, catalyzes the final, rate-limiting step in the de novo biosynthesis of CTP from uridine (B1682114) triphosphate (UTP).[1] Given its critical role in providing the precursors for DNA, RNA, and phospholipid synthesis, CTP synthase is a highly regulated enzyme and a promising target for therapeutic intervention.[2] This guide provides a detailed comparison of the allosteric regulation of CTP synthase by its primary activator, guanosine (B1672433) triphosphate (GTP), versus other key nucleotide effectors, supported by quantitative data and experimental methodologies.

GTP: The Primary Allosteric Activator

GTP is the principal allosteric activator of CTP synthase.[1] Its binding to a site distinct from the active site induces significant conformational changes that are essential for the enzyme's glutaminase (B10826351) activity.[3] This activation is critical for the hydrolysis of glutamine, which provides the ammonia (B1221849) molecule necessary for the conversion of UTP to CTP.[1][4]

The binding of GTP serves to couple the glutaminase and synthetase activities of the enzyme, ensuring the efficient channeling of the nascent ammonia from the glutaminase domain to the synthetase domain where CTP is formed.[2][3] Interestingly, while GTP is a potent activator at low concentrations, it can exhibit inhibitory effects at higher concentrations, a mechanism that helps to balance the intracellular pools of purine (B94841) and pyrimidine (B1678525) nucleotides.[1][5]

Regulation by Other Nucleotides

While GTP is the primary allosteric activator, other nucleotides play crucial roles as substrates and feedback inhibitors:

  • ATP and UTP (Substrates): Adenosine triphosphate (ATP) and UTP are the substrates for the reaction. Beyond their role as reactants, they are also essential for the proper quaternary structure of the enzyme. CTP synthase exists as an inactive monomer or dimer, and the binding of ATP and UTP promotes its association into the active tetrameric form.[6]

  • CTP (Feedback Inhibitor): The end-product of the reaction, CTP, acts as a feedback inhibitor.[7] It binds to the synthetase domain at a site that overlaps with the UTP binding site, but the pyrimidine ring of CTP occupies a distinct pocket.[1] This feedback inhibition is a critical mechanism for maintaining homeostasis of the pyrimidine nucleotide pool.

Quantitative Comparison of Nucleotide Regulation

The following table summarizes the key kinetic parameters for the regulation of CTP synthase by GTP and other nucleotides from different species.

NucleotideOrganism/IsozymeParameterValue (µM)Comments
GTP Human CTPS1Ka1.6 ± 0.6Allosteric activator; required for activity.[8]
Human CTPS2Ka8 ± 3Allosteric activator; required for activity.[8]
CTP Human CTPS1IC5042 ± 8Feedback inhibitor.[8]
Human CTPS2IC5040 ± 10Feedback inhibitor.[8]
UTP Human (activated PBMCs)Km230 ± 280Substrate.[9]
Human (resting PBMCs)Km280 ± 310Substrate.[9]

Experimental Protocols

The determination of the kinetic parameters for CTP synthase activity is typically performed using a continuous spectrophotometric assay.

Spectrophotometric Assay for CTP Synthase Activity

This method measures the conversion of UTP to CTP by monitoring the increase in absorbance at 291 nm, which is characteristic of CTP.[10]

Materials:

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM 2-mercaptoethanol.

  • Substrates: 2 mM L-glutamine, 2 mM ATP, 2 mM UTP.

  • Allosteric Activator: 0.1 mM GTP (or varying concentrations for kinetic analysis).

  • Enzyme: Purified CTP synthase at an appropriate dilution.

  • Instrumentation: A recording spectrophotometer capable of measuring absorbance at 291 nm.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-glutamine, ATP, UTP, and GTP in a total volume of 0.1 ml in a quartz cuvette.

  • Incubate the mixture at a constant temperature (e.g., 37°C) for several minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the purified CTP synthase to the reaction mixture.

  • Immediately begin monitoring the increase in absorbance at 291 nm over time.

  • The initial linear rate of the reaction is used to calculate the enzyme activity, using the molar extinction coefficient difference between CTP and UTP at 291 nm.

  • For determining kinetic parameters such as Km, Ka, and IC50, the assay is performed with varying concentrations of the respective substrate, activator, or inhibitor.

Visualizing Regulatory Pathways and Experimental Workflows

To better understand the complex regulation of CTP synthase and the methods used to study it, the following diagrams have been generated using Graphviz.

Allosteric_Regulation_of_CTP_Synthase cluster_substrates Substrates cluster_enzyme CTP Synthase cluster_regulators Allosteric Regulators cluster_products Products ATP ATP CTPS_inactive Inactive Dimer ATP->CTPS_inactive UTP UTP UTP->CTPS_inactive CTPS_active Active Tetramer CTPS_inactive->CTPS_active Tetramerization CTP_product CTP CTPS_active->CTP_product Catalysis ADP ADP CTPS_active->ADP Glutamate Glutamate CTPS_active->Glutamate GTP GTP GTP->CTPS_active Activates Glutaminase CTP_inhibitor CTP CTP_inhibitor->CTPS_active Feedback Inhibition

Caption: Allosteric regulation of CTP synthase by nucleotides.

Experimental_Workflow_CTP_Synthase_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_Enzyme Purify CTP Synthase Mix_Components Mix Buffer, Substrates, and Effectors in Cuvette Purify_Enzyme->Mix_Components Prepare_Reagents Prepare Reaction Buffer, Substrates, and Effectors Prepare_Reagents->Mix_Components Equilibrate Equilibrate Temperature (e.g., 37°C) Mix_Components->Equilibrate Initiate_Reaction Add Purified Enzyme Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 291 nm Over Time Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Reaction Rate Monitor_Absorbance->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, Ka, IC50) Calculate_Rate->Determine_Kinetics

Caption: Workflow for a spectrophotometric CTP synthase assay.

Conclusion

The allosteric regulation of CTP synthase is a complex process involving multiple nucleotides that act as substrates, activators, and inhibitors. GTP stands out as the primary allosteric activator, essential for the enzyme's glutaminase function and the coordination of its catalytic domains. In contrast, the product CTP provides a crucial feedback inhibition mechanism, while the substrates ATP and UTP are necessary for the formation of the active enzyme tetramer. A thorough understanding of these regulatory mechanisms, supported by quantitative kinetic data, is vital for the development of novel therapeutic agents that target nucleotide metabolism in various diseases.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5'-Cytidine Triphosphate (5'-CTP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides detailed procedures for the proper disposal of 5'-Cytidine Triphosphate (5'-CTP), ensuring the safety of laboratory personnel and the protection of the environment.

I. Understanding the Hazard Profile of this compound

Before disposal, it is crucial to understand the potential hazards associated with this compound. While some safety data sheets (SDS) for similar compounds, such as 5-Methyl-CTP, may indicate no hazardous classification, other sources provide specific GHS hazard information for Cytidine Triphosphate.[1][2] A conservative approach that considers the potential for harm is recommended.

According to the American Chemical Society, this compound is classified with the following hazards[2]:

  • Harmful if swallowed (Acute toxicity, oral, category 4)

  • Causes skin irritation (Skin irritation, category 2)

  • Causes serious eye irritation (Serious eye irritation, category 2A)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; respiratory tract irritation, category 3)

Given this information, this compound waste should be handled as a hazardous chemical unless a specific, non-hazardous determination has been made by a qualified safety professional based on the concentration and formulation in use.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for proper handling and waste management.

PropertyValueReference
Molecular Formula C9H16N3O14P3[3]
Molecular Weight 483.16 g/mol [2][3]
Appearance White powder or crystalline solid[2][4]
Melting Point 215–218 ºC[2][3][4]
Water Solubility 11.2 g/L[2]

III. Step-by-Step Disposal Procedures

The overriding principle for managing laboratory waste is to have a disposal plan in place before any experimental work begins.[5] The following procedures provide a step-by-step guide for the disposal of this compound.

A. Solid this compound Waste (e.g., expired powder, contaminated labware)

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Segregation: Collect all solid this compound waste in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "5'-Cytidine Triphosphate".

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is ready for pickup by your institution's EHS personnel.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

B. Aqueous Solutions of this compound

  • PPE: Wear appropriate PPE as described above.

  • Neutralization (if applicable): While this compound solutions are not typically highly acidic or basic, it is good practice to ensure the pH is within a neutral range (typically 6-8) before disposal, especially if other reagents are present.

  • Collection: Collect all aqueous waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Container Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including "5'-Cytidine Triphosphate" and their approximate concentrations.

  • Storage and Disposal: Store and dispose of the liquid hazardous waste according to your institution's established procedures, typically through the EHS office. Do not pour this compound solutions down the drain unless specifically authorized by your local regulations and institutional guidelines for non-hazardous materials at very low concentrations.

C. Decontamination of Labware

  • Gross Decontamination: Remove as much of the this compound residue as possible through physical means (e.g., scraping, wiping).

  • Washing: Wash the labware thoroughly with soap and water.

  • Rinsate Disposal: The initial rinsate from heavily contaminated labware should be collected and disposed of as liquid hazardous waste. Subsequent rinses may be permissible for drain disposal, subject to local regulations.

IV. Disposal of Recombinant or Synthetic Nucleic Acid Waste Containing this compound

If this compound is used in experiments involving recombinant or synthetic nucleic acids, the resulting waste must be managed as biohazardous waste and may also be considered chemical waste.

  • Disinfection: All liquid and solid wastes contaminated with recombinant or synthetic nucleic acids must be decontaminated prior to disposal.[6] This is typically achieved by:

    • Autoclaving: For solid waste, place it in a biohazard bag within a puncture-resistant container and autoclave.

    • Chemical Disinfection: For liquid waste, add a suitable disinfectant such as bleach to a final concentration of 10% and allow a contact time of at least 30 minutes.[6]

  • Disposal of Decontaminated Waste:

    • Bleach-Treated Liquids: After disinfection with bleach, the liquid may be permissible for sink disposal, but it is crucial to confirm this with your institution's EHS office, as the chemical components (including the neutralized this compound) may still be subject to regulation.

    • Autoclaved Solids: Once autoclaved and rendered non-biohazardous, the solid waste should still be managed as chemical waste due to the presence of this compound. Dispose of it in the appropriate hazardous waste stream.

V. Experimental Workflow & Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_biohazard Biohazardous Waste Stream start This compound Waste Generated is_recombinant Does it contain recombinant/synthetic nucleic acids? start->is_recombinant is_solid Is the waste solid? is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Labeled Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_waste Yes ehs_disposal Dispose via Institutional EHS Program is_liquid->ehs_disposal No (Consult EHS) is_recombinant->is_solid No is_recombinant->is_solid Yes disinfect_solid Autoclave Solid Waste is_recombinant->disinfect_solid Solid disinfect_liquid Chemically Disinfect Liquid Waste is_recombinant->disinfect_liquid Liquid solid_waste->ehs_disposal liquid_waste->ehs_disposal disinfect_solid->solid_waste disinfect_liquid->liquid_waste

Caption: Decision workflow for this compound waste disposal.

By adhering to these procedures and consulting with your institution's environmental health and safety professionals, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and responsible research environment.

References

Essential Safety and Operational Guide for Handling 5'-Cytidine Triphosphate (5'-CTP)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5'-Cytidine Triphosphate (5'-CTP). The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure laboratory safety and operational integrity.

While this compound and its derivatives like 5-Methyl-CTP are not classified as hazardous substances, adherence to good laboratory practices and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure a safe research environment.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings. This guidance is based on safety protocols for cytidine (B196190) derivatives and general laboratory chemical handling.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133.To prevent eye contact with the chemical.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use.To prevent skin contact.[2]
Skin and Body Protection Standard laboratory coat.To protect skin and personal clothing.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if engineering controls are insufficient or if dust or aerosols are generated.To prevent inhalation of dust or aerosols.[2]

Standard Operating Procedure for Handling this compound

The following diagram outlines the standard operational workflow for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal and Decontamination a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Handle in a well-ventilated area (e.g., chemical fume hood) b->c d Avoid generation of dust or aerosols c->d e Keep container tightly closed when not in use d->e f Dispose of waste in accordance with federal, state, and local regulations e->f h Thoroughly wash hands after handling g Offer surplus and non-recyclable solutions to a licensed disposal company f->g g->h

Caption: Standard Operating Procedure for Safe Handling of this compound.

Experimental Protocols

General Handling and Storage:

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2] Avoid creating dust when working with the solid form.[2]

  • Storage: Keep the container tightly closed and store it in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures:

  • Eye Contact: In case of contact, immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention if irritation persists.[2]

  • Skin Contact: Should skin contact occur, wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. If symptoms develop, seek medical attention.[2]

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]

Disposal Plan

Dispose of this compound and its containers in strict accordance with all applicable federal, state, and local environmental regulations.[2] It is recommended to use a licensed professional waste disposal service for surplus and non-recyclable materials.[2] Do not allow the chemical to enter drains or waterways.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.